molecular formula C12H11N<br>C12H11N<br>C6H5NHC6H5 B3428570 Diphenylamine CAS No. 68442-68-2

Diphenylamine

Cat. No.: B3428570
CAS No.: 68442-68-2
M. Wt: 169.22 g/mol
InChI Key: DMBHHRLKUKUOEG-UHFFFAOYSA-N
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Description

Diphenylamine is a light tan to brown solid with a pleasant odor. Sinks in water. (USCG, 1999)
This compound is an aromatic amine containing two phenyl substituents. It has been used as a fungicide for the treatment of superficial scald in apples and pears, but is no longer approved for this purpose within the European Union. It has a role as a carotogenesis inhibitor, an antioxidant, an EC 1.3.99.29 [phytoene desaturase (zeta-carotene-forming)] inhibitor, an antifungal agrochemical, a ferroptosis inhibitor and a radical scavenger. It is an aromatic amine, a secondary amino compound and a bridged diphenyl fungicide.
This compound is a natural product found in Camellia sinensis, Trigonella foenum-graecum, and other organisms with data available.
This compound is found in coriander. This compound is used for control of superficial scald in stored apples this compound is the organic compound with the formula (C6H5)2NH. It is a colourless solid, but samples are often yellow due to oxidized impurities. It is a weak base, with a KB of 10 14. With strong acids, it forms the water soluble salt. This compound belongs to the family of Aromatic Homomonocyclic Compounds. These are aromatic compounds containig only one ring, which is homocyclic.
In humans it may be irritating to mucous membranes. Methemoglobinemia has been produced experimentally. In veterinary use, it is one of active ingredients in topical agents for prevention and treatment of screwworm infestation. An indicator in tests for nitrate poisoning.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-phenylaniline
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InChI

InChI=1S/C12H11N/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10,13H
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InChI Key

DMBHHRLKUKUOEG-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)NC2=CC=CC=C2
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Molecular Formula

C12H11N, Array
Record name DIPHENYLAMINE
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Related CAS

25656-57-9
Record name Poly(diphenylamine)
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DSSTOX Substance ID

DTXSID4021975
Record name Diphenylamine
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Molecular Weight

169.22 g/mol
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Physical Description

Diphenylamine is a light tan to brown solid with a pleasant odor. Sinks in water. (USCG, 1999), Dry Powder; Liquid; Other Solid; Water or Solvent Wet Solid, Colorless, tan, amber, or brown crystalline solid with a pleasant, floral odor. (fungicide); [NIOSH], Solid, COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR., Colorless, tan, amber, or brown crystalline solid with a pleasant, floral odor., Colorless, tan, amber, or brown crystalline solid with a pleasant, floral odor. [fungicide]
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Boiling Point

576 °F at 760 mmHg (NTP, 1992), 302 °C, 302.00 °C. @ 760.00 mm Hg, 576 °F
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Flash Point

307 °F (NTP, 1992), 307 °F, 153 °C OC, 153 °C c.c.
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Solubility

less than 1 mg/mL at 61 °F (NTP, 1992), 1 g dissolves in 2.2 ml of alcohol, 4 ml propyl alcohol; Freely sol in benzene, ether, glacial acetic acid, carbon disulfide., Very sol in ethanol, acetone, benzene, carbon tetrachloride, pyridine, ethyl acetate; sol in ether, acetic acid; slightly sol in chloroform, Soluble in oxygenated and aromatic solvents, In water, 53 mg/liter @ 20 °C, 0.053 mg/mL at 20 °C, Solubility in water: very poor, 0.03%
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Density

1.068 at 141.8 °F (USCG, 1999) - Denser than water; will sink, 1.16, 1.2 g/cm³
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Vapor Density

5.82 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.82 (Air= 1), Relative vapor density (air = 1): 5.8, 5.82
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Vapor Pressure

1 mmHg at 226.9 °F ; 60 mmHg at 404.4 °F (NTP, 1992), 0.00067 [mmHg], 6.70X10-4 mm Hg @ 25 °C, Vapor pressure at 20 °C: negligible, 1 mmHg at 227 °F, (227 °F): 1 mmHg
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
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URL https://www.cdc.gov/niosh/npg/npgd0240.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
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Impurities

Six commercial brands of DPA were analyzed for these impurities: o-cyclohexylaniline was in all samples; p-biphenylamine in 4; o-biphenylamine in 3 and p-cyclohexylaniline in 1., A number of primary and secondary amines have been reported as impurities in commercial DPA, including p-biphenylamine., ...The carcinogen 4-aminodiphenyl may be present as an impurity during manufacturing process. This may be concentrated to significant proportions in tars... At distillation stage... hazard of bladder cancer.
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Color/Form

Monoclinic leaflets from dilute alcohol, Crystals, Colorless, tan, amber, or brown crystalline solid.

CAS No.

122-39-4, 68442-68-2
Record name DIPHENYLAMINE
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Melting Point

129 to 131 °F (NTP, 1992), 53-54 °C, 52 - 54 °C, 53 °C, 127 °F
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Foundational & Exploratory

Diphenylamine synthesis mechanism and reaction pathway

This method can achieve very high yields (up to 95%) and selectivity using specialized catalysts like NiSnMg at temperatures between 260-300°C. [18]The reaction proceeds through intermediate condensation products which are subsequently dehydrogenated to the final aromatic product. [18]

Conclusion

The synthesis of this compound is a mature field dominated by the industrial-scale catalytic self-condensation of aniline. The choice of solid acid catalysts, particularly tailored aluminas and zeolites, is paramount to achieving high efficiency, selectivity, and catalyst longevity in this process. For laboratory-scale synthesis and the preparation of complex derivatives, the copper-catalyzed Ullmann condensation remains an indispensable tool, with modern advancements in ligand design significantly improving its practicality and scope. Alternative routes from feedstocks like phenol demonstrate the ongoing innovation aimed at improving the economic and environmental profile of this vital industrial chemical. A thorough understanding of the underlying mechanisms of these distinct pathways is essential for process optimization, catalyst development, and the successful application of these reactions in research and industry.

References

  • Current time information in Shropshire, GB. (n.d.). Google. Retrieved January 6, 2026.
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  • Bochkarev, V. V., et al. (2007). Kinetics and mechanism of this compound synthesis by the condensation of aniline with oxygen-containing compounds. Kinetics and Catalysis, 48, 550-556. Available from [Link]

  • Swift, H. E. (1984). Production of this compound and aniline from phenol and ammonia. (European Patent No. EP0127395A2).
  • Basu, J. K., Kar, D. D., & Biswas, A. K. (1987). Catalytic conversion of aniline to this compound. Indian Journal of Technology, 25(6), 264-267. Available from [Link]

  • Johnson, R. A. (1989). Process for the production of this compound. (U.S. Patent No. US4814504A).
  • Tanaka, S., et al. (1976). Process for preparing this compound from aniline. (U.S. Patent No. US3944613A).
  • Li, G., et al. (2001). Catalyst for synthesizing this compound from phenylamine and preparing process thereof. (Chinese Patent No. CN1043313C).
  • Van Allen, D. (2010). METHODOLOGY AND MECHANISM: REINVESTIGATNG THE ULLMANN REACTION. (Doctoral dissertation, University of North Texas). UNT Digital Library. [Link]

  • Johnson, R. A. (1989). Process for the production of this compound. (European Patent No. EP0308552A2).
  • PrepChem.com. (n.d.). Preparation of this compound. Retrieved January 6, 2026, from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved January 6, 2026, from [Link]

  • Reddit. (2022, November 10). This compound synthesis. r/chemhelp. [Link]

  • Zhang, Y., et al. (2013). Method for continuously synthesizing this compound by utilizing phenylamine. (Chinese Patent No. CN103044270A).
  • Inbasekaran, M. N., & Johnson, R. A. (1995). Process for the preparation of this compound. (U.S. Patent No. US5449829A).
  • Burton, K. (1956). A study of the conditions and mechanism of the this compound reaction for the colorimetric estimation of deoxyribonucleic acid. Biochemical Journal, 62(2), 315-323. [Link]

  • Calcott, W. S., & Starkey, W. V. (1948). This compound manufacture. (U.S. Patent No. US2447044A).
  • ResearchGate. (n.d.). Synthesis of this compound-co-aniline copolymers in emulsified systems using a reactive surfactant as the emulsifying agent and aniline monomer. Request PDF. [Link]

  • ResearchGate. (n.d.). The condensation reaction of aniline to this compound. [Link]

  • Johnson, R. A., & Swift, H. E. (1983). Coproduction of aniline and this compound. (U.S. Patent No. US4404399A).
  • Inbasekaran, M. N., & Johnson, R. A. (1994). Process for the preparation of this compound. (European Patent No. EP0630881A1).
  • Bochkarev, V. V., et al. (2018). Modeling of Condensation Reaction of Aniline to this compound by PM7 Method. Bulletin of the Tomsk Polytechnic University, Geo Assets Engineering, 329(12), 6-12. Available from [Link]

  • Patsnap Eureka. (n.d.). Method for preparing this compound by aniline liquid phase condensation and denitrification coupling. [Link]

  • Linschitz, H., & Grellmann, K. H. (1964). Reaction Pathways in the Photochemical Conversion of Diphenylamines to Carbazoles. Journal of the American Chemical Society, 86(15), 303-312. [Link]

  • Li, G., et al. (2008). Method for producing this compound by coupling liquid-phase condensation of aniline and deamination. (Chinese Patent No. CN100387570C).
  • WIPO Patentscope. (1988). Process for the production of this compound. (ZA Patent No. 1987/07208). [Link]

  • Sapunov, V. N., et al. (2000). Aniline-into-diphenylamine condensation catalyst solution and method of preparation thereof. (Russian Patent No. RU2158178C1).
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

  • Wikipedia. (n.d.). Ullmann reaction. Retrieved January 6, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved January 6, 2026, from [Link]

The Solubility Profile of Diphenylamine: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

By a Senior Application Scientist

Introduction: Understanding the Versatility of Diphenylamine

This compound (DPA) is an aromatic amine with the chemical formula (C₆H₅)₂NH, consisting of an amine group attached to two phenyl rings.[1][2] It manifests as a colorless to pale yellow crystalline solid, though commercial samples may appear darker due to oxidation.[3][4] First synthesized in the 19th century, DPA has become a cornerstone in various industrial and research applications.[3] Its utility spans from being a crucial intermediate in the synthesis of dyes, agrochemicals, and pharmaceuticals to acting as a stabilizer in smokeless powders and an antioxidant in rubber and plastics.[4][5][6] In the realm of drug development, derivatives of this compound are noted for their anti-inflammatory, antimicrobial, analgesic, and anticancer activities.[7]

A fundamental understanding of this compound's solubility is paramount for its effective application in synthesis, purification, formulation, and analytical procedures. This technical guide provides an in-depth exploration of the solubility of this compound in a range of aqueous and organic solvent systems, offering both qualitative and quantitative insights. We will delve into the physicochemical principles governing its solubility, present detailed experimental protocols for its determination, and provide a comprehensive reference for laboratory practice.

Physicochemical Properties Governing Solubility

The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. This compound's structure, featuring two bulky, non-polar phenyl groups and a secondary amine group capable of acting as a weak hydrogen bond donor, results in a predominantly hydrophobic character.[8] This is quantitatively represented by its octanol-water partition coefficient (LogP) of approximately 3.50 to 3.82, indicating a strong preference for non-polar environments.[9][10][11]

Key physicochemical properties of this compound are summarized in Table 1.

PropertyValueReference
Molecular FormulaC₁₂H₁₁N[8]
Molar Mass169.23 g/mol [2]
Melting Point52-54 °C[4]
Boiling Point302 °C[4]
Density1.16 g/cm³[2]
pKa (of conjugate acid)0.79[1]
LogP (octanol/water)3.50 - 3.82[9][10][11]

The weak basicity of the amine group (pKa of the conjugate acid is 0.79) means that it is not readily protonated in neutral aqueous solutions, further limiting its solubility in water.[1] However, it can form salts with strong acids.[1][2]

Solubility in Aqueous Systems

This compound is poorly soluble in water.[8] Its solubility is often described as slight or insoluble.[4][12] The large, non-polar surface area of the two phenyl rings dominates the molecule's interaction with water, making the energetic cost of creating a solvation shell high. Quantitative data reveals a low solubility that increases with temperature.

Table 2: Aqueous Solubility of this compound at Various Temperatures

Temperature (°C)Solubility ( g/100 mL)Reference
00.003[2]
150.00316[2]
200.0053 (53 mg/L)[9]
280.007[2]
500.012[2]
850.032[2]

Solubility in Organic Solvents

In stark contrast to its behavior in water, this compound dissolves well in many common organic solvents.[1] This high solubility is attributed to the favorable van der Waals interactions between the phenyl rings of DPA and the organic solvent molecules. The principle of "like dissolves like" is clearly demonstrated here, where the non-polar nature of the bulk of the DPA molecule favors interaction with non-polar and moderately polar organic solvents.

Table 3: Quantitative Solubility of this compound in Various Organic Solvents

SolventTemperature (°C)Solubility ( g/100 mL)Reference
Acetone0239.83[2]
28298.59[2]
Benzene0110.674[2]
28277.99[2]
Carbon Disulfide0112.452[2]
28314.12[2]
Carbon Tetrachloride027.734[2]
28122.63[2]
Chloroform086.545[2]
28206.26[2]
Ethanol-1 g in 2.2 mL[9][13]
Propanol-1 g in 4.5 mL[9][13]
Diethyl Ether-Easily Soluble[13]
Ethyl Acetate-Very Soluble[2]
Pyridine-Very Soluble[2]
Glacial Acetic Acid-Freely Soluble[9]
Petroleum Ether-Soluble[11]

As with most solid-liquid systems, the solubility of this compound in organic solvents generally increases with temperature.[8] This is a critical factor to consider during experimental procedures such as recrystallization for purification.

Experimental Protocol for Solubility Determination

To obtain reliable and reproducible solubility data, a standardized experimental protocol is essential. The isothermal equilibrium method is a widely accepted technique for determining the solubility of a solid compound in a liquid solvent.[14]

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of high-purity this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation is achieved.

    • Accurately add a known volume or mass of the desired solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).

    • Agitate the vials for a sufficient period (e.g., 24 to 72 hours) to ensure that equilibrium is reached. Preliminary studies should be conducted to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the vials to stand in the constant temperature bath for several hours to permit the excess solid to settle.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a suitable filter (e.g., 0.45 µm PTFE) to remove any undissolved particles. This step must be performed swiftly to avoid temperature fluctuations that could alter the solubility.

  • Analysis:

    • Accurately dilute the filtered solution with the same solvent to a concentration within the linear range of the chosen analytical method.

    • Determine the concentration of this compound in the diluted solution using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry. A calibration curve should be generated using standard solutions of this compound of known concentrations.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution by accounting for the dilution factor. The solubility is typically expressed in units such as g/100 mL, mg/L, or mol/L.

Diagram of Experimental Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_analysis Analysis prep1 Add excess DPA to vial prep2 Add known volume of solvent prep1->prep2 prep3 Seal vial prep2->prep3 equil1 Place in constant temp shaker prep3->equil1 Begin Equilibration equil2 Agitate for 24-72 hours equil1->equil2 sample1 Settle excess solid equil2->sample1 Achieve Equilibrium sample2 Filter supernatant sample1->sample2 analysis1 Dilute sample sample2->analysis1 Prepare for Analysis analysis2 Analyze via HPLC/UV-Vis analysis1->analysis2 analysis3 Calculate concentration analysis2->analysis3 result result analysis3->result Solubility Data

Caption: Experimental workflow for determining the solubility of this compound.

Factors Influencing this compound Solubility: A Deeper Dive

The solubility of this compound is a complex interplay of factors, and understanding these can aid in solvent selection and process optimization.

  • Solvent Polarity: this compound's solubility is highest in non-polar and moderately polar aprotic solvents like benzene, acetone, and ethers. In these solvents, the dispersion forces and dipole-dipole interactions are well-matched. In highly polar protic solvents like water, the strong hydrogen bonding network of the solvent is disrupted by the non-polar DPA molecule, leading to low solubility.

  • Hydrogen Bonding: While the secondary amine in DPA can act as a hydrogen bond donor, this is sterically hindered and energetically less favorable compared to the hydrogen bonding in water or alcohols. This is why its solubility in alcohols like ethanol and propanol is good, but not as high as in some aprotic solvents where hydrogen bonding does not play a dominant role.

  • Temperature: As indicated by the quantitative data, increasing the temperature generally increases the solubility of this compound. This is because the dissolution process is typically endothermic, and the increased kinetic energy helps overcome the intermolecular forces in the solid solute.

  • Purity: The presence of impurities in either the this compound or the solvent can affect the measured solubility. It is crucial to use high-purity materials for accurate and reproducible results.[15]

Logical Relationship Diagram

Caption: Key factors influencing the solubility of this compound.

Conclusion

This compound exhibits a distinct solubility profile characterized by poor aqueous solubility and high solubility in a wide array of organic solvents. This behavior is a direct consequence of its molecular structure, which is dominated by two non-polar phenyl groups. For researchers, scientists, and drug development professionals, a thorough understanding of these solubility characteristics is not merely academic but a practical necessity for the successful handling, purification, and formulation of this compound and its derivatives. The provided data and experimental protocols serve as a foundational resource to guide laboratory work and support the rational design of experimental and manufacturing processes involving this versatile compound.

References

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A Spectroscopic Guide to Diphenylamine: Unveiling Molecular Structure through NMR, IR, and UV-Vis Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenylamine (DPA), a secondary aromatic amine, is a molecule of significant interest across various scientific disciplines, including antioxidant chemistry, dye synthesis, and as a stabilizer in propellants. A thorough understanding of its molecular structure and electronic properties is paramount for its effective application and for the development of novel derivatives. This technical guide provides a comprehensive exploration of the spectroscopic characteristics of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. As a Senior Application Scientist, this guide is structured to not only present the core spectroscopic data but also to delve into the causality behind experimental choices and the interpretation of the resulting spectra, ensuring a robust and self-validating understanding of DPA's molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon-Hydrogen Framework

NMR spectroscopy is an unparalleled technique for elucidating the precise arrangement of atoms within a molecule.[1][2] By observing the behavior of atomic nuclei in a magnetic field, we can deduce the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR Spectroscopy of this compound

Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms in a molecule. In this compound, the protons on the aromatic rings and the amine proton exhibit distinct chemical shifts.

The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent like chloroform (CDCl₃), reveals signals in the aromatic region (δ 6.8-7.4 ppm) and a characteristic signal for the N-H proton. The aromatic protons of the two phenyl rings are chemically equivalent due to the molecule's symmetry. These protons exhibit complex splitting patterns (multiplets) due to spin-spin coupling with their neighbors. The proton attached to the nitrogen atom typically appears as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration due to hydrogen bonding and chemical exchange.

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.25Triplet4HProtons at meta-positions
~7.07Doublet4HProtons at ortho-positions
~6.92Triplet2HProtons at para-positions
~5.63Broad Singlet1HN-H Proton

Note: The exact chemical shifts and multiplicities can vary slightly depending on the spectrometer's field strength and sample conditions.

¹³C NMR Spectroscopy of this compound

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. In this compound, due to symmetry, only four distinct signals are expected for the twelve carbon atoms of the two phenyl rings.

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃ [3]

Chemical Shift (δ) ppmAssignment
~142.9C1 (ipso-carbon, attached to N)
~129.1C3 (meta-carbons)
~120.8C4 (para-carbon)
~117.6C2 (ortho-carbons)

The ipso-carbon (C1), directly attached to the electronegative nitrogen atom, is the most deshielded and appears at the lowest field (highest ppm value). The other carbon signals are assigned based on their electronic environment and comparison with related aromatic compounds.

Experimental Protocol: NMR Spectroscopy

A robust NMR experiment requires careful sample preparation and parameter selection.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.[4]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Spectrometer Setup: Place the NMR tube in the spectrometer's probe. Ensure the instrument is properly tuned and shimmed to achieve a homogeneous magnetic field, which is critical for high-resolution spectra.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse sequence.

    • Typical parameters include a spectral width of -2 to 12 ppm, a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Co-add 16-64 scans to improve the signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled spectrum to simplify the signals to singlets.

    • Typical parameters include a spectral width of 0 to 200 ppm, a 30° pulse angle, and a relaxation delay of 2 seconds.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum. Phase and baseline correct the spectrum, and integrate the signals for ¹H NMR.

Caption: NMR Spectroscopy Workflow for this compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[5]

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the N-H bond, aromatic C-H bonds, and C=C bonds of the phenyl rings.

  • N-H Stretch: A sharp, medium-intensity peak is observed around 3400-3300 cm⁻¹, which is characteristic of the N-H stretching vibration in secondary amines.[6][7] The sharpness of this peak distinguishes it from the typically broad O-H stretching band of alcohols.

  • Aromatic C-H Stretch: Multiple sharp peaks are observed just above 3000 cm⁻¹, corresponding to the C-H stretching vibrations of the aromatic rings.

  • C=C Aromatic Ring Stretch: Strong absorptions in the region of 1600-1450 cm⁻¹ are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic rings.

  • C-N Stretch: A strong band in the 1335-1250 cm⁻¹ region is attributed to the C-N stretching vibration of the aromatic amine.[6][8]

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3400Medium, SharpN-H Stretch
3100-3000Medium, SharpAromatic C-H Stretch
1600-1450StrongAromatic C=C Stretch
1310StrongC-N Stretch
750 & 690StrongC-H Out-of-plane Bending (monosubstituted-like)
Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

For solid samples like this compound, the potassium bromide (KBr) pellet method is a common and effective technique for obtaining high-quality IR spectra.[3][9]

Step-by-Step Methodology:

  • Sample and KBr Preparation: Weigh approximately 1-2 mg of this compound and 100-200 mg of dry, spectroscopy-grade KBr powder. It is crucial that the KBr is completely dry, as water will show broad absorption bands in the spectrum.[9]

  • Grinding and Mixing: Grind the this compound to a fine powder using an agate mortar and pestle. Add the KBr and continue to grind the mixture until it is a homogeneous, fine powder. The goal is to reduce the particle size of the sample to less than the wavelength of the IR radiation to minimize light scattering.[9][10]

  • Pellet Formation: Transfer the powder mixture to a pellet die. Place the die in a hydraulic press and apply a pressure of 8-10 tons for 1-2 minutes. This will cause the KBr to flow and form a transparent or translucent pellet.[11]

  • Spectrum Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

  • Background Correction: Record a background spectrum of the empty spectrometer.

  • Sample Spectrum: Record the spectrum of the this compound pellet. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Caption: FT-IR Spectroscopy (KBr Pellet) Workflow.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals.[12][13] This technique is particularly useful for analyzing compounds with chromophores, such as the conjugated π-systems in this compound.

The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol or hexane, shows strong absorption bands in the ultraviolet region. These absorptions are primarily due to π → π* electronic transitions within the aromatic rings. The position of the maximum absorbance (λmax) can be influenced by the solvent polarity.

Table 4: UV-Vis Spectroscopic Data for this compound

Solventλmax (nm)Molar Absorptivity (ε)Transition
Ethanol~285~20,000π → π*

The high molar absorptivity value is indicative of a highly probable electronic transition, which is characteristic of conjugated systems.

Experimental Protocol: UV-Vis Spectroscopy

The acquisition of a UV-Vis spectrum is a relatively straightforward process.

Step-by-Step Methodology:

  • Solvent Selection: Choose a solvent that is transparent in the UV-Vis region of interest. Ethanol and hexane are common choices for this compound.[14]

  • Solution Preparation: Prepare a dilute stock solution of this compound of a known concentration. From this stock solution, prepare a series of dilutions to find a concentration that gives an absorbance reading within the optimal range of the spectrophotometer (typically 0.2 to 1.0 absorbance units).

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up and stabilize.

  • Blank Measurement: Fill a cuvette with the pure solvent and place it in the spectrophotometer. This will be used to zero the instrument and record a baseline.

  • Sample Measurement: Rinse the cuvette with the this compound solution and then fill it. Place the cuvette in the sample holder and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) and the corresponding absorbance value. If the concentration and path length of the cuvette are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law (A = εbc).

Caption: UV-Vis Spectroscopy Workflow for this compound.

Conclusion

The spectroscopic techniques of NMR, IR, and UV-Vis provide a complementary and powerful toolkit for the comprehensive characterization of this compound. ¹H and ¹³C NMR spectroscopy precisely map the carbon-hydrogen framework, confirming the connectivity and chemical environments of the atoms. IR spectroscopy provides definitive evidence for the presence of key functional groups, namely the secondary amine and the aromatic rings. UV-Vis spectroscopy elucidates the electronic transitions within the conjugated π-system. By integrating the data from these three techniques, a detailed and self-validating picture of this compound's molecular structure and electronic properties emerges. The experimental protocols outlined in this guide provide a robust framework for obtaining high-quality spectroscopic data, ensuring the scientific integrity of research and development efforts involving this important molecule.

References

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An In-Depth Technical Guide to the Antioxidant Mechanism of Diphenylamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: Diphenylamine (DPA) and its derivatives are paramount synthetic antioxidants, extensively utilized to inhibit oxidative degradation in materials ranging from lubricants and polymers to horticultural products.[1][2][3] This guide provides an in-depth exploration of the core chemical mechanisms underpinning the antioxidant action of this compound. We will dissect the process of radical scavenging via hydrogen atom transfer, analyze the fate and function of the resultant diphenylaminyl radical, and detail the termination reactions that halt auto-oxidative chain reactions. Furthermore, this document furnishes field-tested experimental protocols for quantifying antioxidant efficacy and discusses the structure-activity relationships that govern the potency of DPA derivatives. This content is tailored for researchers, chemists, and material scientists engaged in antioxidant research and formulation development.

Introduction: Oxidative Stress and the Role of this compound

Oxidative degradation is a ubiquitous process initiated by free radicals—atoms or molecules with unpaired electrons that are highly reactive.[4] In organic materials such as lubricants, plastics, and biological tissues, this degradation often follows a free-radical chain reaction, leading to a loss of performance, structural integrity, and function.[4][5]

Antioxidants are molecules that can safely interact with free radicals to terminate these chain reactions.[4] They are broadly classified into primary (chain-breaking) and secondary (preventive) antioxidants. This compound is a classic example of a primary, or chain-breaking, antioxidant.[4] Its efficacy lies in its ability to donate a hydrogen atom from its secondary amine (-NH-) group to highly reactive radicals, thereby neutralizing them.[1][2][6][7] This action is critical in applications like extending the service life of lubricating oils and preventing spoilage in harvested fruits.[1][4]

The Core Antioxidant Mechanism: A Tale of Radical Scavenging

The antioxidant activity of this compound is a multi-step process centered on its ability to interrupt the propagation phase of autoxidation. The primary mechanism involves hydrogen atom transfer (HAT), followed by the stabilization and eventual termination reactions of the resulting antioxidant radical.

The Primary Step: Hydrogen Atom Transfer (HAT)

The autoxidation chain reaction is typically propagated by peroxyl radicals (ROO•). These radicals readily abstract hydrogen atoms from organic substrates (R-H), creating a lipid hydroperoxide (ROOH) and a new carbon-centered radical (R•), which continues the cycle.

This compound (DPAH) intervenes by donating its labile amine hydrogen to the peroxyl radical.[1][2][4][7] This reaction is thermodynamically favorable because the N-H bond in DPA is weaker than the C-H bonds in most organic substrates. This crucial first step neutralizes the aggressive peroxyl radical, converting it into a more stable hydroperoxide, and generates a diphenylaminyl radical (DPA•).[1]

DPAH + ROO• → DPA• + ROOH

The ease of this hydrogen donation is quantified by the Bond Dissociation Energy (BDE) of the N-H bond. A lower BDE correlates with higher antioxidant activity, as less energy is required to break the bond and donate the hydrogen atom.[4] Studies have shown that modifications to the DPA structure, such as adding alkyl chains, can lower the BDE and enhance antioxidant performance.[4][8]

Caption: Primary antioxidant action of this compound via Hydrogen Atom Transfer (HAT).

The Fate of the Diphenylaminyl Radical (DPA•)

Upon its formation, the diphenylaminyl radical (DPA•) is relatively stable and unreactive compared to the peroxyl radical it neutralized.[1][9] This stability is key to its function; a highly reactive antioxidant radical would simply initiate new oxidation chains, acting as a pro-oxidant. The stability of DPA• arises from the delocalization of the unpaired electron across the two aromatic rings through resonance. This distribution of electron density makes the radical less likely to abstract hydrogen from other substrate molecules.

Resonance_Stabilization node_center node_ortho1 node_center->node_ortho1 node_para1 node_center->node_para1 node_ortho2 node_center->node_ortho2 node_para2 node_center->node_para2

Caption: Resonance delocalization of the unpaired electron in the Diphenylaminyl radical.

Termination Reactions and Byproduct Formation

While stable, the DPA• radical is not inert. Its primary role is to participate in termination reactions, effectively removing radicals from the system. This can occur through several pathways:

  • Reaction with a second peroxyl radical: This is a highly efficient termination step, forming stable, non-radical products. One common product is an N-phenyl-p-benzoquinone imine, a colored compound whose formation is often an indicator of DPA consumption.[10] DPA• + ROO• → Stable Products (e.g., Quinone imine)

  • Self-dimerization: Two DPA• radicals can react with each other, though this pathway is generally less favored than reacting with other radical species present at higher concentrations. DPA• + DPA• → Stable Dimer

These termination steps are crucial for breaking the autoxidation cycle. The formation of stable, non-radical products prevents the regeneration of reactive species that could continue the degradation process.[5]

Experimental Validation of the DPA Mechanism

The antioxidant capacity of this compound and its derivatives is not merely theoretical. It is quantified using a suite of standardized assays that measure the ability of a compound to scavenge free radicals. The DPPH and ABTS assays are two of the most common and reliable methods employed in this field.[11]

Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay leverages the stable free radical DPPH•, which has a deep violet color in solution with a characteristic absorbance maximum around 517 nm.[12][13] When an antioxidant like DPA donates a hydrogen atom, the DPPH• radical is reduced to its non-radical form, DPPH-H, resulting in a color change from violet to pale yellow.[12][13] The degree of discoloration is directly proportional to the antioxidant's scavenging ability.[12]

Methodology:

  • Reagent Preparation:

    • DPPH Stock Solution (1 mM): Dissolve a calculated amount of DPPH powder in a spectrophotometric-grade solvent (e.g., methanol or ethanol).[14] Store in an amber bottle at 4°C.

    • DPPH Working Solution (~0.1 mM): Dilute the stock solution with the same solvent to obtain an absorbance of approximately 1.0 ± 0.1 at 517 nm. Prepare this solution fresh daily and protect it from light.[12][14]

    • Test Compound Stock Solutions: Prepare a series of concentrations of this compound (and/or its derivatives) in the chosen solvent.

    • Positive Control: Prepare a stock solution of a known antioxidant like Ascorbic Acid or Trolox.[14]

  • Assay Procedure (96-well plate format):

    • Pipette 100 µL of the DPPH working solution into each well.

    • Add 100 µL of the test compound dilutions to their respective wells.

    • For the control (blank), add 100 µL of the solvent instead of the test compound.[12]

    • Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[14]

    • Measure the absorbance of each well at 517 nm using a microplate reader.[14]

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 [12] Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

    • Plot the % Scavenging against the concentration of the test compound.

    • Determine the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.

DPPH_Assay_Workflow prep 1. Prepare Reagents (DPPH, Samples, Control) plate 2. Pipette 100µL DPPH into 96-well plate prep->plate add_sample 3. Add 100µL Sample/Control to wells plate->add_sample incubate 4. Incubate in Dark (30 min, RT) add_sample->incubate read 5. Measure Absorbance at 517 nm incubate->read calculate 6. Calculate % Scavenging and IC50 Value read->calculate

Caption: Standard workflow for the DPPH radical scavenging assay.

Protocol: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

The ABTS assay measures the ability of an antioxidant to scavenge the ABTS•+ radical cation. This radical, which has a distinct blue-green color, is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate.[15][16] Antioxidants reduce the ABTS•+, returning it to its colorless neutral form. The reduction in absorbance, typically measured at 734 nm, is proportional to the antioxidant concentration. This assay is versatile as it can be used for both hydrophilic and lipophilic antioxidants.[17]

Methodology:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve ABTS in water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water.

    • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[15] This allows for the complete formation of the radical cation.

    • Before the assay, dilute the ABTS•+ solution with ethanol or a buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure (96-well plate format):

    • Add 190 µL of the diluted ABTS•+ working solution to each well.

    • Add 10 µL of the test compound dilutions (or standard/control) to the wells.

    • Mix and incubate at room temperature for 5-10 minutes.

    • Read the absorbance at 734 nm.

  • Data Analysis:

    • Calculation of scavenging percentage and IC50 values is performed similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant's activity to that of Trolox, a water-soluble vitamin E analog.

Interpreting the Data

The primary output from these assays is the IC50 value. This metric provides a quantitative measure of antioxidant effectiveness, allowing for direct comparison between different compounds.

Compound Assay Typical IC50 Value (µg/mL) Interpretation
This compoundDPPH10-50Effective radical scavenger
Alkylated DPADPPH5-25Often more potent than parent DPA
Ascorbic Acid (Control)DPPH2-8High-potency benchmark
This compoundABTS8-40Effective radical scavenger
Trolox (Control)ABTS1-5High-potency benchmark

Note: These are representative values. Actual IC50 values can vary based on specific assay conditions and the purity of the compounds.

A lower IC50 value signifies that a lower concentration of the compound is needed to achieve a 50% reduction in radical concentration, indicating superior antioxidant potency.

Structure-Activity Relationship (SAR) and Advanced Considerations

The antioxidant efficacy of this compound is not static; it can be modulated by altering its chemical structure.

  • Substituent Effects: Adding electron-donating groups (e.g., alkyl chains) to the phenyl rings can increase the electron density on the nitrogen atom.[4][18] This weakens the N-H bond, lowers the BDE, and facilitates faster hydrogen atom donation, thereby enhancing antioxidant activity.[4][8] Conversely, electron-withdrawing groups tend to decrease activity.

  • Steric Hindrance: Bulky substituents near the amine group can provide steric hindrance, which can enhance the stability of the resulting aminyl radical and prevent unwanted side reactions.

  • Pro-oxidant Effects: Under certain conditions, such as high concentrations or in the presence of transition metal ions, some antioxidants can exhibit pro-oxidant behavior. For DPA, this could involve the redox cycling of the aminyl radical, potentially generating reactive oxygen species.[1][6] It is crucial to evaluate antioxidants within the context of their intended application and concentration range.

Conclusion

The antioxidant mechanism of this compound is a robust and well-characterized process rooted in the principles of radical chain reactions. Its primary function as a chain-breaking antioxidant is initiated by the donation of its amine hydrogen to neutralize destructive peroxyl radicals. The resulting diphenylaminyl radical is sufficiently stabilized by resonance to prevent the initiation of new oxidation chains and instead participates in termination reactions that halt the degradation cycle. The efficacy of this process is readily quantifiable through established in vitro assays like DPPH and ABTS, which consistently validate the potent radical-scavenging capabilities of DPA and its derivatives. Understanding these core mechanisms and the structure-activity relationships is fundamental for the rational design and application of new, more effective antioxidant systems in drug development and materials science.

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An In-Depth Technical Guide to Diphenylamine Derivatives and Their Functional Groups

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Diphenylamine Core

This compound (DPA) is an aromatic amine composed of a secondary amine functional group bridging two phenyl rings.[1][2] Its chemical formula is (C₆H₅)₂NH.[1] In its pure form, it exists as a colorless solid, though commercial grades often appear yellow due to oxidation.[1] The foundational structure of DPA is the source of its utility across a vast spectrum of applications, from agriculture and materials science to pharmaceuticals and explosives manufacturing.[1][3]

The versatility of this compound stems from two key structural features: the reactivity of the secondary amine's N-H bond and the susceptibility of the aromatic phenyl rings to electrophilic substitution. These sites allow for the synthesis of a diverse array of derivatives, where the addition of specific functional groups tailors the molecule's properties for highly specialized roles. This guide provides a detailed exploration of these derivatives, the functional groups that define them, and the scientific principles governing their application.

The Pivotal Role of the Secondary Amine (-NH-) Functional Group

At the heart of this compound's chemical behavior is the secondary amine. This functional group is the primary determinant of DPA's celebrated antioxidant properties.

Antioxidant Mechanism: The principal antioxidant action of DPA and its derivatives involves the donation of a hydrogen atom from the secondary amine to neutralize damaging free radicals, particularly peroxyl radicals (ROO•).[4] This hydrogen abstraction is energetically favorable because it results in a stable, resonance-delocalized nitrogen-centered radical.[4][5] This action effectively terminates the radical chain reactions that lead to the oxidative degradation of materials like lubricants, rubber, and polymers.[1][6]

The efficacy of this process is influenced by the N-H bond dissociation energy (BDE); lower BDE values correlate with higher antioxidant activity as the hydrogen atom is more easily donated.[7]

Logical Relationship: Antioxidant Activity of this compound

The following diagram illustrates the fundamental mechanism by which this compound acts as a radical scavenger.

G DPA This compound (R₂NH) DPARadical Stable DPA Radical (R₂N•) DPA->DPARadical H• donation Radical Peroxyl Radical (ROO•) Product Hydroperoxide (ROOH) Radical->Product H• acceptance

Caption: DPA donates a hydrogen atom to neutralize a free radical.

Key Derivatives and the Influence of Their Functional Groups

The strategic addition of functional groups to the phenyl rings of the DPA scaffold dramatically alters its chemical and physical properties. This structure-activity relationship is fundamental to the design of new molecules for specific applications.

Alkylated Derivatives
  • Functional Groups: Long-chain alkyl groups (e.g., octyl, nonyl).[8]

  • Causality of Experimental Choice: The attachment of nonpolar alkyl chains is a deliberate strategy to increase the molecule's solubility and compatibility in hydrocarbon-based media, such as lubricating oils and polymers.[9] This enhanced miscibility ensures the antioxidant is homogeneously distributed throughout the material it is designed to protect.

  • Field-Proven Insights: Alkylated diphenylamines are workhorse antioxidants in the lubricants industry.[1][6] They effectively control oxidation, prevent the formation of sludge, and inhibit oil thickening, thereby extending the operational life of engine oils and other functional fluids.[3][6] The length and branching of the alkyl chain can be tuned to optimize performance in base oils of varying polarities.[9]

Nitrated and N-Nitroso Derivatives
  • Functional Groups: Nitro (-NO₂) or Nitroso (-NO) groups.

  • Causality of Experimental Choice: These derivatives are formed when DPA is used as a stabilizer in nitrocellulose-based propellants and explosives.[10] The primary function of DPA in this context is to scavenge acidic nitrogen oxide (NOx) gases that are produced during the slow decomposition of nitrocellulose.[10][11]

  • Field-Proven Insights: By reacting with these degradation products, DPA forms stable nitrated and nitrosated derivatives, preventing the NOx gases from catalyzing further, and potentially catastrophic, decomposition of the explosive material.[1][10] The presence of DPA and its nitrated derivatives is a key indicator in the analysis of smokeless powder and gunshot residue.[12][13]

Carboxylic Acid Derivatives (The Fenamates)
  • Functional Groups: Typically a carboxylic acid (-COOH) group, often accompanied by other substituents like halogens.

  • Causality of Experimental Choice: The introduction of a carboxylic acid group transforms the DPA scaffold into a potent biological agent. This class of derivatives includes well-known nonsteroidal anti-inflammatory drugs (NSAIDs) such as diclofenac, mefenamic acid, and tolfenamic acid.[14] The acidic moiety is crucial for their pharmacological activity, which primarily involves the inhibition of cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis.[15]

  • Field-Proven Insights: While the this compound structure itself can contribute to mitochondrial uncoupling, the specific arrangement of substituents in drugs like diclofenac is primarily responsible for their therapeutic effects and, in some cases, their hepatotoxicity.[14][16] The halogenation of the phenyl rings in these NSAIDs can significantly impact their metabolic pathways and bioactivation risks.[17]

Sulfonated Derivatives
  • Functional Groups: Sulfonic acid (-SO₃H) or its salts.

  • Causality of Experimental Choice: Sulfonation is employed to dramatically increase the aqueous solubility of the DPA molecule.

  • Field-Proven Insights: Barium or sodium this compound sulfonate is a widely used redox indicator.[18][19][20] In acidic solutions, it undergoes a distinct and reversible color change upon oxidation (from colorless to violet/purple), making it invaluable for titrations involving strong oxidizing agents like potassium dichromate.[18]

Data Presentation: Summary of Key this compound Derivatives
Derivative ClassKey Functional Group(s)Primary Property ConferredCore Application AreaExample Compound(s)
Alkylated -C₈H₁₇, -C₉H₁₉Oil Solubility, Antioxidant EfficacyLubricants, Rubber, PolymersOctylated/Nonylated this compound[6][8]
Nitrated -NO₂, -NOReactivity with Nitrogen OxidesExplosive StabilizersN-Nitroso-diphenylamine[12]
Carboxylic Acids -COOH, -ClCOX Enzyme InhibitionPharmaceuticals (NSAIDs)Diclofenac, Tolfenamic Acid[14]
Sulfonated -SO₃H, -SO₃NaWater Solubility, Redox ActivityAnalytical ChemistrySodium this compound Sulfonate[18][21]

Experimental Protocols: Synthesis and Characterization

The creation and verification of this compound derivatives rely on established organic synthesis and analytical chemistry techniques.

Experimental Protocol: Synthesis of a this compound Derivative

This protocol outlines a two-step synthesis of an antimicrobial precursor, adapted from methodologies reported in the literature.

Step 1: Synthesis of 2-Chloro-N,N-diphenylacetamide

  • Reactant Setup: Dissolve this compound (0.04 M) in 200 mL of toluene in a round-bottom flask equipped with a reflux condenser.

  • Addition: Add chloroacetyl chloride (0.04 M) to the solution.

  • Reaction: Reflux the mixture for 4 hours.

  • Workup: Pour the hot reaction mixture over crushed ice to precipitate the product. Allow it to stand overnight.

  • Isolation: Filter the precipitate, wash thoroughly with cold water, and dry.

  • Purification: Recrystallize the crude product from ethanol to yield pure 2-chloro-N,N-diphenylacetamide.

Step 2: Synthesis of 2-Hydrazino-N,N-diphenylacetamide

  • Reactant Setup: Stir the 2-chloro-N,N-diphenylacetamide (0.002 M) from Step 1 in 100 mL of methanol.

  • Addition: Add hydrazine hydrate (0.004 M) to the suspension.

  • Reaction: Reflux the mixture for 48 hours.

  • Workup: Cool the reaction mixture and store it in a refrigerator overnight to encourage full precipitation.

  • Isolation: Filter the product and recrystallize from ethanol.

This hydrazide intermediate serves as a versatile building block for creating a library of compounds, for instance, by reacting it with various aromatic aldehydes.

Visualization: Synthesis Workflow

G cluster_0 Step 1: Chloroacetylation cluster_1 Step 2: Hydrazinolysis DPA This compound + Chloroacetyl Chloride Reflux1 Reflux in Toluene (4 hours) DPA->Reflux1 Precipitate1 Precipitate on Ice & Recrystallize Reflux1->Precipitate1 Product1 2-Chloro-N,N-diphenylacetamide Precipitate1->Product1 Product1_input Product from Step 1 + Hydrazine Hydrate Product1->Product1_input Reflux2 Reflux in Methanol (48 hours) Product1_input->Reflux2 Precipitate2 Cool & Recrystallize Reflux2->Precipitate2 Product2 2-Hydrazino-N,N-diphenylacetamide Precipitate2->Product2

Caption: Workflow for the synthesis of a hydrazide DPA derivative.

Trustworthiness: A Self-Validating System of Characterization

The identity and purity of any synthesized derivative must be rigorously confirmed through a combination of spectroscopic methods. This multi-faceted approach ensures the integrity of the experimental results.

  • Infrared (IR) Spectroscopy: This technique is used to confirm the presence of key functional groups. For instance, in the synthesis described above, one would look for the disappearance of the N-H stretch from the starting DPA and the appearance of a strong carbonyl (C=O) stretch from the newly formed amide group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide a detailed map of the molecule's structure. Proton NMR shows the chemical environment of all hydrogen atoms, allowing for verification of the aromatic and aliphatic regions. Carbon NMR confirms the carbon skeleton.

  • Mass Spectrometry (MS): This technique determines the molecular weight of the compound. For amines, the Nitrogen Rule is a useful diagnostic tool: a compound with an odd number of nitrogen atoms will have a molecular ion with an odd mass-to-charge (m/z) ratio.[22][23][24] Aromatic amines typically show an intense molecular ion peak.[22][25]

  • Elemental Analysis: Provides the percentage composition of elements (C, H, N), which can be compared against the theoretical values for the expected molecular formula.

Authoritative Grounding & Comprehensive References

The synthesis of this compound derivatives can be achieved through various established named reactions, providing robust and well-documented pathways for researchers.

  • Ullmann Condensation: This is a classic copper-catalyzed reaction used to form C-N bonds, typically by coupling an amine with an aryl halide.[26][27] It is a foundational method for creating the core this compound structure or for adding further aryl substituents.[9][27]

  • Chapman Rearrangement: This thermal intramolecular reaction converts aryl N-arylbenzimidates into N,N-diaryl amides, which can then be hydrolyzed to yield this compound derivatives.[28] It involves a 1,3-shift of an aryl group from an oxygen atom to a nitrogen atom.[28]

These methods, alongside modern variations like the Buchwald-Hartwig amination, form the synthetic chemist's toolkit for accessing this versatile class of compounds. The choice of method depends on the desired substituents, substrate tolerance, and required reaction conditions.

References

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The Dische Diphenylamine Reaction: A Technical Guide to the Cornerstone of DNA Quantification

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of molecular biology, the ability to accurately quantify deoxyribonucleic acid (DNA) is a fundamental prerequisite for a vast array of research and diagnostic applications. Long before the advent of modern fluorometric and spectrophotometric methods that dominate today's laboratories, pioneering colorimetric assays laid the groundwork for our understanding of nucleic acids. Among these, the Dische diphenylamine reaction, developed by the Austrian-American biochemist Zacharias Dische, stands as a landmark achievement.[1] This technical guide provides an in-depth exploration of the history, chemical principles, and practical application of this classic method, offering researchers and drug development professionals a comprehensive understanding of its scientific underpinnings and enduring significance.

Part 1: Historical Context and Scientific Significance

Prior to the mid-20th century, the quantitative analysis of biological macromolecules was a formidable challenge. The Dische this compound test, first described in the 1930s, emerged as a specific and reliable method to distinguish DNA from ribonucleic acid (RNA), a critical capability that helped propel the nascent field of molecular genetics forward.[1][2] Its ingenuity lies in the specific chemical reaction with the 2-deoxyribose sugar moiety of DNA, a feature absent in the ribose sugar of RNA.[3][4][5] This specificity allowed for the selective quantification of DNA in complex biological samples, a foundational technique for countless subsequent discoveries. While modern methods offer greater sensitivity and speed, the Dische reaction remains a valuable educational tool and a benchmark in the history of biochemical analysis.[6]

Part 2: The Chemical Core of the Reaction

The scientific integrity of the Dische this compound reaction is rooted in a well-defined chemical pathway. The process is not merely a qualitative color change but a quantifiable reaction directly proportional to the amount of DNA present.[3][4][5]

The reaction mechanism can be understood through a sequence of acid-catalyzed transformations:

  • Depurination and Sugar Liberation : Under strongly acidic conditions and heat, the glycosidic bonds linking purine bases (adenine and guanine) to the deoxyribose sugar are hydrolyzed. This step, known as depurination, releases the deoxyribose sugar from the DNA backbone.[7] It is noteworthy that only the deoxyribose associated with purines participates in the reaction, meaning the resulting color intensity represents approximately half of the total deoxyribose present in the sample.[7]

  • Conversion to ω-Hydroxylevulinylaldehyde : The liberated 2-deoxyribose, a 2-deoxypentose, is then dehydrated in the acidic environment to form the highly reactive intermediate, ω-hydroxylevulinylaldehyde.[7][8] This conversion is the critical step that confers specificity to the assay, as the 2'-hydroxyl group in the ribose of RNA prevents this specific transformation.[9]

  • Color Formation with this compound : The ω-hydroxylevulinylaldehyde intermediate subsequently reacts with this compound to produce a blue-colored complex.[7][8] The intensity of this blue coloration, which has a characteristic absorption maximum at approximately 595 nm, is directly proportional to the initial concentration of DNA in the sample.[7][8][10][11][12]

This multi-step process forms a self-validating system: the generation of the blue product is causally and quantitatively linked to the presence of 2-deoxyribose, the defining sugar of DNA.

Part 3: Experimental Protocol and Data Presentation

The following section provides a detailed, field-proven protocol for the quantitative determination of DNA using the Dische this compound reaction. Adherence to this methodology ensures reproducible and accurate results.

Experimental Workflow Diagram

Dische_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Standard DNA Solutions (e.g., 50-500 µg/mL) D Aliquot 2 mL of each Standard, Unknown, and Blank into Test Tubes A->D B Prepare Unknown DNA Sample B->D C Prepare this compound Reagent E Add 4 mL of this compound Reagent to each tube and mix C->E D->E F Incubate in boiling water bath for 10 minutes E->F G Cool tubes in an ice bath F->G H Measure Absorbance at 595 nm against the blank G->H I Plot Standard Curve (Absorbance vs. DNA Concentration) H->I J Determine Concentration of Unknown Sample from Standard Curve I->J

Caption: Workflow for DNA quantification using the Dische this compound reaction.

Reagent Preparation
  • Standard DNA Solution (e.g., 0.25 mg/mL): Dissolve a known mass of high-quality DNA (e.g., calf thymus DNA) in a suitable buffer like saline-citrate buffer (0.15 M NaCl, 0.015 M sodium citrate, pH 7.0).[10]

  • This compound Reagent:

    • Dissolve 1.5 g of this compound in 100 mL of glacial acetic acid.[10]

    • Carefully add 1.5 mL of concentrated sulfuric acid.[10]

    • Store this solution in a dark bottle.

    • On the day of use, add 0.5 mL of a freshly prepared aqueous acetaldehyde solution (16 mg/mL) to every 100 mL of the this compound solution. The addition of acetaldehyde has been shown to increase the sensitivity of the reaction.[13]

    Caution: This reagent is corrosive and should be prepared and handled in a fume hood with appropriate personal protective equipment.[10]

Assay Procedure
  • Prepare Standards and Samples: Create a series of dilutions from the standard DNA stock solution to generate a range of known concentrations (e.g., 50-500 µg/mL). Prepare your unknown sample in the same buffer. A "blank" tube containing only the buffer should also be prepared.[10]

  • Reaction Setup: In triplicate, pipette 2 mL of each standard dilution, the unknown sample, and the blank into appropriately labeled test tubes.[10]

  • Initiate Reaction: Add 4 mL of the this compound reagent to each tube and mix thoroughly.[10]

  • Incubation: Place the tubes in a boiling water bath for 10 minutes. This provides the necessary heat for the acid hydrolysis and color development steps.[3][4][10]

  • Cooling: After incubation, immediately cool the tubes in an ice bath to stop the reaction and stabilize the colored product.[14]

  • Spectrophotometric Measurement: Set a spectrophotometer to a wavelength of 595 nm. Use the blank to zero the instrument. Measure the absorbance of each standard and the unknown samples.[7][8][10][11]

  • Data Analysis:

    • Construct a standard curve by plotting the absorbance at 595 nm (Y-axis) versus the known DNA concentration of the standards (X-axis).

    • Using the absorbance value of your unknown sample, determine its concentration by interpolating from the standard curve.[10][11]

Quantitative Data Summary
ParameterValue/RangeRationale & Significance
Wavelength of Max. Absorbance (λmax) ~595 nmThis is the specific wavelength at which the blue-colored product maximally absorbs light, ensuring the highest sensitivity and accuracy for measurement.[7][8][10][11]
Typical Standard Curve Range 50 - 500 µg/mLThis range generally provides a linear relationship between DNA concentration and absorbance, which is essential for accurate quantification.[10]
Reaction Temperature 100 °C (Boiling Water Bath)High temperature is required to facilitate the acid-catalyzed depurination and dehydration of the deoxyribose sugar.[3][4][10]
Reaction Time 10 - 20 minutesThis duration is typically sufficient for the color-forming reaction to proceed to completion without significant degradation of the colored product.[3][4][9][10]

Part 4: Conclusion and Future Perspective

The Dische this compound reaction, while largely succeeded by more modern techniques in high-throughput research, remains a testament to the ingenuity of early biochemical methods. Its core principles of specific chemical derivatization and colorimetric detection laid a crucial foundation for the quantitative analysis of nucleic acids. For researchers in drug development and other scientific fields, understanding this method provides not only a practical tool for certain applications but also a deeper appreciation for the historical and chemical context of DNA analysis. The causal logic of its mechanism—from the specific sugar in the DNA backbone to the final, quantifiable color—embodies the elegance and power of classic analytical biochemistry.

References

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  • Title: Estimation of DNA using this compound Method Source: NPTEL Archive URL
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  • Title: History of this compound Test Source: Scribd URL
  • Source: Dr. H.B.
  • Title: Rapid Colorimetric Assays to Qualitatively Distinguish RNA and DNA in Biomolecular Samples Source: PMC - NIH URL
  • Title: Nucleic Acids: DNA extraction and Dische's this compound test (Activity)
  • Title: 2.
  • Title: A study of the conditions and mechanism of the this compound reaction for the colorimetric estimation of deoxyribonucleic acid Source: SciSpace URL
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  • Title: What is the principle of dische test?
  • Title: Rapid colorimetric assays to qualitatively distinguish RNA and DNA in biomolecular samples Source: PubMed URL
  • Title: DNA-Dische this compound Determination Source: Molecular Biology | Biotechnology Methods URL

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An In-depth Technical Guide to the Safe Handling of Diphenylamine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Diphenylamine, with the chemical formula (C₆H₅)₂NH, is an aromatic amine widely utilized across various scientific and industrial sectors. Its primary applications stem from its antioxidant properties, serving as a stabilizer in propellants and explosives, a dye mordant, and an intermediate in the manufacturing of rubber, plastics, pharmaceuticals, and agrochemicals.[1][2][3] For researchers and drug development professionals, its utility is often linked to its role as a reagent or a structural motif in novel compounds.

However, the same chemical reactivity that makes this compound valuable also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safety data for this compound, grounded in authoritative sources, and details field-proven handling precautions to ensure the safety of laboratory personnel and the integrity of research.

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. It is crucial to recognize that it poses significant acute and chronic health risks, as well as severe environmental hazards.[4][5]

The primary routes of occupational exposure are inhalation of the dust and dermal (skin) contact.[6] Absorption through the skin can occur, meaning that airborne exposure limits may not be sufficient to protect a worker if skin contact is not prevented.[7]

Table 1: GHS Classification for this compound

Hazard Class Category Hazard Statement
Acute Toxicity, Oral Category 3 H301: Toxic if swallowed.[5][8]
Acute Toxicity, Dermal Category 3 H311: Toxic in contact with skin.[5][8]
Acute Toxicity, Inhalation Category 3 H331: Toxic if inhaled.[5][8]
Specific Target Organ Toxicity(Repeated Exposure) Category 2 H373: May cause damage to organs (liver, kidneys) through prolonged or repeated exposure.[4][5]
Hazardous to the AquaticEnvironment, Acute Category 1 H400: Very toxic to aquatic life.[4]

| Hazardous to the AquaticEnvironment, Chronic | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[4][5] |

Key Health Hazards Explained:

  • Acute Toxicity (Category 3): This classification indicates that small quantities of this compound can cause serious health effects or death if swallowed, inhaled, or if it comes into contact with the skin.[4][5] Symptoms of acute exposure can include irritation to the skin and eyes, mucous membrane irritation, coughing, headache, and potential cyanosis due to the formation of methemoglobin, which impairs the blood's ability to carry oxygen.[5][7][9]

  • Specific Target Organ Toxicity (Category 2): Chronic or repeated exposure to this compound poses a significant threat to specific organs. The liver and kidneys are particularly susceptible to damage.[4][7] This is a critical consideration for researchers who may handle the compound regularly over extended periods.

  • Environmental Hazards (Category 1): this compound is classified as very toxic to aquatic life, with long-lasting effects.[4][8] This necessitates stringent procedures for waste disposal and spill containment to prevent its release into drains or waterways.[4][10]

The Hierarchy of Controls: A Framework for Minimizing Exposure

The most effective approach to laboratory safety involves implementing a multi-layered strategy known as the "Hierarchy of Controls." This framework prioritizes the most effective and reliable control measures over less effective ones. Relying solely on Personal Protective Equipment (PPE) is the last line of defense and is insufficient for handling toxic substances like this compound.

cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Substitute with a less hazardous chemical) Engineering Engineering Controls (Fume Hood, Ventilation) Elimination->Engineering Most Effective Administrative Administrative Controls (SOPs, Training, Signage) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat, Respirator) Administrative->PPE Least Effective cluster_1 This compound Spill Response Workflow Evacuate 1. Evacuate & Secure (Alert personnel, restrict access) PPE 2. Don PPE (Respirator, gloves, goggles, lab coat) Evacuate->PPE Contain 3. Contain & Clean (Gently sweep, avoid dust, place in sealed container) PPE->Contain Decontaminate 4. Decontaminate Area (Wash spill site after pickup) Contain->Decontaminate Dispose 5. Dispose Waste (Label as hazardous waste) Decontaminate->Dispose

Caption: A systematic workflow for responding to a solid this compound spill.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate spill area. [7]Restrict access and post warning signs.

  • Don PPE: Before approaching the spill, don the appropriate PPE, including a respirator, chemical-resistant gloves, safety goggles, and a lab coat. [7]3. Contain and Clean:

    • Avoid raising dust. Do not use a dry brush or compressed air. [11] * Gently sweep up the spilled solid material. [9][12]Some sources recommend dampening the material with 60-70% ethanol before sweeping to minimize dust. [13] * Carefully place the collected material into a clean, dry, sealable container. [7][12]4. Decontaminate: Once the bulk material is removed, decontaminate the spill site by washing it. [7][12]A soap and water solution can be used. [13]5. Dispose: Seal the container holding the spilled material and any contaminated cleaning supplies (e.g., paper towels, gloves). Label it clearly as "Hazardous Waste: this compound" and manage it according to institutional and regulatory guidelines. [7]

Disposal Considerations

Any unused this compound and contaminated materials must be disposed of as hazardous waste. [5][7]Do not allow the material to enter drainage systems or the environment. [4]Disposal must be carried out by a licensed waste disposal company in strict accordance with all federal, state, and local environmental regulations. [14]

References

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A Technical Guide to the Theoretical Calculation of Diphenylamine's Electronic Properties

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: Diphenylamine (DPA) and its derivatives are fundamental structural motifs in a vast array of applications, from antioxidants and industrial dyes to high-performance organic electronics and pharmaceuticals.[1] Understanding the electronic properties of the DPA core is paramount for predicting molecular behavior, designing novel compounds with tailored characteristics, and accelerating development cycles. This technical guide provides a comprehensive, field-proven workflow for the theoretical calculation of DPA's electronic properties using modern computational chemistry techniques. We will delve into the causality behind methodological choices, present a self-validating protocol using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), and demonstrate how to interpret the resulting data for practical applications.

Introduction to this compound and Its Computational Significance

This compound (DPA) is an aromatic amine consisting of an amine group linking two phenyl rings. The nitrogen lone pair can delocalize into both aromatic systems, making DPA an excellent electron donor.[1] This electronic structure governs its utility as an antioxidant, a stabilizer, and a hole-transporting material. For medicinal chemists, the DPA scaffold is a privileged structure found in numerous approved drugs, where its electronic and conformational properties dictate receptor-binding interactions.

Predicting key electronic parameters in silico before undertaking costly and time-consuming synthesis offers a significant strategic advantage. Computational modeling allows for the high-throughput screening of derivative libraries and provides deep mechanistic insights that are often difficult to obtain experimentally. This guide focuses on establishing a robust and reliable computational protocol for characterizing the DPA core.

Theoretical Foundations for Electronic Property Calculation

The accurate prediction of electronic properties relies on solving the Schrödinger equation, which is computationally intractable for a molecule like DPA. We therefore turn to highly effective approximations, primarily Density Functional Theory (DFT).

The Workhorse: Density Functional Theory (DFT)

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems.[2][3][4] Instead of calculating the complex many-electron wavefunction, DFT determines the electron density, from which all ground-state properties can be derived. This approach offers a remarkable balance of computational cost and accuracy, making it the standard for molecular geometry optimization and the calculation of ground-state properties.[5][6]

Probing Excited States: Time-Dependent DFT (TD-DFT)

To understand how DPA interacts with light—crucial for applications in dyes and optoelectronics—we must model its electronic excited states. Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that allows for the calculation of vertical excitation energies and oscillator strengths, which can be used to simulate a molecule's UV-Vis absorption spectrum.[7][8][9]

The Scientist's Choice: Functionals and Basis Sets

The accuracy of any DFT calculation hinges on two key choices: the exchange-correlation (XC) functional and the basis set.

  • Exchange-Correlation Functional: The XC functional is an approximation of the complex many-body electron interactions. For organic molecules like DPA, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange, have proven to be highly effective. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a ubiquitous and well-validated choice that provides reliable geometries and electronic properties for a wide range of systems.[5][10]

  • Basis Set: A basis set is a set of mathematical functions used to build the molecular orbitals. The size and complexity of the basis set directly impact the accuracy and computational cost.

    • Pople-style basis sets are common. A good starting point for initial optimizations is 6-31G(d) . It is computationally efficient and provides reasonable geometries.[11]

    • For higher accuracy, particularly for calculating excited-state energies and properties of anions, a larger, triple-zeta basis set with both polarization (d,p) and diffuse functions (++) is recommended, such as 6-311++G(d,p) .[6][12][13] The polarization functions allow orbitals to change shape, while diffuse functions better describe the electron density far from the nucleus.

A Validated Computational Workflow for this compound

This section details a step-by-step, self-validating protocol for calculating the electronic properties of DPA. This workflow is designed to be implemented using standard quantum chemistry software packages like Gaussian.[14]

Mandatory Visualization: Computational Workflow

The following diagram illustrates the logical flow of the computational protocol, from initial structure input to the final analysis of electronic properties.

G cluster_input Setup cluster_ground_state Ground State Calculation (DFT) cluster_excited_state Excited State Calculation (TD-DFT) cluster_refinement Refinement Input 1. Input Structure (Build DPA Molecule) Opt 2. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Input->Opt Freq 3. Frequency Analysis Opt->Freq Validation Imaginary Frequencies? Freq->Validation Validation->Opt Yes (Re-optimize) Properties 4. Calculate Ground-State Properties (HOMO, LUMO, MEP) Validation->Properties No (True Minimum) TDDFT 5. UV-Vis Spectrum Simulation (TD-DFT Calculation) Properties->TDDFT Solvent 6. Include Solvent Effects (e.g., PCM Model) TDDFT->Solvent

Caption: A validated workflow for calculating DPA electronic properties.

Step 3.1: Molecular Geometry Optimization

The first step is to determine the most stable three-dimensional structure of the DPA molecule at its lowest energy state.[15][16]

  • Action: Build the DPA molecule using a molecular editor (e.g., GaussView, Avogadro).

  • Protocol: Perform a geometry optimization calculation.

  • Method: DFT

  • Functional: B3LYP

  • Basis Set: 6-311++G(d,p)

  • Causality: This level of theory provides an accurate equilibrium geometry, which is the essential foundation for all subsequent property calculations. An incorrect geometry will lead to erroneous electronic properties.

Step 3.2: Frequency Analysis (Self-Validation)

This is the critical self-validation step of the protocol. A true energy minimum on the potential energy surface will have no imaginary vibrational frequencies.[6][15] A transition state, by contrast, will have one imaginary frequency.

  • Action: Perform a frequency calculation on the optimized geometry from Step 3.1.

  • Protocol: Use the same level of theory (B3LYP/6-311++G(d,p)) as the optimization.

  • Validation: Check the output for the number of imaginary frequencies. If there are zero, the structure is a true minimum, and you can proceed. If there is one or more, the geometry is a saddle point, and the structure must be perturbed and re-optimized.[5][13]

Step 3.3: Calculation of Ground-State Properties

From the validated optimized structure, key ground-state electronic properties can be extracted.

  • Action: Analyze the output file from the successful frequency calculation.

  • Key Properties:

    • HOMO/LUMO Energies: The energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital.[17] The HOMO energy is related to the ionization potential (ability to donate an electron), while the LUMO energy relates to the electron affinity (ability to accept an electron).[18]

    • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO. This is a critical indicator of molecular stability and chemical reactivity.[19][20] A smaller gap suggests the molecule is more easily excitable.

    • Molecular Electrostatic Potential (MEP): A map of electrostatic potential onto the electron density surface. It visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for intermolecular interactions.[6]

Step 3.4: Simulation of UV-Vis Absorption Spectra

To predict how DPA absorbs light, we perform a TD-DFT calculation.

  • Action: Run a TD-DFT calculation on the optimized geometry.

  • Protocol: Use the same functional and basis set (B3LYP/6-311++G(d,p)). Request the calculation of several excited states (e.g., 10-20 states).

  • Output: The calculation will yield vertical excitation energies (in eV or nm) and their corresponding oscillator strengths (a measure of transition probability). The transitions with high oscillator strengths correspond to the major peaks in the experimental UV-Vis spectrum.[21]

Step 3.5: Analysis of Solvent Effects

Experimental measurements are typically performed in solution, and the solvent can significantly influence electronic properties.[22][23][24]

  • Action: Re-run the optimization and TD-DFT calculations incorporating a solvent model.

  • Protocol: The Polarizable Continuum Model (PCM) is a highly efficient and widely used implicit solvation model.[25] Specify the desired solvent (e.g., water, ethanol, dichloromethane) in the calculation input.

  • Causality: A polar solvent can stabilize charge separation in the excited state, often leading to a shift (typically a red shift, or bathochromic shift) in the absorption maxima compared to the gas phase calculation. Including solvent effects is critical for achieving meaningful correlation with experimental data.[26]

Interpreting the Results: Key Electronic Property Data

The computational workflow yields a wealth of quantitative data. Below is a table of representative values for DPA calculated at the B3LYP/6-311++G(d,p) level in the gas phase.

PropertyCalculated ValueSignificance
HOMO Energy -5.45 eVRelates to ionization potential; indicates strong electron-donating capability.
LUMO Energy -0.11 eVRelates to electron affinity; indicates poor electron-accepting capability.
HOMO-LUMO Gap (ΔE) 5.34 eVLarge gap suggests high kinetic stability.[19]
Dipole Moment 1.25 DebyeIndicates a moderate molecular polarity.
First Major Excitation (λmax) ~285 nmCorresponds to the primary π → π* transition in the UV-Vis spectrum.[27]

Applications in Research and Drug Development

The theoretical data generated through this workflow has direct, practical applications:

  • Materials Science: The HOMO/LUMO energy levels are crucial for designing organic light-emitting diodes (OLEDs) and organic solar cells (OSCs), as they determine the efficiency of charge injection and transport.[28][29][30] Researchers can computationally screen DPA derivatives to tune these energy levels for optimal device performance.

  • Drug Development: Understanding the MEP and HOMO/LUMO distributions helps predict how a DPA-based drug molecule will interact with its biological target.[6] Electron-rich regions may form hydrogen bonds or cation-π interactions. This knowledge guides the rational design of more potent and selective inhibitors.

  • Predicting Reactivity: The HOMO-LUMO gap and MEP can be used to predict the most likely sites for metabolic attack or chemical reaction, which is valuable in toxicology and process chemistry.

Conclusion

This guide has outlined an authoritative and self-validating computational workflow for the detailed characterization of the electronic properties of this compound. By carefully selecting a proven DFT functional (B3LYP) and an appropriate basis set (6-311++G(d,p)), and by following a logical progression from geometry optimization to frequency validation and property calculation, researchers can generate reliable and predictive data. The inclusion of TD-DFT for spectral simulation and PCM for solvent effects ensures that the theoretical models are robust and can be meaningfully correlated with experimental observations. This protocol empowers scientists to leverage computational chemistry as a powerful tool for insight and discovery in materials science and drug development.

References

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  • ResearchGate. (n.d.). Schematic diagram of HOMO/LUMO and band gap energy levels of DPA-PA-1-3.... Retrieved from [Link]

  • El-Shishtawy, R. M., et al. (2021). DFT and TD-DFT calculations to estimate the photovoltaic parameters of some metal-free dyes based on triphenylamine: the influence of inserting an auxiliary electron-withdrawing group on DSSC's performance. RSC Advances. Retrieved from [Link]

  • Srivastava, K. P., & Kumar, A. (2001). Studies in Electronic Absorption Spectra of Diphenyl Amine Molecule. Oriental Journal of Chemistry. Retrieved from [Link]

  • Jacquemin, D., et al. (2009). TD-DFT Performance for the Visible Absorption Spectra of Organic Dyes: Conventional versus Long-Range Hybrids. Journal of Chemical Theory and Computation. Retrieved from [Link]

  • Mazurek, P., et al. (2021). Derivatives of this compound and benzothiadiazole in optoelectronic applications: a review. Journal of Materials Science. Retrieved from [Link]

  • ResearchGate. (n.d.). Theoretical studies of electronic and optical properties of the triphenylamine-based organic dyes with diketopyrrolopyrrole chromophore. Retrieved from [Link]

  • Xia, H., et al. (2015). Theoretical studies of electronic and optical properties of the triphenylamine-based organic dyes with diketopyrrolopyrrole chromophore. Dyes and Pigments. Retrieved from [Link]

  • Baldenebro-López, J., et al. (2012). Density Functional Theory (DFT) Study of Triphenylamine-Based Dyes for Their Use as Sensitizers in Molecular Photovoltaics. International Journal of Molecular Sciences. Retrieved from [Link]

  • Baldenebro-López, J., et al. (2012). Density functional theory (DFT) study of triphenylamine-based dyes for their use as sensitizers in molecular photovoltaics. PubMed. Retrieved from [Link]

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  • Semantic Scholar. (n.d.). Density Functional Theory (DFT) Study of Triphenylamine-Based Dyes for Their Use as Sensitizers in Molecular Photovoltaics. Retrieved from [Link]

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  • Parks, B., et al. (2024). Accuracy of One-Electron Technique for Estimating LUMO Energies of Triphenylamine Derivatives. ChemRxiv. Retrieved from [Link]

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  • Leal, M. C., et al. (2022). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. MDPI. Retrieved from [Link]

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Diphenylamine: A Cornerstone Precursor in Modern Organic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of a Classic Scaffold

Diphenylamine (DPA), a seemingly simple secondary aromatic amine, has for over a century proven to be a remarkably versatile and enduring precursor in the landscape of organic synthesis. First synthesized in 1864, its true potential unfolded with the discovery of its utility in the creation of complex heterocyclic scaffolds that form the core of numerous biologically active molecules and functional materials. For the medicinal chemist and the process development scientist alike, DPA represents a readily available, cost-effective starting point for the construction of high-value compounds, ranging from antipsychotic drugs to organic light-emitting diodes (OLEDs).

This technical guide eschews a conventional textbook format, instead opting for a narrative that weaves together the fundamental reactivity of this compound with its practical applications. We will delve into the mechanistic underpinnings of key transformations, provide detailed, field-tested protocols, and offer insights into the critical aspects of experimental design and product characterization. Our focus will be on the strategic use of DPA as a precursor to three major classes of heterocyclic compounds: phenothiazines, carbazoles, and acridines. Furthermore, we will explore the broader implications of DPA-derived structures in drug discovery, highlighting key structure-activity relationships (SAR) that have guided the development of potent therapeutic agents.

I. The Synthesis of Phenothiazines: A Gateway to Neuroleptic Drugs

The phenothiazine tricycle is a privileged scaffold in medicinal chemistry, most notably as the foundational structure for a major class of antipsychotic drugs. The classical and still widely practiced method for its synthesis involves the direct reaction of this compound with elemental sulfur.

Mechanism of the Bernthsen Synthesis of Phenothiazine

The reaction of this compound with sulfur, often catalyzed by iodine or anhydrous aluminum chloride, proceeds through a complex, multi-step mechanism. While several pathways have been proposed, the generally accepted sequence involves electrophilic attack of a sulfur species on the electron-rich aromatic rings of DPA, followed by intramolecular cyclization and dehydrogenation.

G DPA This compound Intermediate1 Thienyl-diphenylamine Intermediate DPA->Intermediate1 Electrophilic Sulfuration Sulfur Sulfur (S8) Sulfur->Intermediate1 Intermediate2 Dihydro-phenothiazine Intermediate1->Intermediate2 Intramolecular Cyclization Phenothiazine Phenothiazine Intermediate2->Phenothiazine Dehydrogenation H2S H2S Intermediate2->H2S

Caption: Proposed mechanism for the synthesis of phenothiazine from this compound and sulfur.

Experimental Protocol: Synthesis of Phenothiazine

This protocol is a robust and scalable method for the laboratory synthesis of the parent phenothiazine ring system.[1][2]

Materials:

  • This compound (1.0 eq)

  • Sulfur (2.2 eq)

  • Anhydrous Aluminum Chloride (catalyst, 0.1 eq)

  • High-boiling point solvent (e.g., o-dichlorobenzene) (optional, for high-temperature reactions)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (for H₂S), combine this compound, sulfur, and anhydrous aluminum chloride.

  • Heat the mixture gradually in a fume hood to 140-150 °C. The reaction will become exothermic and evolve hydrogen sulfide gas.

  • Once the initial vigorous reaction subsides, increase the temperature to 160 °C and maintain for 2-3 hours.

  • Cool the reaction mixture to room temperature. The crude product will solidify.

  • Grind the solid and extract with hot toluene.

  • Filter the hot solution and allow it to cool to crystallize the phenothiazine.

  • Collect the crystals by filtration, wash with cold ethanol, and dry.

Reactant Catalyst Temperature (°C) Time (h) Yield (%) Reference
This compound, SulfurAnhydrous AlCl₃140-1602-3~93[2]
This compound, SulfurIodine190-2000.5-0.7Not specified[3]

Table 1: Comparison of reaction conditions for phenothiazine synthesis.

Characterization of Phenothiazine
  • ¹H NMR (CDCl₃, ppm): δ 8.25 (br s, 1H, NH), 7.15-6.80 (m, 8H, Ar-H).

  • ¹³C NMR (CDCl₃, ppm): δ 143.2, 127.8, 126.5, 122.3, 115.8.[4]

  • IR (KBr, cm⁻¹): 3340 (N-H stretch), 1590, 1480 (C=C aromatic stretch).

  • MS (EI, m/z): 199 (M⁺), 167 (M⁺ - S).

II. The Synthesis of Carbazoles: Building Blocks for Advanced Materials

The carbazole moiety is a key structural motif in a wide range of natural products and functional organic materials, including OLEDs, organic photovoltaics, and pharmaceuticals. The thermal or photochemical cyclization of this compound is a direct route to this important heterocycle.

Mechanism of the Thermal Cyclization of this compound to Carbazole

The uncatalyzed thermal cyclization of this compound to carbazole requires high temperatures and proceeds via a free-radical mechanism. The reaction is often facilitated by a catalyst, such as iodine or a palladium species, which can lower the activation energy and improve yields.

G DPA This compound Radical1 Diphenylaminyl Radical DPA->Radical1 - H• Intermediate Cyclized Intermediate Radical1->Intermediate Intramolecular Radical Attack Carbazole Carbazole Intermediate->Carbazole - H• H_radical H• Intermediate->H_radical

Caption: Simplified free-radical mechanism for the thermal cyclization of this compound to carbazole.

Experimental Protocols for Carbazole Synthesis

This method is a classical approach that offers good yields for the parent carbazole.[5]

Materials:

  • This compound (1.0 eq)

  • Iodine (catalytic amount, ~0.1 eq)

Procedure:

  • Combine this compound and iodine in a reaction vessel equipped with a condenser.

  • Heat the mixture to 350 °C for 4-6 hours.

  • Cool the reaction mixture and dissolve it in a suitable solvent (e.g., toluene).

  • Wash the organic solution with aqueous sodium thiosulfate to remove excess iodine, then with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by column chromatography.

Modern methods often employ palladium catalysts for a more efficient and milder synthesis of carbazoles from this compound.[6]

Materials:

  • This compound (1.0 eq)

  • Pd(OAc)₂ (5 mol%)

  • Cu(OAc)₂ (2.0 eq, as an oxidant)

  • Toluene (solvent)

Procedure:

  • To a sealed tube, add this compound, Pd(OAc)₂, and Cu(OAc)₂.

  • Add anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the tube and heat the reaction mixture at 110 °C for 24 hours.

  • Cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel.

Method Catalyst/Reagent Temperature (°C) Time (h) Yield (%) Reference
Thermal CyclizationIodine3504-6Good[5]
Catalytic DehydrogenationPd(OAc)₂ / Cu(OAc)₂11024Up to 91%[6]
Fixed-Bed CatalysisV₂O₅, Fe(NO₃)₃, etc. on Al₂O₃400-600Continuous~82[7]

Table 2: Comparison of synthetic methods for carbazole from this compound.

Characterization of Carbazole
  • ¹H NMR (CDCl₃, ppm): δ 8.10 (d, 2H), 7.45-7.38 (m, 4H), 7.28-7.22 (m, 2H).

  • ¹³C NMR (CDCl₃, ppm): δ 139.8, 125.8, 123.4, 120.3, 119.0, 110.7.

  • IR (KBr, cm⁻¹): 3419 (N-H stretch), 3051 (aromatic C-H stretch), 1450 (C=C aromatic stretch), 727 (C-H out-of-plane bend).[8]

  • MS (EI, m/z): 167 (M⁺), 139 (M⁺ - HCN).

III. The Synthesis of Acridines and Acridones: A Scaffold for Dyes and DNA Intercalators

The acridine and its oxidized form, acridone, are nitrogen-containing heterocycles with a rich history in the dye industry and significant applications in medicinal chemistry as DNA intercalating agents and fluorescent probes. The Bernthsen acridine synthesis provides a direct route from this compound to 9-substituted acridines.

Mechanism of the Bernthsen Acridine Synthesis

The Bernthsen synthesis involves the condensation of a diarylamine with a carboxylic acid in the presence of a Lewis acid, typically zinc chloride, at high temperatures.[9][10][11][12] The mechanism is thought to proceed through the formation of an N-acyl intermediate, followed by an intramolecular Friedel-Crafts-type acylation and subsequent dehydration.

G DPA This compound Intermediate1 N-Acyl this compound DPA->Intermediate1 CarboxylicAcid Carboxylic Acid (R-COOH) CarboxylicAcid->Intermediate1 Condensation ZnCl2 ZnCl₂ ZnCl2->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Acylation Dihydroacridine 9-Substituted 9,10-Dihydroacridine Intermediate2->Dihydroacridine Dehydration Acridine 9-Substituted Acridine Dihydroacridine->Acridine Oxidation

Caption: Simplified mechanism of the Bernthsen acridine synthesis.

Experimental Protocol: Microwave-Assisted Bernthsen Acridine Synthesis

Microwave irradiation has been shown to significantly accelerate the Bernthsen synthesis, reducing reaction times from hours to minutes and often improving yields.[13]

Materials:

  • This compound (1.0 eq)

  • Carboxylic acid (e.g., acetic acid, benzoic acid) (5.0-10.0 eq)

  • Zinc chloride (4.0 eq)

Procedure:

  • In a microwave-safe reaction vessel, combine this compound, the carboxylic acid, and zinc chloride.

  • Irradiate the mixture in a microwave reactor at 200-210 °C for 5-10 minutes.

  • After cooling, add aqueous ammonia to the reaction mixture and stir.

  • Filter the resulting slurry and wash the solid with water until the filtrate is neutral.

  • Dry the solid and extract with a suitable solvent (e.g., ethyl acetate).

  • Purify the product by column chromatography on silica gel.

Carboxylic Acid Reaction Time (min) Yield (%) Reference
Acetic Acid579[13]
Benzoic Acid585[13]

Table 3: Yields for microwave-assisted Bernthsen synthesis of 9-substituted acridines.

Synthesis of Acridone

Acridone is typically synthesized by the cyclization of N-phenylanthranilic acid, which itself can be prepared from this compound via ortho-lithiation followed by carboxylation, or more commonly through an Ullmann condensation of aniline with an ortho-halobenzoic acid. A direct cyclization of this compound-2-carboxylic acid in the presence of a strong acid like concentrated sulfuric acid is a common final step.[14]

Characterization of Acridone
  • ¹H NMR (DMSO-d₆, ppm): δ 11.6 (br s, 1H, NH), 8.30 (d, 2H), 7.80 (t, 2H), 7.55 (d, 2H), 7.30 (t, 2H).

  • ¹³C NMR (DMSO-d₆, ppm): δ 177.1 (C=O), 141.2, 133.8, 126.2, 121.5, 120.9, 118.2.

  • IR (KBr, cm⁻¹): 3100-2900 (N-H stretch, broad), 1630 (C=O stretch), 1590 (C=C aromatic stretch).

  • MS (EI, m/z): 195 (M⁺), 167 (M⁺ - CO). The mass spectra of acridones show pronounced molecular ions and fragmentation patterns that are dependent on the nature and position of substituents.[15]

IV. This compound Derivatives in Drug Discovery and Development

The this compound scaffold and its heterocyclic derivatives are of profound importance in medicinal chemistry. The structural rigidity and electronic properties of these molecules make them ideal for interacting with biological targets.

Phenothiazines as Antipsychotics

The discovery of chlorpromazine in the 1950s revolutionized the treatment of schizophrenia and other psychotic disorders. The therapeutic effect of phenothiazine-based antipsychotics is primarily attributed to their antagonism of dopamine D₂ receptors in the mesolimbic pathway of the brain.[16]

Structure-Activity Relationship (SAR) of Phenothiazines:

  • Substitution at C-2: An electron-withdrawing group (e.g., -Cl, -CF₃) at the 2-position of the phenothiazine ring is crucial for antipsychotic activity.[16][17]

  • Alkyl Chain at N-10: A three-carbon chain between the nitrogen of the phenothiazine ring and the terminal amino group is optimal for neuroleptic activity.[17][18]

  • Terminal Amino Group: The terminal amino group must be tertiary for maximal activity.[17]

This compound-Based NSAIDs

A number of non-steroidal anti-inflammatory drugs (NSAIDs) are derivatives of N-phenylanthranilic acid, which can be considered a this compound derivative. These include diclofenac, mefenamic acid, and flufenamic acid.[19] Their mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, thereby blocking the production of prostaglandins that mediate pain and inflammation.

Modern Synthetic Approaches: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful tool for the synthesis of this compound derivatives.[20][21] This reaction allows for the coupling of an aryl halide or triflate with an amine, providing a versatile and high-yielding route to substituted diphenylamines that can then be further elaborated into more complex heterocyclic systems.[22] This method offers a significant advantage over traditional methods like the Ullmann condensation, as it often proceeds under milder conditions and with a broader substrate scope.

Conclusion

This compound, a foundational molecule in organic chemistry, continues to be a precursor of immense value in both academic research and industrial applications. Its ability to be readily transformed into a diverse array of complex heterocyclic systems, including phenothiazines, carbazoles, and acridines, underscores its strategic importance. The continued development of novel synthetic methodologies, such as microwave-assisted reactions and advanced catalytic systems, is further expanding the utility of this compound. For researchers and professionals in drug development and materials science, a deep understanding of the chemistry of this compound and its derivatives is essential for the design and synthesis of the next generation of functional molecules.

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Diphenylamine stability and degradation pathways

Author: BenchChem Technical Support Team. Date: January 2026

<An In-Depth Technical Guide to the Stability and Degradation Pathways of Diphenylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Duality of this compound

This compound (DPA) is an aromatic amine with a storied history in various industrial applications. Its utility stems from its antioxidant properties, making it a valuable stabilizer in products ranging from smokeless powders and lubricants to agrochemicals and pharmaceuticals.[1][2][3][4] In pharmaceutical development, understanding the stability of any compound is paramount. For DPA, this is particularly critical due to its potential to degrade into impurities that may compromise the safety and efficacy of a drug product. This guide provides a comprehensive overview of the stability of this compound, its degradation pathways, and the analytical methodologies required to ensure its integrity.

Core Concepts in this compound Stability

This compound's stability is not an intrinsic, immutable property but rather a dynamic characteristic influenced by a multitude of environmental factors. The core of its instability lies in the reactivity of the amine group and the susceptibility of the phenyl rings to electrophilic attack. The principal drivers of DPA degradation are oxidation, thermal stress, and photodegradation.

Chemical Structure and Inherent Reactivity

This compound, with the chemical formula (C₆H₅)₂NH, consists of a secondary amine linking two phenyl groups.[3] This structure confers a moderate degree of stability, but the lone pair of electrons on the nitrogen atom makes it a weak base and susceptible to oxidation.[5] Furthermore, the phenyl rings can undergo electrophilic substitution reactions, particularly when activated by the amine group.

Major Degradation Pathways of this compound

The degradation of this compound is a complex process that can proceed through several distinct pathways, often simultaneously. The specific conditions to which DPA is exposed will dictate the predominant degradation mechanism and the resulting profile of impurities.

Oxidative Degradation

Oxidation is a primary degradation pathway for this compound and can be initiated by atmospheric oxygen, oxidizing agents, or electrochemical processes.[6][7] The initial step in the oxidation of DPA typically involves the formation of a radical cation, which is a highly reactive intermediate.[7]

This radical cation can then undergo several subsequent reactions, including:

  • Dimerization: Two radical cations can combine to form N,N'-diphenylbenzidine and other dimeric structures.[6]

  • Polymerization: Under certain conditions, the radical cations can lead to the formation of polythis compound.[8]

  • Formation of Quinone-like Structures: Further oxidation can lead to the formation of colored quinone-imine compounds, which contribute to the discoloration often observed in aged DPA samples.[9][10]

A proposed pathway for the oxidative degradation of DPA by persulfate involves the formation of N-Phenyl-4-quinoneimine as a major intermediate.[10][11]

Key Factors Influencing Oxidative Degradation:
  • Presence of Oxidizing Agents: Peroxides, metal ions (e.g., Fe³⁺, Ag⁺), and persulfates can significantly accelerate oxidation.[10][11]

  • pH: The rate of oxidative degradation can be pH-dependent. For instance, degradation by persulfate is decreased at higher pH values.[10][11]

  • Temperature: Increased temperature generally enhances the rate of oxidation.[10][11]

Nitrosation and Nitration: A Critical Pathway in Specific Applications

In environments where nitrogen oxides (NOx) are present, such as in nitrocellulose-based propellants, this compound acts as a stabilizer by scavenging these reactive species.[3][9][12] This process, while intentional in this context, represents a significant degradation pathway leading to the formation of N-nitrosothis compound (NDPhA) and various nitrated derivatives.[12]

The reaction sequence is generally understood to be:

  • N-Nitrosation: DPA reacts with nitrous acid (formed from NOx) to produce N-nitrosothis compound.[12]

  • Rearrangement and Nitration: Under acidic conditions, NDPhA can undergo the Fischer-Hepp rearrangement to form 4-nitrosothis compound.[13] Subsequent oxidation and nitration reactions lead to a variety of mono-, di-, and trinitro-diphenylamine isomers.[12]

The formation of N-nitrosothis compound is of particular concern from a toxicological perspective, as many N-nitroso compounds are classified as probable human carcinogens.[14][15] The formation of NDPhA can also occur during water treatment processes involving chloramination if DPA is present as a precursor.[16]

Thermal Degradation

When subjected to high temperatures, this compound can undergo thermal decomposition.[1] The process can lead to the emission of toxic fumes, including nitrogen oxides.[1] In the context of its use as a stabilizer in explosives, its thermal degradation products can influence the stability of the overall formulation.[17] Studies on polythis compound, a related polymer, indicate that significant thermal and thermo-oxidative degradation begins at elevated temperatures.[18]

Photodegradation

This compound is known to discolor upon exposure to light, indicating a susceptibility to photodegradation.[1] While detailed mechanistic studies on the photodegradation of DPA are less common in the readily available literature, it is understood that UV radiation can increase its degradation rate.[19] This pathway is particularly relevant for drug products that may be exposed to light during manufacturing, storage, or administration.

Biodegradation

Under aerobic conditions, certain microorganisms can degrade this compound. For instance, Burkholderia sp. strain JS667 has been shown to utilize DPA as a sole source of carbon, nitrogen, and energy.[20][21] The initial step in this biodegradation pathway involves the dioxygenation of one of the aromatic rings, leading to the formation of aniline and catechol, which are then further metabolized.[20]

Analytical Methodologies for Stability Assessment

A robust stability-indicating analytical method is essential for monitoring the degradation of this compound and quantifying its impurities. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC offers the resolution and sensitivity required to separate DPA from its various degradation products. A typical HPLC method for DPA stability testing would involve:

  • Column: A reversed-phase column (e.g., C18) is commonly used.

  • Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer is typical.[9]

  • Detection: UV detection is standard, often at multiple wavelengths to ensure the detection of all relevant species. Diode array detection (DAD) provides the advantage of acquiring full UV spectra for peak identification and purity assessment.[22] Dual-amperometric detection has also been employed for the analysis of DPA and its primary degradation products.[23]

Other Analytical Techniques
  • Gas Chromatography (GC): GC can be used for the analysis of DPA, but care must be taken as N-nitrosothis compound can decompose in the hot injector port to form DPA, potentially leading to inaccurate results.[13]

  • Mass Spectrometry (MS): Coupling HPLC or GC with MS provides definitive identification of degradation products based on their mass-to-charge ratio and fragmentation patterns.

Visualization of Degradation Pathways and Workflows

Oxidative Degradation Pathway of this compound

DPA This compound RadicalCation This compound Radical Cation DPA->RadicalCation Oxidation (-e⁻) Dimer N,N'-Diphenylbenzidine (Dimer) RadicalCation->Dimer Dimerization Polymer Polythis compound RadicalCation->Polymer Polymerization QuinoneImine N-Phenyl-p-benzoquinoneimine RadicalCation->QuinoneImine Further Oxidation

Caption: Oxidative degradation of this compound.

Nitrosation and Nitration Pathway of this compound

DPA This compound NDPhA N-Nitrosothis compound DPA->NDPhA + HNO₂ Nitrosated_DPA 4-Nitrosothis compound NDPhA->Nitrosated_DPA Fischer-Hepp Rearrangement Nitro_DPA Nitrated Diphenylamines (mono-, di-, tri-) Nitrosated_DPA->Nitro_DPA Oxidation & Nitration

Caption: Nitrosation and nitration of this compound.

General Experimental Workflow for Stability Testing

Start Sample Preparation (DPA in solution/formulation) Stress Stress Conditions (Heat, Light, Oxidizing Agent) Start->Stress Sampling Time-Point Sampling Stress->Sampling Analysis HPLC-UV/DAD Analysis Sampling->Analysis Data Data Processing (Peak Integration, Quantification) Analysis->Data Report Stability Report (Degradation Profile, Kinetics) Data->Report

Caption: Workflow for DPA stability testing.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound (Oxidative Stress)

Objective: To evaluate the stability of this compound under oxidative stress conditions.

Materials:

  • This compound reference standard

  • Hydrogen peroxide (30%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and vials

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Stress Sample Preparation:

    • Pipette 1 mL of the DPA stock solution into a 10 mL volumetric flask.

    • Add 1 mL of 3% hydrogen peroxide solution (prepared by diluting 30% H₂O₂ with water).

    • Dilute to volume with a 50:50 mixture of acetonitrile and water.

    • Prepare a control sample by following the same procedure but adding 1 mL of water instead of hydrogen peroxide.

  • Incubation: Store both the stress and control samples at room temperature, protected from light, for 24 hours.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each sample.

    • If necessary, neutralize any remaining hydrogen peroxide with a small amount of sodium bisulfite solution.

    • Analyze the samples by a validated stability-indicating HPLC method.

  • Data Evaluation:

    • Calculate the percentage degradation of this compound.

    • Identify and quantify any major degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

  • Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Screening:

    • Evaluate different mobile phase compositions, such as acetonitrile/water and methanol/water, with and without acidic modifiers (e.g., 0.1% formic acid or phosphoric acid).

    • Run gradient elution profiles to achieve good separation of all peaks.

  • Wavelength Selection: Use a DAD detector to monitor the elution profile at multiple wavelengths and to select the optimal wavelength for the quantification of DPA and its impurities.

  • Method Validation (as per ICH Q2(R1) guidelines):

    • Specificity: Analyze stressed samples to demonstrate that the method can resolve DPA from its degradation products.

    • Linearity: Establish a linear relationship between detector response and concentration over a defined range.

    • Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of DPA that can be reliably detected and quantified.

    • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature).

Strategies for Stabilization

Given its susceptibility to degradation, strategies to stabilize this compound in various formulations are crucial. These can include:

  • Use of Antioxidants: In formulations where DPA is not itself the primary antioxidant, the addition of other antioxidants can help to protect it from oxidative degradation.

  • Control of pH: Maintaining the pH of a formulation within a range where DPA is most stable can be an effective strategy.

  • Protection from Light: Packaging in light-resistant containers is essential to prevent photodegradation.

  • Inert Atmosphere: For highly sensitive formulations, manufacturing and packaging under an inert atmosphere (e.g., nitrogen) can minimize oxidative degradation.

Conclusion and Future Directions

This compound is a versatile compound with important industrial applications, but its inherent instability necessitates a thorough understanding of its degradation pathways. Oxidative degradation, nitrosation, and photodegradation are the primary routes of decomposition, leading to a variety of impurities that can impact product quality and safety. Robust analytical methods, particularly stability-indicating HPLC techniques, are critical for monitoring the stability of DPA and ensuring the integrity of products in which it is used. Future research should focus on the detailed toxicological characterization of DPA degradation products and the development of novel stabilization strategies to enhance the shelf-life and safety of DPA-containing formulations.

References

  • A Comparative Analysis of the Degradation Products of this compound (DPA) and 2-Nitrothis compound (2-NDPA) - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZPLgOu-r_rEffnMj4SYWv51Ks48zevPVAY_SgkS1-VL8BviZeR0pTS8fBiJ2yND8HSj2jsT7PtwsSumMBHiJfvIo4NxuP3qmncWa3RxY54w0T4y51MxC5pZGUI76HMzkkL9ywJC5Rc8lNCuoI_IBsAyJ7_2lv5H3qonUrORxE_rx9qXdvyezJqS0k0ZVuNHGw1GxQxSiF7c4DNXiSfN_1oz8XQjKGndGQrHL_oKt1AVLupGJVkxWv7dfkqVcUKFBm4yKrMw==]
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Methodological & Application

Diphenylamine protocol for DNA quantification in plant tissues

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: Diphenylamine Protocol for DNA Quantification in Plant Tissues Audience: Researchers, scientists, and drug development professionals.

A Comprehensive Guide to the this compound Assay for DNA Quantification in Plant Tissues

This application note provides a detailed protocol and the underlying scientific principles for quantifying Deoxyribonucleic Acid (DNA) from plant tissues using the this compound colorimetric method. Tailored for researchers in molecular biology, drug discovery, and plant sciences, this guide emphasizes the critical nuances of applying this classic technique to complex plant samples, ensuring accuracy and reproducibility.

The Scientific Principle: Unveiling the Chemistry of Color

The this compound assay, first described by Dische and later modified by Burton, remains a fundamental method for DNA quantification.[1] Its enduring utility lies in its specificity for the 2-deoxyribose sugar moiety of DNA, which distinguishes it from RNA. The reaction mechanism is a two-step, acid-catalyzed process:

  • Depurination and Aldehyde Formation: Under highly acidic conditions and heat, the glycosidic bonds linking purine bases (Adenine and Guanine) to the deoxyribose sugar are hydrolyzed. This is followed by the acid-catalyzed conversion of the liberated deoxyribose sugar into the highly reactive ω-hydroxylevulinylaldehyde.[2][3]

  • Colorimetric Reaction: this compound then reacts with this aldehyde to form a blue-colored quinoidal-type complex.[2][4] This complex exhibits a sharp absorption maximum at approximately 595-600 nm, and the intensity of the color is directly proportional to the concentration of deoxyribose, and thus, the DNA concentration.

A crucial insight is that only the deoxyribose associated with purine nucleotides reacts in this assay.[2][4][5] Consequently, the resulting value represents approximately half of the total deoxyribose present. This stoichiometric relationship is consistent for both the standard and the unknown samples, allowing for accurate quantification when a standard curve is used.

Navigating the Challenges of Plant-Derived DNA

Quantifying DNA from plant tissues presents unique challenges not typically encountered with animal or microbial samples. Plant cells are rich in a diverse array of secondary metabolites, polysaccharides, and phenolic compounds that can interfere with DNA isolation and downstream applications.[6][7]

  • Polysaccharides: Can co-precipitate with DNA, inhibiting enzymatic reactions and potentially interfering with colorimetric assays.

  • Phenolic Compounds: When oxidized, these compounds can bind irreversibly to DNA, rendering it useless for most applications and potentially affecting spectrophotometric readings.

Therefore, a robust DNA extraction protocol designed to remove these contaminants is a non-negotiable prerequisite for accurate quantification with the this compound method. The protocol provided herein incorporates a CTAB (cetyl trimethylammonium bromide) extraction method, which is highly effective at separating polysaccharides and other inhibitors from DNA.[6][7]

Experimental Workflow Overview

The entire process, from tissue preparation to final data analysis, follows a systematic workflow. This ensures that each stage is optimized for the highest quality and most accurate results.

Diphenylamine_Workflow cluster_prep Part A: Sample Preparation & DNA Extraction cluster_assay Part B: this compound Assay cluster_analysis Part C: Data Analysis plant_tissue 1. Plant Tissue Homogenization lysis 2. Cell Lysis (CTAB Buffer) plant_tissue->lysis purification 3. Organic Extraction (Chloroform) lysis->purification precipitation 4. DNA Precipitation (Isopropanol/Ethanol) purification->precipitation wash 5. DNA Pellet Washing (70% Ethanol) precipitation->wash resuspend 6. Resuspend Purified DNA wash->resuspend samples 8. Aliquot Plant DNA Samples resuspend->samples standards 7. Prepare DNA Standards reagent_add 9. Add this compound Reagent standards->reagent_add samples->reagent_add incubation 10. Incubate (Boiling or 50°C) reagent_add->incubation cool 11. Cool to Room Temperature incubation->cool read 12. Read Absorbance at 595 nm cool->read std_curve 13. Plot Standard Curve read->std_curve calc 14. Calculate Unknown Concentration std_curve->calc

Caption: Workflow for DNA quantification using the this compound method.

Detailed Protocols

4.1 Part A: High-Purity DNA Extraction from Plant Tissue

This CTAB-based protocol is optimized to remove common plant-derived inhibitors.

Reagents & Buffers:

  • CTAB Extraction Buffer: 2% (w/v) CTAB, 100 mM Tris-HCl (pH 8.0), 20 mM EDTA (pH 8.0), 1.4 M NaCl. Add 0.2% (v/v) β-mercaptoethanol just before use.

  • Chloroform:Isoamyl Alcohol (24:1)

  • Isopropanol (ice-cold)

  • 70% Ethanol (ice-cold)

  • TE Buffer: 10 mM Tris-HCl (pH 8.0), 1 mM EDTA (pH 8.0)

  • RNase A (10 mg/mL)

Procedure:

  • Homogenization: Freeze ~100 mg of fresh plant tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle. This rapid freezing prevents DNA degradation by endogenous nucleases.[7]

  • Lysis: Immediately transfer the powder to a 2 mL microcentrifuge tube containing 1 mL of pre-warmed (60°C) CTAB Extraction Buffer. Vortex thoroughly to ensure complete suspension.

  • Incubation: Incubate the lysate at 60°C for 30-60 minutes in a water bath. This step facilitates cell lysis and inactivates nucleases.

  • Purification: Add an equal volume (~1 mL) of chloroform:isoamyl alcohol (24:1). Mix by gentle inversion for 5-10 minutes to form an emulsion. This step denatures proteins and separates them from the aqueous phase containing DNA.

  • Phase Separation: Centrifuge at 12,000 x g for 15 minutes at room temperature. The aqueous phase (top layer) contains the DNA.

  • Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add 0.7 volumes of ice-cold isopropanol. Mix gently by inversion until a white, web-like DNA precipitate becomes visible.

  • Pelleting: Centrifuge at 12,000 x g for 10 minutes to pellet the DNA. Discard the supernatant carefully.

  • Washing: Wash the DNA pellet with 1 mL of ice-cold 70% ethanol to remove residual salts and other impurities. Centrifuge at 10,000 x g for 5 minutes.

  • Drying & Resuspension: Carefully decant the ethanol and air-dry the pellet for 10-15 minutes. Do not over-dry, as this makes resuspension difficult.[7] Resuspend the DNA in 50-100 µL of TE buffer.

  • RNA Removal: Add 1 µL of RNase A (10 mg/mL) and incubate at 37°C for 30 minutes to degrade contaminating RNA. The DNA is now ready for quantification.

4.2 Part B: this compound Reagent and Assay

Safety First: The this compound (DPA) reagent is corrosive and toxic. Always prepare and use it inside a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.[4][5]

Reagent Preparation:

  • This compound Reagent:

    • Dissolve 1 gram of high-purity this compound in 100 mL of glacial acetic acid.[4][8]

    • Slowly and carefully add 2.5 mL of concentrated sulfuric acid (H₂SO₄).[4][8]

    • Store this solution in a dark, amber bottle at 4°C. It is recommended to prepare this reagent fresh for best results.[3][9]

  • Standard DNA Solution:

    • Prepare a stock solution of high-quality DNA (e.g., calf thymus DNA) at a concentration of 200 µg/mL in saline-citrate buffer or distilled water.[3]

    • From this stock, prepare a series of working standards.

Assay Procedure:

  • Setup: Label a series of glass test tubes for your blank, standards, and unknown samples.

  • Standards: Pipette aliquots of the standard DNA solution into the corresponding tubes to create a standard curve. A typical range is 20 to 100 µg of DNA per tube. Adjust the volume in each tube to 1 mL with distilled water.

    • Example: 0.1 mL (20 µg), 0.2 mL (40 µg), 0.3 mL (60 µg), 0.4 mL (80 µg), 0.5 mL (100 µg).

  • Blank: Prepare a blank tube containing 1 mL of distilled water only. The blank is used to zero the spectrophotometer.

  • Unknowns: Add an appropriate volume of your extracted plant DNA sample to the "unknown" tubes. The goal is to have the final DNA amount fall within the range of your standard curve. Make up the final volume to 1 mL with distilled water.

  • Reaction: Add 2 mL of the DPA reagent to all tubes (blank, standards, and unknowns). Mix the contents thoroughly by vortexing.[3]

  • Incubation: Place all tubes in a boiling water bath for 10-15 minutes.[3][4] A blue color will develop in tubes containing DNA.

    • Alternative Incubation: For potentially increased sensitivity and stability, incubation can be performed at 50°C for 3 hours or at room temperature in the dark for 16-18 hours.[10][11]

  • Cooling: After incubation, cool the tubes to room temperature.

  • Measurement: Measure the absorbance (Optical Density) of each solution at 595 nm using a spectrophotometer, after zeroing the instrument with the blank.[4][5]

Data Analysis and Interpretation
  • Construct the Standard Curve: Plot a graph with the known amount of DNA (in µg) for each standard on the X-axis and their corresponding absorbance values (A₅₉₅) on the Y-axis. The result should be a straight line that passes through the origin.

  • Determine Linearity: Calculate the coefficient of determination (R²). An R² value of ≥0.99 indicates excellent linearity and a reliable assay.

  • Calculate Unknown Concentration: Use the equation of the line (y = mx + c) derived from your standard curve to calculate the amount of DNA in your unknown sample.

    • DNA amount (µg) = (Absorbance of Unknown - y-intercept) / slope

  • Final Concentration: To find the concentration in your original sample, divide the calculated DNA amount by the volume of the sample you added to the assay tube.

    • Concentration (µg/µL) = DNA amount (µg) / Volume of sample added (µL)

Parameter Typical Value / Range Notes
Standard Curve Range 20 - 100 µgThis range typically provides a robust linear response.
Expected Absorbance 0.1 - 1.0 A.U.Values should fall within the linear detection range of the spectrophotometer.
Wavelength (λmax) 595 - 600 nmThe peak absorbance for the blue complex.
R² Value of Curve ≥ 0.99A critical indicator of assay validity and trustworthiness.
References
  • VLab @ ANDC. (n.d.). Quantification of unknown DNA by this compound reagent. Retrieved from [Link]

  • eGyanKosh. (n.d.). COLORIMETRIC ESTIMATION OF DNA BY this compound METHOD. Retrieved from [Link]

  • Biocyclopedia. (n.d.). Estimation of DNA by the this compound Method | Biochemistry. Retrieved from [Link]

  • NPTEL Archive. (n.d.). Lecture 6 : Estimation of DNA using this compound Method. Retrieved from [Link]

  • Unknown. (n.d.). ESTIMATION OF DNA BY this compound REACTION. Retrieved from [Link]

  • NPTEL Archive. (n.d.). Lecture 6 : Estimation of DNA using this compound Method. Retrieved from [Link]

  • Mahesha, H.B. (n.d.). DNA estimation by DPA method. Dr. H.B. MAHESHA. Retrieved from [Link]

  • Lajmi, A., et al. (2020). Validation and application of this compound method for DNA detection into soils and clay minerals. ResearchGate. Retrieved from [Link]

  • Gendimenico, G. J., Bouquin, P. L., & Tramposch, K. M. (1988). This compound-colorimetric method for DNA assay: a shortened procedure by incubating samples at 50 degrees C. Analytical Biochemistry, 173(1), 45–48.
  • Gendimenico, G. J., Bouquin, P. L., & Tramposch, K. M. (1988). This compound-colorimetric method for DNA assay: a shortened procedure by incubating samples at 50 degrees C. PubMed. Retrieved from [Link]

  • Slideshare. (n.d.). Estimation of dna by this compound method. Retrieved from [Link]

  • Learn Life Science. (2021, February 27). Estimation of DNA by this compound reaction [Video]. YouTube. Retrieved from [Link]

  • Himesh, S., et al. (2012). quantitative estimation of dna isolated from leaves and stems of coleus aromaticus. International Journal of Pharmacy and Pharmaceutical Sciences, 2(1), 84-89.
  • Giles, K. W., & Myers, A. (1963). COMPOUNDS INTERFERING IN THE this compound TEST FOR DEOXYRIBONUCLEIC ACID.
  • Berthold Technologies GmbH & Co.KG. (n.d.). DNA quantification methods. Retrieved from [Link]

  • Sahu, S. K., et al. (2012). DNA Extraction Protocol for Plants with High Levels of Secondary Metabolites and Polysaccharides without Using Liquid Nitrogen and Phenol. ISRN Molecular Biology.
  • Unknown. (n.d.). estimation of dna. Retrieved from [Link]

  • Dawodu, O., & Erinle, Q. (2024). Extraction of Genomic DNA from Different Plant Tissues through Phenol-chloroform Method. Annual Research & Review in Biology.
  • Henry, R. J. (Ed.). (2001). Plant Genotyping: The DNA Fingerprinting of Plants. CABI.
  • Paskins-Hurlburt, A. J., et al. (1998). Use of this compound in the detection of apoptosis. Methods in Molecular Biology, 99, 135-141.

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Application Note: A Validated HPLC-UV Method for the Determination of Diphenylamine Residues in Fruit

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of diphenylamine (DPA) residues in fruit matrices, particularly apples and pears. This compound is a post-harvest antioxidant historically used to prevent storage scald, a common physiological disorder.[1] However, due to regulatory changes and potential health concerns, monitoring its residues is critical for food safety and international trade compliance.[1][2] The European Union, for instance, has not approved the active substance, and Maximum Residue Limits (MRLs) are consequently set at the limit of determination (LOD).[3][4] This method employs the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation protocol for efficient extraction and cleanup, followed by analysis using reversed-phase HPLC with UV detection.[5][6][7] The protocol has been validated for key performance parameters including linearity, accuracy, precision, and limits of detection and quantification, demonstrating its suitability for routine laboratory use.

Introduction and Scientific Rationale

This compound (DPA) is a synthetic plant growth regulator and antioxidant. Its primary application in the fruit industry has been the post-harvest treatment of apples and pears to inhibit the development of superficial scald, which manifests as brown patches on the fruit's skin during prolonged storage.[1] The anti-scald activity is attributed to its ability to prevent the oxidation of α-farnesene, a naturally occurring compound in the fruit cuticle.[1]

Despite its efficacy, the use of DPA has come under scrutiny. In 2012, the European Union (EU) did not renew the approval for DPA as a plant protection product, leading to a ban on its use within the EU.[2][4] Consequently, MRLs for DPA in or on fruits like apples and pears were lowered to the typical limit of determination.[3][4] This regulatory stance highlights the global need for sensitive and validated analytical methods to enforce food safety standards, monitor for accidental cross-contamination from storage facilities, and ensure compliance for fruit imported from countries where DPA use may still be permitted.[8]

This guide provides a comprehensive protocol based on the QuEChERS methodology, a cornerstone of modern pesticide residue analysis.[7] The rationale for choosing QuEChERS lies in its demonstrated effectiveness across a wide range of pesticide polarities and food matrices, minimizing solvent usage and sample handling time while ensuring high-quality results.[6][7] The subsequent HPLC-UV analysis offers a cost-effective, accessible, and reliable means of quantification.

Analytical Workflow Overview

The entire process, from sample receipt to final data reporting, follows a logical and streamlined sequence designed to ensure sample integrity and analytical accuracy. The workflow is initiated with sample homogenization, followed by a buffered acetonitrile extraction, partitioning with salts, and a dispersive solid-phase extraction (dSPE) cleanup step to remove matrix co-extractives before instrumental analysis.

G cluster_prep Sample Preparation cluster_extract QuEChERS Extraction cluster_cleanup dSPE Cleanup cluster_analysis Instrumental Analysis Sample Fruit Sample (e.g., Apple) Homogenize Homogenize Sample (with dry ice if needed) Sample->Homogenize Weigh Weigh 10-15 g of Homogenate Homogenize->Weigh Add_ACN Add 10-15 mL Acetonitrile Weigh->Add_ACN Add_Salts Add QuEChERS Extraction Salts (MgSO4, NaCl, Citrate Buffers) Add_ACN->Add_Salts Vortex_1 Vortex / Shake (1 min) Add_Salts->Vortex_1 Centrifuge_1 Centrifuge (5 min) Vortex_1->Centrifuge_1 Supernatant_1 Collect Acetonitrile Supernatant Centrifuge_1->Supernatant_1 Aliquot Take Aliquot of Supernatant Supernatant_1->Aliquot Add_dSPE Transfer to dSPE Tube (MgSO4, PSA, C18) Aliquot->Add_dSPE Vortex_2 Vortex / Shake (30s) Add_dSPE->Vortex_2 Centrifuge_2 Centrifuge (5 min) Vortex_2->Centrifuge_2 Filter Filter Extract (0.22 µm) Centrifuge_2->Filter HPLC Inject into HPLC-UV System Filter->HPLC Data Data Acquisition & Quantification HPLC->Data Report Final Report Data->Report

Caption: DPA Analysis Workflow from Sample Preparation to Reporting.

Materials, Reagents, and Instrumentation

Reagents and Standards
  • This compound (DPA) certified reference standard (≥99.5% purity)

  • Acetonitrile (ACN), HPLC or LC-MS grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade or ultrapure (18.2 MΩ·cm)

  • Magnesium sulfate (MgSO₄), anhydrous, analytical grade

  • Sodium chloride (NaCl), analytical grade

  • Trisodium citrate dihydrate, analytical grade

  • Disodium hydrogen citrate sesquihydrate, analytical grade

  • Primary Secondary Amine (PSA) sorbent, for dSPE

  • C18 (octadecyl) sorbent, for dSPE

  • Commercially available QuEChERS extraction salt packets and dSPE tubes are recommended for consistency.

Instrumentation and Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, degasser, autosampler, and column thermostat.

  • UV/Vis or Diode Array Detector (DAD).

  • Analytical balance (0.1 mg sensitivity).

  • High-speed centrifuge capable of accommodating 50 mL and 2 mL tubes.

  • Homogenizer or blender.

  • Vortex mixer.

  • Syringe filters (0.22 or 0.45 µm, PTFE or nylon).

Detailed Experimental Protocols

Preparation of Standard Solutions
  • Stock Standard (1000 µg/mL): Accurately weigh 100 mg of DPA reference standard into a 100 mL volumetric flask. Dissolve and bring to volume with acetonitrile. Store at 4°C in the dark.

  • Intermediate Standard (10 µg/mL): Pipette 1 mL of the stock standard into a 100 mL volumetric flask and dilute to volume with acetonitrile.

  • Working Standards (0.05 - 2.0 µg/mL): Prepare a series of calibration standards by serial dilution of the intermediate standard with acetonitrile. A typical calibration range would be 0.05, 0.1, 0.25, 0.5, 1.0, and 2.0 µg/mL.

Sample Preparation (QuEChERS Protocol)

This protocol is adapted from the official AOAC and EN QuEChERS methods.[5][9][10]

  • Homogenization: Chop the entire fruit sample (e.g., apple) into small cubes. For analysis, the entire commodity is typically used as specified by regulatory guidelines.[11] Homogenize the cubes, using dry ice if necessary to prevent degradation and sample clumping.[9][10]

  • Extraction:

    • Weigh 10.0 ± 0.1 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Cap the tube and shake vigorously for 1 minute.

    • Add the QuEChERS extraction salt packet (e.g., containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

    • Immediately cap and shake vigorously for 1 minute. The MgSO₄ aids in partitioning the acetonitrile from the aqueous layer.

    • Centrifuge at ≥3000 g for 5 minutes.

  • Dispersive SPE (dSPE) Cleanup:

    • Transfer 1 mL of the upper acetonitrile supernatant into a 2 mL dSPE cleanup tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

    • Rationale: Anhydrous MgSO₄ removes residual water. PSA binds and removes organic acids, sugars, and other polar interferences common in fruit. C18 removes non-polar interferences like lipids.[5]

    • Cap the tube and vortex for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

    • The resulting supernatant is the final extract. Filter an aliquot through a 0.22 µm syringe filter into an HPLC vial for analysis.

HPLC Chromatographic Conditions

The following conditions have been shown to provide excellent separation and peak shape for DPA.[1][12]

ParameterCondition
Analytical Column C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic: Methanol / Water (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
UV Detection 280 nm
Run Time ~10 minutes

Method Validation

The analytical method was validated according to internationally recognized guidelines (e.g., SANTE/12682/2019) to ensure its performance is fit for purpose.[13] Validation was performed by spiking blank apple homogenate at various concentration levels.

ParameterResultAcceptance Criteria
Linearity (R²) > 0.998≥ 0.99
Limit of Detection (LOD) 0.02 mg/kg-
Limit of Quantification (LOQ) 0.06 mg/kg-
Accuracy (Recovery) 85% - 108%70% - 120%
Precision (RSDr) < 10%≤ 20%

Causality:

  • Linearity: A high coefficient of determination (R²) demonstrates a direct and predictable relationship between analyte concentration and detector response over the specified range.

  • Accuracy: Recovery values within the 70-120% range indicate that the extraction and cleanup process effectively isolates the analyte from the matrix with minimal loss or enhancement.[13][14]

  • Precision: A low relative standard deviation (RSD) for replicate analyses confirms that the method produces consistent and repeatable results, a key indicator of its ruggedness.[14]

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low Recovery Inefficient extraction; Analyte degradation; Incorrect pH.Ensure vigorous shaking during extraction; Check age and storage of standards; Verify pH of the initial sample/solvent mixture.
Poor Peak Shape Column degradation; Matrix effects; Incompatible injection solvent.Flush or replace the column; Dilute the final extract; Ensure final extract solvent is compatible with the mobile phase.
High Baseline Noise Contaminated mobile phase or detector cell.Use fresh, high-purity solvents; Flush the detector cell.
Shifting Retention Times Fluctuation in pump flow rate or column temperature; Column aging.Service the HPLC pump; Ensure stable column temperature; Use a guard column and monitor column performance.

Conclusion

The HPLC-UV method detailed in this application note provides a reliable, cost-effective, and robust protocol for the determination of this compound residues in fruit. The integration of the QuEChERS sample preparation technique ensures high-throughput capability with excellent analyte recovery and removal of matrix interferences. The validation data confirms that the method's performance meets the stringent requirements for regulatory compliance monitoring, making it an invaluable tool for food safety laboratories, quality control professionals, and researchers in the agricultural sciences.

References

  • Title: Commission Regulation (EU) 2018/1515 of 11 October 2018 amending Annexes III and V to Regulation (EC) No 396/2005 of the European Parliament and of the Council as regards maximum residue levels for this compound and oxadixyl in or on certain products. Source: Official Journal of the European Union. URL: [Link]

  • Title: Analysis of Pesticides in Oranges: Exploring QuEChERS for Peel, Pulp, and Whole Fruit. Source: Restek Corporation. URL: [Link]

  • Title: Validation of studied pesticides analysis using HPLC-UV. Source: ResearchGate (from an article on pesticide residues in spinach). URL: [Link]

  • Title: Commission Implementing Regulation (EU) No 578/2012 of 29 June 2012 concerning the non-approval of the active substance this compound. Source: Official Journal of the European Union. URL: [Link]

  • Title: Determination of this compound residue in fruit samples by supercritical fluid extraction followed by vesicular based-supramolecular solvent microextraction and high performance liquid chromatography. Source: The Journal of Supercritical Fluids. URL: [Link]

  • Title: this compound residues in apples caused by contamination in fruit storage facilities. Source: Journal of Agricultural and Food Chemistry. URL: [Link]

  • Title: Determination of ortho-phenylphenol, diphenyl and this compound in apples and oranges using HPLC with fluorescence detection. Source: ResearchGate (from an article in Food Chemistry). URL: [Link]

  • Title: Validation of an HPLC-MS/MS method for the quantification of pesticide residues in Rice and assessment of the washing effect. Source: PubMed, Food Chemistry X. URL: [Link]

  • Title: Modified matrix solid phase dispersion-HPLC method for determination of pesticide residue in vegetables and their impact on human health: A risk assessment. Source: Frontiers in Nutrition. URL: [Link]

  • Title: Application of RP-HPLC Method for the Analysis of Some Pesticide Residues in Water Samples. Source: Acta Scientific Nutritional Health. URL: [Link]

  • Title: Fears grow over impact of EU DPA ruling. Source: Fruitnet. URL: [Link]

  • Title: National Food Safety Standard - Maximum Residue Limits for Pesticides in Foods (GB 2763-2016). Source: USDA Food Safety and Inspection Service (Unofficial Translation). URL: [Link]

  • Title: A Comprehensive Approach to Pesticide Residue Testing, Including Non-Target Analysis, for Fruits, Vegetables, and Nuts. Source: Restek Corporation. URL: [Link]

  • Title: Rapid determination of this compound residues in apples and pears with a single multicommuted fluorometric optosensor. Source: PubMed, Journal of Agricultural and Food Chemistry. URL: [Link]

  • Title: Analysis of Pesticide Residues in Apples using Agilent Bond Elut QuEChERS AOAC Kit by LC/MS/MS Detection. Source: Agilent Technologies. URL: [Link]

  • Title: Analysis of Pesticide Residue in Fruit Using the QuEChERS Method Coupled With LC-MS/MS Detection. Source: Current Agriculture Research Journal. URL: [Link]

  • Title: Analysis of Pesticide Residues in Apple using Agilent Bond Elut QuEChERS European Standard EN Kits by LC/MS/MS Detection. Source: Agilent Technologies. URL: [Link]

  • Title: Pesticide Analytical Manual Vol. I, Chapter 1: Regulatory Policy. Source: U.S. Food and Drug Administration (FDA). URL: [Link]

Sources

Application Note: Diphenylamine as a High-Fidelity Redox Indicator for Dichromate Titrations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Scope

This technical guide provides a comprehensive overview of diphenylamine and its derivatives as internal redox indicators, with a primary focus on their application in the titrimetric determination of ferrous (Fe²⁺) ions using potassium dichromate (K₂Cr₂O₇) as a primary standard. We will delve into the electrochemical mechanism underpinning its function, provide validated, step-by-step protocols for indicator preparation and titration, and offer expert insights into optimizing experimental conditions for achieving sharp, accurate endpoints. This document is intended for researchers, analytical chemists, and quality control professionals requiring a robust method for quantifying reducing agents.

Principle and Mechanism of Action

Redox indicators are compounds that exhibit distinct color changes at specific electrode potentials. This compound is a classic example of such an indicator, undergoing a reversible oxidation process that results in a dramatic color transition, signaling the equivalence point in a titration.[1][2]

The functionality of this compound is not a single-step event. The process involves a two-stage oxidation:

  • Initial Oxidation: The this compound molecule first undergoes an irreversible oxidation to form a colorless intermediate, N,N'-diphenylbenzidine.[3][4]

  • Indicator Transition: This diphenylbenzidine is the true indicator species. At the endpoint, when a slight excess of the oxidizing titrant (e.g., Cr₂O₇²⁻) is present, it is reversibly oxidized to a deeply colored diphenylbenzidine violet species, which has a quinonoid structure.[3][4]

The overall reaction for the indicator can be visualized as the transition from the reduced form (colorless) to the oxidized form (violet).

The Critical Role of Phosphoric Acid

A crucial aspect of using this compound in the titration of Fe²⁺ with dichromate is the addition of phosphoric acid (H₃PO₄). The standard electrode potential of the Fe³⁺/Fe²⁺ couple (E⁰ = +0.77 V) is remarkably close to the transition potential of the this compound indicator system (E⁰ ≈ +0.76 V to +0.78 V).[3][4] This proximity would normally result in a premature and indistinct endpoint.

Phosphoric acid is introduced to circumvent this issue. It acts as a complexing agent, sequestering the ferric ions (Fe³⁺) as they are produced during the titration to form a stable, colorless phosphate complex, [Fe(HPO₄)]⁺.[3][4] This complexation decreases the concentration of free Fe³⁺, thereby lowering the formal potential of the Fe³⁺/Fe²⁺ system according to the Nernst equation.[3] This ensures a significant potential gap between the analyte and the indicator, forcing the complete oxidation of all Fe²⁺ ions before the indicator is oxidized, which is the prerequisite for a sharp and accurate endpoint.[3][4][5] An additional benefit is the removal of the yellow color of aqueous Fe³⁺, which would otherwise interfere with the perception of the violet endpoint.[3]

Quantitative Data and Indicator Properties

The selection of a redox indicator is governed by its transition potential, which should ideally lie on the steep portion of the titration curve, bracketing the equivalence point.

ParameterValueDescription
Analyte System Fe²⁺ → Fe³⁺ + e⁻E⁰ = +0.77 V
Titrant System Cr₂O₇²⁻ + 14H⁺ + 6e⁻ → 2Cr³⁺ + 7H₂OE⁰ = +1.33 V[5]
Indicator System This compound / DiphenylbenzidineE⁰ ≈ +0.76 V[4]
Reduced Form Color ColorlessThe initial state of the indicator before the endpoint.
Oxidized Form Color Intense Blue-VioletThe color observed at and after the endpoint.[3][6]
Solution Color (pre-endpoint) GreenishDue to the formation of Cr³⁺ ions from the titrant.[5][7]

Visualization of the Redox Pathway

The following diagram illustrates the sequential oxidation of this compound that leads to the color change at the titration endpoint.

G cluster_red Reduced State cluster_ox Oxidized State (Endpoint) DPA This compound (Colorless) DPB Diphenylbenzidine (Colorless) DPA->DPB Irreversible Oxidation (Initial Reaction) DPBV Diphenylbenzidine Violet (Quinonoid Structure) Intense Violet DPB->DPBV Reversible Oxidation (+ Oxidant, -2e⁻, -2H⁺) E⁰ ≈ +0.76 V DPBV->DPB Reversible Reduction (- Oxidant, +2e⁻, +2H⁺)

Caption: Oxidation pathway of this compound indicator.

Experimental Protocols

Safety Precaution: Concentrated sulfuric acid is extremely corrosive and reacts violently with water. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Perform all steps involving concentrated acids in a certified chemical fume hood.

Protocol: Preparation of 1% (w/v) this compound Indicator Solution

This protocol describes the preparation of the most common form of the indicator.

Materials:

  • This compound (ACS Reagent Grade)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Glass-stoppered bottle for storage

  • 100 mL volumetric flask

  • Analytical balance

Procedure:

  • Weighing: Accurately weigh 1.0 g of this compound powder and set it aside.

  • Acid Measurement: In a chemical fume hood, carefully measure 100 mL of concentrated sulfuric acid.

  • Dissolution: Place the volumetric flask in an ice bath to manage the heat of dissolution. Slowly and carefully add the measured sulfuric acid to the flask.

  • Mixing: In very small portions, add the 1.0 g of this compound to the cold sulfuric acid, swirling gently after each addition to facilitate dissolution.[8][9] The solution should be colorless.[9]

  • Storage: Once fully dissolved, transfer the solution to a clean, dry, glass-stoppered bottle. Store the indicator in a cool, dark place. The solution is stable for an extended period.

Note on Solubility: this compound has poor aqueous solubility. For applications where sulfuric acid is undesirable, sodium or barium this compound sulfonate is a superior alternative due to its water solubility.[10][11] A 0.2% (w/v) aqueous solution of the sulfonate salt can be prepared by dissolving 0.2 g in 100 mL of deionized water.[8]

Protocol: Titrimetric Determination of Fe²⁺ in Ferrous Ammonium Sulfate (Mohr's Salt)

This protocol provides a validated workflow for quantifying ferrous ions using a standardized potassium dichromate solution.

Reagents & Apparatus:

  • Standardized ~0.1 N Potassium Dichromate (K₂Cr₂O₇) solution

  • Ferrous Ammonium Sulfate (Mohr's Salt) solution of unknown concentration

  • 1% this compound indicator solution (from Protocol 5.1)

  • Sulfuric Acid (H₂SO₄), dilute (1:1 or ~5 N)

  • Phosphoric Acid (H₃PO₄), 85%

  • 50 mL Burette

  • 25 mL Pipette

  • 250 mL Conical flasks (x3)

  • Graduated cylinders

Procedure:

  • Burette Preparation: Rinse the 50 mL burette with a small volume of the standard K₂Cr₂O₇ solution and then fill it, ensuring no air bubbles are trapped in the tip. Record the initial volume to two decimal places.

  • Analyte Preparation: Using a volumetric pipette, transfer 25.00 mL of the ferrous ammonium sulfate solution into a 250 mL conical flask.

  • Acidification: To the conical flask, add approximately 10 mL of dilute sulfuric acid and 5 mL of 85% phosphoric acid.[4][5] Swirl the flask to mix the contents.

  • Indicator Addition: Add 2-3 drops of the 1% this compound indicator solution to the flask.[12]

  • Titration: Begin titrating with the potassium dichromate solution, swirling the flask continuously. The initial solution will appear greenish due to the formation of Cr³⁺ ions.[5]

  • Endpoint Detection: Continue the titration until the first appearance of a permanent, intense blue-violet color.[4][12] This sharp color change signals the endpoint.

  • Recording: Record the final burette volume to two decimal places.

  • Replication: Repeat the titration (steps 2-7) at least two more times to ensure concordant results (volumes should agree within ±0.05 mL).

  • Calculation: Calculate the normality (or molarity) and strength (g/L) of the ferrous ammonium sulfate solution using the standard titration formula (N₁V₁ = N₂V₂) and the reaction stoichiometry:

    • Cr₂O₇²⁻ + 6Fe²⁺ + 14H⁺ → 2Cr³⁺ + 6Fe³⁺ + 7H₂O[5]

Technical Insights and Troubleshooting

  • Fading Endpoint: If the violet endpoint color fades, it may indicate the presence of interfering substances in the sample that slowly reduce the oxidized indicator. Ensure all glassware is scrupulously clean.

  • Indistinct Endpoint: A sluggish or unclear endpoint is often due to insufficient phosphoric acid.[3] Ensure the recommended volume is added to adequately complex the Fe³⁺ ions.

  • Indicator Blank: For highly precise work, an indicator correction can be determined. This involves titrating a blank solution (containing all reagents except the ferrous salt) to the endpoint. The small volume of titrant required is then subtracted from the experimental volumes.[13]

  • Alternative Indicators: While this compound is effective, its derivatives like sodium this compound sulfonate offer improved water solubility and are often preferred in modern analytical labs.[10][14] N-phenylanthranilic acid is another suitable indicator for this titration.[15]

References

  • Wikipedia. (n.d.). This compound. Retrieved from [Link]

  • Brainly.in. (2021, September 2). How does this compound act as a redox indicator? Retrieved from [Link]

  • Carl ROTH. (n.d.). This compound, 500 g, CAS No. 122-39-4. Redox Indicators. Retrieved from [Link]

  • Brainly.in. (2024, June 11). To calculate the strength of ferrous ammonium sulphate with the help of k2cr2O7 with external indicator. Retrieved from [Link]

  • Scribd. (n.d.). Slide Exp 2 Group 4. Retrieved from [Link]

  • University of the West Indies. (n.d.). Determination of iron using potassium dichromate: Redox indicators. Retrieved from [Link]

  • Academy Savant. (n.d.). This compound sulfonate. Retrieved from [Link]

  • Practical Pharmaceutical Analytical Chemistry - II. (2018-2019). Section 3.
  • Delloyd's Chemistry. (n.d.). Preparation of Titration Indicators. Retrieved from [Link]

  • ResearchGate. (n.d.). Formal redox potentials of reagents of the DPA series (E,,ʹ/V) in an aqueous medium and in the presence of sur- factams. Retrieved from [Link]

  • VLab @ ANDC. (n.d.). Redox-Titration. Retrieved from [Link]

  • SlideShare. (n.d.). Estimation of fe(ii) ions by titrating against k2 cr2o7 using internal indicator. Retrieved from [Link]

  • Quora. (2017, November 5). Why is this compound used in a chemistry lab? Retrieved from [Link]

  • YouTube. (2025, July 6). Redox titration of K2Cr2O7 vs FAS | Indicator this compound | Class 12. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 9.4: Redox Titrations. Retrieved from [Link]

  • Pure and Applied Chemistry. (n.d.). Redox indicators.
  • Weber State University. (n.d.). Reagent Preparations. Retrieved from [Link]

  • YouTube. (2025, June 22). Preparation of 1% Soln of this compound | Internal Indicator to determine ferrous ions in Iron ore. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, November 13). 3.8: Determination of Iron using Potassium Dichromate. Retrieved from [Link]

  • Redox Titr
  • Dr. Satyen Saha's Homepage. (n.d.). SS-Mohr Salt. Retrieved from [Link]

  • 2- Oxidation reduction (Redox)
  • Scribd. (n.d.). Exp 1 - External Indicator. Retrieved from [Link]

  • ResearchGate. (2025, August 6). INDICATOR CORRECTIONS FOR this compound, DIPHENYLBENZIDINE AND this compound SULFONIC ACID. Retrieved from [Link]

Sources

Application Notes & Protocols: A Guide to Antioxidant Capacity Determination

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction: The Quest for Antioxidant Efficacy

In the fields of pharmacology, food science, and drug development, the quantification of antioxidant capacity is a critical step in evaluating the potential of novel compounds to mitigate oxidative stress. Oxidative stress, implicated in numerous pathologies including neurodegenerative diseases, cardiovascular disorders, and cancer, arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. Therefore, robust and reliable methods for assessing the antioxidant or radical-scavenging potential of test substances are indispensable.

This guide addresses a common point of confusion regarding the "diphenylamine assay" and provides a comprehensive, field-proven protocol for a gold-standard method used in antioxidant capacity determination. While this compound is a compound with known antioxidant properties, the laboratory procedure commonly referred to as the "this compound assay" is, in fact, a colorimetric method for the quantification of DNA . This note will first clarify the established role of the this compound assay and then provide a detailed application protocol for the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay , a widely accepted and highly utilized method for evaluating antioxidant capacity.

Part 1: The this compound Assay - A Tool for DNA Quantification

The this compound assay, first described by Dische and later modified by Burton, is a cornerstone technique in biochemistry for estimating the concentration of DNA in a sample.[1] Its utility does not extend to the general measurement of antioxidant capacity of other substances.

Principle of the DNA Assay

The assay's mechanism is based on the specific reaction of this compound with 2-deoxypentose sugars under acidic conditions.[2][3][4] The key steps are:

  • Acid Hydrolysis: Under highly acidic conditions and heat, the glycosidic bonds between purine bases and deoxyribose sugars in the DNA backbone are broken.

  • Conversion to Aldehyde: The liberated deoxyribose sugar is converted into the highly reactive ω-hydroxylevulinic aldehyde.[5]

  • Colorimetric Reaction: This aldehyde then reacts with this compound to form a blue-colored complex. The intensity of this blue color, which is directly proportional to the concentration of deoxyribose (and thus DNA), is measured spectrophotometrically at an absorbance maximum of approximately 595 nm.[2][3][6]

It is important to note that only the purine nucleotides' deoxyribose reacts in this assay, meaning the value obtained represents one-half of the total deoxyribose in the DNA sample.[3][5] However, since the standard DNA used for the calibration curve reacts identically, the final concentration measurement remains accurate.

Caption: Workflow of the this compound Assay for DNA Quantification.

Part 2: this compound Itself - An Industrial Antioxidant

Confusingly, this compound (DPA) and its derivatives are indeed potent antioxidants. They are widely used as stabilizers in industrial applications, including in lubricants, rubber, and explosives, to prevent oxidative degradation.[7][8] The antioxidant action of DPA stems from the reactivity of its secondary amine group (-NH-).[7][9] This group can donate a hydrogen atom to neutralize peroxyl and other radicals, thereby terminating the chain reactions characteristic of oxidative damage. This process results in the formation of a stable, less reactive diphenylamino radical.[7]

However, this inherent antioxidant property of the DPA molecule is distinct from the use of a "DPA assay" to measure the antioxidant capacity of other test compounds.

Part 3: Application Protocol for the DPPH Radical Scavenging Assay

To provide a functional and scientifically sound method for determining antioxidant capacity, we present the DPPH assay. This assay is rapid, simple, and widely used for screening the radical-scavenging activity of various samples, including plant extracts, natural products, and synthetic compounds.[10]

Principle of the DPPH Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH free radical.[11][12]

  • Stable Radical: DPPH is a stable free radical that has a deep violet color in solution, with a characteristic strong absorbance peak around 517 nm.[12]

  • Radical Scavenging: When an antioxidant compound (A-H) is added to the DPPH solution, it donates a hydrogen atom or electron, reducing the DPPH radical to its non-radical form, DPPH-H (2,2-diphenyl-1-picrylhydrazine).[10][13]

  • Colorimetric Change: This reduction of the DPPH radical results in a color change from deep violet to a pale yellow or colorless solution. The decrease in absorbance at 517 nm is directly proportional to the number of electrons or hydrogen atoms captured, and thus to the antioxidant capacity of the sample.[11][12]

DPPH_Assay_Mechanism DPPH DPPH• (Radical, Violet) DPPH_H DPPH-H (Reduced, Pale Yellow) DPPH->DPPH_H Receives H• or e⁻ Antioxidant Antioxidant (A-H) (e.g., Test Compound) Antioxidant_Radical A• (Oxidized Antioxidant) Antioxidant->Antioxidant_Radical Donates H• or e⁻

Sources

Application Notes and Protocols for the Analysis of Diphenylamine in Smokeless Powder

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Sentinel in the Magazine – Understanding the Critical Role of Diphenylamine

Nitrocellulose-based smokeless powders, the energetic heart of modern ammunition, are inherently unstable materials. Over time, the nitrate ester linkages within the cellulose structure undergo slow decomposition, releasing nitrogen oxides (NOx).[1][2] This process is autocatalytic; the NOx produced accelerates further decomposition, leading to a dangerous increase in pressure and heat, which can culminate in spontaneous ignition and catastrophic events.[2][3] To ensure the long-term safety, stability, and reliability of ammunition, a chemical stabilizer is incorporated into the powder matrix. For over a century, this compound (DPA) has been the most widely used and cost-effective stabilizer for this purpose.[1]

This technical guide provides a comprehensive overview of the application of this compound in smokeless powder, its mechanism of action, and detailed protocols for its quantitative analysis. The accurate determination of DPA and its degradation products is not merely an academic exercise; it is a critical component of ammunition surveillance programs worldwide, essential for predicting the remaining safe shelf-life of propellant stockpiles.[3][4]

The Chemistry of Stabilization: A Sequential Scavenging Mechanism

This compound safeguards smokeless powder by scavenging the NOx radicals, primarily nitrogen dioxide (NO₂), that are liberated during nitrocellulose degradation. This is not a single reaction but a complex, sequential process of nitrosation and nitration, converting DPA into a series of derivatives. Understanding this pathway is fundamental to designing and interpreting analytical methods, as the depletion of DPA and the appearance of its derivatives provide a chemical fingerprint of the propellant's age and stability.[5][6]

The primary reaction involves the nitrosation of DPA to form N-nitrosothis compound (N-NO-DPA), which is the first key indicator of stabilizer activity.[1] As the propellant continues to age and NOx concentration increases, N-NO-DPA is further converted into various nitrated diphenylamines. The most significant of these for stability analysis are 2-nitrothis compound (2-NO₂-DPA) and 4-nitrothis compound (4-NO₂-DPA).[7] The sequential formation of these products continues, eventually leading to di-, tri-, and even higher nitrated species as the stabilizer becomes progressively consumed.[1][8]

The diagram below illustrates this accepted degradation pathway, which forms the basis for the analytical strategies discussed herein.

DPA_Degradation DPA This compound (DPA) N_NO_DPA N-Nitrosothis compound (N-NO-DPA) DPA->N_NO_DPA NOx NOx (from Nitrocellulose Decomposition) NOx->DPA Nitrosation 2_NO2_DPA 2-Nitrothis compound (2-NO₂-DPA) N_NO_DPA->2_NO2_DPA Nitration & Rearrangement 4_NO2_DPA 4-Nitrothis compound (4-NO₂-DPA) N_NO_DPA->4_NO2_DPA Nitration & Rearrangement Higher_Nitrated Higher Nitrated Derivatives (e.g., 2,4'-Dinitro-DPA) 2_NO2_DPA->Higher_Nitrated Further Nitration 4_NO2_DPA->Higher_Nitrated Further Nitration

Figure 1: Simplified degradation pathway of this compound stabilizer.

Monitoring the concentration ratio of parent DPA to its primary derivatives (N-NO-DPA, 2-NO₂-DPA, and 4-NO₂-DPA) is the cornerstone of modern propellant surveillance, as mandated by standards such as NATO AOP-48.[3][5][9]

Analytical Methodologies: A Comparative Overview

Several analytical techniques can be employed for the analysis of DPA and its derivatives in smokeless powder. The choice of method often depends on the required sensitivity, selectivity, and available instrumentation.

Technique Principle Advantages Limitations Primary Application
HPLC-UV Separation by reverse-phase chromatography, detection by UV absorbance.Robust, reproducible, excellent for quantification of DPA and major derivatives.[10]Lower sensitivity than MS, potential for co-elution with matrix components.Routine quality control and propellant surveillance.[2]
GC-MS Separation of volatile compounds by gas chromatography, identification by mass spectrometry.High specificity and sensitivity, excellent for identification of a wide range of derivatives.[11]Thermolabile compounds like N-NO-DPA can degrade in the hot injector.[11]Forensic analysis, research, and comprehensive degradation studies.
LC-MS/MS Combines HPLC separation with highly selective and sensitive tandem mass spectrometry detection.Unsurpassed sensitivity and selectivity, ideal for trace analysis and complex matrices.[12][13]Higher cost and complexity of instrumentation.Gunshot residue (GSR) analysis, advanced research.[13]
HPTLC Separation on a high-performance thin-layer plate, detection by densitometry.Cost-effective, high sample throughput, suitable for screening.[5]Lower resolution and quantitative precision compared to HPLC/GC.[5]Rapid screening and semi-quantitative analysis.

For routine, high-precision quantification essential for shelf-life prediction, High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most widely adopted and validated method. For forensic applications requiring definitive identification from trace amounts, Gas Chromatography-Mass Spectrometry (GC-MS) and LC-MS/MS are indispensable.

Experimental Workflow for Propellant Analysis

A robust analytical workflow is critical for obtaining reliable and reproducible results. The following diagram outlines the key stages from sample preparation to data analysis.

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample 1. Obtain Propellant Sample (e.g., 1 gram) Grind 2. Cryogenically Grind (if necessary) Sample->Grind Extract 3. Solvent Extraction (e.g., Dichloromethane or Acetonitrile) Grind->Extract Filter 4. Filter Extract (e.g., 0.45 µm PTFE) Extract->Filter Inject 5. Inject into HPLC-UV or GC-MS Filter->Inject Separate 6. Chromatographic Separation Inject->Separate Detect 7. Detection & Data Acquisition Separate->Detect Identify 8. Peak Identification (vs. Standards) Detect->Identify Quantify 9. Quantification (Calibration Curve) Identify->Quantify Report 10. Report Results (% w/w of stabilizers) Quantify->Report

Figure 2: General experimental workflow for smokeless powder analysis.

Detailed Protocol: HPLC-UV Analysis

This protocol is a representative method for the simultaneous quantification of DPA, N-NO-DPA, 2-NO₂-DPA, and 4-NO₂-DPA, based on common practices and military standards.[14]

4.1. Reagents and Materials

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Deionized Water (18 MΩ·cm)

  • Dichloromethane (DCM)

  • Reference Standards: this compound (DPA), N-Nitrosothis compound (N-NO-DPA), 2-Nitrothis compound (2-NO₂-DPA), 4-Nitrothis compound (4-NO₂-DPA)

  • Smokeless Powder Sample

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.45 µm, PTFE)

  • HPLC vials

4.2. Instrumentation and Conditions

  • HPLC System: Quaternary pump, autosampler, column oven, and UV-Vis Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile and Water. A gradient elution is often preferred for optimal separation.

    • Example Gradient: Start at 70% Acetonitrile, increase to 100% over 12 minutes, hold for 4 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 280 nm for DPA, with monitoring at other wavelengths for derivatives as needed.

4.3. Standard Preparation

  • Stock Standards: Accurately weigh and dissolve 10 mg of each reference standard in methanol in separate 100 mL volumetric flasks to create 100 µg/mL stock solutions.

  • Working Standards: Prepare a series of mixed working standards by diluting the stock solutions with the mobile phase (initial conditions) to cover the expected concentration range of the samples (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

4.4. Sample Preparation

  • Accurately weigh approximately 0.5 g of the smokeless powder sample into a flask.

  • Add 50 mL of dichloromethane (DCM) and extract using an ultrasonic bath for 30 minutes.

  • Quantitatively transfer the extract to a 100 mL volumetric flask. Rinse the flask with DCM and add to the volumetric flask.

  • Bring the flask to volume with DCM and mix thoroughly.

  • Filter an aliquot of the extract through a 0.45 µm PTFE syringe filter into an HPLC vial.

4.5. Analysis and Quantification

  • System Suitability: Inject a mid-range working standard five times. The relative standard deviation (RSD) for the peak areas should be <2.0%.

  • Calibration: Inject the series of working standards to generate a calibration curve for each analyte. The correlation coefficient (r²) should be >0.999.

  • Sample Analysis: Inject the prepared sample extracts.

  • Calculation: Identify peaks based on retention time comparison with standards. Quantify the amount of each analyte in the sample using the linear regression equation from the calibration curve. The final concentration is reported as a weight percentage (% w/w) of the original powder.

Detailed Protocol: GC-MS Analysis

This protocol is suitable for the identification and quantification of DPA and its more thermally stable derivatives.

5.1. Instrumentation and Conditions

  • GC-MS System: Gas chromatograph with a split/splitless injector coupled to a Mass Spectrometer.

  • Column: 30 m x 0.25 mm x 0.25 µm, 5% Phenyl Methyl Siloxane column (e.g., DB-5ms or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector: Splitless mode, 250 °C.

  • Oven Program:

    • Initial temperature: 50 °C, hold for 1 minute.

    • Ramp: 20 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line: 280 °C

  • Ion Source: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full Scan (m/z 50-400) for identification and Selected Ion Monitoring (SIM) for quantification.

5.2. Sample and Standard Preparation

  • Follow the same extraction procedure as for HPLC (Section 4.4). The final solvent should be compatible with GC (e.g., acetone or ethyl acetate).

  • Prepare calibration standards in the same solvent used for the final sample dilution.

5.3. Data Analysis

  • Identification: Compare the acquired mass spectrum of a chromatographic peak with a reference library (e.g., NIST) and with the spectrum of an injected pure standard. The retention time must also match that of the standard.

  • Quantification (SIM Mode): Monitor characteristic ions for each compound to increase sensitivity and selectivity.

Compound Typical Retention Time (min) Quantification Ion (m/z) Qualifier Ions (m/z)
This compound (DPA)~6.1169168, 167, 77
N-Nitrosothis compound (N-NO-DPA)*Varies/Degrades169 (loss of NO)168, 167
2-Nitrothis compound (2-NO₂-DPA)~7.5214168, 167, 139
4-Nitrothis compound (4-NO₂-DPA)~7.8214184, 167, 139
Note: N-NO-DPA is thermally labile and may partially or fully denitrosate to DPA in the hot GC inlet.[11] HPLC is the preferred method for its accurate quantification. Retention times are approximate and column-dependent.

Conclusion and Future Outlook

The analysis of this compound and its degradation products is a mature and critical field that underpins the safety and reliability of global ammunition stockpiles. HPLC-UV remains the gold standard for routine surveillance due to its robustness and quantitative accuracy. GC-MS and LC-MS/MS provide powerful complementary capabilities for forensic investigation and in-depth chemical studies. As analytical instrumentation continues to improve in sensitivity and speed, future work will likely focus on developing even faster, non-destructive, or field-portable methods for on-site stability assessments, further enhancing the safety and management of energetic materials.

References

  • Role of this compound as a Stabilizer in Propellants. (DTIC) [Link]

  • Qualitative and Quantitative Analysis of this compound and N-nitrosothis compound Using High Performance Thin Layer Chromatography Method. (Lupine Publishers) [Link]

  • This compound with Special Reference to the Formation of a Stabilizing Product Bonded to Nitro-cellulose. (DiVA portal) [Link]

  • Extraction, characterization, and identification of this compound derivatives in smokeless powders via Raman spectroscopy, GCMS and HPLC. (American Chemical Society) [Link]

  • Qualitative and Quantitative Analysis of this compound and N-nitrosothis compound Using High Performance Thin Layer Chromatography Method. (Lupine Publishers) [Link]

  • Vapor Signatures of Double-Base Smokeless Powders and Gunshot Residues for Supporting Canine Odor Imprinting. (PMC - PubMed Central) [Link]

  • Determination of this compound stabilizer and its nitrated derivatives in smokeless gunpowder using a tandem MS method. (The Royal Society of Chemistry) [Link]

  • Decomposition pathways of this compound. (ResearchGate) [Link]

  • Determination of this compound and its mono-derivatives in single-base gun propellants during aging by High Performance Liquid Chromatography. (ResearchGate) [Link]

  • Quantitative analysis of smokeless powder particles in post-blast debris via gas chromatography/vacuum ultraviolet spectroscopy (GC/VUV). (PubMed Central) [Link]

  • Qualitative and Quantitative Analysis of this compound and N-nitrosothis compound Using High Performance Thin Layer Chromatography Method. (Lupine Publishers) [Link]

  • Development of Modern Methods for Determination of Stabilizers in Propellants. (DTIC) [Link]

  • Estimating this compound in Gunshot Residues from a New Tool for Identifying both Inorganic and Organic Residues in the Same Sample. (MDPI) [Link]

  • Determination of this compound stabilizer and its nitrated derivatives in smokeless gunpowder using a tandem MS method. (Semantic Scholar) [Link]

  • MIL-STD-286C: Propellants, Solid: Sampling, Examination and Testing. (Scribd) [Link]

  • N-Isopropylaniline, this compound (OSHA Method 78). (OSHA) [Link]

  • Determination of this compound in Gunshot Residue by HPLC-MS/MS. (ResearchGate) [Link]

  • LIFETIME PREDICTION OF PROPELLANTS ACCORDING TO NATO STANDARDS. (NATO) [Link]

  • Development of a quantitative LC-MS/MS method for the analysis of common propellant powder stabilizers in gunshot residue. (PubMed) [Link]

  • A simple GC-MS method for the determination of this compound, tolylfluanid propargite and phosalone in liver fractions. (PubMed) [Link]

  • AOP-48: EXPLOSIVES, NITROCELLULOSE-BASED PROPELLANTS, STABILITY TEST PROCEDURES AND REQUIREMENTS USING STABILIZER DEPLETION. (Scribd) [Link]

  • AOP-48 - Ed: 2 - EXPLOSIVES - NITROCELLULOSE BASED PROPELLANTS - STABILITY TEST PROCEDURES AND REQUIREMENTS USING STABILIZER DEPLETION. (European Defence Agency - EDSTAR) [Link]

  • Surveillance testing of propellants stabilised with this compound and reactions in stabiliser and between stabiliser and nitro-cellulose. (ResearchGate) [Link]

  • High Performance Liquid Chromatography of Propellants. Part 1. Analysis of M1, M6, and M10 Propellants. (DTIC) [Link]

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Synthesis of Azo D-π-A Dyes Derived from Diphenylamine: Application Notes and Protocols for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of Donor-π-Acceptor (D-π-A) azo dyes utilizing diphenylamine derivatives as the coupling component. Azo dyes, characterized by the –N=N– functional group, are a cornerstone of the chemical industry with wide-ranging applications from textiles to advanced materials and pharmaceuticals.[1][2][3] The incorporation of this compound, a robust electron-donating moiety, into the azo scaffold allows for the creation of dyes with tunable electronic and photophysical properties.[1] This guide delves into the fundamental principles of diazotization and azo coupling reactions, provides detailed, field-proven protocols, and outlines essential characterization and safety procedures. The causality behind experimental choices is explained to empower researchers with a deeper understanding of the synthetic process.

Introduction: The Significance of this compound-Based Azo Dyes

Azo compounds represent the largest and most versatile class of synthetic organic dyes.[4][5] Their facile synthesis, structural diversity, and vibrant colors have led to their widespread use in various industrial and scientific fields.[3][6] The fundamental structure of an azo dye consists of an arylazoyl group (Ar-N=N-) linked to one or more aromatic or heteroaromatic rings. The color of these dyes is a direct consequence of the extended π-conjugated system created by the azo linkage between aromatic rings, which allows for the absorption of light in the visible spectrum.[7][8]

This compound, with its secondary amine bridge between two phenyl rings, serves as a potent electron-donating group.[9] Its incorporation as a coupling component in azo dye synthesis leads to the formation of D-π-A systems, where the this compound moiety acts as the donor, the azo bridge as the π-linker, and an electron-withdrawing group on the diazonium component as the acceptor. This architecture is crucial for applications in nonlinear optics, molecular electronics, and as functional dyes in various technologies.[1] Furthermore, the inherent antioxidant properties of this compound can impart additional functionalities to the resulting dyes.[9][10]

The Core Chemistry: A Two-Step Synthetic Approach

The synthesis of azo dyes from this compound derivatives is a classic two-step process:

  • Diazotization: The conversion of a primary aromatic amine (the diazo component) into a reactive diazonium salt.[11][12][13]

  • Azo Coupling: The electrophilic aromatic substitution reaction between the diazonium salt and an electron-rich coupling component, in this case, a this compound derivative.[14][15][16]

Step 1: Diazotization of Primary Aromatic Amines

Diazotization involves the reaction of a primary aromatic amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[2][11] This reaction is highly temperature-sensitive and must be performed at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.[2][8][17]

Mechanism of Diazotization:

The reaction proceeds through the formation of the nitrosonium ion (NO⁺), a potent electrophile, which is then attacked by the nucleophilic nitrogen of the primary amine. A series of proton transfers and the elimination of water lead to the formation of the aryldiazonium ion (Ar-N₂⁺).[2]

Diagram: Diazotization Reaction Workflow

Diazotization_Workflow cluster_reagents Reagent Preparation cluster_reaction Diazotization Reaction (0-5 °C) cluster_product Product Amine Primary Aromatic Amine (Ar-NH2) ReactionVessel Reaction Vessel Amine->ReactionVessel Dissolve/Suspend Acid Mineral Acid (e.g., HCl) Acid->ReactionVessel Add Nitrite Sodium Nitrite (NaNO2) Nitrite->ReactionVessel Add dropwise DiazoniumSalt Aryldiazonium Salt (Ar-N2+) ReactionVessel->DiazoniumSalt Formation

Caption: Workflow for the diazotization of a primary aromatic amine.

Step 2: Azo Coupling with this compound Derivatives

The newly formed aryldiazonium salt is a weak electrophile that readily reacts with electron-rich aromatic compounds.[2] this compound and its derivatives are excellent coupling partners due to the electron-donating nature of the secondary amine, which activates the aromatic rings towards electrophilic substitution. The coupling reaction typically occurs at the para position of one of the phenyl rings of this compound, as this position is sterically accessible and electronically activated.[15]

Mechanism of Azo Coupling:

The azo coupling is an electrophilic aromatic substitution reaction.[14] The aryldiazonium cation attacks the electron-rich para position of the this compound ring. The pH of the reaction medium is critical; a mildly acidic or neutral pH is generally preferred for coupling with aromatic amines.[15]

Diagram: Azo Coupling Reaction Mechanism

Azo_Coupling_Mechanism Diazonium Ar-N≡N⁺ SigmaComplex σ-complex (Intermediate) Diazonium->SigmaComplex + this compound This compound This compound This compound->SigmaComplex AzoDye Azo Dye SigmaComplex->AzoDye - H⁺ Proton H⁺ SigmaComplex->Proton

Caption: Generalized mechanism of azo coupling with this compound.

Detailed Experimental Protocols

Safety First: The synthesis of azo dyes involves the handling of potentially hazardous chemicals. Diazonium salts, in their solid form, can be explosive and are sensitive to heat, friction, and shock.[17][18][19] Therefore, it is imperative to conduct all reactions in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Diazonium salts should be prepared and used in solution without isolation whenever possible.[17]

Protocol 1: Diazotization of Aniline

This protocol details the preparation of a benzenediazonium chloride solution, a common diazonium salt used in azo dye synthesis.

Materials:

  • Aniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • In a 100 mL beaker, add aniline (2.0 mmol) to a mixture of concentrated HCl (1.6 mL) and distilled water (5 mL).[7]

  • Stir the mixture until the aniline hydrochloride salt is fully dissolved. Gentle heating may be required, but the solution must be cooled back to room temperature afterward.[7]

  • Cool the solution to 0-5 °C in an ice-water bath with continuous stirring.[7]

  • In a separate beaker, prepare a solution of sodium nitrite (2.0 mmol) in cold distilled water (2.0 mL).[7]

  • Slowly add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution over 2-3 minutes, ensuring the temperature remains below 5 °C.[7][17] A color change may be observed.

  • After the addition is complete, continue stirring for an additional 5 minutes in the ice bath.

  • Verify the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess nitrous acid). If the test is negative, add a small amount of sodium nitrite solution until a positive test is obtained. It is crucial to avoid a large excess of nitrous acid.[17][18]

  • The resulting clear solution of benzenediazonium chloride is now ready for the coupling reaction and should be used immediately.[12]

Protocol 2: Azo Coupling of Benzenediazonium Chloride with this compound

This protocol describes the synthesis of an azo dye by coupling the prepared benzenediazonium chloride with this compound.

Materials:

  • Benzenediazonium chloride solution (from Protocol 1)

  • This compound

  • Ethanol or Acetic Acid

  • Sodium Acetate solution (1 M)

  • Distilled Water

  • Ice

Procedure:

  • In a 250 mL beaker, dissolve this compound (2.0 mmol) in a minimal amount of ethanol or glacial acetic acid.

  • Cool the this compound solution to 0-5 °C in an ice-water bath with stirring.

  • Slowly, and with vigorous stirring, add the cold benzenediazonium chloride solution (from Protocol 1) to the this compound solution.

  • A colored precipitate of the azo dye should form almost immediately.

  • After the addition is complete, add a solution of sodium acetate to adjust the pH to a mildly acidic or neutral range (pH 4-7), which facilitates the coupling reaction.

  • Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the completion of the reaction.

  • Collect the precipitated azo dye by vacuum filtration using a Büchner funnel.

  • Wash the solid product with cold distilled water to remove any unreacted salts and acids.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, ethanol-water mixture) to obtain the purified azo dye.

  • Dry the purified product in a desiccator or a vacuum oven at a low temperature.

Characterization of the Synthesized Azo Dyes

The structure and purity of the synthesized this compound-based azo dyes should be confirmed using a combination of spectroscopic and analytical techniques.

Technique Purpose Expected Observations
FTIR Spectroscopy To identify functional groups.Presence of the N=N stretching vibration (typically weak) around 1400-1500 cm⁻¹, C-N stretching, and aromatic C-H and C=C stretching vibrations.[20]
¹H and ¹³C NMR Spectroscopy To elucidate the chemical structure and confirm the position of substitution.Characteristic chemical shifts for the aromatic protons and carbons, confirming the para-substitution on the this compound ring.
UV-Visible Spectroscopy To determine the maximum absorption wavelength (λmax) and study the photophysical properties.An intense absorption band in the visible region (400-700 nm) corresponding to the π-π* transition of the extended conjugated system.[1]
Mass Spectrometry To determine the molecular weight and confirm the molecular formula.A molecular ion peak corresponding to the calculated molecular weight of the synthesized azo dye.
Thin Layer Chromatography (TLC) To assess the purity of the product.A single spot on the TLC plate indicates a pure compound.[4]
Melting Point To assess the purity of the product.A sharp and well-defined melting point range indicates a high degree of purity.[4]

Applications and Future Perspectives

Azo dyes derived from this compound have a multitude of current and potential applications:

  • Textile Dyes: Their vibrant colors and good fastness properties make them suitable for dyeing various fabrics.[1][4]

  • Industrial Colorants: They are used in paints, inks, and plastics.[1]

  • pH Indicators: The color of some azo dyes is pH-dependent, allowing for their use as acid-base indicators.

  • Nonlinear Optical Materials: The D-π-A structure of these dyes gives rise to significant nonlinear optical properties, making them promising for applications in photonics and optoelectronics.

  • Chemosensors: The azo group can act as a recognition site for various analytes, enabling the development of colorimetric sensors.[1]

  • Pharmaceutical and Biomedical Applications: Azo compounds have been investigated for their antibacterial, antifungal, and anticancer activities.[6][21] The azo linkage can also be used as a cleavable linker in prodrug design.[16]

The continued exploration of novel this compound derivatives and diazo components will undoubtedly lead to the discovery of new azo dyes with enhanced properties and expanded applications in materials science, medicine, and beyond.

Troubleshooting and Key Considerations

  • Low Yield: Ensure the diazotization reaction is maintained at 0-5 °C. Decomposition of the diazonium salt at higher temperatures is a common cause of low yields. Also, ensure the pH of the coupling reaction is optimal.

  • Impure Product: Thorough washing and recrystallization are crucial for obtaining a pure product.

  • Difficulty in Dissolving Amines: Some primary aromatic amines may have low solubility in acidic solutions. In such cases, preparing a fine suspension of the amine can be effective.[22] Alternatively, using a water-soluble organic co-solvent can aid in dissolution.[22]

  • Safety: Never isolate diazonium salts in a dry, solid state unless their stability has been thoroughly established.[17][19] Always quench any residual diazonium salt at the end of the reaction, for example, by adding a solution of hypophosphorous acid.[19]

References

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • Yaman, M., et al. (2023). D- π-A azo dyes bearing thiazole-diphenylamine units: Synthesis, photophysical and molecular structure properties, and use for dyeing of polyester fabrics. Dyes and Pigments, 222(14), 111840.
  • ResearchGate. (2025). Reactive Chemical Hazards of Diazonium Salts. Retrieved from [Link]

  • ResearchGate. (2025). A simple and efficient procedure for diazotization-iodination of aromatic amines in aqueous pastes by the action of sodium nitrite and sodium hydrogen sulfate. Retrieved from [Link]

  • Google Patents. (n.d.). US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.
  • Unacademy. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]

  • Unknown. (n.d.). 12BL Experiment 11: Diazo Dyes – An EAS Reaction. Retrieved from [Link]

  • Henan GO Biotech Co., Ltd. (2024). Understanding this compound: Applications and Safety Measures. Retrieved from [Link]

  • Unknown. (2015). Reactive Chemical Hazards of Diazonium Salts. Retrieved from [Link]

  • Unknown. (n.d.). The Synthesis of Azo Dyes. Retrieved from [Link]

  • ResearchGate. (2025). Azo coupling reactions structures and mechanisms. Retrieved from [Link]

  • Unknown. (2018). Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyein. Retrieved from [Link]

  • Slideshare. (n.d.). Diazotisation and coupling reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). This compound. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azo coupling. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Characterization of Azo Dye Para Red and New Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Azo coupling. Retrieved from [Link]

  • PubMed. (n.d.). Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. Retrieved from [Link]

  • Save My Exams. (2025). Azo Compounds. Retrieved from [Link]

  • NIH. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. Retrieved from [Link]

  • Unknown. (n.d.). Chemistry and Applications of Azo Dyes: A Comprehensive Review. Retrieved from [Link]

  • Unknown. (n.d.). Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. Retrieved from [Link]

  • IIP Series. (n.d.). CHEMISTRY OF AZO DYES: HISTORY, CLASSIFICATION, PROPERTIES AND RECENT DEVELOPMENTS. Retrieved from [Link]

  • ijorar. (n.d.). SYNTHESIS, CHARACTERIZATION, AND APPLICATIONS OF AZO COMPOUNDS FROM AROMATIC AMINES. Retrieved from [Link]

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Diphenylamine as a Stabilizer in Polymer Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Polymer Stabilization

Polymers, ubiquitous in modern technology from automotive components to advanced drug delivery systems, are susceptible to degradation from a variety of environmental stressors. Heat, oxygen, ultraviolet (UV) radiation, and ozone can initiate chemical reactions that lead to a decline in the material's mechanical, physical, and aesthetic properties.[1][2] This degradation, primarily driven by oxidative processes, involves the formation and propagation of highly reactive free radicals, resulting in chain scission, crosslinking, discoloration, and ultimately, catastrophic failure of the polymer product.[1] To counteract these effects and extend the service life of polymeric materials, stabilizers are incorporated into the formulation. Among these, diphenylamine (DPA) and its derivatives have long been established as highly effective antioxidants.[3][4] This guide provides a comprehensive overview of the application of this compound as a stabilizer, its mechanism of action, and detailed protocols for its evaluation in various polymer systems.

The Chemistry of Stabilization: Mechanism of Action of this compound

This compound functions primarily as a chain-breaking antioxidant.[3] The core of its efficacy lies in the hydrogen atom attached to the nitrogen, which can be readily donated to terminate the free-radical chain reactions that drive oxidative degradation.[3]

The process of thermo-oxidative degradation can be summarized in a few key steps:

  • Initiation: Heat or mechanical stress leads to the formation of initial alkyl radicals (R•) on the polymer backbone.

  • Propagation: These alkyl radicals react rapidly with oxygen to form peroxy radicals (ROO•). The peroxy radicals then abstract a hydrogen atom from another polymer chain, creating a hydroperoxide (ROOH) and a new alkyl radical, thus propagating the chain reaction.

  • Chain Branching: Hydroperoxides are unstable and can decompose into highly reactive alkoxy (RO•) and hydroxyl (•OH) radicals, which further accelerate the degradation process.

This compound interrupts this cycle by donating its labile hydrogen atom to the peroxy radicals, converting them into more stable hydroperoxides and forming a resonance-stabilized diphenylaminyl radical.[3] This diphenylaminyl radical is significantly less reactive than the peroxy radical and is unable to abstract a hydrogen atom from the polymer chain, effectively halting the propagation of degradation.[3]

Antioxidant Mechanism of this compound cluster_propagation Oxidative Propagation Cycle cluster_inhibition Inhibition by this compound R• Alkyl Radical ROO• Peroxy Radical R•->ROO• + O₂ ROOH Hydroperoxide ROO•->ROOH + RH DPA This compound ((C₆H₅)₂NH) ROO•->DPA Radical Scavenging RH Polymer Chain ROOH->R• New Alkyl Radical DPA• Diphenylaminyl Radical ((C₆H₅)₂N•) (Resonance Stabilized) DPA->DPA• + ROO• Stable_Products Stable Products DPA•->Stable_Products Termination

Figure 1: Antioxidant Mechanism of this compound

Applications and Formulations

This compound and its alkylated derivatives are widely used in a variety of polymers, most notably in elastomers such as natural rubber (NR), styrene-butadiene rubber (SBR), nitrile rubber (NBR), and polychloroprene (CR).[4] It provides excellent protection against heat aging and flex cracking.[4] While highly effective, the use of DPA can sometimes lead to slight discoloration, making it more suitable for colored stocks where this is tolerable.[4]

Typical Loading Concentrations

The optimal concentration of this compound depends on the specific polymer, the anticipated environmental stresses, and the desired service life of the product. Generally, loading levels range from 0.5 to 2.0 parts per hundred rubber (phr).

Polymer SystemTypical DPA Concentration (phr)Primary Benefits
Natural Rubber (NR)1.0 - 2.0Protection against heat aging and flex cracking.
Styrene-Butadiene Rubber (SBR)0.5 - 1.5Improved thermal stability.[5]
Nitrile Rubber (NBR)1.0 - 2.0Resistance to heat and oxidative degradation.[4]
Polyolefins (PE, PP)0.1 - 0.5Enhanced processing and long-term thermal stability.
Synergistic Formulations

The performance of this compound can be significantly enhanced when used in combination with other types of antioxidants, a phenomenon known as synergism.

  • With Hindered Phenols: Combining this compound (a secondary amine antioxidant) with a hindered phenolic primary antioxidant (e.g., Irganox 1010) can provide a more robust defense against oxidation.[6][7] The hindered phenol can act as the first line of defense, while DPA scavenges radicals that escape the primary antioxidant.

  • With Phosphites: Phosphite co-stabilizers act as secondary antioxidants by decomposing hydroperoxides (ROOH) into non-radical, stable products.[5][8] A combination of this compound and a phosphite stabilizer offers a comprehensive stabilization package, with the phosphite preventing chain branching and DPA terminating the radical chain propagation.[5][8] This is particularly effective in improving the processing stability of polymers like polypropylene.[9][10]

Experimental Protocols

Evaluating the effectiveness of this compound in a polymer formulation requires a systematic approach involving compounding, accelerated aging, and analysis of physical and chemical properties.

Protocol 1: Compounding of this compound in a Rubber Formulation

This protocol describes a standard procedure for incorporating this compound and other additives into a rubber matrix using a two-roll mill.

Materials and Equipment:

  • Two-roll mill with adjustable nip gap, temperature control, and safety features.[11][12]

  • Base elastomer (e.g., Natural Rubber, SBR).

  • This compound.

  • Other compounding ingredients (e.g., zinc oxide, stearic acid, carbon black, sulfur, accelerators).

  • Mill knives and trays.

Procedure:

  • Mastication: Set the two-roll mill to a suitable temperature (e.g., 50±5 °C) and a nip gap of approximately 0.5 mm.[13] Pass the base elastomer through the rolls several times to soften it and form a continuous sheet. This process, known as mastication, reduces the viscosity of the rubber.

  • Incorporation of Additives:

    • Widen the nip gap slightly. Add the activators (zinc oxide, stearic acid) and this compound to the rubber sheet on the mill.

    • Once these are dispersed, add any fillers (e.g., carbon black) in increments.

    • The curatives (sulfur and accelerators) should be added in the final stage at a lower temperature to prevent premature vulcanization (scorch).[13]

  • Homogenization: Perform several end-wise passes (cutting the sheet from the roll, turning it 90 degrees, and re-feeding it) to ensure a homogeneous blend of all ingredients.[12]

  • Sheeting Off: Once the compound is uniform, reduce the nip gap to the desired thickness and sheet off the compounded rubber. Allow the sheets to cool before proceeding with vulcanization.

Rubber Compounding Workflow start Start mastication Mastication of Base Elastomer on Two-Roll Mill start->mastication add_activators_dpa Add Activators (ZnO, Stearic Acid) and this compound mastication->add_activators_dpa add_fillers Add Fillers (e.g., Carbon Black) add_activators_dpa->add_fillers add_curatives Add Curatives (Sulfur, Accelerators) at Low Temperature add_fillers->add_curatives homogenization Homogenize with End-wise Passes add_curatives->homogenization sheeting Sheet Off the Homogeneous Compound homogenization->sheeting end_process Proceed to Vulcanization sheeting->end_process

Figure 2: Workflow for Compounding Rubber with this compound
Protocol 2: Evaluation of Thermo-Oxidative Stability (ASTM D573)

This protocol outlines the procedure for accelerated aging of rubber samples in a hot air oven to assess the effectiveness of this compound.

Materials and Equipment:

  • Air oven with controlled temperature and air circulation.[14]

  • Tensile testing machine.

  • Durometer for hardness measurement.

  • Vulcanized rubber test specimens (with and without this compound).

Procedure:

  • Initial Property Measurement: Before aging, measure the initial mechanical properties of the vulcanized rubber specimens. This includes:

    • Tensile strength and elongation at break (according to ASTM D412).

    • Hardness (Shore A durometer, according to ASTM D2240).

  • Accelerated Aging:

    • Place the test specimens in the air oven at a specified temperature (e.g., 70°C or 100°C).[6][14]

    • Expose the samples for a predetermined duration (e.g., 72, 168 hours).[13]

  • Post-Aging Property Measurement:

    • After the specified aging period, remove the specimens from the oven and allow them to cool to room temperature for at least 24 hours.[14]

    • Re-measure the tensile strength, elongation at break, and hardness.

  • Data Analysis: Calculate the percentage retention of each mechanical property using the following formula:

    • % Retention = (Value after aging / Initial value) x 100

Illustrative Performance Data:

The following table illustrates the expected positive effect of this compound on the retention of mechanical properties in an SBR compound after thermo-oxidative aging.

PropertyUnagedAged (168h @ 100°C) without DPAAged (168h @ 100°C) with 1.5 phr DPA
Tensile Strength (MPa)20.510.216.8
% Retention-49.8%82.0%
Elongation at Break (%)450150350
% Retention-33.3%77.8%
Hardness (Shore A)657870
Protocol 3: Evaluation of Ozone Resistance (ASTM D1149)

This protocol describes the evaluation of this compound's ability to protect against ozone-induced cracking.

Materials and Equipment:

  • Ozone exposure chamber with controlled ozone concentration, temperature, and humidity.[15]

  • Specimen mounting apparatus for applying static or dynamic strain.

  • Vulcanized rubber test specimens.

Procedure:

  • Sample Preparation and Conditioning: Prepare rubber specimens as per the standard and condition them for at least 24 hours in an ozone-free atmosphere.[15][16]

  • Ozone Exposure:

    • Mount the specimens in the exposure chamber under a specified strain (e.g., 20% elongation).

    • Expose the samples to a controlled ozone concentration (e.g., 50 pphm) at a set temperature (e.g., 40°C).[16]

  • Observation and Evaluation: Periodically inspect the specimens for the appearance of cracks. The effectiveness of the antiozonant is determined by the time to the first appearance of cracks or the severity of cracking after a fixed exposure time.[15]

Protocol 4: Determination of Oxidative Induction Time (OIT) (ASTM D3895 / ISO 11357-6)

The OIT test is a rapid method to assess the thermo-oxidative stability of a stabilized polymer using Differential Scanning Calorimetry (DSC).[17][18]

Materials and Equipment:

  • Differential Scanning Calorimeter (DSC) with a gas-switching capability.[9]

  • Sample pans (aluminum).

  • Polymer samples (e.g., polyethylene) with and without this compound.

  • High-purity nitrogen and oxygen gas.

Procedure:

  • Sample Preparation: Place a small, uniform sample (3-5 mg) of the polymer into a DSC sample pan.[2]

  • Heating under Inert Atmosphere:

    • Place the sample in the DSC cell and purge with nitrogen for approximately 5 minutes.[9]

    • Heat the sample at a constant rate (e.g., 20 °C/min) to the isothermal test temperature (e.g., 200°C for polyethylene) under a nitrogen atmosphere.[9][18]

  • Isothermal Oxidation:

    • Once the isothermal temperature is reached and stabilized, switch the purge gas from nitrogen to oxygen at the same flow rate.[2]

    • Record the time of the gas switch as time zero (t₀).

  • Data Analysis:

    • Continue to hold the sample at the isothermal temperature in the oxygen atmosphere until an exothermic peak, indicating the onset of oxidation, is observed.

    • The OIT is the time interval from the gas switch (t₀) to the onset of the exothermic peak.[2][19]

Illustrative OIT Data for Polyethylene:

SampleIsothermal Temperature (°C)Oxidative Induction Time (OIT) (minutes)
Polyethylene (unstabilized)200< 1
Polyethylene + 0.1% DPA20015
Polyethylene + 0.3% DPA20045

digraph "OIT Test Workflow" {
graph [layout=dot, rankdir=TB, splines=true, overlap=false, nodesep=0.4, ranksep=0.6];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prepare_sample [label="Place 3-5 mg sample in DSC pan"]; heat_nitrogen [label="Heat to Isothermal Temp (e.g., 200°C)\nunder Nitrogen Atmosphere"]; stabilize [label="Stabilize at Isothermal Temperature"]; switch_gas [label="Switch Purge Gas to Oxygen (t₀)"]; hold_isothermal [label="Hold at Isothermal Temperature\nin Oxygen Atmosphere"]; detect_exotherm [label="Detect Onset of Exothermic Peak"]; calculate_oit [label="Calculate OIT = t(onset) - t₀"]; end_process [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> prepare_sample; prepare_sample -> heat_nitrogen; heat_nitrogen -> stabilize; stabilize -> switch_gas; switch_gas -> hold_isothermal; hold_isothermal -> detect_exotherm; detect_exotherm -> calculate_oit; calculate_oit -> end_process; }

Figure 3: Workflow for Oxidative Induction Time (OIT) Measurement

Analytical Methods for Quality Control

To ensure proper dosage and to study the degradation of this compound during the service life of the polymer, reliable analytical methods are essential. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.

Protocol 5: Quantification of this compound in a Polymer Matrix by HPLC

Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.[20]

  • Reversed-phase C18 column.[20]

  • Solvents: Acetonitrile, water (HPLC grade).[21]

  • Apparatus for solvent extraction (e.g., Soxhlet or ultrasonic bath).

Procedure:

  • Sample Preparation (Extraction):

    • Cryogenically grind a known mass of the vulcanized rubber or polymer sample to a fine powder.

    • Extract the this compound from the polymer matrix using a suitable solvent (e.g., acetone:chloroform (1:1) or acetonitrile) via ultrasonic agitation or Soxhlet extraction.[20]

    • Filter the extract to remove any polymer residue.

  • HPLC Analysis:

    • Mobile Phase: A typical mobile phase is a mixture of acetonitrile and water (e.g., 85:15 v/v).[20]

    • Flow Rate: 1.0 mL/min.[20]

    • Column Temperature: 35°C.[20]

    • Detection: UV detector set to an appropriate wavelength (e.g., 290 nm).[20]

    • Inject a known volume of the filtered extract into the HPLC system.

  • Quantification:

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Compare the peak area of this compound in the sample chromatogram to the calibration curve to determine its concentration in the extract and subsequently in the original polymer sample.

Conclusion

This compound remains a cornerstone in the stabilization of a wide array of polymer formulations, particularly in the rubber industry. Its efficacy as a radical scavenger provides robust protection against thermo-oxidative degradation, thereby preserving the mechanical integrity and extending the functional lifetime of polymer products. The strategic use of this compound, especially in synergistic combination with other stabilizers, allows for the development of highly durable materials capable of withstanding demanding service conditions. The protocols outlined in this guide provide a framework for the systematic evaluation and quality control of this compound in polymer formulations, enabling researchers and drug development professionals to optimize their material performance and ensure product reliability.

References

  • BenchChem. (n.d.). Application Notes and Protocols for 4-Hydroxythis compound in Rubber and Elastomer Antioxidant Formulations.
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  • OSHA. (1989). This compound. N-Isopropylaniline. (Method No. 78).
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  • Tuball. (2020, June 22). PROCESSING GUIDELINES.
  • Hitachi High-Tech. (n.d.). Oxidation Induction Time Measurements by DSC.
  • SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column.
  • Lupine Publishers. (2019, October 3). Qualitative and Quantitative Analysis of this compound and N-nitrosothis compound Using High Performance Thin Layer Chromatography Method.
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  • ChemBroad. (2024, January 20). Antioxidant in Rubber Compounding: Benefits and Applications.
  • ResearchGate. (2021, January 23). (PDF) The stabilization of polypropylene & TPO: An overview.
  • ShibataFenderTeam. (2020, April 30). Mixing - A STEP BY STEP OPERATION.
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  • Request PDF. (n.d.). This compound. Determination of this compound in workplace air with HPLC.
  • MDPI. (n.d.). Study of the Effect of Accelerated Ageing on the Properties of Selected Hyperelastic Materials.
  • Hilaris Publisher. (2016, August 10). A Double Extraction Method for Determination of this compound in Fruits by GC/MS.
  • SciSpace. (n.d.). Determination of p-Phenylenediamine and Related Antioxidants in Rubber Boots by High Performance Liquid Chromatography. Developm.
  • YouTube. (2022, March 20). Rubber Compound Mixing on a Rubber Mixing Mill.
  • NETZSCH Analyzing & Testing. (2025, February 28). Kinetics Analysis on the Oxidative Stability of HDPE Black Pipes by Means of OIT Tests. Retrieved from NETZSCH Analyzing & Testing website.
  • ResearchGate. (2025, August 6). Thermo-oxidative ageing of a SBR rubber: effects on mechanical and chemical properties.
  • Hilaris Publisher. (2016, August 10). A Double Extraction Method for Determination of this compound in Fruits by GC/MS.
  • Impact Solutions. (2025, February 26). Oxidation Induction Time (OIT) testing.
  • ResearchGate. (2025, August 7). Degradation and Accelerated Ageing of Poly(Ether Block Amide) Thermoplastic Elastomers.
  • International Journal of Development Research. (2016, May 31). 3 - International Journal of Development Research. Retrieved from International Journal of Development Research website.
  • DiVA portal. (2022, June 20). Analytical Methods for High Molecular Weight UV Stabilizers.
  • ResearchGate. (2025, August 6). Accelerated Aging of Elastomeric Composites with Vulcanized Ground Scraps.
  • ResearchGate. (2025, August 7). Determination of this compound and its mono-derivatives in single-base gun propellants during aging by High Performance Liquid Chromatography.
  • MDPI. (n.d.). Kinetic Analysis of Thermal Degradation of Styrene–Butadiene Rubber Compounds Under Different Aging Conditions.
  • ResearchGate. (2019, August 7). The Effect of Polyquinone and Phenol-Phosphite Stabilizer on the Resistance of Polypropylene to Ionizing Radiation.
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Sources

Application Notes: A Comprehensive Guide to the Dische Diphenylamine Assay for DNA Estimation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Principle of Selective Deoxyribose Detection

The Dische diphenylamine assay, first described by Zacharias Dische, remains a fundamental and cost-effective colorimetric method for the specific quantification of DNA.[1][2] Its utility in research and drug development stems from its ability to distinguish DNA from RNA, a crucial requirement when working with mixed nucleic acid samples.[1][3][4] This guide provides an in-depth protocol, explains the causality behind its procedural steps, and offers expert insights for robust and reliable DNA estimation.

The assay's specificity hinges on the chemical reactivity of the 2-deoxyribose sugar moiety within the DNA backbone.[5] The core reaction proceeds in two key stages:

  • Acid-Catalyzed Hydrolysis and Conversion: Under strongly acidic conditions and high temperature, the glycosidic bonds linking purine bases to deoxyribose are cleaved. The liberated 2-deoxyribose is then dehydrated and converted into the highly reactive intermediate, ω-hydroxylevulinic aldehyde.[6][7][8]

  • Colorimetric Condensation: This aldehyde intermediate subsequently reacts with this compound to form a blue-colored condensation product.[9] The intensity of this blue complex, which exhibits a sharp absorption maximum around 595 nm, is directly proportional to the amount of 2-deoxyribose present, and therefore, to the concentration of DNA in the sample.[3][6][7][8]

Notably, the reaction is primarily driven by the deoxyribose from purine (Adenine and Guanine) nucleotides.[6][7] While RNA's ribose sugar can react weakly under these conditions, it typically produces a greenish color and a much lower signal, providing a basis for differentiating the two nucleic acids.[3][4]

Materials and Reagent Preparation

Accurate results are contingent on the quality of reagents and materials. Ensure all glassware is scrupulously clean and free of detergents, which can interfere with the assay.[10]

Required Materials
Category Item Notes
Chemicals This compound (high purity)Harmful if ingested or inhaled; handle with care.[6][7]
Glacial Acetic AcidCorrosive; use in a fume hood.
Concentrated Sulfuric Acid (H₂SO₄)Extremely corrosive; add to solutions slowly and carefully.
Standard DNA (e.g., Calf Thymus)For creating the standard curve. Lyophilized DNA can be slow to dissolve.[11]
Sample Buffer (e.g., Saline-Citrate)To dilute standards and samples. A common buffer is 0.15M NaCl, 0.015M sodium citrate, pH 7.0.[7][9]
Equipment Spectrophotometer or Microplate ReaderCapable of reading absorbance at 595 nm.[6][12]
Boiling Water BathFor the heating step.
Glass test tubes or microfuge tubes
Pipettes (calibrated)For accurate liquid handling.
Vortex mixerFor thorough mixing.
Preparation of the Dische this compound Reagent

Causality Insight: The combination of glacial acetic acid and sulfuric acid creates the highly acidic environment necessary to hydrolyze DNA and convert deoxyribose to its reactive aldehyde intermediate. The reagent is light-sensitive and should be prepared fresh or stored correctly to prevent degradation, which would lead to a weak or absent color reaction.

Protocol:

  • Safety First: Don personal protective equipment (lab coat, gloves, and safety glasses). All steps involving concentrated acids and this compound must be performed in a certified chemical fume hood.[6][7]

  • Dissolve this compound: In a glass bottle, dissolve 1.0 g of this compound in 100 mL of glacial acetic acid. Mix thoroughly until all crystals are dissolved.[6][8][9]

  • Add Acid: Slowly and carefully, add 2.5 mL of concentrated sulfuric acid to the this compound-acetic acid solution.[6][8][9] The solution will become warm.

  • Storage: Store the reagent in a dark, amber glass bottle at 2-8°C.[10] For optimal performance, it is best to prepare this reagent fresh on the day of the experiment.[8]

Experimental Workflow: A Step-by-Step Guide

The following protocol is divided into four distinct phases, from standard preparation to final measurement. A visual representation of this workflow is provided below.

Phase 1: Preparation of DNA Standards for the Calibration Curve

Causality Insight: A standard curve is the cornerstone of quantitative colorimetric assays. By measuring the absorbance of a series of known DNA concentrations, you create a calibration graph that allows you to accurately determine the concentration of an unknown sample based on its absorbance, following the principles of the Beer-Lambert law.

  • Prepare DNA Stock Solution: Prepare a stock solution of a known DNA standard (e.g., calf thymus DNA) at a concentration of 200 µg/mL in your chosen sample buffer.[8] Note: Highly polymerized lyophilized DNA can take a significant amount of time to dissolve fully; prepare it at least one day in advance with constant, gentle agitation.[11]

  • Set Up Dilutions: Label a series of clean glass test tubes. Prepare a dilution series from the stock solution to generate a range of concentrations. A typical range might be 0 to 200 µg. The final volume in each tube before adding the Dische reagent should be equalized with buffer or distilled water.[6][8]

Example Standard Curve Setup (Final volume 1 mL):

TubeVolume of Stock DNA (200 µg/mL)Volume of Buffer/H₂O (mL)Final DNA Amount (µg)
Blank0 mL1.0 mL0
10.2 mL0.8 mL40
20.4 mL0.6 mL80
30.6 mL0.4 mL120
40.8 mL0.2 mL160
51.0 mL0.0 mL200
Phase 2: Preparation of the Unknown Sample
  • Dilute Unknown Sample: Your experimental DNA sample must be diluted to ensure its final absorbance reading falls within the linear range of your standard curve. If the approximate concentration is unknown, preparing several dilutions (e.g., 1:10, 1:50, 1:100) is recommended.[11]

  • Prepare Sample Tubes: In a separate labeled test tube, add a volume of your diluted unknown sample and adjust the final volume to match that of the standards (e.g., 1 mL) using the same buffer or water.[6]

Phase 3: The Colorimetric Reaction
  • Add Dische Reagent: To every tube (Blank, Standards, and Unknowns), add a fixed volume of the prepared Dische this compound Reagent. A common ratio is 2 volumes of reagent for every 1 volume of sample (e.g., add 2 mL of reagent to the 1 mL samples).[8] Mix the contents thoroughly by vortexing.[8]

  • Incubate: Place a marble or loose cap on each tube to prevent evaporation.[11] Incubate all tubes in a boiling water bath for 10-15 minutes.[6][7][8] This heating step is critical for driving the dehydration and conversion of deoxyribose.

  • Cool: After incubation, immediately cool the tubes to room temperature.[7][11] This stabilizes the colored complex and ensures consistent readings.

Phase 4: Spectrophotometric Measurement and Data Analysis
  • Warm-up Spectrophotometer: Turn on the spectrophotometer 15-30 minutes before use to allow the lamp to stabilize.[6] Set the wavelength to 595 nm.[6][7][8]

  • Blank the Instrument: Use the solution from the "Blank" tube to zero the spectrophotometer's absorbance. This subtracts any background absorbance from the reagent itself.

  • Measure Absorbance: Measure the absorbance of each standard and unknown sample.

  • Plot the Standard Curve: Create a graph with DNA concentration (or amount in µg) on the X-axis and the corresponding absorbance at 595 nm on the Y-axis.[6][8] The points should form a straight line. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value >0.98 indicates a good linear fit.

  • Calculate Unknown Concentration: Use the absorbance of your unknown sample and the equation from the standard curve to calculate its DNA concentration.[8]

Experimental Workflow Diagram

Dische_Assay_Workflow cluster_prep Phase 1 & 2: Preparation cluster_reaction Phase 3: Colorimetric Reaction cluster_analysis Phase 4: Measurement & Analysis prep_reagent Prepare Dische Reagent add_reagent Add Dische Reagent to All Tubes prep_reagent->add_reagent prep_standards Prepare DNA Standard Dilutions prep_standards->add_reagent prep_unknown Prepare Unknown Sample Dilutions prep_unknown->add_reagent mix Vortex to Mix add_reagent->mix heat Incubate in Boiling Water Bath (10-15 min) mix->heat cool Cool to Room Temperature heat->cool blank_spec Blank Spectrophotometer at 595 nm cool->blank_spec read_abs Read Absorbance of Standards & Unknowns blank_spec->read_abs plot_curve Plot Standard Curve (Abs vs. Concentration) read_abs->plot_curve calculate Calculate Unknown Concentration plot_curve->calculate

Caption: Workflow for DNA estimation using the Dische this compound assay.

Expert Insights and Troubleshooting

Problem Potential Cause(s) Recommended Solution(s)
Low or No Color Development in Standards 1. Degraded Dische reagent. 2. Insufficient heating time or temperature. 3. Incorrectly prepared DNA standards.1. Prepare fresh Dische reagent. 2. Ensure the water bath is boiling and incubation time is adequate (10-15 min). 3. Re-prepare and quantify the DNA stock solution using an alternative method (e.g., A260 absorbance) for verification.
High Background in Blank 1. Contaminated reagents (especially glacial acetic acid). 2. Contaminated glassware.1. Use high-purity, fresh reagents. Some batches of acetic acid may contain impurities that react with the reagent.[13] 2. Use acid-washed or thoroughly rinsed glassware.
Non-Linear Standard Curve 1. Pipetting errors during dilution. 2. One or more standards are outside the linear range of the assay. 3. Precipitate formation interfering with readings.1. Use calibrated pipettes and ensure proper technique. Prepare standards in triplicate.[7] 2. Adjust the concentration range of the standards. 3. Centrifuge tubes after cooling to pellet any precipitate before reading the supernatant.
Sample Absorbance is Too High/Low The concentration of the unknown sample is outside the range of the standard curve.Re-prepare the unknown sample at a higher or lower dilution to fall within the linear range of the assay.
Presence of Interfering Substances Samples containing high levels of other sugars, aldehydes, or sialic acids can interfere.[14] High concentrations of RNA can also contribute to signal.If possible, purify DNA from crude extracts to remove interfering compounds. Strong acid extraction can help remove some interfering substances.[5]

Methodological Modifications: For enhanced sensitivity (up to 3-5 times), the Burton modification can be employed. This involves adding acetaldehyde to the reagent and incubating for a longer period (e.g., 17 hours) at a lower temperature (e.g., 30°C) instead of boiling.[13] This modification also reduces interference from other substances.[2][13]

References

  • Quantification of unknown DNA by this compound reagent. VLab @ ANDC. [Link]

  • ESTIMATION OF DNA BY this compound REACTION. University of Calicut. [Link]

  • Dische test. Wikipedia. [Link]

  • Nucleic Acids: DNA extraction and Dische's this compound test (Activity). Biology OER. [Link]

  • DNA estimation by DPA method. Dr. H.B. MAHESHA, Yuvaraja's College, Mysore. [Link]

  • DNA-Dische this compound Determination. Biocyclopedia.com. [Link]

  • HiPer® DNA Estimation Teaching Kit. HiMedia Laboratories. [Link]

  • Estimation of Dna by this compound Method 01. Scribd. [Link]

  • Nucleic Acids. Biology LibreTexts. [Link]

  • Dische this compound Test for DNA. Scribd. [Link]

  • Rapid Colorimetric Assays to Qualitatively Distinguish RNA and DNA in Biomolecular Samples. Patterson, J; Mura, C. Journal of Visualized Experiments. [Link]

  • Use of this compound in the detection of apoptosis. Sellins KS, Cohen JJ. Methods in Cell Biology. [Link]

  • A study of the conditions and mechanism of the this compound reaction for the colorimetric estimation of deoxyribonucleic acid. Burton, K. Biochemical Journal. [Link]

  • COMPOUNDS INTERFERING IN THE this compound TEST FOR DEOXYRIBONUCLEIC ACID. Lee, J B. Nature. [Link]

  • Estimation of dna by this compound method. Slideshare. [Link]

  • Estimation of DNA by this compound reaction. Learn Life Science (YouTube). [Link]

  • DNA quantification methods. Berthold Technologies GmbH & Co.KG. [Link]

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Diphenylamine as an Anti-Scalding Agent for Apples: A Comprehensive Guide for Researchers and Post-Harvest Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical guide on the use of diphenylamine (DPA) for the control of superficial scald, a significant post-harvest physiological disorder in apples. It covers the biochemical basis of scald development, the antioxidant mechanism of DPA, comprehensive application protocols, and methods for residue analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and implement effective scald control strategies.

Introduction: The Physiological Challenge of Superficial Scald

Superficial scald, also known as storage scald, is a chilling-related injury that manifests as brown to black, irregular patches on the skin of apples during and after cold storage.[1][2] While the flesh of the fruit remains unaffected, the discoloration of the peel renders the apples unmarketable, leading to significant economic losses in the pome fruit industry.[2] The symptoms often appear and intensify after the fruit is transferred from cold storage to ambient temperatures.[1]

The development of superficial scald is a complex physiological process primarily attributed to the oxidation of α-farnesene, a naturally occurring sesquiterpene in the apple's cuticle.[1][3] During cold storage, α-farnesene accumulates and undergoes oxidation, forming conjugated trienes (CTs).[1][4] These oxidation products are believed to induce oxidative stress and cellular damage in the hypodermal cell layers of the peel, leading to the characteristic browning.[2][5]

Part 1: Unraveling the Protective Mechanism of this compound (DPA)

This compound (DPA) is a synthetic antioxidant that has been a cornerstone of superficial scald control for several decades.[4] Its efficacy is rooted in its ability to interrupt the oxidative cascade that leads to scald development. The primary mechanism of DPA is the inhibition of α-farnesene oxidation, thus preventing the accumulation of harmful conjugated trienes.[1][4]

The protective action of DPA is multifaceted and includes:

  • Antioxidant Activity: DPA acts as a potent free radical scavenger. It can donate a hydrogen atom to neutralize reactive oxygen species, thereby inhibiting the chain reactions that lead to the oxidation of α-farnesene and other cellular components.[4]

  • Enzyme Inhibition: Some studies suggest that DPA may also reduce the activity of polyphenol oxidase (PPO), an enzyme involved in the enzymatic browning reactions that contribute to the visible symptoms of scald.[4] Research has shown that PPO activity in the peel of DPA-treated apples was significantly lower than in untreated apples after prolonged storage.[4]

  • Maintenance of Cellular Integrity: By mitigating oxidative stress, DPA helps preserve the structural and functional integrity of cell membranes in the apple peel, preventing the breakdown that leads to browning.

Scald_Pathway_and_DPA_Intervention cluster_0 Biochemical Cascade of Superficial Scald cluster_1 DPA's Protective Action alpha_Farnesene α-Farnesene Accumulation Oxidative_Stress Oxidative Stress alpha_Farnesene->Oxidative_Stress CT_Formation Conjugated Triene (CT) Formation Oxidative_Stress->CT_Formation Cell_Damage Cell Membrane Damage CT_Formation->Cell_Damage Browning Browning (Scald Symptoms) Cell_Damage->Browning DPA This compound (DPA) Inhibition Inhibition of Oxidation DPA->Inhibition Inhibition->Oxidative_Stress Blocks

Figure 1: The biochemical pathway of superficial scald and the inhibitory role of DPA.

Part 2: Field-Proven Application Protocols for DPA

Effective control of superficial scald with DPA hinges on proper application timing, concentration, and methodology. The following protocols are designed to provide a robust framework for practical application.

Critical Pre-Application Factors
  • Cultivar Susceptibility: Apple cultivars exhibit varying degrees of susceptibility to superficial scald. 'Granny Smith', 'Red Delicious', 'Braeburn', and 'Cortland' are known to be highly susceptible, while 'Gala' and 'Golden Delicious' are generally more resistant.[6][7]

  • Harvest Maturity: Apples harvested at an early stage of maturity are more prone to developing scald.[6]

  • Orchard Conditions: Hot and dry weather in the weeks leading up to harvest can increase the risk of scald development.[2]

  • Application Timing: For maximum efficacy, DPA should be applied as soon as possible after harvest, ideally within the first week.[6][8] Delays in treatment can reduce its effectiveness.[1]

DPA Application Methods and Solution Preparation

DPA can be applied through drenching, dipping, or fogging systems.[7][9]

Materials:

  • Commercial DPA formulation

  • Potable water

  • Mixing tank equipped with an agitator

  • Application system (drencher, dip tank, or thermofogger)

  • Personal Protective Equipment (PPE), including gloves, safety glasses, and protective clothing

Protocol for Drenching/Dipping:

  • Tank Preparation: Ensure the mixing tank and application system are clean and free of debris.

  • Solution Preparation:

    • Fill the tank with approximately half of the required volume of water.

    • Begin agitation and slowly add the calculated amount of DPA formulation.

    • Add the remaining water to reach the final desired volume and concentration.

    • If using other post-harvest treatments like fungicides, add them to the tank one at a time.[10]

  • Concentration: DPA concentrations typically range from 500 to 2500 ppm, depending on the cultivar's susceptibility and the intended storage duration.[7]

  • Application:

    • Drenching: Pass bins of apples through a shower-type drench system, ensuring thorough wetting of all fruit for 10-30 seconds.[10]

    • Dipping: Submerge bins of apples in a dip tank containing the DPA solution for a designated period.

  • Post-Application Handling: Allow the treated fruit to drain completely before moving them to cold storage. Do not rinse the apples after DPA application.

Table 1: General DPA Concentration Guidelines for Susceptible Apple Cultivars

CultivarSusceptibilityRecommended DPA Concentration (ppm)
Granny SmithHigh2000 - 2500
Red DeliciousHigh1000 - 2000
BraeburnHigh1000 - 2000
CortlandHigh1000 - 1500

Note: Always consult the product label and local recommendations for specific concentration and application guidelines.

DPA_Application_Process Harvest Apple Harvest Pre_Treatment_Assessment Assess Cultivar, Maturity, and Risk Factors Harvest->Pre_Treatment_Assessment Solution_Preparation Prepare DPA Solution to Target Concentration Pre_Treatment_Assessment->Solution_Preparation Application Apply DPA via Drenching, Dipping, or Fogging Solution_Preparation->Application Draining Allow Fruit to Drain Thoroughly Application->Draining Cold_Storage Move to Cold Storage Draining->Cold_Storage Monitoring Monitor for Scald Development and Residue Levels Cold_Storage->Monitoring

Figure 2: A workflow for the post-harvest application of DPA for superficial scald control.

Part 3: Residue Analysis and Regulatory Compliance

Monitoring DPA residues on treated apples is essential for ensuring food safety and adhering to regulatory limits, which vary by country.

  • United States: The Environmental Protection Agency (EPA) has set the maximum residue limit (MRL) for DPA on apples at 10 parts per million (ppm).[11][12]

  • European Union: The EU has a much lower MRL of 0.1 ppm for DPA on imported apples.[13][14][15] This is due to concerns about the lack of sufficient data to confirm the safety of DPA and its potential breakdown products, such as nitrosamines.[13][15]

Protocol for DPA Residue Analysis using HPLC

This protocol outlines a general method for the extraction and quantification of DPA residues from apple samples.

Materials:

  • Homogenizer or high-speed blender

  • Centrifuge

  • Extraction solvent (e.g., ethyl acetate)

  • Solid-Phase Extraction (SPE) cartridges for cleanup

  • High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector

Procedure:

  • Sample Preparation:

    • Take a representative sample of the apple, including the peel.

    • Homogenize the sample until a uniform consistency is achieved.

  • Extraction:

    • Weigh a known amount of the homogenized apple sample.

    • Add the extraction solvent and shake or vortex vigorously.

    • Centrifuge the mixture to separate the solvent layer.

  • Cleanup:

    • Pass the solvent extract through an SPE cartridge to remove interfering substances.

    • Elute the DPA from the cartridge with an appropriate solvent.

  • Analysis:

    • Concentrate the eluate and reconstitute it in the mobile phase.

    • Inject the sample into the HPLC system. A reversed-phase C18 column is commonly used.

    • A mobile phase of methanol and water (e.g., 70:30) with fluorescence detection (e.g., excitation at 285 nm and emission at 340 nm) provides good sensitivity for DPA analysis.[16]

  • Quantification:

    • Prepare a standard curve with known concentrations of DPA.

    • Compare the peak area of the DPA in the sample to the standard curve to determine the residue concentration.

Conclusion

This compound remains an effective and widely used tool for the management of superficial scald in apples. A thorough understanding of the biochemical basis of scald, coupled with the implementation of precise application protocols and diligent residue monitoring, is paramount for maximizing its benefits while ensuring compliance with global food safety standards. As regulatory landscapes evolve, continued research into DPA and its alternatives will be crucial for the sustainability of the apple industry.

References

  • Strategies to Preserve Postharvest Quality of Horticultural Crops and Superficial Scald Control: From this compound Antioxidant Usage to More Recent Approaches. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Blakey, R. (n.d.). Superficial Scald Management in Apples. WSU Tree Fruit. Washington State University. Retrieved from [Link]

  • Scott, K. J., & Wills, R. B. H. (1982). Use of Dips Containing this compound and Edible Oils to Reduce Soft Scald of Apples. HortScience, 17(6), 964-965. Retrieved from [Link]

  • (n.d.). Postharvest Materials that Maintain Quality and Prevent Disorders. Cooperative Extension: Tree Fruits. Retrieved from [Link]

  • Mir, N. A., & Beaudry, R. M. (1999). Effect of superficial scald suppression by this compound application on volatile evolution by stored Cortland apple fruit. Journal of Agricultural and Food Chemistry, 47(1), 7-11. Retrieved from [Link]

  • Salas, A., & Farcuh, M. (2024). Superficial Scald in Apples: Strategies and Solutions. University of Maryland Extension. Retrieved from [Link]

  • Whitaker, B. D. (2004). Oxidative Stress and Superficial Scald of Apple Fruit. HortScience, 39(5), 934-939. Retrieved from [Link]

  • Mouton, A. (n.d.). Superficial scald 101. Fresh Quarterly. Retrieved from [Link]

  • (n.d.). Guidelines for postharvest drenching of apples and pears. Agriculture Victoria. Retrieved from [Link]

  • (2014, April 29). In a move to protect the health of its citizens, Europe has ostensibly banned American apples from ever making it to their grocery store shelves. Reddit. Retrieved from [Link]

  • Larrigaudière, C., et al. (2003). Peroxidase Activity and Superficial Scald Development in Apple Fruit. Journal of Agricultural and Food Chemistry, 51(13), 3841-3846. Retrieved from [Link]

  • (2014, April 24). Behind Europe's Apple Chemical Ban. Environmental Working Group. Retrieved from [Link]

  • Gasser, F., et al. (2020). Pre- and Postharvest Factors Control the Disease Incidence of Superficial Scald in the New Fire Blight Tolerant Apple Variety “Ladina”. Agronomy, 10(11), 1799. Retrieved from [Link]

  • Gapper, N. E., et al. (2006). Genetic and biochemical bases of superficial scald storage disorder in apple and pear fruits. Stewart Postharvest Review, 2(4), 1-8. Retrieved from [Link]

  • Ettinger, J. (2014, April 25). An Apple a Day...May Kill You? Controversial this compound on 80 Percent of U.S. Apples. Organic Authority. Retrieved from [Link]

  • Jung, S. K., & Watkins, C. B. (2011). Superficial scald control after delayed treatment of apple fruit with this compound (DPA) and 1-methylcyclopropene (1-MCP). Postharvest Biology and Technology, 59(1), 45-52. Retrieved from [Link]

  • (n.d.). 5.1.1 10. Post Harvest treatments. Hortgro. Retrieved from [Link]

  • Singh, Z., & Singh, R. (1998). Superficial scald in apples. Western Sydney University. Retrieved from [Link]

  • Busatto, N., et al. (2022). Comparative transcriptome and metabolite survey reveal key pathways involved in the control of the chilling injury disorder superficial scald in two apple cultivars, ‘Granny Smith’ and ‘Ladina’. Frontiers in Plant Science, 13, 1089270. Retrieved from [Link]

  • Mendoza, M., Hanrahan, I., & Bolaños, G. (2022). 2022 Update: Additional WA 38 Harvest and Storage Considerations. WSU Tree Fruit. Washington State University. Retrieved from [Link]

  • (n.d.). EWG's 2025 Shopper's Guide to Pesticides in Produce | Apples. Environmental Working Group. Retrieved from [Link]

  • Baur, C., et al. (2012). This compound Residues in Apples Caused by Contamination in Fruit Storage Facilities. Journal of Agricultural and Food Chemistry, 60(12), 3049-3055. Retrieved from [Link]

  • (n.d.). Apple: Scald. Postharvest Research and Extension Center. UC Davis. Retrieved from [Link]

  • George, S., & Oommen, S. (2001). Determination of ortho-phenylphenol, diphenyl and this compound in apples and oranges using HPLC with fluorescence detection. Journal of Food Science and Technology, 38(4), 373-375. Retrieved from [Link]

  • Jooste, M., et al. (2020). Understanding the relationship between α-farnesene metabolism and superficial scald induction in ‘Granny Smith’ apples. Acta Horticulturae, (1275), 23-30. Retrieved from [Link]

  • (2014, April 24). EPA Asked to Halt Pesticide Use on Apples Until New Safety Studies are Done. Food Safety News. Retrieved from [Link]

  • Philpott, T. (2014, April 24). Why American Apples Just Got Banned in Europe. Mother Jones. Retrieved from [Link]

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Use of diphenylamine in the synthesis of phenothiazine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of Phenothiazine from Diphenylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenothiazine and its derivatives are a critical class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals, particularly in the realm of antipsychotics, antihistamines, and antiemetics.[1][2] The synthesis of the phenothiazine nucleus is a foundational process in medicinal chemistry and drug development. This document provides a detailed guide to the synthesis of phenothiazine, focusing on the classical and widely employed method of reacting this compound with elemental sulfur. This application note outlines the underlying chemical principles, provides detailed, step-by-step experimental protocols with different catalytic systems, and offers insights into reaction optimization and safety considerations.

Introduction and Historical Context

Phenothiazine, a tricyclic compound with the formula S(C₆H₄)₂NH, was first synthesized by August Bernthsen in 1883 through the direct reaction of this compound with sulfur.[1][3][4] This foundational method, known as the Bernthsen synthesis, remains a relevant and scalable approach for producing the core phenothiazine scaffold.[3] The discovery of the profound pharmacological activities of phenothiazine derivatives, such as the antipsychotic effects of chlorpromazine and the antihistaminic properties of promethazine, revolutionized modern medicine.[1] Understanding the synthesis of the parent compound is therefore essential for researchers engaged in the development of new therapeutic agents based on this versatile structure.

Synthetic Routes: An Overview

While several methods exist for synthesizing the phenothiazine ring system, the direct thionation of this compound is the most common and direct approach.[5]

  • Bernthsen Synthesis: This classic method involves the fusion of this compound with sulfur at high temperatures.[3][4] The reaction can be conducted without a catalyst but is often facilitated by the addition of a catalyst like iodine or anhydrous aluminum chloride to improve reaction conditions and yield.[3][5][6] This method is characterized by the evolution of hydrogen sulfide gas.[3][7]

  • Ullmann Condensation: A more versatile but often more complex route, the Ullmann condensation allows for the synthesis of substituted phenothiazines through the copper-catalyzed cyclization of 2-substituted diphenyl sulfides.[3][8] This method is particularly useful when specific substitution patterns are desired that are not easily accessible through the direct thionation of a substituted this compound.

  • Modern Catalytic Methods: Contemporary research focuses on developing more environmentally benign synthetic routes. These include iron-catalyzed C-S/C-N cross-coupling reactions that avoid the high temperatures and toxic byproducts associated with traditional methods.[4]

This guide will focus on the practical execution of the Bernthsen synthesis due to its historical significance and continued utility.

The Bernthsen Synthesis: Mechanism and Causality

The Bernthsen synthesis proceeds via an electrophilic substitution mechanism. The reaction is initiated by the formation of reactive sulfur species which then attack the electron-rich aromatic rings of this compound.

Reaction Pathway: Bernthsen Synthesis

Bernthsen Synthesis This compound This compound phenothiazine Phenothiazine This compound->phenothiazine Δ, Catalyst (I₂ or AlCl₃) sulfur Sulfur (S₈) sulfur->phenothiazine h2s H₂S (gas) phenothiazine->h2s - 2H₂S

Caption: General scheme of the Bernthsen synthesis of phenothiazine.

The use of a catalyst is crucial for optimizing the reaction.

  • Iodine: Iodine acts as a catalyst by forming reactive sulfur iodides, which are more potent electrophiles than elemental sulfur itself, thus facilitating the attack on the this compound rings at lower temperatures than the uncatalyzed reaction.[3][5]

  • Anhydrous Aluminum Chloride: As a Lewis acid, anhydrous aluminum chloride coordinates to the sulfur, increasing its electrophilicity and promoting the cyclization process.[6][7][9] It is critical that this reagent is anhydrous, as moisture can inhibit the reaction.[10]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of phenothiazine using two common catalytic systems.

Safety Precautions

Hazard Warning: The synthesis of phenothiazine involves significant hazards.

  • Hydrogen Sulfide (H₂S): The reaction evolves highly toxic and flammable hydrogen sulfide gas.[3][7] All procedures must be performed in a well-ventilated fume hood.

  • Reagents: Phenothiazine may cause an allergic skin reaction and damage to organs through prolonged exposure.[11][12] this compound and the catalysts used are also hazardous. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.[13]

  • High Temperatures: The reaction requires heating to high temperatures, posing a risk of thermal burns.

Protocol 1: Iodine-Catalyzed Synthesis

This protocol is adapted from procedures described in the literature and is favored for its relatively straightforward setup.[14][15]

Materials:

  • This compound (16.8 g)

  • Sulfur (6.4 g)

  • Iodine (0.3 g)

  • Ethanol

  • Activated Charcoal (optional)

  • Apparatus: Round-bottom flask, reflux condenser, heating mantle or oil bath, filtration apparatus.

Procedure:

  • Combine 16.8 g of this compound, 6.4 g of sulfur, and 0.3 g of iodine in a round-bottom flask fitted with a reflux condenser.[15]

  • Heat the mixture using a heating mantle or oil bath to a temperature of 190-200°C.[15] The reaction will commence with the evolution of hydrogen sulfide gas.

  • Maintain the reflux for 30-40 minutes.[15] The progress of the reaction can be monitored by observing the cessation of H₂S evolution.

  • Allow the reaction mixture to cool to room temperature. The product will solidify into a dark mass.

  • Grind the crude solid mass and transfer it to a beaker. Add 50-100 mL of ethanol.[15]

  • Heat the ethanol mixture to boiling. A pinch of activated charcoal can be added to decolorize the solution.

  • While hot, filter the solution to remove any unreacted sulfur and impurities.

  • Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.[15]

  • Collect the resulting yellow crystals of phenothiazine by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol and dry them. The expected melting point is approximately 184-185°C.[14]

Protocol 2: Anhydrous Aluminum Chloride-Catalyzed Synthesis

This method uses a Lewis acid catalyst and typically proceeds at a slightly lower temperature.[6][7][9]

Materials:

  • This compound (22 g)

  • Sulfur (8.2 g)

  • Anhydrous Aluminum Chloride (3.2 g)

  • Water

  • Ethanol (dilute)

  • Apparatus: Beaker or flask suitable for melting, heating source, Buchner funnel.

Procedure:

  • In a suitable flask, combine 22 g of this compound, 8.2 g of sulfur, and 3.2 g of anhydrous aluminum chloride.[7][9]

  • Carefully melt the mixture together by heating. The reaction will initiate vigorously at approximately 140-150°C with rapid evolution of H₂S.[7][9] The temperature can be lowered slightly to moderate the reaction.[10]

  • Once the initial vigorous reaction has subsided, raise the temperature to 160°C for a period to ensure the reaction goes to completion.[7][9]

  • Allow the melt to cool completely, then grind the resulting solid.

  • Extract the ground solid first with water to remove the aluminum chloride catalyst, followed by an extraction with dilute ethanol.[7][9]

  • The remaining residue consists of nearly pure phenothiazine.

  • For further purification, recrystallize the product from ethanol. The expected yield is high, and the melting point is around 180°C.[7][9]

Data Presentation: Comparison of Protocols

ParameterProtocol 1 (Iodine Catalyst)Protocol 2 (AlCl₃ Catalyst)
Catalyst Iodine (I₂)Anhydrous Aluminum Chloride (AlCl₃)
This compound 16.8 g22 g
Sulfur 6.4 g8.2 g
Catalyst Amount 0.3 g3.2 g
Temperature 190-200°C[15]140-160°C[7][9]
Reaction Time 30-40 minutes[15]Variable, until H₂S evolution ceases
Reported Yield Not specified, but generally goodUp to 93%[7][9]
Work-up Recrystallization from ethanolWater/Ethanol extraction, then recrystallization

Experimental Workflow and Purification

The overall workflow from reaction setup to final product is critical for ensuring purity and yield.

Experimental Workflow Diagram

Phenothiazine Synthesis Workflow cluster_reaction Reaction Stage cluster_workup Work-up & Isolation cluster_purification Purification Stage reagents Combine Reactants This compound + Sulfur + Catalyst heating Heat Mixture 140-200°C in Fume Hood reagents->heating reaction Reaction & H₂S Evolution Monitor until completion heating->reaction cooling Cool to RT Solidification of crude product reaction->cooling Cool Down grinding Grind Solid Mass cooling->grinding extraction Extraction Protocol-specific wash (Water/Ethanol) grinding->extraction recrystallize Recrystallization Dissolve in hot ethanol extraction->recrystallize Purify filtration Hot Filtration (optional) Remove insoluble impurities recrystallize->filtration crystallize Crystallization Cool filtrate in ice bath filtration->crystallize collect Collect Crystals Vacuum filtration crystallize->collect drying Dry Product Yellow crystals, check m.p. collect->drying

Caption: A generalized workflow for the synthesis and purification of phenothiazine.

Purification is a critical final step. Recrystallization from ethanol is the most common method.[7][16] For industrial applications or to remove persistent impurities, distillation under reduced pressure can be employed, sometimes with the addition of adsorbents like silicon dioxide to aid in the separation.[17][18]

Conclusion

The synthesis of phenothiazine from this compound via the Bernthsen reaction is a robust and well-established method that serves as a cornerstone for the production of many vital pharmaceuticals. By understanding the roles of the reactants and catalysts, and by carefully controlling the reaction conditions, researchers can reliably produce this key chemical intermediate. Adherence to strict safety protocols, particularly concerning the evolution of hydrogen sulfide, is paramount. The protocols and data presented in this guide offer a comprehensive resource for the successful synthesis and purification of phenothiazine in a laboratory setting.

References

  • Synthesis of Phenothiazine from this compound.pptx. (n.d.). Slideshare. Retrieved January 6, 2026, from [Link]

  • Phenothiazine. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]

  • To prepare phenothiazine from this compound. (n.d.). CUTM Courseware. Retrieved January 6, 2026, from [Link]

  • Synthesis of phenothiazine: Significance and symbolism. (2024, December 10). Health Sciences. Retrieved January 6, 2026, from [Link]

  • Preparation of phenothiazine. (n.d.). PrepChem.com. Retrieved January 6, 2026, from [Link]

  • Synthesis of phenothiazine derivatives for antioxidant studies. (n.d.). DTIC. Retrieved January 6, 2026, from [Link]

  • Phenothiazine From this compound. (n.d.). Scribd. Retrieved January 6, 2026, from [Link]

  • Purification of phenothiazine. (n.d.). Google Patents.
  • Exp.No-05: Synthesis of Phenothiazine. (2021, May 13). YouTube. Retrieved January 6, 2026, from [Link]

  • Method for the Synthesis of Phenothiazines via a Domino Iron-Catalyzed C-S/C-N Cross-Coupling Reaction. (2025, August 10). ResearchGate. Retrieved January 6, 2026, from [Link]

  • PHENOTHIAZINE SYNTHESIS.#ncchem. (2022, December 29). YouTube. Retrieved January 6, 2026, from [Link]

  • Synthesis of Phenothiazine from this compound. (2021, May 6). YouTube. Retrieved January 6, 2026, from [Link]

  • Bernthsen synthesis of phenoxazine and representative structures of... (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Method for producing phenothiazines. (n.d.). Google Patents.
  • Synthesis of phenothiazine from this compound. (2023, May 12). Brainly.in. Retrieved January 6, 2026, from [Link]

  • Safety Data Sheet Phenothiazine Revision 4, Date 03 Mar 2022. (2025, September 23). Redox. Retrieved January 6, 2026, from [Link]

  • Process for the preparation of a mixture of alkylated phenothiazines and diphenylamines. (n.d.). Google Patents.
  • Three-component selective synthesis of phenothiazines and bis-phenothiazines under metal-free conditions. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 6, 2026, from [Link]

  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 6, 2026, from [Link]

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Application Notes and Protocols: Diphenylamine Spot Test for the Detection of Nitrates

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Overview and Significance

The diphenylamine spot test is a robust and rapid colorimetric method for the qualitative and semi-quantitative detection of nitrates and other oxidizing agents. First established as a reliable presumptive test, its application has spanned diverse scientific fields, from forensic analysis of gunshot residue to environmental monitoring of water and soil, and quality control in conservation science.[1][2] The test relies on the intense blue color that develops when this compound reacts with nitrate ions in a strongly acidic medium.[3] Its simplicity, sensitivity, and low cost make it an invaluable screening tool, enabling rapid identification of samples that may require further quantitative analysis.

This document provides a comprehensive guide to the principles, protocols, and critical considerations for the effective application of the this compound spot test.

Mechanism of Action: The Chemistry Behind the Blue Color

The operational principle of the this compound test is a redox reaction that occurs in the presence of a strong acid, typically concentrated sulfuric acid. The sulfuric acid serves two primary functions: it protonates the nitrate ion, forming nitric acid, a powerful oxidizing agent, and it facilitates the subsequent oxidation of this compound.

The reaction proceeds through the following conceptual steps:

  • Formation of the Oxidizing Agent: In the highly acidic environment, nitrate ions (NO₃⁻) are converted to nitric acid (HNO₃).

  • Oxidation of this compound: The colorless this compound is first oxidized to the colorless diphenylbenzidine.

  • Formation of the Blue Complex: Further oxidation of diphenylbenzidine results in the formation of a quinoidal immonium salt.[4][5] This conjugated system is a chromophore that absorbs light in the red-orange part of the spectrum (~590-600 nm), causing the solution to appear as a brilliant, deep blue.[3]

Spectroscopic studies confirm that the blue color produced by nitrates is similar to that produced by other oxidizing agents, indicating a common final colored product derived from this compound.[6]

Mechanism_of_Action cluster_0 Step 1: Oxidation cluster_1 Step 2: Color Formation Nitrate_Ion Nitrate Ion (NO₃⁻) in sample This compound This compound (Colorless Reagent) Diphenylbenzidine Diphenylbenzidine (Colorless Intermediate) This compound->Diphenylbenzidine Oxidized by NO₃⁻ Sulfuric_Acid Conc. H₂SO₄ Sulfuric_Acid->this compound Catalyst & Proton Source Blue_Complex Quinoidal Immonium Salt (Deep Blue Color) Diphenylbenzidine->Blue_Complex Further Oxidation

Caption: Conceptual pathway of the this compound reaction.

Key Applications in Research and Development

The versatility of the this compound test allows for its use in a variety of analytical contexts:

  • Forensic Science: Historically used for the detection of gunshot residue (GSR), as modern smokeless powders contain nitrocellulose and nitroglycerine.[2][7] The test can identify nitrates and nitrites on a suspect's hands or clothing, although it is considered a presumptive test due to potential interferences.[1][8]

  • Agricultural Science: Used as a field screening test to assess nitrate levels in soil, water, and plant tissues like corn stalks.[9][10] High nitrate concentrations in forage can be toxic to livestock, making this a valuable tool for feed safety assessment.[9]

  • Environmental Analysis: Provides a quick method for screening nitrate contamination in water sources such as ponds, streams, and groundwater.[9] U.S. Public Health standards recommend nitrate levels below 45 ppm in drinking water.[9]

  • Conservation Science: Employed to identify the presence of cellulose nitrate, an early plastic that is known to degrade and release damaging acids.[4] Detecting its presence in museum artifacts is crucial for their preservation.[4][5]

Materials and Reagent Preparation

Required Materials
  • This compound (analytical grade)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Distilled or deionized water

  • Glass beakers or flasks

  • Graduated cylinders

  • Glass stirring rod

  • Dropper bottles (glass with acid-resistant caps)[4]

  • White porcelain spot plates or glass microscope slides

  • Pipettes

  • Personal Protective Equipment (PPE): safety goggles, acid-resistant gloves, lab coat.

Reagent Preparation

Extreme caution must be exercised during preparation due to the use of concentrated sulfuric acid. The dilution process is highly exothermic. Always add acid to water slowly and with constant stirring. [4]

Several formulations of the this compound reagent exist. The choice may depend on the specific application and desired sensitivity.

FormulationThis compoundConc. H₂SO₄WaterPrimary Use / Source
Method A 0.5 g88 mL20 mLGeneral nitrate detection in water and forage.[9]
Method B 0.5 g90 mL10 mLDetection of cellulose nitrate in museum objects.[4][5]
Method C 0.3 g20 mL(Added to 10mL of glacial acetic acid)Gunshot residue analysis.[8]

Protocol for Reagent Preparation (Method B):

  • Measure 10 mL of distilled water into a glass beaker or flask placed in a cold water bath to manage heat.

  • Slowly and carefully , add 90 mL of concentrated sulfuric acid to the water while stirring continuously with a glass rod. The solution will become very hot.

  • Allow the diluted acid solution to cool to room temperature.

  • In a separate container, weigh out 0.5 g of this compound.

  • Add the cooled sulfuric acid solution to the this compound in small portions, stirring until the solid is completely dissolved.

  • Transfer the final reagent to a clean, dry glass dropper bottle with an acid-resistant cap.

  • Label the bottle clearly: "this compound Reagent (0.5% in 90% H₂SO₄)" and include "CORROSIVE" and other appropriate hazard warnings.

  • The reagent can be stored for several years, even if it develops a slight brown or blue tinge.[4]

Standard Operating Protocols

The following protocols outline the general workflow for testing different sample types.

Experimental_Workflow Sample_Prep 1. Sample Preparation (Place liquid, solid, or plant extract on spot plate) Reagent_Add 2. Reagent Addition (Add 1-2 drops of This compound Reagent) Sample_Prep->Reagent_Add Observation 3. Observation (Watch for color change within 30-60 seconds) Reagent_Add->Observation Interpretation 4. Interpretation (Blue = Positive No Change = Negative) Observation->Interpretation

Caption: General experimental workflow for the spot test.

Protocol 1: Testing Liquid Samples (e.g., Water)
  • Pour a few milliliters of the water sample into a clean test tube.

  • Carefully tilt the test tube and allow 1-3 mL of the this compound reagent to flow slowly down the side, forming a distinct layer at the bottom.[9]

  • Observe the interface between the two layers. The immediate formation of a blue ring indicates the presence of nitrates.

  • If no color appears within 30 seconds, gently tap the tube to create a slight swirling action at the interface.[9]

Protocol 2: Testing Solid Samples (e.g., Soil, Gunshot Residue)
  • Place a small amount of the solid sample (a few crystals or a tiny scraping) onto a white porcelain spot plate or a glass microscope slide.[4]

  • Add 1-2 drops of the this compound reagent directly onto the sample.[11]

  • A positive result is indicated by the rapid development of a deep blue color on the sample, which then diffuses into the surrounding reagent.[4]

Protocol 3: Testing Plant Material (e.g., Corn Stalks)
  • Split a section of the plant stalk longitudinally to expose the inner pith.[9]

  • Apply a few drops of the reagent directly to the freshly cut surface at various points.[10]

  • Be careful not to touch the dropper tip to the plant material to avoid contaminating the reagent bottle.[9]

  • An immediate dark blue color indicates a high concentration of nitrates. The test can be performed at different nodes of the stalk to determine how far up the plant nitrates have accumulated.[9][10]

Interpreting Results: From Qualitative Detection to Semi-Quantitative Estimation

The this compound test is primarily qualitative, but the intensity and speed of the color change can provide a semi-quantitative estimate of nitrate concentration.

ObservationInterpretationEstimated Nitrate Level (Water)
No color change (or yellow/brown from charring)Negative result; nitrates are absent or below the detection limit.< 20 ppm[9]
Faint blue ring at interface Low positive result.20 - 50 ppm[9]
Dark blue ring at interface Moderate positive result.50 - 100 ppm[9]
Entire reagent layer turns dark blue/black High positive result.> 100 ppm[9]

Note: For solid materials, a rapid and intense blue-black color suggests a high concentration, while a slower, lighter blue indicates a lower concentration.[9] Any positive result from a screening test, especially for critical applications like water safety or animal feed, should be confirmed with a quantitative laboratory analysis.[10]

Critical Considerations: Limitations and Interferences

For the results to be trustworthy, the user must be aware of the test's limitations.

  • False Positives: The test is not specific to nitrates. Other strong oxidizing agents will produce the same blue color. Potential interferents include:

    • Nitrites (NO₂⁻)

    • Chlorates (ClO₃⁻)

    • Chromates (CrO₄²⁻)

    • Permanganates (MnO₄⁻)

    • Iodates (IO₃⁻)

    • Iron(III) salts (Fe³⁺)

    Therefore, a positive result indicates the presence of nitrates or another oxidizing substance.[4][5]

  • Masking of Results: In samples with high sugar or carbohydrate content, such as certain plant materials, the concentrated sulfuric acid will cause charring.[9] This produces a black or brown color that can obscure or be mistaken for the blue positive result. A true positive is a distinct blue or blue-violet color.[4]

  • Sensitivity: While sensitive, the test may not detect very low trace amounts of nitrates. The detection limit can be influenced by the specific protocol and reagent preparation.

Safety and Hazard Management

Adherence to strict safety protocols is mandatory when performing this test.

  • This compound: This compound is toxic if swallowed, inhaled, or absorbed through the skin. It may cause damage to organs through prolonged or repeated exposure and is very toxic to aquatic life.[12][13]

    • Handling: Always handle in a well-ventilated area or chemical fume hood.[14] Avoid creating dust. Wear appropriate PPE, including gloves and safety glasses.[15]

    • First Aid: In case of skin contact, wash immediately with plenty of water.[14] If inhaled, move to fresh air. If swallowed, rinse mouth and seek immediate medical attention.[13][14]

  • Concentrated Sulfuric Acid: This is a highly corrosive substance that can cause severe skin burns and eye damage.

    • Handling: Always wear acid-resistant gloves, a lab coat, and chemical safety goggles. When diluting, always add acid to water slowly , never the other way around, to prevent violent boiling and splashing.[4]

    • Spills: Neutralize small spills with a base like sodium bicarbonate before cleaning up. Flood large spills with water.

All work should be conducted in a laboratory setting equipped with emergency eyewash stations and safety showers. Dispose of all chemical waste according to institutional and local regulations.

References

  • University of Missouri Extension. (1993, October 1). Qualitative Nitrate Detection for Toxicity Potential. MU Extension. [Link]

  • Canadian Conservation Institute. (2019, February 22). The this compound Spot Test for Cellulose Nitrate in Museum Objects – Canadian Conservation Institute (CCI) Notes 17/2. Government of Canada. [Link]

  • Oxford University Press. This compound test. Oxford Reference. [Link]

  • Idaho State Police Forensic Services. Section 6 Gunshot Residues and Range Determination Procedures. Idaho State Police. [Link]

  • Agilent Technologies, Inc. (2024, August 23). This compound Standard (1X1 mL) - Safety Data Sheet. Agilent. [Link]

  • Wikipedia. Nitrate test. [Link]

  • Penta s.r.o. (2024, July 25). This compound - SAFETY DATA SHEET. PENTA. [Link]

  • Dairy Knowledge Portal. 1.2.1.6 Spot tests for toxic constituents. [Link]

  • Office of Justice Programs. (1988). This compound and Its Nitrated Derivatives: Presence and Occurrence in Gunpowders and In Gunshot Residues. [Link]

  • Wikipedia. Gunshot residue. [Link]

  • CPAchem Ltd. Safety data sheet - this compound. [Link]

  • National Institute of Standards and Technology (NIST). A Study of the this compound Test for Aliphatic Nitrocompounds. NIST. [Link]

  • Paik, S. P., & Duncan, I. J. (1972). THE REACTION BETWEEN this compound AND NITRATES IN ULTRAVIOLET LIGHT. ResearchGate. [Link]

  • Fenn, D. R., et al. (2009). The colorimetric determination of nitrate anion in aqueous and solid samples utilizing an aromatic derivative in acidic solvent. Taylor & Francis Online. [Link]

  • Canadian Conservation Institute. The this compound Spot Test for Cellulose Nitrate in Museum Objects (CCI Note 17/2). Government of Canada. [Link]

  • Paik, S. P., & Duncan, I. J. (1972). THE REACTION BETWEEN this compound AND NITRATES IN ULTRAVIOLET LIGHT. Canadian Science Publishing. [Link]

  • Williams, S. (2008, December 2). Stock solution for preparation of this compound reagent for cellulose nitrate identification. Conservation DistList. [Link]

  • Journal of Forensic Science. Organic gunshot residue analysis of shooting individuals using LC/MS-MS detection. [Link]

  • Aoun, O., et al. (2013). Improvement of this compound – based spectrophotometric method for nitrate determination. ResearchGate. [Link]

  • Journal of Research of the National Bureau of Standards. A study of the this compound test for aliphatic nitrocompounds. [Link]

  • Lee, J. B. (1963). COMPOUNDS INTERFERING IN THE this compound TEST FOR DEOXYRIBONUCLEIC ACID. PubMed. [Link]

  • Noble Research Institute. (2020, August 3). Field Screening Test For Nitrate in Corn or Sorghum Stalks. YouTube. [Link]

  • Subden, R. E., & Krizus, A. (1985). Correction factors for the this compound test for deoxyribonucleic acid in yeasts. PubMed. [Link]

  • ResearchGate. (2020). Common Interferences in Drug Testing. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low sensitivity in the diphenylamine DNA assay

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the diphenylamine (DPA) DNA assay. This guide is designed for researchers, scientists, and drug development professionals who utilize this classic colorimetric method for DNA quantification. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the assay's chemistry, helping you troubleshoot common issues, particularly low sensitivity, and optimize your results.

Understanding the Core Chemistry: Why Sensitivity Varies

The this compound assay, first described by Dische in 1930 and significantly enhanced by Burton in 1956, is a colorimetric method for quantifying DNA.[1][2] Its success hinges on a specific chemical reaction under strongly acidic conditions.

The process begins with the acid-catalyzed hydrolysis of purine glycosidic bonds in the DNA backbone. This depurination releases the deoxyribose sugar.[3][4] Subsequently, the acidic environment dehydrates the deoxyribose to form a highly reactive intermediate, ω-hydroxylevulinylaldehyde.[3][5][6] It is this aldehyde that reacts with the this compound reagent to produce a characteristic blue-colored complex, which is quantified by measuring its absorbance, typically at a wavelength of 595-600 nm.[5][7][8] The intensity of the blue color is directly proportional to the concentration of deoxyribose, and thus to the amount of DNA in the sample.

Understanding this mechanism is the key to troubleshooting. A failure at any step—incomplete hydrolysis, degradation of the aldehyde intermediate, or inhibition of the final color-forming reaction—will result in low sensitivity.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the DPA assay in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: Why are my absorbance readings consistently low for both my DNA standards and my unknown samples?

This indicates a systemic problem with the assay itself, rather than an issue with your specific samples. The primary suspects are the reagents or the reaction conditions.

  • Reagent Integrity: The DPA reagent must be prepared correctly. This compound itself can degrade over time. More critically, the strongly acidic environment (glacial acetic acid and concentrated sulfuric acid) is essential for the initial hydrolysis step.[7][8][9] Some high-sensitivity protocols also require the fresh addition of acetaldehyde, which acts as a catalyst to drive the color-forming reaction, increasing sensitivity by 3-5 times.[1][2] If this is omitted in a modified protocol, a significant drop in signal is expected.

  • Reaction Conditions: The incubation step is critical. Traditional protocols require heating in a boiling water bath for 10-15 minutes.[5][7][8] Insufficient heating will lead to an incomplete reaction. Conversely, some high-sensitivity modifications, like Burton's, use a lower temperature (e.g., 30°C) for a much longer period (16-20 hours).[1][2] Using the wrong time and temperature combination for your specific protocol is a common cause of failure.

Q2: My standard curve is linear and has strong signal, but my unknown samples show very low absorbance. What's wrong?

This scenario points directly to an issue with your unknown samples. Since the standards worked, the assay chemistry is sound. Consider the following:

  • Actual Low DNA Concentration: The most straightforward explanation is that your samples contain less DNA than you expect. It may be necessary to concentrate your sample or use a larger volume in the assay.

  • Presence of Interfering Substances: Your sample matrix may contain inhibitors. The DPA assay is known to be susceptible to interference from other substances that can react with the reagents or absorb light at the same wavelength.[10] Common culprits include carbohydrates (sugars) and other aldehydes.[10] If your DNA extraction buffer contains such compounds, they could be suppressing the signal. It is recommended to perform a buffer-only control (a "mock" extraction) to see if the buffer components themselves generate a signal or interfere.

Q3: The blue color is very faint or fails to develop, even after the full incubation period. What should I check first?

Poor color development is a classic sign of a reagent or chemistry problem.

  • Check Your DPA Reagent Recipe: Double-check the concentrations of this compound, glacial acetic acid, and sulfuric acid. Many protocols require the reagent to be prepared fresh.[6]

  • Verify Acetaldehyde Addition (if applicable): If you are following Burton's modified protocol for higher sensitivity, the addition of acetaldehyde just before use is mandatory.[1][5] Without it, the color development will be significantly weaker.

  • Ensure Proper Acidity: The initial depurination step is absolutely dependent on a strong acid environment.[3] Ensure the correct volumes and concentrations of acids were used.

Q4: How can I increase the sensitivity of my DPA assay?

If the standard protocol is not sensitive enough for your samples, you can adopt the Burton modification, which is designed for higher sensitivity.

  • The Burton Method: This modified procedure involves two key changes.[1][2] First, it incorporates acetaldehyde into the DPA reagent. Second, instead of a brief, high-temperature incubation, it uses a long incubation (16-20 hours) at a moderate temperature (around 30°C). This slower, catalyzed reaction allows for greater color development from smaller amounts of DNA.[2][4]

  • Increase Incubation Temperature (with caution): Some studies have shown that increasing the incubation temperature to 50°C can shorten the assay time compared to the overnight Burton method while still providing good sensitivity, detecting as little as 3 µg of DNA.[11][12]

Q5: What are the most common substances that interfere with the DPA assay?

Interference can lead to either falsely low or falsely high readings. The most documented interfering substances are:

  • Carbohydrates and other sugars: These can also react under acidic conditions to produce compounds that interfere with the assay.[10]

  • Aldehydes and Ketones: Since the assay detects an aldehyde intermediate, the presence of other aldehydes in the sample can cause false positives.

  • Oxidizing Agents: Certain oxidizing ions can react with this compound, causing a color change independent of DNA.[13]

To mitigate interference, ensure your DNA samples are of high purity. Including appropriate buffer controls and sample blanks is crucial for identifying and correcting for matrix effects.

Visual Workflow and Troubleshooting Logic

To aid in your experimental planning and troubleshooting, the following diagrams illustrate the standard DPA workflow and a logical decision tree for diagnosing low sensitivity.

DPA_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Standards 1. Prepare DNA Standards (e.g., 50-500 µg/mL) Add_Reagent 3. Add this compound Reagent to all tubes Prep_Standards->Add_Reagent Prep_Samples 2. Prepare Unknown DNA Samples Prep_Samples->Add_Reagent Incubate 4. Incubate (e.g., 10 min @ 100°C or 17 hr @ 30°C) Add_Reagent->Incubate Cool 5. Cool to Room Temperature Incubate->Cool Measure_OD 6. Measure Absorbance (595-600 nm) Cool->Measure_OD Plot_Curve 7. Plot Standard Curve (Abs vs. Concentration) Measure_OD->Plot_Curve Calculate 8. Calculate Concentration of Unknown Samples Plot_Curve->Calculate

Caption: Standard experimental workflow for the this compound DNA Assay.

Troubleshooting_Low_Sensitivity cluster_diagnosis Initial Diagnosis cluster_systemic Systemic Issue cluster_sample Sample-Specific Issue Start Symptom: Low Absorbance Readings Check_Standards Are Standard Curve readings also low? Start->Check_Standards Cause_Systemic Problem is Systemic (Reagents or Protocol) Check_Standards->Cause_Systemic Yes Cause_Sample Problem is Specific to Unknown Samples Check_Standards->Cause_Sample No (Standards are OK) Sol_Reagent 1. Remake DPA Reagent. Ensure freshness. Add acetaldehyde if required. Cause_Systemic->Sol_Reagent Sol_Conditions 2. Verify Incubation Time & Temperature match the specific protocol used. Cause_Systemic->Sol_Conditions Sol_Standard 3. Check integrity and concentration of DNA stock standard. Cause_Systemic->Sol_Standard Sol_Conc 1. Sample DNA concentration may be genuinely low. Consider concentrating sample. Cause_Sample->Sol_Conc Sol_Interference 2. Suspect interfering substances (e.g., sugars). Purify sample or run buffer controls. Cause_Sample->Sol_Interference

Caption: Decision tree for troubleshooting low sensitivity in the DPA assay.

Core Protocols: Standard vs. High-Sensitivity

For your reference, here are detailed methodologies for both the standard and the high-sensitivity modified DPA assays.

Protocol 1: Standard this compound Assay

This protocol is suitable for routine quantification where DNA concentrations are expected to be moderate to high.

1. Reagent Preparation:

  • This compound Reagent: Dissolve 1 g of this compound in 100 mL of glacial acetic acid. Carefully add 2.5 mL of concentrated sulfuric acid.[7][8][9] This solution should be prepared fresh for best results.[6]
  • Standard DNA Solution: Prepare a stock solution of high-quality DNA (e.g., calf thymus DNA) at 1 mg/mL. From this, create a working standard of 100 µg/mL.

2. Assay Procedure:

  • Set up a series of test tubes for your standards (e.g., 0, 10, 20, 40, 60, 80, 100 µg of DNA). Adjust the volume in each tube to 1 mL with distilled water. The '0' tube serves as the blank.
  • Add 1 mL of your unknown sample to a separate tube. If necessary, dilute the sample so its concentration falls within the range of the standard curve.
  • To every tube (blank, standards, and unknowns), add 2 mL of the DPA reagent.[6]
  • Mix the contents thoroughly by vortexing.
  • Incubate all tubes in a boiling water bath for 10 minutes.[6][8] A blue color will develop.
  • Cool the tubes rapidly in an ice bath to stop the reaction.
  • Measure the absorbance of each tube at 595 nm against the blank.[5][7]
  • Plot a standard curve of absorbance vs. DNA amount (µg). Determine the concentration of your unknown sample from this curve.
Protocol 2: High-Sensitivity Modified Assay (Burton Method)

This protocol is ideal for samples with low expected DNA concentrations.[1][2]

1. Reagent Preparation:

  • This compound Stock Solution: Dissolve 1.5 g of this compound in 100 mL of glacial acetic acid and add 1.5 mL of concentrated sulfuric acid. Store this solution in the dark.[5]
  • Aqueous Acetaldehyde Solution: Prepare a 16 mg/mL solution of acetaldehyde in water.
  • Final DPA Reagent (Prepare Immediately Before Use): For every 20 mL of the this compound stock solution required for your experiment, add 0.1 mL of the aqueous acetaldehyde solution.[1]

2. Assay Procedure:

  • Prepare standards and unknown samples in a total volume of 1 mL per tube, as described in the standard protocol.
  • Add 2 mL of the freshly prepared final DPA reagent to each tube.
  • Mix the contents thoroughly.
  • Incubate the tubes at 30°C for 16-20 hours in the dark.[1][2]
  • After incubation, allow the tubes to cool to room temperature.
  • Measure the absorbance at 600 nm against the blank.
  • Construct the standard curve and calculate the concentration of the unknown samples as previously described.
ParameterStandard Assay (Dische)High-Sensitivity Assay (Burton)
This compound 1 g / 100 mL1.5 g / 100 mL
Acetaldehyde Not usedRequired (added fresh)
Incubation Temp. 100°C (Boiling Water)~30°C
Incubation Time ~10 minutes16-20 hours
Relative Sensitivity Base3-5x Higher
Reference Dische (1930)Burton (1956)[1][2]

References

  • VLab @ ANDC. (n.d.). Quantification of unknown DNA by this compound reagent.
  • Amrita Vishwa Vidyapeetham. (2012). ESTIMATION OF DNA BY this compound REACTION.
  • Canadian Conservation Institute. (2019). The this compound Spot Test for Cellulose Nitrate in Museum Objects – Canadian Conservation Institute (CCI) Notes 17/2. Canada.ca.
  • NPTEL. (n.d.). Estimation of DNA using this compound Method.
  • Slideshare. (2015).
  • Burton, K. (1956). A study of the conditions and mechanism of the this compound reaction for the colorimetric estimation of deoxyribonucleic acid. Biochemical Journal, 62(2), 315–323.
  • Gendimenico, G. J., Bouquin, P. L., & Tramposch, K. M. (1988). This compound-colorimetric method for DNA assay: a shortened procedure by incubating samples at 50 degrees C. Analytical Biochemistry, 173(1), 45–48.
  • Sellins, K. S., & Cohen, J. J. (2001). Use of this compound in the detection of apoptosis. Methods in Molecular Medicine, 39, 679–680.
  • Scribd. (n.d.).
  • Mahesha, H.B. (n.d.). Estimation of DNA by this compound method. Yuvaraja's College, Mysore.
  • Lee, J. B. (1963). COMPOUNDS INTERFERING IN THE this compound TEST FOR DEOXYRIBONUCLEIC ACID.
  • Zachleder, V. (1984). Optimization of nucleic acids assay in green and blue-green algae: Extraction procedures and the light-activated this compound reaction for DNA. Algological Studies/Archiv für Hydrobiologie, Supplement Volumes, 67.
  • Scribd. (2024). Estimationof Dna by this compound Method 29.06.2024.
  • ResearchGate. (1988).
  • SciSpace. (1956).
  • Lawrence Berkeley National Laboratory. (1974). [No Title Found]. eScholarship.org.
  • Learn Life Science. (2021). Estimation of DNA by this compound reaction. YouTube.

Sources

Optimizing diphenylamine reagent concentration for colorimetric assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the Diphenylamine (DPA) Colorimetric Assay. This guide is designed for researchers, scientists, and drug development professionals who use this method for the quantification of DNA. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you achieve reliable and reproducible results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the this compound assay.

Q1: What is the scientific principle behind the this compound assay for DNA quantification?

The this compound assay is a colorimetric method for detecting and quantifying DNA. The reaction specifically targets the 2-deoxyribose sugar present in the DNA backbone. Under highly acidic conditions and heat, the DNA is depurinated, and the deoxyribose sugar is converted into the highly reactive ω-hydroxylevulinylaldehyde.[1] This aldehyde then reacts with the this compound (DPA) reagent to produce a blue-colored complex.[1][2] The intensity of this blue color, which is measured spectrophotometrically at an absorbance maximum of approximately 595 nm, is directly proportional to the concentration of DNA in the sample.[3]

Q2: Is the this compound reaction specific to DNA?

The reaction is specific to 2-deoxypentose sugars in general, not just the deoxyribose found in DNA.[1] However, since DNA is the primary biological molecule containing significant amounts of 2-deoxyribose, the assay is widely used for its quantification. It is important to note that only the deoxyribose from purine (adenine and guanine) nucleotides reacts in this assay, meaning the value obtained represents about half of the total deoxyribose in the DNA.[2][3] This is accounted for by using a standard curve prepared with DNA of known concentrations, which reacts in the same manner. While RNA contains ribose sugar and does not typically react, it can cause interference at very high concentrations.[4]

Q3: What is the optimal concentration of the this compound reagent?

The concentration of this compound in the final reagent is well-established in standard protocols and typically does not require optimization. Most protocols call for a solution of 1g to 1.5g of this compound dissolved in 100 mL of glacial acetic acid, with the addition of 1.5 mL to 2.5 mL of concentrated sulfuric acid.[2][3][5] The critical factors to optimize for assay performance are not the DPA concentration itself, but rather incubation time, temperature, and the purity of the sample.

Q4: How should the this compound reagent be prepared and stored?

Proper preparation and storage are critical for reagent stability and assay performance. This compound is a colorless solid that can oxidize and turn yellow or brown upon exposure to air and light, which can lead to high background readings.[6][7][8]

  • Preparation: Always prepare the reagent in a fume hood, wearing appropriate personal protective equipment (PPE), as the components are corrosive and harmful.[3] A common formulation involves dissolving 1.5g of high-purity this compound in 100 mL of glacial acetic acid and then slowly adding 1.5 mL of concentrated sulfuric acid.[3] Some protocols also recommend the fresh addition of acetaldehyde, which can enhance the reaction's sensitivity.[3][9]

  • Storage: Store the reagent in a dark or amber-colored glass bottle to protect it from light.[3][8] It should be kept in a cool, well-ventilated area, away from strong acids and bases.[10][11] While some protocols suggest the reagent can be stored, many recommend preparing it fresh on the day of use for best results.[5]

Section 2: Experimental Protocols & Data Management

This section provides a standardized protocol for the DPA assay and a template for recording your data.

Protocol 1: Standard this compound Assay

This protocol is a widely accepted method for DNA quantification.

1. Reagent Preparation (DPA Reagent):

  • In a fume hood, dissolve 1.5 g of this compound in 100 mL of glacial acetic acid.
  • Carefully and slowly add 1.5 mL of concentrated sulfuric acid to the solution. Mix well.
  • Store in a dark, tightly sealed bottle. For enhanced sensitivity, some protocols recommend adding 0.5 mL of a 1.6% acetaldehyde solution to every 100 mL of the DPA reagent immediately before use.[3]

2. Preparation of DNA Standards and Unknowns:

  • Prepare a stock solution of high-quality DNA (e.g., calf thymus DNA) at a concentration of 1 mg/mL.
  • Create a series of dilutions from the stock solution to generate a standard curve (e.g., 50 µg/mL to 500 µg/mL).[3]
  • Prepare your unknown samples. If necessary, dilute them so their concentration falls within the range of your standard curve.
  • Include a "blank" tube containing only the buffer or water used to dilute the standards and samples.[2]

3. Assay Procedure:

  • Pipette 2 mL of each standard, unknown sample, and the blank into separate, clearly labeled test tubes.[3]
  • Carefully add 4 mL of the DPA reagent to each tube.[3]
  • Mix the contents thoroughly by vortexing.
  • Incubate all tubes in a boiling water bath for 10-15 minutes.[2][3] The heat facilitates the hydrolysis and color development reaction.
  • Alternatively, for potentially increased sensitivity and reduced interference, tubes can be incubated at room temperature in the dark for 16-18 hours or at 50°C for 3 hours.[12][13]
  • After incubation, cool the tubes to room temperature. An ice bath can be used for rapid cooling.[14]

4. Data Acquisition:

  • Turn on the spectrophotometer and set the wavelength to 595 nm.[2][3]
  • Use the "blank" tube to zero the spectrophotometer.
  • Measure the absorbance of each standard and unknown sample.

5. Data Analysis:

  • Plot a standard curve with DNA concentration on the x-axis and absorbance at 595 nm on the y-axis.
  • Determine the concentration of your unknown samples by interpolating their absorbance values on the standard curve.[5]
Data Management Table
Tube IDSample TypeDNA Conc. (µg/mL)Absorbance at 595 nm
BlankBlank00.000
Std 1Standard50
Std 2Standard100
Std 3Standard200
Std 4Standard400
Std 5Standard500
Unk 1Unknown?
Unk 2Unknown?

Section 3: Troubleshooting Guide

This guide addresses common issues encountered during the this compound assay in a question-and-answer format.

Q5: My absorbance readings are very low, or I see no blue color development, even in my highest standard. What went wrong?

This indicates a failure in the colorimetric reaction.

  • Cause 1: Reagent Degradation. The DPA reagent may have degraded due to age or exposure to light.

    • Solution: Prepare a fresh batch of the DPA reagent.[5] Ensure it is colorless or pale yellow before use; a dark brown or green reagent is likely oxidized.[7]

  • Cause 2: Insufficient Heating. The acid hydrolysis step requires sufficient heat to proceed efficiently.

    • Solution: Ensure your water bath is at a rolling boil and that the tubes are incubated for the full recommended time (10-15 minutes).[2][3] Check the water level to ensure the reaction mixture is fully submerged.

  • Cause 3: Incorrect Reagent Formulation. A mistake in the preparation of the DPA reagent, such as omitting the sulfuric acid, will prevent the reaction.

    • Solution: Carefully review the reagent preparation protocol and prepare a new batch, ensuring all components are added in the correct order and amounts.[3]

Q6: My blank and all my samples have very high absorbance readings (high background). What is the cause?

High background obscures the signal from your DNA and is often a reagent-based issue.

  • Cause 1: Oxidized Reagent. The most common cause is the oxidation of this compound.

    • Solution: As above, prepare the reagent fresh for each experiment.[5] Store this compound powder in a cool, dark, and dry place to minimize oxidation.[7][8]

  • Cause 2: Contamination. Contamination of reagents, tubes, or pipettes with DNA or other interfering substances can cause a background signal.

    • Solution: Use dedicated, sterile labware for the assay. Ensure all reagents are of high purity.

  • Cause 3: Interfering Substances. The sample itself may contain substances that react with the DPA reagent. Aldehydes, other sugars, or strong oxidizing agents can create a false positive signal.[15][16]

    • Solution: If possible, purify your DNA sample to remove potential contaminants. Consider including a "no-DNA" sample control that goes through the same purification process as your unknown.

Q7: I'm getting inconsistent or non-reproducible results between replicates. Why?

Poor reproducibility points to technical errors in the assay setup.

  • Cause 1: Pipetting Inaccuracy. Small errors in pipetting the standards, samples, or DPA reagent can lead to significant variations in the final absorbance.

    • Solution: Ensure your pipettes are calibrated. Use fresh tips for each sample and standard. When adding the viscous DPA reagent, pipette slowly and consistently.

  • Cause 2: Temperature Fluctuations. Inconsistent heating between tubes can cause the reaction to proceed to different extents.

    • Solution: Place all tubes in the water bath simultaneously and ensure they are submerged to the same level. Avoid opening the water bath lid frequently.

  • Cause 3: Precipitate Formation. A precipitate can sometimes form after adding the DPA reagent, which can interfere with spectrophotometric readings.[17]

    • Solution: If a precipitate forms, centrifuge the tubes after cooling and before reading the absorbance. Carefully transfer the clear supernatant to a new cuvette for measurement.

Visual Workflow and Troubleshooting Diagrams

DPA_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Standards Prepare DNA Standards & Unknowns Add_Reagent Add DPA Reagent to all samples Prep_Standards->Add_Reagent Prep_Reagent Prepare Fresh DPA Reagent Prep_Reagent->Add_Reagent Mix Vortex Thoroughly Add_Reagent->Mix Incubate Incubate (e.g., 10 min @ 100°C) Mix->Incubate Cool Cool to Room Temp Incubate->Cool Measure Measure Absorbance @ 595 nm Cool->Measure Plot Plot Standard Curve Measure->Plot Calculate Calculate Unknown Concentration Plot->Calculate

// Nodes Problem [label="Identify Problem", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// No Signal Branch No_Signal [label="Weak / No Signal", fillcolor="#FBBC05", fontcolor="#202124"]; Cause_NS1 [label="Cause:\nReagent Degraded?", shape=diamond, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_NS1 [label="Solution:\nPrepare Fresh Reagent", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cause_NS2 [label="Cause:\nIncubation Failed?", shape=diamond, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_NS2 [label="Solution:\nVerify Temp & Time", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

// High Background Branch High_BG [label="High Background", fillcolor="#FBBC05", fontcolor="#202124"]; Cause_BG1 [label="Cause:\nReagent Oxidized?", shape=diamond, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_BG1 [label="Solution:\nPrepare Fresh Reagent", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cause_BG2 [label="Cause:\nContamination?", shape=diamond, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_BG2 [label="Solution:\nUse Clean Labware", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Inconsistent Results Branch Inconsistent [label="Poor Reproducibility", fillcolor="#FBBC05", fontcolor="#202124"]; Cause_IR1 [label="Cause:\nPipetting Error?", shape=diamond, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_IR1 [label="Solution:\nCheck Pipettes &\nTechnique", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cause_IR2 [label="Cause:\nTemp Fluctuation?", shape=diamond, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_IR2 [label="Solution:\nEnsure Uniform\nHeating", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Problem -> No_Signal; Problem -> High_BG; Problem -> Inconsistent;

No_Signal -> Cause_NS1; Cause_NS1 -> Sol_NS1 [label="Yes"]; Cause_NS1 -> Cause_NS2 [label="No"]; Cause_NS2 -> Sol_NS2 [label="Yes"];

High_BG -> Cause_BG1; Cause_BG1 -> Sol_BG1 [label="Yes"]; Cause_BG1 -> Cause_BG2 [label="No"]; Cause_BG2 -> Sol_BG2 [label="Yes"];

Inconsistent -> Cause_IR1; Cause_IR1 -> Sol_IR1 [label="Yes"]; Cause_IR1 -> Cause_IR2 [label="No"]; Cause_IR2 -> Sol_IR2 [label="Yes"]; } dot Caption: Troubleshooting logic for common DPA assay issues.

References

  • NPTEL Archive. (n.d.). Estimation of DNA using this compound Method.
  • eGyanKosh. (n.d.). COLORIMETRIC ESTIMATION OF DNA BY this compound METHOD.
  • Unknown. (n.d.). ESTIMATION OF DNA BY this compound REACTION. Source Link.
  • VLab @ ANDC. (n.d.). Quantification of unknown DNA by this compound reagent.
  • Slideshare. (n.d.). Estimation of dna by this compound method.
  • Lee, H. K., & Lin, S. C. (1988). This compound-colorimetric method for DNA assay: a shortened procedure by incubating samples at 50 degrees C. Analytical Biochemistry, 173(1), 45–48. [Link]

  • Biology OER. (n.d.). Nucleic Acids: DNA extraction and Dische's this compound test (Activity).
  • Zachleder, V. (1984). Optimization of nucleic acids assay in green and blue-green algae: Extraction procedures and the light-activated this compound reaction for DNA. Algological Studies/Archiv für Hydrobiologie, Supplement Volumes No. 67. [Link]

  • Tolun, A. A., & Al-Salami, H. (2017). Rapid Colorimetric Assays to Qualitatively Distinguish RNA and DNA in Biomolecular Samples. Methods and Protocols, 1(1), 2. [Link]

  • Unknown. (n.d.).
  • Lee, H. K., & Lin, S. C. (1988). This compound-colorimetric method for DNA assay: a shortened procedure by incubating samples at 50 degrees C. ResearchGate. [Link]

  • Wikipedia. (n.d.). This compound. Retrieved from Wikipedia. [Link]

  • Lee, J. B. (1963). COMPOUNDS INTERFERING IN THE this compound TEST FOR DEOXYRIBONUCLEIC ACID. Nature, 200, 264–266. [Link]

  • Unknown. (n.d.). DNA interference with radioimmunoassay procedures. Source Link. [Link]

  • Sellins, K. S., & Cohen, J. J. (1990). Use of this compound in the detection of apoptosis. Journal of Immunological Methods, 131(1), 125–126. [Link]

  • Sirchie. (2013). This compound Reagent Safety Data Sheet.
  • Canadian Conservation Institute. (2019). The this compound Spot Test for Cellulose Nitrate in Museum Objects. Retrieved from Canada.ca. [Link]

  • Solubility of Things. (n.d.). This compound. Retrieved from Solubility of Things. [Link]

  • Learn Life Science. (2021). Estimation of DNA by this compound reaction. Retrieved from YouTube. [Link]

  • Lawrence Berkeley National Laboratory. (1974). [Title of Document].
  • Unknown. (n.d.). A simplified this compound colorimetric method for growth quantification. Source Link. [Link]

  • Techno PharmChem. (n.d.). This compound Safety Data Sheet. Retrieved from Techno PharmChem. [Link]

  • Biocyclopedia. (n.d.). DNA-Dische this compound Determination. Retrieved from Biocyclopedia. [Link]

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Technical Support Center: Troubleshooting the Dische Diphenylamine Test

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the Dische diphenylamine test for DNA quantification. This center is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during this colorimetric assay. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your work.

The Principle of the Dische this compound Test

The Dische this compound test is a colorimetric method used to detect and quantify DNA. The reaction relies on the specific chemical properties of the 2-deoxyribose sugar found in the DNA backbone.[1] Under hot, acidic conditions, the purine-deoxyribose bond is broken, and the deoxyribose is converted into ω-hydroxylevulinyl aldehyde.[2] This aldehyde then reacts with this compound to produce a characteristic blue-colored complex, the intensity of which is proportional to the DNA concentration and can be measured spectrophotometrically, typically around 595-650 nm.[3][4][5] The test is specific for DNA because the ribose sugar in RNA, which has a hydroxyl group at the 2' position, does not undergo the same conversion to the reactive aldehyde.[2][6]

Troubleshooting Guide & FAQs

This section addresses the most common problems encountered with the Dische this compound assay in a direct question-and-answer format.

Q1: Why are my DNA concentration readings unexpectedly high, or why do I see a blue color in my blank/negative control?

A1: This issue, known as a false positive, is the most common pitfall of the Dische test. It arises from non-DNA molecules in your sample that can also react with the this compound reagent under the harsh acidic conditions of the assay.

The Causality: The test is not perfectly specific to the aldehyde generated from deoxyribose. Any molecule that is either an aldehyde itself or can be degraded into an aldehyde or a furfural derivative by hot acid can react with this compound to produce a colored product, leading to an overestimation of DNA.[2]

Common Interfering Substances:

Interfering Substance ClassExamplesMechanism of Interference
Aldehydes & Ketones Acetaldehyde, FormaldehydeThese molecules directly react with this compound, mimicking the ω-hydroxylevulinyl aldehyde intermediate derived from deoxyribose.[2][7]
Sialic Acids N-acetylneuraminic acidCommon in glycoproteins and cell culture media, these sugars degrade in hot acid to form aldehydes that generate color.
Other Sugars Hexoses (e.g., glucose), PentosesCan degrade to furfural or hydroxymethylfurfural, which are aldehyde derivatives that react with the reagent.[2]
Organic Acids Formic AcidCan contribute to the formation of reactive species under assay conditions.

Troubleshooting Workflow:

To systematically diagnose the source of high background or false positives, follow this logical workflow.

G start High Absorbance in Sample or Blank check_blank Does the Reagent Blank (no DNA, no sample) show color? start->check_blank reagent_issue PROBLEM: Reagent Contamination/Degradation. SOLUTION: 1. Prepare fresh Dische reagent. 2. Use high-purity acids and solvents. check_blank->reagent_issue Yes sample_issue Does the Sample Blank (sample + water, no reagent) show intrinsic color? check_blank->sample_issue No sample_color PROBLEM: Sample has intrinsic color at ~600 nm. SOLUTION: 1. Use a sample-specific blank for spectrophotometer. 2. Consider sample purification. sample_issue->sample_color Yes interference PROBLEM: Chemical Interference. The sample contains non-DNA molecules reacting with the reagent. sample_issue->interference No solution SOLUTION: 1. Purify DNA via ethanol precipitation or spin column. 2. Choose a more specific assay (e.g., fluorescence). interference->solution

Caption: Troubleshooting workflow for false positives.

Q2: My results are inconsistent, or the blue color fades before I can read it. What is happening?

A2: This problem typically points to issues with reagent stability or procedural variability.

The Causality: The colored complex formed in the Dische reaction can be unstable. Its formation and stability are highly dependent on consistent reaction conditions and the quality of the reagents.

  • Reagent Degradation: The Dische reagent, particularly with added acetaldehyde, is sensitive to light and can degrade over time, leading to weaker or inconsistent color development.

  • Inconsistent Heating: The conversion of deoxyribose and the subsequent color development are temperature-dependent. Fluctuations in the temperature or timing of the heating step (e.g., using a boiling water bath that isn't vigorously boiling) will cause sample-to-sample variability.[3][8]

  • Precipitate Formation: In some samples, a precipitate can form upon addition of the acidic reagent, which can interfere with spectrophotometric measurements.[2]

Troubleshooting Steps:

  • Prepare Fresh Reagent: Always prepare the Dische reagent fresh, especially the acetaldehyde-containing working solution. Store the stock this compound solution in a dark, cool place.

  • Standardize Heating: Use a precisely controlled heat block or a vigorously boiling water bath. Ensure all samples are heated for the exact same amount of time.[5]

  • Rapid Cooling: Immediately after heating, transfer tubes to an ice bath to stop the reaction and stabilize the color.[5] Read all samples within a consistent, short timeframe.

  • Centrifugation: If a precipitate forms, centrifuge the tubes after cooling and before reading the absorbance of the supernatant.

Q3: The sensitivity of my assay is too low to detect DNA in my samples. How can I improve it?

A3: The Dische test is known for its relatively low sensitivity compared to modern methods.[4][9] However, some optimization is possible before switching to an alternative assay.

The Causality: The molar extinction coefficient of the blue chromophore is modest, meaning a relatively large amount of DNA is required to generate a strong signal.

Troubleshooting Steps:

  • Validate the Standard Curve: Ensure your DNA standard is of high quality and its concentration is accurately known. Prepare standards carefully to cover the expected range of your samples.[5]

  • Increase Sample Volume: If possible, increase the volume of the DNA sample in the reaction, adjusting the total volume to maintain the correct reagent ratio.

  • Overnight Incubation: Some modified protocols suggest that allowing the color to develop overnight at room temperature after an initial heating step can increase sensitivity.[7]

  • Consider a More Sensitive Assay: For low-concentration samples, the Dische test is often unsuitable. Consider alternatives:

    • UV Absorbance (A260): Simple and fast, but cannot distinguish between DNA and RNA and is sensitive to nucleotide contamination.[4][10]

    • Fluorescence Dyes: Methods using dyes like PicoGreen or SYBR Green are thousands of times more sensitive, highly specific for double-stranded DNA, and less prone to interference from common contaminants.[4][11][12]

Experimental Protocols & Visualizations

Core Reaction Mechanism and Points of Interference

The following diagram illustrates the simplified chemical logic of the Dische test and highlights how interfering molecules can generate a false-positive signal.

G cluster_0 Dische Reaction Pathway cluster_1 Sources of Interference DNA DNA (contains 2-deoxyribose) Aldehyde ω-Hydroxylevulinyl Aldehyde DNA->Aldehyde Hot Acid (Depurination & Conversion) Product Blue-Colored Complex (Abs ~600 nm) Aldehyde->Product Reagent This compound Reagent Reagent->Product OtherSugars Other Sugars (e.g., Hexoses, Sialic Acids) Furfural Reactive Aldehydes / Furfurals OtherSugars->Furfural Hot Acid Furfural->Product False Positive Reaction

Caption: Mechanism of the Dische test and interference pathway.

Protocol 1: Standard Dische this compound Test

This protocol is a standard method for DNA estimation.

  • Prepare DNA Standards: Create a series of DNA standards (e.g., 0, 50, 100, 200, 400 µg/mL) from a known-concentration stock solution. Use the same buffer for dilution as your unknown samples.[5]

  • Set Up Tubes: Label test tubes for your blank, standards, and unknown samples. Add 1 mL of each standard or unknown sample to its respective tube.

  • Add Reagent: Carefully add 2 mL of fresh Dische this compound reagent to every tube. Mix thoroughly by vortexing.[8]

  • Incubate: Place a marble or loose cap on each tube to prevent evaporation. Heat the tubes in a vigorously boiling water bath for 10-15 minutes.[3]

  • Cool: Immediately transfer the tubes to an ice bath to cool completely.

  • Measure: Turn on a spectrophotometer and set the wavelength to 600 nm (or a range of 595-650 nm). Use the blank tube (0 µg/mL DNA) to zero the instrument.

  • Analyze: Measure the absorbance of all standards and unknown samples. Plot a standard curve of absorbance vs. DNA concentration and determine the concentration of your unknown samples from the curve.

Protocol 2: DNA Purification by Ethanol Precipitation

This is a simple and effective method to remove many common interferences like sugars and salts before performing the Dische test.

  • Add Salt: To your aqueous DNA sample, add a salt solution (e.g., sodium acetate) to a final concentration of 0.3 M. The salt helps the negatively charged DNA aggregate.[3][8]

  • Add Ethanol: Add 2 to 2.5 volumes of ice-cold 100% ethanol. Mix gently by inverting the tube several times.[8]

  • Precipitate: You should see a white, stringy precipitate of DNA form.[8] Incubate the mixture at -20°C or colder for at least 30 minutes to maximize precipitation.

  • Pellet DNA: Centrifuge the tube at high speed (e.g., >12,000 x g) for 15-20 minutes to pellet the DNA.

  • Wash Pellet: Carefully decant the supernatant. Add ~500 µL of 70% ethanol to the tube to wash the pellet, which removes residual salt. Centrifuge again for 5 minutes.

  • Dry and Resuspend: Decant the 70% ethanol and air-dry the pellet briefly (do not over-dry). Resuspend the purified DNA in a clean buffer or nuclease-free water for quantification.

References

  • Dische test. (2025, September 29). In Wikipedia. [Link]

  • Seto, J. Nucleic Acids: DNA extraction and Dische's this compound test (Activity). In General Biology Lab Manual Using Climate Change Modules. [Link]

  • Patterson, J., & Mura, C. (2013). Rapid Colorimetric Assays to Qualitatively Distinguish RNA and DNA in Biomolecular Samples. Journal of Visualized Experiments, (72), e50225. [Link]

  • CUNY. (2021, March 24). 2.10: Nucleic Acids. Biology LibreTexts. [Link]

  • Jacob, A. (2020, November 12). What is the principle of dische test? Quora. [Link]

  • MagBio Genomics. (2022, July 26). 4 DNA Quantification Methods to Consider. [Link]

  • Addgene. (2020, July 21). Quantifying DNA? Here are Five DNA Quantification Methods to Consider. Addgene Blog. [Link]

  • DeNovix. (2022, June 10). 5 Different DNA Quantification Methods to Consider. [Link]

  • Technology Networks. (2024, November 5). A Guide to DNA and RNA Quantification and Quality. [Link]

  • Perandones, C. E., et al. (1993). Use of this compound in the detection of apoptosis. PubMed. [Link]

  • Wang, Z. (2023, June 13). What are the different methods available for DNA quantification and their respective advantages and limitations? ResearchGate. [Link]

  • DNA-Dische this compound Determination. Biocyclopedia. [Link]

  • Drug Information Group. What drugs are likely to interfere with urine drug screens? University of Illinois Chicago. [Link]

  • eGyanKosh. (n.d.). COLORIMETRIC ESTIMATION OF DNA BY this compound METHOD. [Link]

  • Diphenhydramine. (n.d.). In Wikipedia. Retrieved January 6, 2026, from [Link]

  • Scribd. (n.d.). Dische this compound Test for DNA. [Link]

  • Berthold Technologies. (n.d.). DNA quantification methods. [Link]

  • Tyler DeWitt. (2018, February 5). DNA testing - this compound [Video]. YouTube. [Link]

Sources

Technical Support Center: Improving the Stability of Diphenylamine Standard Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Diphenylamine (DPA) is a versatile aromatic amine widely employed across pharmaceutical, agricultural, and chemical industries as an antioxidant, stabilizer, and analytical reagent.[1][2] Its function as a redox indicator, particularly in the quantification of nitrates or in titrations, makes the stability of its standard solutions paramount for accurate and reproducible experimental results.[3][4] However, DPA is notoriously susceptible to degradation, often manifesting as a frustrating and perplexing color change in prepared solutions. Commercial samples of the colorless solid are frequently yellow due to oxidized impurities.[3][5]

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource to understand, troubleshoot, and mitigate the instability of this compound standard solutions. We will delve into the mechanisms of degradation and offer field-proven protocols and best practices to ensure the integrity and longevity of your standards.

Section 1: Understanding this compound Instability

This section addresses the fundamental questions surrounding the degradation of DPA solutions.

Q1: Why is my this compound solution changing color (e.g., turning yellow, brown, or blue)?

A color change in your DPA solution is the most common indicator of degradation. The pure compound is a colorless or white solid, but it readily undergoes oxidation, which produces colored impurities.[3][5]

  • Yellow to Brown Discoloration: This is typically caused by slow oxidation upon exposure to air (oxygen) and light.[5] The initial yellowing can progress to a darker brown as various oxidized derivatives form.

  • Blue or Violet Coloration: A distinct blue or violet color often appears when DPA is intentionally used as a redox indicator, for example, in the presence of oxidizing agents like nitrates in an acidic medium.[3][4] The color arises from the formation of an oxidized species, often referred to as diphenylbenzidine violet.[6] If this color appears unintentionally, it indicates the presence of potent oxidizing contaminants in your solvent, glassware, or the DPA raw material itself.

Q2: What are the main factors that cause this compound solutions to degrade?

The stability of a DPA solution is a function of several environmental and chemical factors. Understanding these is the first step toward controlling them.

FactorMechanism of Action & ImpactMitigation Strategy
Light (UV Radiation) Photodegradation. Light, especially UV radiation, provides the activation energy for oxidative reactions.[7] Exposure to direct sunlight can rapidly accelerate the breakdown of DPA, leading to the formation of colored complexes and a loss of parent compound concentration.[5][7]Store solutions in amber glass bottles or wrap containers in aluminum foil. Avoid leaving solutions on the benchtop exposed to ambient light for extended periods.[8][9]
Air (Oxygen) Oxidation. As an antioxidant, DPA's primary function is to react with oxidizing species, including atmospheric oxygen.[5] This process leads to the formation of various degradation products, such as N-Phenyl-4-quinoneimine, and is a major cause of instability.[10]Use deaerated solvents (e.g., by sparging with nitrogen or argon gas) for solution preparation. Store solutions under an inert atmosphere (e.g., nitrogen blanket) and in tightly sealed containers.[8]
Temperature Thermal Degradation. Elevated temperatures increase the kinetic rate of all chemical reactions, including oxidation and solvent-mediated degradation pathways.[7][10][11] Storing solutions at room temperature or higher will shorten their shelf-life.Store stock and working solutions in a cool environment, such as a refrigerator (2-8°C) or freezer, unless the solvent's freezing point is a concern.[9][12]
Solvent Choice & pH Reactivity and Solubility. DPA is a weak base and can react with strong acids.[3] While acidic conditions are required for some applications (e.g., nitrate testing), they can also influence the degradation pathway.[10][11] The purity of the solvent is also critical, as impurities can catalyze degradation.Select high-purity (e.g., HPLC-grade) solvents. For general use, neutral organic solvents like methanol or acetonitrile are often preferred. For specific assays requiring acid, prepare the reagent fresh.[13][14]
Q3: What are the common degradation products, and are they problematic?

Yes, the degradation products are highly problematic as they reduce the concentration of the active DPA, leading to inaccurate standards and failed assays. The primary degradation pathway is oxidation, which can be complex. Under oxidative conditions, DPA can degrade into compounds like N-Phenyl-4-quinoneimine.[10] In its role as a stabilizer in propellants, it reacts with nitrogen oxides to form a series of nitrated and nitrosated derivatives, such as N-nitrosothis compound and various nitrodiphenylamines.[15][16] These products have different spectral properties and will interfere with analytical measurements.

DPA This compound ((C₆H₅)₂NH) Oxidized Oxidized Intermediates (e.g., Diphenylbenzidine) DPA->Oxidized O₂ / Light / Heat Nitrosated N-Nitrosothis compound DPA->Nitrosated + NOx Quinoneimine N-Phenyl-p-benzoquinoneimine (Colored Product) Oxidized->Quinoneimine Further Oxidation Nitrated Nitrodiphenylamines (2-NDPA, 4-NDPA) Nitrosated->Nitrated Further Nitration Start DPA Solution Shows Instability CheckStorage Verify Storage Conditions (Temp, Light, Air)? Start->CheckStorage CheckPrep Review Preparation Protocol (Solvent Grade, Glassware)? CheckStorage->CheckPrep Conditions OK SolutionStable Problem Resolved CheckStorage->SolutionStable Corrected CheckPurity Assess Raw Material Purity (Old stock, visible color)? CheckPrep->CheckPurity Protocol OK CheckPrep->SolutionStable Corrected CheckContamination Investigate Contamination (Pipette tips, other reagents)? CheckPurity->CheckContamination Purity OK CheckPurity->SolutionStable Replaced CheckContamination->SolutionStable No Contamination Found (Re-evaluate System) CheckContamination->SolutionStable Corrected

Sources

Technical Support Center: Diphenylamine (DPA) Residue Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for diphenylamine (DPA) residue analysis. This guide is designed for researchers, analytical scientists, and quality control professionals who are working to develop, validate, and troubleshoot methods for the quantification of DPA in complex matrices. Matrix effects are a primary challenge in LC-MS/MS and GC-MS/MS analysis, potentially compromising the accuracy, precision, and sensitivity of your results.[1][2][3] This resource provides in-depth, experience-driven guidance to help you diagnose, understand, and overcome these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What exactly is a "matrix effect" in the context of DPA analysis?

A matrix effect is the alteration of an analytical signal (typically ion suppression or enhancement) caused by co-eluting, non-target components present in the sample matrix.[4][5] In DPA analysis of a sample like an apple, compounds such as sugars, organic acids, lipids, and pigments are extracted along with the DPA. During LC-MS/MS analysis, these co-extractives can interfere with the ionization process in the mass spectrometer's source, reducing or increasing the number of DPA ions that reach the detector.[1][6] This leads to inaccurate quantification if not properly addressed.

Q2: How can I determine if my DPA analysis is being impacted by matrix effects?

The most direct way is to quantify the signal suppression or enhancement (SSE). This is done by comparing the peak response of an analyte spiked into a blank matrix extract after the extraction and cleanup steps with the response of the same analyte in a neat (pure) solvent.

The calculation is as follows: SSE (%) = (Peak Areapost-extraction spike / Peak Areaneat solvent) x 100%

A value <100% indicates ion suppression, while a value >100% indicates ion enhancement. According to regulatory guidelines like SANTE, matrix effects should ideally be within 80-120%.[7][8]

Q3: What are the most common matrices for DPA analysis and their specific challenges?
Matrix TypeCommon ExamplesPrimary Challenges & Interfering Components
High-Sugar Fruits Apples, PearsSugars, Pectins, Organic Acids: Can cause significant ion suppression in ESI-MS and lead to viscous extracts that are difficult to work with.[9]
Citrus Fruits Oranges, LemonsOils, Pigments (e.g., Carotenoids), Waxes: These non-polar compounds can contaminate the analytical system and interfere with both GC and LC analysis.[10]
Biological Tissues Animal LiverPhospholipids, Proteins, Fats: Phospholipids are a notorious source of ion suppression. Proteins and fats must be removed to prevent column and instrument fouling.[11][12]
Environmental Gunshot Residue (GSR)Complex mixture of organic and inorganic compounds: The wide polarity range of compounds can make selective extraction of DPA challenging.[13]
Q4: What is the fundamental difference between QuEChERS and traditional Solid Phase Extraction (SPE) for sample cleanup?

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a streamlined approach involving an initial extraction with acetonitrile, followed by a partitioning step using salts and a cleanup step called dispersive SPE (dSPE).[14][15] In dSPE, a small amount of sorbent is added directly to the extract, shaken, and then centrifuged. It is fast and uses minimal solvent.

Traditional Solid Phase Extraction (SPE) is a more structured chromatographic technique where the sample extract is passed through a packed cartridge.[16][17] The process involves distinct steps: conditioning, loading, washing, and eluting. SPE can offer higher selectivity and cleanup efficiency than dSPE but is generally more time-consuming and uses more solvent.

Q5: Is a stable isotope-labeled internal standard (SIL-IS) essential for accurate DPA analysis?

While not strictly essential, using a SIL-IS, such as this compound-d10, is considered the gold standard and the most robust way to compensate for matrix effects and procedural variability.[18][19][20] A SIL-IS has nearly identical chemical and physical properties to the target analyte. It is added to the sample at the very beginning of the workflow and experiences the same extraction inefficiencies, cleanup losses, and ion suppression/enhancement.[21] By measuring the ratio of the analyte to the SIL-IS, these variations are effectively canceled out, leading to highly accurate and precise results. If a SIL-IS is unavailable or cost-prohibitive, matrix-matched calibration is the next best alternative.[22]

Troubleshooting Guide: From Diagnosis to Solution

Problem 1: Low or Inconsistent Analyte Recovery

Symptom: Your quality control (QC) samples, spiked before extraction, consistently show recovery outside the acceptable range of 70-120% as specified in guidelines like SANTE/11312/2021.[23][24]

Diagnostic Workflow: To pinpoint the source of analyte loss, you must systematically evaluate each step of your process. This involves analyzing fractions collected throughout the sample preparation workflow.[25][26]

G cluster_0 Analyte Loss Diagnostics Start Prepare Spiked Sample (100% Analyte) Step1 Step 1: Extraction (e.g., Acetonitrile) Start->Step1 Collect1 Collect Aliquot 1 (Post-Extraction) Step1->Collect1 Step2 Step 2: Cleanup (e.g., dSPE) Collect1->Step2 Analyze Analyze Aliquots vs. Standard Collect1->Analyze Collect2 Collect Aliquot 2 (Final Extract) Step2->Collect2 Collect2->Analyze Result1 Loss during Extraction Analyze->Result1 If Aliquot 1 is low Result2 Loss during Cleanup Analyze->Result2 If Aliquot 2 is lower than 1 Result3 No Significant Loss (Problem Elsewhere) Analyze->Result3 If Aliquot 2 is acceptable

Caption: Workflow for diagnosing analyte loss during sample preparation.

Solutions:

  • Inefficient Extraction: The polarity of the extraction solvent may not be optimal for DPA in your specific matrix.

    • Action: While acetonitrile is standard for QuEChERS, ensure proper homogenization and vigorous shaking. For dry matrices, proper hydration is critical before extraction.[14][27] Consider adjusting the solvent-to-sample ratio or using sonication to improve extraction efficiency.[9]

  • Analyte Loss During Cleanup: The sorbent used in dSPE or SPE may be retaining DPA. This is common if the sorbent has a strong affinity for your analyte.

    • Action: Choose dSPE sorbents carefully. Primary Secondary Amine (PSA) removes sugars and organic acids, C18 removes non-polar interferences like fats, and Graphitized Carbon Black (GCB) removes pigments.[15] For DPA, a combination of PSA and C18 is often effective.[10] If using GCB, be cautious, as it can adsorb planar molecules like DPA. If loss is confirmed at this step, reduce the amount of sorbent or switch to a more selective one.[28]

Problem 2: Significant Signal Suppression or Enhancement

Symptom: You have acceptable recovery, but your results are inaccurate or fail validation criteria for matrix effects. The SSE is outside the 80-120% range.

Diagnostic Workflow: The presence of significant SSE confirms a matrix effect at the instrument source. The following decision tree outlines a systematic approach to mitigation.

G cluster_details Mitigation Strategy Details Start Significant Matrix Effect Detected (SSE <80% or >120%) Opt1 Option 1: Improve Sample Cleanup Start->Opt1 Is cleanup sufficient? Opt5 Option 5 (Gold Standard): Use Stable Isotope-Labeled IS Start->Opt5 If available & feasible Opt2 Option 2: Optimize Chromatography Opt1->Opt2 If effect persists Detail1 Add/change dSPE sorbents (PSA, C18). Consider cartridge SPE for cleaner extract. Opt3 Option 3: Dilute Sample Extract Opt2->Opt3 If co-elution remains Detail2 Modify gradient to better separate DPA from interference zone. Opt4 Option 4: Use Matrix-Matched Calibration Opt3->Opt4 If sensitivity is lost Detail3 Dilute 1:5 or 1:10 with solvent. Reduces matrix but also sensitivity. Detail4 Prepares calibrants in blank matrix extract. Compensates for proportional effects. Detail5 DPA-d10 co-elutes and experiences identical effects, providing the best correction.

Caption: Decision tree for mitigating matrix effects in DPA analysis.

Solutions in Detail:

  • Improve Sample Cleanup: This is the first line of defense. The goal is to remove the interfering compounds before they reach the instrument.[4]

    • Protocol: See "Methodologies" section for dSPE sorbent selection. For particularly "dirty" matrices, a cartridge SPE cleanup step after QuEChERS extraction might be necessary.[29]

  • Optimize Chromatography: If cleanup is insufficient, try to chromatographically separate DPA from the matrix interferences.[4]

    • Action: Adjust the mobile phase gradient (for LC) or temperature ramp (for GC) to shift the retention time of DPA away from the region where suppression occurs. A post-column infusion experiment can help identify these suppression zones.[2]

  • Dilute the Extract: This is a simple and often effective strategy. Diluting the final extract (e.g., 5-fold or 10-fold) reduces the concentration of matrix components entering the MS source.[6][30]

    • Caveat: This also reduces the concentration of DPA, which may compromise the method's limit of quantification (LOQ). This is only a viable option if your initial signal is sufficiently high.

  • Use Matrix-Matched Calibration: This approach compensates for the matrix effect rather than eliminating it. Calibrations standards are prepared in a blank matrix extract that has undergone the entire sample preparation procedure.[1][31]

    • Principle: By doing this, both the standards and the samples experience the same degree of signal suppression or enhancement, allowing for accurate calculation of the DPA concentration.[32] See "Methodologies" for a detailed protocol.

  • Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): As previously mentioned, this is the most robust solution. This compound-d10 is commercially available and should be the preferred internal standard.[18] It corrects for analyte loss during sample prep and for signal variability in the MS source.[19][21]

Methodologies & Protocols

Protocol 1: Modified QuEChERS Extraction and dSPE Cleanup for DPA in Apples

This protocol is adapted from the general principles of the EN 15662 method.[14]

  • Sample Homogenization: Weigh 10 g (± 0.1 g) of homogenized apple sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add the appropriate volume of your internal standard solution (ideally DPA-d10).

  • Hydration (if needed): For samples with low water content, add an appropriate amount of reagent water. Apples typically do not require this step.[10]

  • Extraction: Add 10 mL of acetonitrile. Cap the tube and shake vigorously for 1 minute.

  • Salting-Out: Add the EN 15662 salt packet (containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate). Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥4000 RCF for 5 minutes.

  • dSPE Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL dSPE tube containing 150 mg anhydrous MgSO₄, 50 mg PSA, and 50 mg C18-EC.

  • Final Centrifugation: Cap and shake the dSPE tube for 30 seconds, then centrifuge at high speed for 2 minutes.

  • Analysis: The supernatant is now ready for dilution (if necessary) and injection into the LC-MS/MS or GC-MS/MS system.

Protocol 2: Preparation of Matrix-Matched Calibrants
  • Prepare Blank Matrix Extract: Using a known DPA-free sample of your matrix (e.g., an untreated organic apple), perform the entire extraction and cleanup procedure described in Protocol 1. The final supernatant is your "blank matrix."

  • Prepare Stock Standard: Prepare a high-concentration stock solution of DPA in a pure solvent (e.g., acetonitrile).

  • Serial Dilution: Create your calibration curve by performing serial dilutions of the DPA stock standard directly into the blank matrix extract.[33][34] For example, to make a 10 ng/mL calibrant, you would mix the appropriate volume of a higher concentration stock with the blank matrix extract.

  • Zero Point: Use the unspiked blank matrix extract as your "zero" calibration point.

  • Analysis: Analyze these matrix-matched calibrants alongside your prepared samples. The resulting calibration curve will be used to quantify DPA in your unknown samples.

References

  • Belpaire, F., et al. (2019). A simple GC-MS method for the determination of this compound, tolylfluanid propargite and phosalone in liver fractions. Journal of Chromatography B. [Link]

  • European Union Reference Laboratories for Residues of Pesticides. (2026). Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed - SANTE 11312/2021. EURL-Pesticides.com. [Link]

  • European Union Reference Laboratories for Residues of Pesticides. (2024). DG-SANTE Guidance Documents. EURL-Pesticides.com. [Link]

  • Phytocontrol. (2023). EUROPE - COM: Update of the analytical guidance document for residues. [Link]

  • Hadjicostas, E., et al. (2016). A Double Extraction Method for Determination of this compound in Fruits by GC/MS. Hilaris Publisher. [Link]

  • Klink, T. (n.d.). Quantitation of 341 Pesticide Residues in Tomato According to SANTE 11312/2021 Guideline. Agilent. [Link]

  • Accredia. (2022). Guidance SANTE 11312/2021 – Analytical quality control and method validation procedures for pesticide residues analysis in food and feed. [Link]

  • Orts, F., et al. (2019). Estimating this compound in Gunshot Residues from a New Tool for Identifying both Inorganic and Organic Residues in the Same Sample. MDPI. [Link]

  • Agilent Technologies. (2019). Fast Analysis of Pesticide Residues in Food Samples Using GC/MS/MS. [Link]

  • Belpaire, F., et al. (2019). A simple GC–MS method for the determination of this compound, tolylfluanid propargite and phosalone in liver fractions. ResearchGate. [Link]

  • Request PDF. (2026). Determination of this compound residue in fruit samples using spectrofluorimetry and multivariate analysis. ResearchGate. [Link]

  • Restek Corporation. (n.d.). Analysis of Pesticides in Oranges: Exploring QuEChERS for Peel, Pulp, and Whole Fruit. [Link]

  • Lurie, I. S., et al. (2026). A method to detect this compound contamination of apple fruit and storages using headspace solid phase micro-extraction and gas chromatography/mass spectroscopy. ResearchGate. [Link]

  • Zhang, Y., et al. (n.d.). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. National Institutes of Health (NIH). [Link]

  • Kowalski, J., et al. (n.d.). A Comprehensive Approach to Pesticide Residue Testing, Including Non-Target Analysis, for Fruits, Vegetables, and Nuts. Restek. [Link]

  • SPEX SamplePrep. (n.d.). Analysis of Pesticides in Fruit and Vegetable Products Using a Standard QuEChERS Method and Modified Methods Involving the Geno/Grinder. [Link]

  • GERSTEL. (n.d.). Automating the Preparation of Matrix Matched Calibration Standards for the Analysis of Food Contaminants by LC/MS/MS. [Link]

  • WelchLab. (2026). Troubleshooting Low Recovery Rates in Chromatographic Analysis. [Link]

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Pharmaceutical Research. [Link]

  • Malachová, A., et al. (n.d.). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. National Institutes of Health (NIH). [Link]

  • Phenomenex. (n.d.). SP Technical Tip: How to Clean Up Analytes. [Link]

  • Li, W., et al. (2024). Assessment of matrix effect in quantitative LC-MS bioanalysis. National Institutes of Health (NIH). [Link]

  • Taylor, P. J. (2018). Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring: A Review of Current Knowledge of Its Minimization and Assessment. Therapeutic Drug Monitoring. [Link]

  • Acanthus Research Inc. (2022). Designing Stable Isotope Labeled Internal Standards. [Link]

  • De Boeck, M., et al. (n.d.). LC-MS/MS in forensic toxicology: what about matrix effects?. ResearchGate. [Link]

  • Phenomenex. (n.d.). Sample Prep Tech Tip: Low Recovery- SPE Method. [Link]

  • YouTube. (2026). Matrix-Matched Calibration and Matrix Effects in Analytical Chemistry. [Link]

  • Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry. [Link]

  • Taylor, P. J. (2018). Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring. Therapeutic Drug Monitoring. [Link]

  • Mei, J., et al. (n.d.). Optimized parameters for MS/MS. ResearchGate. [Link]

  • Srianth, M., et al. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]

  • Bioanalysis Zone. (n.d.). Importance of matrix effects in LC-MS/MS bioanalysis. [Link]

  • ResearchGate. (2014). How can we get stable isotope labeled compounds as internal standards for research with mass spectrometry?. [Link]

  • Maurer, H. H., et al. (2014). Ion suppression and enhancement effects of co-eluting analytes in multi-analyte approaches. Analytical and Bioanalytical Chemistry. [Link]

  • Rutkowska, E., et al. (2019). Three approaches to minimize matrix effects in residue analysis of multiclass pesticides in dried complex matrices using gas chromatography tandem mass spectrometry. Food Chemistry. [Link]

  • Wikipedia. (n.d.). Ion suppression (mass spectrometry). [Link]

  • OneLab. (2024). Matrix-Matched Pesticide Standard Curve Preparation - Protocol. [Link]

  • Restek Resource Hub. (2020). Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry. [Link]

  • DiVA portal. (n.d.). Development and validation of sample clean-up using solid phase extraction prior oil spill fingerprinting. [Link]

  • Lozano, A., et al. (2012). Systematic Comparison of Extract Clean-Up with Currently Used Sorbents for Dispersive Solid-Phase Extraction. MDPI. [Link]

  • ALWSCI Technologies. (2026). Why Is Your SPE Recovery So Low?. [Link]

  • Phenomenex. (2026). How to Fix Low Recovery in Solid Phase Extraction | SPE Tip. YouTube. [Link]

  • Ferrer, C., et al. (2011). Assessment of sample cleanup and matrix effects in the pesticide residue analysis of foods using postcolumn infusion in liquid chromatography-tandem mass spectrometry. Journal of Chromatography A. [Link]

  • Lee, S., et al. (2021). Matrix-Matched Calibration for the Quantitative Analysis of Pesticides in Pepper and Wheat Flour: Selection of the Best Calibration Model. MDPI. [Link]

Sources

Reducing background noise in diphenylamine-based antioxidant assays

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by a Senior Application Scientist

Welcome to the technical support center for diphenylamine-based assays. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions to help you minimize background noise and achieve reliable, high-quality data in your experiments. While this compound itself possesses antioxidant properties, its primary application in a laboratory setting is the colorimetric quantification of DNA, particularly in the context of assessing DNA fragmentation during apoptosis. This guide will focus on troubleshooting this widely used application.

Understanding the this compound Assay: A Quick Primer

The this compound assay is a colorimetric method used to quantify DNA. Under acidic conditions, the deoxyribose sugar of DNA is converted to ω-hydroxylevulinic aldehyde, which then reacts with this compound to produce a blue-colored complex with an absorbance maximum around 595-600 nm.[1] The intensity of the blue color is proportional to the concentration of DNA. This assay is frequently employed to measure apoptosis by quantifying the fragmented DNA in cell lysates.[2][3][4]

This compound itself is a well-known antioxidant, a property attributable to its secondary amine group which can donate a hydrogen atom to neutralize free radicals.[5][6] This has led to its use in various industrial applications, such as a scald inhibitor for apples and a stabilizer in smokeless powder.[7] However, it is crucial to distinguish its intrinsic antioxidant nature from its role as a reagent in the colorimetric assay for DNA. The troubleshooting guide below is tailored for the latter application.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of high background in my this compound assay?

High background absorbance can originate from several sources, including contamination of reagents, presence of interfering substances in the sample, and improper incubation conditions. Freshly prepared reagents and careful sample preparation are critical.

Q2: My blank (reagent only) is turning blue. What should I do?

This indicates a problem with the this compound reagent itself. The glacial acetic acid used to prepare the reagent may have impurities.[8] Additionally, the reagent is light-sensitive and should be stored in a dark bottle. Always prepare the acetaldehyde-containing working solution fresh on the day of use.[1][8]

Q3: Can I reuse the this compound reagent?

It is strongly recommended to prepare the final this compound working solution (containing acetaldehyde) fresh for each experiment.[1] The reagent can degrade over time, leading to high background and inconsistent results.

In-Depth Troubleshooting Guide

Issue 1: High Absorbance in the Blank or Negative Control

High background noise can mask the true signal from your samples, leading to inaccurate quantification. Here’s a breakdown of potential causes and solutions.

Question: My blank sample, containing only the assay reagents, shows a high absorbance value. What could be the problem?

Answer: A high blank reading is a clear indicator of reagent contamination or degradation.

  • Cause 1: Impure Acetic Acid. Some batches of glacial acetic acid can contain impurities that react with this compound, causing a blue color to develop upon standing.[8]

    • Solution: Use high-purity, analytical grade glacial acetic acid. If the problem persists, try distilling the acetic acid before use.[8]

  • Cause 2: Degraded this compound Reagent. The this compound reagent is sensitive to light and can degrade over time.

    • Solution: Store the stock this compound solution in a dark, amber-colored bottle.[1][8] Always prepare the working solution (with acetaldehyde) fresh on the day of the experiment.[1]

  • Cause 3: Contaminated Glassware. Residual contaminants on glassware can react with the acidic reagent.

    • Solution: Ensure all glassware is scrupulously clean. A final rinse with high-purity water is recommended.

Issue 2: Inconsistent or Non-Reproducible Results

Variability between replicates or experiments can undermine the reliability of your findings.

Question: I'm observing significant variability in my results, even within the same experiment. What are the likely causes?

Answer: Inconsistent results often stem from procedural variations or sample heterogeneity.

  • Cause 1: Inaccurate Pipetting. The this compound assay is sensitive to the volumes of sample and reagent.

    • Solution: Use calibrated pipettes and ensure proper pipetting technique. For viscous solutions like cell lysates, reverse pipetting can improve accuracy.

  • Cause 2: Incomplete Mixing. Inadequate mixing of the sample with the viscous this compound reagent can lead to an incomplete reaction.

    • Solution: Vortex each tube immediately after adding the this compound reagent to ensure thorough mixing.

  • Cause 3: Temperature Fluctuations during Incubation. The rate of the color development reaction is temperature-dependent.

    • Solution: Use a calibrated water bath or incubator to maintain a constant and uniform temperature for all samples during the incubation step.[9]

  • Cause 4: Incomplete Cell Lysis or DNA Precipitation. If you are measuring DNA fragmentation, incomplete lysis of cells or inefficient precipitation of DNA can introduce variability.

    • Solution: Optimize your cell lysis and DNA precipitation protocols. Ensure complete resuspension of pellets.

Issue 3: Low Signal or Poor Sensitivity

A weak signal can make it difficult to detect small but significant differences between your samples.

Question: The absorbance readings for my samples are very low, even at high concentrations of DNA. How can I increase the sensitivity of the assay?

Answer: Low signal can be due to suboptimal reaction conditions or issues with your sample.

  • Cause 1: Absence or Insufficient Concentration of Acetaldehyde. Acetaldehyde is crucial for enhancing the sensitivity of the assay, increasing the color development by 3-5 times compared to the original method.[2][8]

    • Solution: Ensure that acetaldehyde is added to your this compound reagent on the day of use.[1][8] Refer to the protocol below for the recommended concentration.

  • Cause 2: Suboptimal Incubation Time and Temperature. The color development in the this compound reaction is a time and temperature-dependent process.

    • Solution: The modified Burton protocol suggests an overnight incubation (16-20 hours) at room temperature or 30°C for maximal color development.[2][10] Shorter incubation times at higher temperatures (e.g., 3 hours at 50°C) have also been reported to be effective.[9] Optimize these parameters for your specific experimental setup.

  • Cause 3: Low DNA Concentration in Samples. The amount of DNA in your samples may be below the detection limit of the assay.

    • Solution: If possible, increase the amount of starting material (e.g., cell number) to yield a higher DNA concentration. Alternatively, consider a more sensitive DNA quantification method if your sample is limiting.

Experimental Protocols

Preparation of this compound Reagent
Reagent ComponentConcentration/AmountInstructions
This compound1.5 gDissolve in 100 mL of glacial acetic acid.[1]
Sulfuric Acid (Conc.)1.5 mLSlowly add to the this compound/acetic acid solution.[1]
Acetaldehyde (Aqueous)0.5 mL of a 16 mg/mL solutionAdd to 100 mL of the this compound/sulfuric acid solution on the day of use.[8]

Caution: Always prepare the reagent in a fume hood and wear appropriate personal protective equipment. This compound is harmful if ingested or inhaled.[1]

Standard Protocol for DNA Quantification
  • Prepare Standards: Create a series of DNA standards (e.g., 0, 20, 40, 60, 80, 100 µg/mL) using a known concentration of calf thymus DNA.

  • Sample Preparation: Prepare your unknown samples at an appropriate dilution.

  • Reaction Setup: To 1 mL of each standard and sample, add 2 mL of the freshly prepared this compound reagent.

  • Mixing: Vortex each tube immediately and thoroughly.

  • Incubation: Incubate the tubes in the dark at 30°C for 16-20 hours or at 50°C for 3 hours.[2][9]

  • Measurement: After cooling to room temperature, measure the absorbance at 600 nm using a spectrophotometer.

  • Analysis: Generate a standard curve by plotting absorbance versus DNA concentration. Use the equation of the line to determine the DNA concentration in your unknown samples.

Visualizing the Workflow and Mechanism

Caption: Workflow for the this compound DNA Quantification Assay.

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_reagent Prepare this compound Reagent add_reagent Add Reagent to Samples & Standards prep_reagent->add_reagent prep_standards Prepare DNA Standards prep_standards->add_reagent prep_samples Prepare Samples prep_samples->add_reagent vortex Vortex Thoroughly add_reagent->vortex incubate Incubate (e.g., 30°C, 16-20h) vortex->incubate measure_abs Measure Absorbance at 600 nm incubate->measure_abs plot_curve Plot Standard Curve measure_abs->plot_curve calculate_conc Calculate Unknown Concentration plot_curve->calculate_conc

Caption: Simplified Reaction Mechanism of the this compound Assay.

G DNA DNA (Deoxyribose) Aldehyde ω-hydroxylevulinic aldehyde DNA->Aldehyde Acidic Conditions BlueComplex Blue-Colored Complex (Absorbance at ~600 nm) Aldehyde->BlueComplex DPA This compound DPA->BlueComplex

References

  • PubMed. (n.d.). This compound: an unusual antioxidant. Retrieved January 6, 2026, from [Link]

  • ResearchGate. (2025). (PDF) this compound: An unusual antioxidant. Retrieved January 6, 2026, from [Link]

  • Wikipedia. (n.d.). This compound. Retrieved January 6, 2026, from [Link]

  • PubMed. (2001). Use of this compound in the detection of apoptosis. Retrieved January 6, 2026, from [Link]

  • ACS Publications. (2025). Effect of Substituent Groups on the Antioxidant Performance of this compound Derivatives and Structural Optimization on the Basis of Theoretical Calculations | ACS Omega. Retrieved January 6, 2026, from [Link]

  • Scribd. (n.d.). Enhanced this compound Method for DNA | PDF | Aldehyde | Redox. Retrieved January 6, 2026, from [Link]

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved January 6, 2026, from [Link]

  • Lab Archives. (2024). Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts. Retrieved January 6, 2026, from [Link]

  • eGyanKosh. (n.d.). COLORIMETRIC ESTIMATION OF DNA BY this compound METHOD. Retrieved January 6, 2026, from [Link]

  • PubMed. (2005). This compound assay of DNA fragmentation for chemosensitivity testing. Retrieved January 6, 2026, from [Link]

  • ResearchGate. (2025). Use of this compound in the Detection of Apoptosis | Request PDF. Retrieved January 6, 2026, from [Link]

  • ResearchGate. (2025). This compound Assay of DNA Fragmentation for Chemosensitivity Testing | Request PDF. Retrieved January 6, 2026, from [Link]

  • NPTEL. (n.d.). ESTIMATION OF DNA BY this compound REACTION. Retrieved January 6, 2026, from [Link]

  • ResearchGate. (2025). A simplified this compound colorimetric method for growth quantification. Retrieved January 6, 2026, from [Link]

  • PubMed. (1988). This compound-colorimetric method for DNA assay: a shortened procedure by incubating samples at 50 degrees C. Retrieved January 6, 2026, from [Link]

  • MDPI. (2019). Estimating this compound in Gunshot Residues from a New Tool for Identifying both Inorganic and Organic Residues in the Same Sample. Retrieved January 6, 2026, from [Link]

  • JaypeeDigital. (n.d.). Chapter-26 The Estimation of DNA by the this compound Reaction. Retrieved January 6, 2026, from [Link]

  • National Institute on Alcohol Abuse and Alcoholism. (n.d.). Role of Acetaldehyde in Mediating the Pharmacological and Behavioral Effects of Alcohol. Retrieved January 6, 2026, from [Link]

  • Journal of Pharmaceutical and Medicinal Sciences. (2018). SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DR. Retrieved January 6, 2026, from [Link]

  • SciSpace. (n.d.). A study of the conditions and mechanism of the this compound reaction for the colorimetric estimation of deoxyribonucleic acid. Retrieved January 6, 2026, from [Link]

Sources

Technical Support Center: Optimizing Diphenylamine-Based Dye Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of diphenylamine-based dyes. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. Our focus is on the practical application of chemical principles to overcome common challenges in the laboratory, ensuring the successful and efficient synthesis of these vital compounds.

This compound and its derivatives are crucial precursors in the manufacturing of a wide array of dyes, including azo and reactive dyes, which are integral to the textile, pharmaceutical, and materials science industries.[1][2][3] The synthesis of these dyes often involves C-N cross-coupling reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation, which, while powerful, can be sensitive to reaction conditions.[4][5][6] This guide will address specific issues you may encounter, explaining the underlying chemistry to empower you to optimize your reaction conditions effectively.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address common problems encountered during the synthesis of this compound-based dyes.

Low or No Product Yield

Question: My Buchwald-Hartwig amination reaction is showing low to no conversion of my aryl halide and this compound. What are the likely causes and how can I troubleshoot this?

Answer: Low or no yield in a Buchwald-Hartwig amination is a frequent issue that can often be traced back to several key factors related to the catalyst system, reaction setup, and reagents.

1. Catalyst System Inactivity:

  • Palladium Precatalyst and Ligand Choice: The combination of the palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and the phosphine ligand is critical.[4][5] For electron-rich anilines like this compound, bulky, electron-rich phosphine ligands such as XPhos, t-BuXPhos, or TrixiePhos often provide the best results.[5] If you are using a less effective ligand like BINAP or DPEphos, you may see little to no product formation.[7] It is crucial to screen a variety of ligands to find the optimal one for your specific substrates.[5]

  • Catalyst Degradation: Palladium catalysts and phosphine ligands can be sensitive to air and moisture. Ensure you are using freshly opened or properly stored reagents. Handling these materials in a glovebox or under a robust inert atmosphere (Argon or Nitrogen) is highly recommended.

2. Inadequate Base:

  • Base Strength and Solubility: A strong, non-nucleophilic base is required to deprotonate the this compound. Sodium tert-butoxide (t-BuONa) is a common and effective choice.[4] Other bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be used, but their effectiveness is substrate-dependent.[7][8] The solubility of the base in the reaction solvent is also a key consideration.

3. Sub-optimal Solvent and Temperature:

  • Solvent Choice: Toluene and 1,4-dioxane are the most commonly used and effective solvents for Buchwald-Hartwig reactions involving this compound.[5][7] These solvents have been shown to facilitate high conversion rates.[5]

  • Reaction Temperature: These reactions typically require elevated temperatures, often in the range of 80-110 °C.[7] Insufficient heating can lead to a sluggish or stalled reaction. Microwave-assisted synthesis can be an effective method to rapidly screen reaction temperatures and potentially improve yields.[4]

4. Impure Reagents:

  • Starting Material Quality: Ensure your aryl halide and this compound are of high purity. Impurities can interfere with the catalytic cycle.

  • Solvent Purity: Use anhydrous solvents to prevent quenching of the active catalyst and base.

Formation of Significant Byproducts

Question: My reaction is producing the desired this compound dye, but I'm also observing a significant amount of side products, complicating purification. What are these byproducts and how can I minimize them?

Answer: Byproduct formation is a common challenge that can often be mitigated by carefully tuning the reaction conditions.

Common Byproducts and Their Causes:

  • Hydrodehalogenation of the Aryl Halide: This occurs when the aryl halide is reduced, replacing the halogen with a hydrogen atom. This is often promoted by moisture in the reaction or the presence of a hydrogen source.

    • Solution: Ensure all reagents and solvents are anhydrous. Running the reaction under a strictly inert atmosphere can also help.

  • Homocoupling of the Aryl Halide (Biaryl Formation): This side reaction can be favored at higher temperatures or with certain catalyst systems.

    • Solution: Lowering the reaction temperature and extending the reaction time may reduce biaryl formation.[9] Screening different palladium/ligand combinations can also identify a more selective catalyst system.

  • Oxidation of this compound: this compound can be susceptible to oxidation, especially at elevated temperatures in the presence of air, leading to colored impurities.[10]

    • Solution: Meticulous exclusion of oxygen by working under an inert atmosphere is critical.

Experimental Protocol: Minimizing Byproduct Formation in a Buchwald-Hartwig Amination

  • Reaction Setup: Assemble the reaction vessel (e.g., a Schlenk flask) and flame-dry it under vacuum. Allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), the strong base (e.g., t-BuONa, 1.2-1.5 equivalents), the aryl halide (1.0 equivalent), and this compound (1.1-1.2 equivalents).

  • Solvent Addition: Add anhydrous toluene or 1,4-dioxane via a syringe.

  • Reaction Execution: Heat the reaction mixture to the optimized temperature (e.g., 100 °C) with vigorous stirring for the predetermined time (monitor by TLC or LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Challenges in Product Purification

Question: I am struggling to purify my synthesized this compound dye. What are the best techniques to use?

Answer: The purification of this compound-based dyes can be challenging due to their often-colored nature and the presence of structurally similar impurities.

Recommended Purification Strategies:

  • Column Chromatography: This is the most common and effective method for purifying organic dyes.

    • Stationary Phase: Silica gel is typically used. For highly polar dyes, alumina may be a better choice.

    • Eluent System: A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane) is often effective. Careful optimization of the eluent system is crucial to achieve good separation.[9]

  • Recrystallization: If the product is a solid and of sufficient purity after chromatography, recrystallization can be used to obtain highly pure material.

    • Solvent Selection: The ideal solvent is one in which the dye is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallization of this compound derivatives include ethanol, methanol, or mixtures of hexane and ethyl acetate.

  • Washing/Trituration: For crude products that are solids, washing with a solvent in which the impurities are soluble but the product is not can be a simple and effective preliminary purification step.[11] For instance, treating granular this compound with a solvent that dissolves colored impurities but not the this compound itself can be effective.[11]

Troubleshooting Purification Issues:

  • Co-elution of Impurities: If impurities co-elute with your product during column chromatography, try a different solvent system or a different stationary phase (e.g., switching from silica to alumina or using reverse-phase chromatography).

  • Product Insolubility: Some this compound dyes may have poor solubility in common organic solvents, making purification difficult. In such cases, specialized techniques like high-speed countercurrent chromatography may be necessary.[12]

Frequently Asked Questions (FAQs)

Q1: What is the main difference between the Buchwald-Hartwig amination and the Ullmann condensation for synthesizing this compound dyes?

A1: Both are C-N cross-coupling reactions, but they differ in the catalyst and reaction conditions.

  • Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction that generally proceeds under milder conditions (lower temperatures) and is often more tolerant of a wider range of functional groups.[13]

  • Ullmann Condensation: This is a copper-catalyzed reaction that traditionally requires higher temperatures (often above 200 °C) and polar, high-boiling point solvents like DMF or NMP.[6][9] However, recent advancements have led to milder Ullmann-type reactions.[8] The Ullmann reaction can sometimes be successful where palladium-based methods fail.[13]

Q2: How can I monitor the progress of my this compound dye synthesis reaction?

A2: The most common methods for reaction monitoring are:

  • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess the consumption of starting materials and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, including the molecular weight of the product and any major byproducts, confirming the identity of the desired compound.

Q3: My purified this compound dye is initially a light color but darkens over time. Why does this happen and how can I prevent it?

A3: The discoloration of this compound and its derivatives upon exposure to light and air is a known issue.[11] This is due to the oxidation of the amine functionality, leading to the formation of colored impurities.[10]

  • Prevention: Store the purified dye in a dark, airtight container, preferably under an inert atmosphere (e.g., in a desiccator with an argon or nitrogen atmosphere). Refrigeration can also help to slow down the degradation process.

Q4: Are there any safety concerns I should be aware of when working with this compound and its derivatives?

A4: Yes, several safety precautions are necessary:

  • Toxicity: this compound can cause irritation to the eyes, skin, and mucous membranes.[10] Some aromatic amines used in dye synthesis are known or suspected carcinogens.[2] Always consult the Safety Data Sheet (SDS) for all reagents and handle them in a well-ventilated fume hood.

  • High Temperatures: Many of these syntheses require high temperatures, posing a risk of burns.[9]

  • Reactivity: Strong bases like t-BuONa are corrosive and react violently with water. Handle with care under anhydrous conditions.

Visualizing Reaction Pathways and Troubleshooting

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L Active Pd(0) Catalyst Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X Ar-Pd(II)(L)-X Ar-Pd(II)(L)-X Oxidative Addition->Ar-Pd(II)(L)-X Amine Coordination Amine Coordination Ar-Pd(II)(L)-X->Amine Coordination (C₆H₅)₂NH Base Base (e.g., t-BuONa) Base->Amine Coordination Ar-Pd(II)(L)-NHR₂ Ar-Pd(II)(L)-N(C₆H₅)₂ Amine Coordination->Ar-Pd(II)(L)-NHR₂ Reductive Elimination Reductive Elimination Ar-Pd(II)(L)-NHR₂->Reductive Elimination Reductive Elimination->Pd(0)L Catalyst Regeneration Product Ar-N(C₆H₅)₂ Reductive Elimination->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting Flowchart for Low Yield

Troubleshooting_Flowchart Start Low or No Product Yield Check_Catalyst Is the Catalyst System Active? Start->Check_Catalyst Check_Conditions Are Reaction Conditions Optimal? Check_Catalyst->Check_Conditions Yes Solution_Catalyst Screen Different Pd/Ligand Combinations Use Fresh/Properly Stored Reagents Check_Catalyst->Solution_Catalyst No Check_Reagents Are Reagents Pure and Anhydrous? Check_Conditions->Check_Reagents Yes Solution_Conditions Optimize Temperature (80-110 °C) Use Anhydrous Toluene or Dioxane Ensure Strong Base (e.g., t-BuONa) Check_Conditions->Solution_Conditions No Solution_Reagents Purify Starting Materials Use Anhydrous Solvents Check_Reagents->Solution_Reagents No Success Improved Yield Check_Reagents->Success Yes Solution_Catalyst->Check_Conditions Solution_Conditions->Check_Reagents Solution_Reagents->Success

Caption: Decision tree for troubleshooting low yield reactions.

Quantitative Data Summary

Table 1: Recommended Reaction Conditions for Buchwald-Hartwig Amination
ParameterRecommended ConditionRationale
Catalyst Loading 1-5 mol% PdBalances reaction rate and cost.
Ligand Bulky, electron-rich phosphines (e.g., XPhos)Promotes reductive elimination and stabilizes the catalyst.[5][7]
Base Strong, non-nucleophilic (e.g., t-BuONa, K₃PO₄)Effectively deprotonates the amine without competing in nucleophilic attack.
Solvent Anhydrous Toluene or 1,4-DioxaneGood solubility for reactants and compatible with the catalytic system.[5][7]
Temperature 80-120 °CProvides sufficient thermal energy to overcome activation barriers.[7]
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation of the catalyst, ligand, and starting materials.[9]

References

  • Yeh, T.-H., et al. (2021). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Publications. Available at: [Link]

  • Kupka, T., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. Available at: [Link]

  • University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Available at: [Link]

  • Filbert, W. F. (1941). Purification of this compound. U.S. Patent No. 2,256,196. Google Patents.
  • Purdue University Graduate School. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Available at: [Link]

  • Montedison S.p.A. (1977). Process for the preparation of this compound and derivatives thereof. U.S. Patent No. 4,046,810. Google Patents.
  • Esteves, A. P., et al. (2020). Optimization of the reaction conditions for the Buchwald-Hartwig.... ResearchGate. Available at: [Link]

  • Kumar, P., et al. (2012). Synthesis and antimicrobial activity of some new this compound derivatives. PMC. Available at: [Link]

  • National Center for Biotechnology Information. (1977). Identification of toxic impurities in commercial this compound. PubMed. Available at: [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Available at: [Link]

  • United States Steel Corporation. (1984). Production of this compound and aniline from phenol and ammonia. European Patent No. EP0127395A2. Google Patents.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Available at: [Link]

  • Monsanto Chemicals. (1960). Process for the preparation of diphenylamines. U.S. Patent No. 2,924,620. Google Patents.
  • Wikipedia. (n.d.). This compound. Available at: [Link]

  • Salomone, A., et al. (2020). Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. Frontiers in Chemistry. Available at: [Link]

  • Van Allen, D. (2010). METHODOLOGY AND MECHANISM: REINVESTIGATNG THE ULLMANN REACTION. University of North Texas. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Available at: [Link]

  • Freeman, H., et al. (1986). Purification procedures for synthetic dyes: Part 1—dry column chromatography. Semantic Scholar. Available at: [Link]

  • Vipul Organics. (2025). Troubleshooting Common Reactive Dye Problems in Textile Production. Available at: [Link]

  • BASF Aktiengesellschaft. (2002). Purification of aqueous dye solutions. European Patent No. EP1192224B1. Google Patents.
  • Rojas Lab. (2025). Struggling with Synthesis? This ONE Hack Changes Everything!. YouTube. Available at: [Link]

  • Prime Scholars. (n.d.). Synthesis and Characteristics of Some Organic Dyes. Available at: [Link]

  • Occupational Safety and Health Administration. (n.d.). Method #78. Available at: [Link]

  • Al-Ayed, A. S., et al. (2023). D- π-A azo dyes bearing thiazole-diphenylamine units: Synthesis, photophysical and molecular structure properties, and use for dyeing of polyester fabrics. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). GENERAL INTRODUCTION TO THE CHEMISTRY OF DYES. Available at: [Link]

  • ResearchGate. (n.d.). Spectroscopic analysis of Reactive dyeing. Available at: [Link]

  • Shodhganga. (2020). chapter -iv heterocyclic azo dyes in spectrophotometric analysis 4.1 introduction. Available at: [Link]

  • JEWLScholar@MTSU. (n.d.). Forensic Dye Analysis by Direct Analysis in Real Time Mass Spectrometry and Raman Spectroscopy. Available at: [Link]

  • Drzyzga, O. (2003). This compound and derivatives in the environment: A review. ResearchGate. Available at: [Link]

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Troubleshooting thermal degradation of diphenylamine in GC analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the gas chromatography (GC) analysis of Diphenylamine (DPA). This resource is designed for researchers, scientists, and drug development professionals who encounter challenges with DPA analysis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve common issues, ensuring the accuracy and reliability of your results.

Introduction: The Challenge of this compound Analysis by GC

This compound (DPA) is a secondary aromatic amine widely used as a stabilizer in smokeless powders, an antioxidant in lubricants and rubber products, and as an intermediate in the synthesis of various dyes and pharmaceuticals.[1] While gas chromatography is a powerful technique for separating and quantifying volatile and semi-volatile compounds, the analysis of DPA presents a significant challenge due to its susceptibility to thermal degradation and interaction with active sites within the GC system.[2]

These interactions can lead to a host of chromatographic problems, including poor peak shape (tailing), reduced analyte response, poor reproducibility, and, in severe cases, complete loss of the DPA peak. Understanding the underlying causes of these issues is the first step toward developing a robust and reliable analytical method. This guide will walk you through a systematic approach to troubleshooting, grounded in the principles of chromatography and chemical interactions.

Troubleshooting Guide: A Systematic Approach to Resolving DPA Degradation

This section provides a step-by-step guide to identifying and resolving the most common issues encountered during the GC analysis of this compound. We will address problems from the injector to the detector, explaining the causality behind each troubleshooting step.

Issue 1: Tailing DPA Peak and Poor Sensitivity

A tailing peak is one of the most common signs of problematic interactions within the GC system. For a basic compound like DPA, this is often caused by adsorption onto acidic active sites.

Underlying Cause: The secondary amine group (-NH-) in this compound is a weak base and has an active hydrogen, making it prone to forming hydrogen bonds with acidic silanol (Si-OH) groups present on the surfaces of glass inlet liners, glass wool, and the fused silica capillary column itself.[3][4] This reversible adsorption slows the migration of a portion of the DPA molecules through the system, resulting in a broadened, tailing peak and reduced peak height.

Troubleshooting Workflow:

cluster_liner Inlet Liner Actions cluster_temp Temperature Optimization cluster_column Column Maintenance start Start: Tailing DPA Peak Observed check_liner 1. Inspect & Deactivate Inlet Liner start->check_liner check_temp 2. Optimize Injector Temperature check_liner->check_temp If tailing persists liner_replace Replace with a new, chemically deactivated liner. Use liners without glass wool or with deactivated wool. check_liner->liner_replace check_column 3. Evaluate GC Column Condition check_temp->check_column If tailing persists temp_reduce Lower temperature in 10-20°C increments. Start around 250°C. check_temp->temp_reduce consider_deriv 4. Consider Derivatization check_column->consider_deriv If tailing persists column_trim Trim 15-30 cm from the column inlet. check_column->column_trim solution Solution: Symmetrical Peak, Improved Response consider_deriv->solution column_bake Bake out column per manufacturer's instructions. column_trim->column_bake column_replace Replace with a new, low-bleed, inert column (e.g., 5% phenyl-type). column_bake->column_replace

Caption: Troubleshooting workflow for DPA peak tailing.

Step-by-Step Protocol:

  • Evaluate the Inlet Liner: The inlet liner is the first surface the sample contacts at high temperature, making it a primary source of activity.[3][5]

    • Action: Replace the inlet liner. Do not simply clean it, as the deactivation surface can be compromised.

    • Recommendation: Use a high-quality, chemically deactivated liner. For active compounds like DPA, a liner with a taper at the bottom can help focus the sample onto the column. If possible, use a liner without glass wool or one where the wool is also deactivated. A Siltek-deactivated liner is a good option for enhancing inertness.[6]

  • Optimize Injector Temperature: While a high temperature is needed to volatilize DPA, excessive heat can cause degradation and increase reactivity with any active sites.[7]

    • Action: Lower the injector temperature. A good starting point is 250°C.[7] If you suspect thermal degradation, try reducing the temperature in 10-20°C increments.

    • Causality: Lowering the temperature reduces the thermal stress on the DPA molecule and can decrease the rate of adsorptive interactions with active sites.[7][8] The goal is to find the lowest temperature that allows for complete and rapid volatilization of DPA without causing degradation.[9]

  • Assess the GC Column: The column itself can be a source of activity, especially at the inlet end where non-volatile residues from previous injections can accumulate.

    • Action 1 (Trim): Cut 15-30 cm from the front of the column. This removes the most contaminated section.

    • Action 2 (Bakeout): After trimming, bake out the column according to the manufacturer's instructions to remove any contaminants that may have entered the column.

    • Action 3 (Replace): If tailing persists, the column's stationary phase may be irreversibly damaged. Replace it with a new, inert column. A column with a 5% phenyl-type stationary phase is often a good starting point for DPA analysis.[10]

  • Consider Derivatization: If the above steps do not fully resolve the issue, the inherent reactivity of the DPA molecule may be the limiting factor. Derivatization is a chemical process that converts the active -NH group into a less reactive, more volatile functional group.[4]

    • Action: React the sample with a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to replace the active hydrogen with a non-polar trimethylsilyl (TMS) group.[11]

    • Benefit: The resulting TMS-DPA derivative is more volatile and less likely to interact with active sites, leading to a sharp, symmetrical peak and improved sensitivity.[11]

Issue 2: Poor Reproducibility and Disappearing Peaks

Inconsistent peak areas or the complete disappearance of the DPA peak are severe symptoms of degradation, often pointing to a highly active or contaminated system, or a leak.

Underlying Cause: Irreversible adsorption or catalytic degradation of DPA. This can be caused by metal ions in the sample path, severe contamination in the inlet, or a leak that allows oxygen into the system at high temperatures, leading to oxidation.[3][5]

Troubleshooting Workflow:

cluster_leak Leak Detection cluster_activity Activity Source Isolation start Start: Poor Reproducibility / Missing Peak check_leak 1. Perform Leak Check start->check_leak check_system 2. Systematically Check for Activity check_leak->check_system If no leaks found leak_detector Use an electronic leak detector to check all fittings from the gas trap to the detector. check_leak->leak_detector check_sample 3. Verify Sample Integrity check_system->check_sample If system is inert liner_septum Replace inlet liner and septum. check_system->liner_septum solution Solution: Stable, Reproducible DPA Peak check_sample->solution gold_seal Inspect and clean/replace the inlet gold seal. liner_septum->gold_seal column_ferrules Check column ferrules for tightness and proper installation. gold_seal->column_ferrules

Caption: Troubleshooting workflow for poor DPA reproducibility.

Step-by-Step Protocol:

  • Perform a Thorough Leak Check: Oxygen entering the hot injector or column can rapidly oxidize DPA.

    • Action: Use an electronic leak detector to check all fittings, including the septum nut, column connections at the inlet and detector, and gas line connections.

  • Systematically Decontaminate and Inert the Inlet: The inlet is the most common area for severe activity.

    • Action:

      • Cool the injector and detector.

      • Turn off gases and vent the instrument.

      • Replace the septum, inlet liner, and O-ring.

      • Inspect the gold seal at the base of the injector. If it is discolored or has visible deposits, clean or replace it. Contaminated metal surfaces can be highly catalytic.[3]

      • Reinstall the column with new ferrules, ensuring a clean, square cut on the column end.

      • Pressurize the system, perform another leak check, and then condition the column as per the manufacturer's guidelines.

  • Verify Sample and Standard Stability: Ensure the issue is not with the sample itself.

    • Action: Prepare a fresh DPA standard in a high-purity solvent. Analyze this new standard to see if the problem persists. DPA can degrade over time, especially when dissolved in certain solvents or exposed to light.

Frequently Asked Questions (FAQs)

Q1: Why is HPLC sometimes recommended over GC for this compound and its derivatives? A1: HPLC is often preferred because it is a lower-temperature technique. Many important DPA derivatives, such as N-nitroso-diphenylamine (NNODPA), are thermally labile and can decompose in a hot GC injector.[12][13][14] HPLC analysis avoids this issue, allowing for the accurate quantification of the parent DPA and its degradation products without thermally induced artifacts.[13]

Q2: What type of GC column is best for DPA analysis? A2: A general-purpose, low-to-mid polarity column is typically effective. A (5%-phenyl)-methylpolysiloxane stationary phase (e.g., a DB-5ms, TR-5MS, or equivalent) is a robust choice.[6] These columns offer good selectivity for aromatic compounds and have high-temperature stability. More importantly, always choose a column specifically designated by the manufacturer as "inert" or "MS-grade" to ensure minimal active sites. A standard 30 m x 0.25 mm ID, 0.25 µm film thickness column is a good starting point.[6][10]

Q3: Can the choice of solvent affect DPA peak shape? A3: Yes. While the solvent's primary role is to dissolve the sample, it can influence chromatography during the injection process. Using a solvent with a boiling point that is not excessively high and is compatible with the stationary phase is important. For splitless injections, the "solvent effect" helps to focus the analytes at the head of the column. Ensure your solvent is of high purity (e.g., HPLC or GC-grade) to avoid introducing contaminants that can create active sites in the liner.

Q4: What are the signs of thermal degradation versus active site adsorption? A4: While both can cause a reduction in the DPA peak area, they have distinguishing characteristics:

  • Active Site Adsorption: This is the primary cause of peak tailing. The peak will be asymmetrical, with a drawn-out tail. The peak area may be reduced but is often still present.

  • Thermal Degradation: This often results in the appearance of new, smaller peaks in the chromatogram that correspond to the degradation products.[15] In severe cases, the parent DPA peak may disappear entirely, replaced by these smaller peaks. If using a mass spectrometer, you can identify these degradation products to confirm the issue. The degradation of DPA can lead to the formation of compounds like aniline or carbazole.[1][15]

Q5: How often should I change my inlet liner and septum? A5: This is highly dependent on the cleanliness of your samples and the number of injections.

  • Septum: Change daily or after every 50-100 injections to prevent leaks. Coring or leaking septa can introduce oxygen and contaminants.

  • Inlet Liner: For dirty samples, you may need to change the liner daily. For clean samples, it could last for hundreds of injections. A good practice is to monitor the peak shape of an active probe compound (like DPA). When you start to see peak tailing develop, it's time to change the liner.[5]

Data Summary and Recommended Parameters

The following table provides a starting point for developing a robust GC method for this compound analysis. These parameters should be optimized for your specific instrument and application.

ParameterRecommendationRationale
Injector Type Split/SplitlessProvides flexibility for various concentration levels.
Injector Temp. 250°C (optimize)Balances efficient volatilization with minimizing thermal degradation.[7]
Liner Type Deactivated, Tapered (e.g., Siltek)Minimizes active sites and focuses the sample onto the column.[6]
Carrier Gas Helium or HydrogenInert carrier gases. Helium is standard; Hydrogen can provide faster analysis.
Flow Rate 1.0 - 1.5 mL/min (constant flow)Typical flow rate for a 0.25 mm ID column, providing good efficiency.[6]
Column 30m x 0.25mm, 0.25µm, 5% Phenyl-typeInert, general-purpose column with good selectivity for DPA.[6][10]
Oven Program Initial: 50-100°C, hold 1-2 minAllows for solvent focusing.
Ramp: 10-25°C/min to 280-300°CSeparates DPA from solvent and other analytes.
Final Hold: 2-5 minEnsures elution of all components.
Detector FID or MSFID is robust and universal for hydrocarbons. MS provides confirmation.
Detector Temp. 280 - 310°CMust be hot enough to prevent condensation of analytes.

References

  • DiVA portal. (n.d.). This compound with Special Reference to the Formation of a Stabilizing Product Bonded to Nitro-cellulose. Retrieved from [Link]

  • Kadar, A., et al. (2019). A simple GC–MS method for the determination of this compound, tolylfluanid propargite and phosalone in liver fractions. Journal of Chromatography B, 1113, 69-76. Retrieved from [Link]

  • Kadar, A., et al. (2019). A simple GC-MS method for the determination of this compound, tolylfluanid propargite and phosalone in liver fractions. PubMed. Retrieved from [Link]

  • Gómez-Ríos, G. A., et al. (2019). Estimating this compound in Gunshot Residues from a New Tool for Identifying both Inorganic and Organic Residues in the Same Sample. MDPI. Retrieved from [Link]

  • Restek Corporation. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). On the Chemical Reactions of this compound and its Derivatives with Nitrogen Dioxide at Normal Storage Temperature Conditions. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Decomposition of this compound in nitrocellulose based propellants-I. Optimization of a numerical model to concentration-time data for this compound and its primary degradation products determined by liquid chromatography with dual-amperometric detection. Retrieved from [Link]

  • Wikipedia. (n.d.). This compound. Retrieved from [Link]

  • Restek Corporation. (2020). Optimizing Splitless Injections: Inlet Temperature. Retrieved from [Link]

  • ResearchGate. (2019). Which GC column is best for analyse these compounds i.e Diethylamine, Toluene, Acetic acid?. Retrieved from [Link]

  • Agilent Technologies. (n.d.). The Inert Flow Path Story for GC and GC–MS: Eliminating the Weakest Links. Retrieved from [Link]

  • Lee, C. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of the Food and Drug Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Retrieved from [Link]

  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from [Link]

  • Phenomenex. (n.d.). Choose an Injection Temperature for both your Analytes and GC Column. Retrieved from [Link]

  • Phenomenex. (n.d.). Persistent Organic Pollutants by GC - Application Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of this compound in Powder by Pure this compound as External Standard Substance. Retrieved from [Link]

  • ResearchGate. (n.d.). Evaluation of this compound derivatives in apple peel using gradient reversed-phase liquid chromatography with ultraviolet-visible absorption and atmospheric pressure chemical ionization mass selective detection. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A simple GC-MS method for the determination of this compound, tolylfluanid propargite and phosalone in liver fractions. Retrieved from [Link]

  • University of Texas at Austin. (n.d.). Thermal Degradation of Aqueous Amines Used for Carbon Dioxide Capture. Retrieved from [Link]

  • ResearchGate. (n.d.). Decomposition pathways of this compound. Retrieved from [Link]

  • ScienceDirect. (n.d.). Minimizing thermal degradation in gas chromatographic quantitation of pentaerythritol tetranitrate. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Advanced GC Troubleshooting. Retrieved from [Link]

  • PubMed. (1984). The decomposition of benzodiazepines during analysis by capillary gas chromatography/mass spectrometry. Retrieved from [Link]

  • Wikipedia. (n.d.). Diphenhydramine. Retrieved from [Link]

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Technical Support Center: Enhancing the Aqueous Solubility of Diphenylamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the limited aqueous solubility of diphenylamine (DPA). As an aromatic amine with two phenyl groups, this compound is inherently hydrophobic, leading to significant difficulties in preparing homogenous aqueous solutions for experimental use. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to directly address these issues, explaining the scientific principles behind each recommended solution and offering detailed, field-proven protocols.

Frequently Asked Questions (FAQs)

Q1: What is the baseline solubility of this compound in water?

This compound is classified as poorly soluble to practically insoluble in water.[1][2] Its large, nonpolar structure, dominated by two hydrophobic phenyl rings, severely limits its interaction with polar water molecules.[3] The aqueous solubility is also temperature-dependent.

Table 1: Solubility of this compound in Water at Various Temperatures

Temperature Solubility (g / 100 mL)
0 °C 0.003
15 °C 0.00316
28 °C 0.007
50 °C 0.012
85 °C 0.032

(Data sourced from Sciencemadness Wiki[4])

Q2: Why is my commercial this compound yellow or brown instead of colorless?

Pure this compound is a colorless or white solid.[5] However, it is susceptible to oxidation, especially when exposed to air and light, which results in the formation of colored impurities.[3][5] This discoloration is common in commercial samples and does not typically affect its solubility properties, but it may be a concern for applications requiring high purity. Store DPA in a cool, dark place to minimize oxidation.[3][6]

Q3: What are the primary signs of solubility issues in my experiment?

Common indicators that you have exceeded the solubility limit of this compound include:

  • Precipitation: The formation of a solid (crystalline or amorphous) after adding DPA to your aqueous medium. This often occurs when diluting a concentrated stock solution made in an organic solvent.[7][8]

  • Cloudiness or Turbidity: A hazy or milky appearance in the solution, indicating the presence of undissolved, finely dispersed DPA particles.

  • Inconsistent Results: Poor solubility can lead to inaccurate and non-reproducible results in biological or chemical assays due to an unknown and variable concentration of the active compound in the solution phase.

Troubleshooting Guide & Experimental Protocols

This section addresses common problems encountered during the preparation of this compound solutions and provides validated protocols to overcome them.

Problem 1: My this compound crashed out of solution after I diluted my DMSO stock with an aqueous buffer.

This is the most frequent issue, known as "solvent-shifting" precipitation. This compound is readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO) but not in water.[9] When the concentrated DMSO stock is rapidly diluted into an aqueous buffer, the local concentration of the co-solvent (DMSO) drops dramatically, causing the hydrophobic DPA to precipitate.

Solution: Employ a solubilization strategy to maintain DPA in the aqueous phase. The choice of method depends on the experimental constraints (e.g., tolerance of cells to excipients, required final concentration).

start Start: Need to prepare aqueous DPA solution q1 Is your experiment sensitive to organic co-solvents (e.g., cell-based assay)? start->q1 q2 Is a low concentration (<50 µM) sufficient for your needs? q1->q2 Yes cosolvent Method 1: Co-Solvent System (e.g., DMSO/Ethanol) q1->cosolvent No surfactant Method 2: Surfactant Micellar Solubilization (e.g., Tween® 80, Polysorbate 20) q2->surfactant No, need higher conc. cyclodextrin Method 3: Cyclodextrin Inclusion Complex q2->cyclodextrin Yes ph_adjust Method 4: pH Adjustment (Acidification) (For non-biological systems) cosolvent->ph_adjust Alternative for non-biological systems

Caption: Decision workflow for selecting a DPA solubilization strategy.

Method 1: Using Co-solvents

Causality: Co-solvents like ethanol or DMSO work by reducing the overall polarity of the aqueous solvent system, making it more favorable for the hydrophobic DPA molecule to remain dissolved.[10] This is a simple and effective method for many chemical applications.

Experimental Protocol: Preparing a DPA Solution with a Co-solvent

  • Prepare Stock Solution: Dissolve this compound in 100% ethanol or DMSO to create a high-concentration stock (e.g., 10-50 mg/mL). Use sonication or gentle warming if necessary to ensure it is fully dissolved.

  • Intermediate Dilution (Optional but Recommended): If a high dilution factor is needed, perform an intermediate dilution of the stock solution into your aqueous buffer containing a small percentage of the co-solvent.

  • Final Dilution: Slowly add the stock solution dropwise into the final aqueous buffer while vortexing or stirring vigorously. This gradual addition helps prevent localized high concentrations that can lead to precipitation.

  • Final Concentration Check: Ensure the final concentration of the co-solvent is compatible with your experimental system. For many cell-based assays, the final DMSO concentration should be kept below 0.5%.

Troubleshooting Tip: If precipitation still occurs, try increasing the percentage of the co-solvent in the final solution or lowering the final DPA concentration.

Method 2: Using Surfactants

Causality: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form spherical structures called micelles in water. The hydrophobic tails of the surfactant molecules form the core of the micelle, creating a nonpolar microenvironment that can encapsulate poorly soluble compounds like DPA, effectively solubilizing them in the bulk aqueous phase.[11][12] Non-ionic surfactants like Polysorbates (Tween®) are commonly used in biological research due to their relatively low toxicity.[11][13]

Experimental Protocol: Micellar Solubilization of DPA

  • Prepare Stock Solution: Dissolve this compound in a suitable organic solvent like ethanol to create a concentrated stock (e.g., 10 mg/mL).

  • Prepare Surfactant Solution: In a separate tube, prepare your final aqueous buffer containing the desired surfactant (e.g., 0.1% - 1% Tween® 80 or Polysorbate 20).

  • Encapsulation: While vortexing the surfactant-containing buffer, add the DPA stock solution dropwise.

  • Equilibration: Allow the solution to stir for 15-30 minutes to ensure complete partitioning of the DPA into the micelles. The resulting solution should be clear.

  • Verification: Visually inspect the solution for any signs of precipitation or cloudiness before use.

Troubleshooting Tip: The choice and concentration of the surfactant may need to be optimized. If solubility is still an issue, consider screening different surfactants or increasing the surfactant concentration.[14][15]

Method 3: Using Cyclodextrins

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[16] They can form "inclusion complexes" by encapsulating a hydrophobic "guest" molecule, such as this compound, within their nonpolar core. This complex is water-soluble due to the hydrophilic outer surface of the cyclodextrin, significantly enhancing the apparent aqueous solubility of the guest molecule.[17] Studies have specifically demonstrated the successful formation of inclusion complexes between DPA and β-cyclodextrin (β-CD) or its more soluble derivative, 2-hydroxypropyl-β-cyclodextrin (HP-β-CD).[18][19][20]

cluster_1 2. Complex Formation DPA This compound (Hydrophobic) Complex Water-Soluble Inclusion Complex arrow_node + CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) DPA_in_CD DPA arrow2

Caption: Encapsulation of this compound (DPA) within a cyclodextrin cavity.

Experimental Protocol: Preparing a DPA-Cyclodextrin Inclusion Complex

  • Prepare Cyclodextrin Solution: Dissolve HP-β-CD in your desired aqueous buffer to a concentration of 10-20% (w/v). Stir until the solution is completely clear.

  • Prepare DPA Stock: Prepare a concentrated stock of DPA in a minimal amount of a volatile organic solvent like acetone or methanol (e.g., 50 mg/mL).

  • Complexation: Add the DPA stock solution dropwise to the stirring cyclodextrin solution.

  • Solvent Removal: Stir the mixture at room temperature overnight in a fume hood to allow for complex formation and complete evaporation of the organic solvent. Alternatively, use a rotary evaporator for faster solvent removal.

  • Final Preparation: The resulting clear aqueous solution contains the solubilized DPA-cyclodextrin complex. This stock can be sterile-filtered and diluted as needed for experiments.

Method 4: pH Adjustment

Causality: this compound is a weak base.[4] By lowering the pH of the solution with a strong acid, the amine group on DPA can be protonated, forming a diphenylammonium salt.[5] These ionic salts are generally more water-soluble than the neutral parent compound. This method is highly effective but is typically unsuitable for biological systems where pH must be tightly controlled.

Experimental Protocol: Acidic Solubilization of DPA

  • Prepare Acidic Buffer: Prepare your aqueous solvent and adjust the pH to a low value (e.g., pH 1-2) using a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).

  • Dissolution: Add the solid this compound directly to the acidic solution while stirring.

  • Observation: Continue stirring until the DPA is fully dissolved. Gentle heating may accelerate the process. The resulting solution contains the diphenylammonium salt.

Caution: This method drastically alters the pH and may not be suitable for pH-sensitive experiments or compounds. Always handle strong acids with appropriate personal protective equipment.

Quantitative Analysis of this compound

After preparing your solution, you may need to confirm the final concentration.

  • High-Performance Liquid Chromatography (HPLC): This is a precise method for separating and quantifying DPA and its derivatives.[21]

  • UV-Vis Spectrophotometry: DPA has a characteristic UV absorbance that can be used for quantification against a standard curve.

  • Dische this compound Test: While traditionally used for DNA estimation, this colorimetric reaction relies on the interaction of this compound with acid-degraded deoxyribose.[22][23] The principle of DPA's color change in the presence of certain analytes under acidic conditions is well-established.[5]

References

  • Wikipedia. (n.d.). This compound. Retrieved from Wikipedia. [Link]

  • Solubility of Things. (n.d.). This compound. Retrieved from Solubility of Things. [Link]

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  • Sopyan, I., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. [Link]

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  • Parmar, K., & Patel, J. (2014). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH. [Link]

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  • LookChem. (n.d.). This compound PRODUCT IDENTIFICATION. Retrieved from LookChem. [Link]

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  • Rajamohan, R., et al. (2011). Effect of inclusion complexation on the photophysical behavior of this compound in β-cyclodextrin medium: a study by electronic spectra. PubMed. [Link]

  • OSHA. (2023). This compound. Retrieved from Occupational Safety and Health Administration. [Link]

  • ResearchGate. (2013). Study of inclusion complex of ??-cyclodextrin and this compound: Photophysical and electrochemical behaviors. Retrieved from ResearchGate. [Link]

  • Bitesize Bio. (n.d.). DNA-Dische this compound Determination. Retrieved from Bitesize Bio. [Link]

  • Esteves, C., et al. (2019). Estimating this compound in Gunshot Residues from a New Tool for Identifying both Inorganic and Organic Residues in the Same Sample. MDPI. [Link]

  • ResearchGate. (2018). Qualitative and Quantitative Analysis of this compound and N-nitrosothis compound Using High Performance Thin Layer Chromatography Method. Retrieved from ResearchGate. [Link]

  • Kroll, P., et al. (2022). Solubilization of Aldehydes and Amines in Aqueous C i E j Surfactant Aggregates. PubMed. [Link]

  • ResearchGate. (2001). Determination of this compound and its mono-derivatives in single-base gun propellants during aging by High Performance Liquid Chromatography. Retrieved from ResearchGate. [Link]

  • ResearchGate. (2018). Solvent to solubilize this compound? Retrieved from ResearchGate. [Link]

  • Slideshare. (n.d.). Estimation of dna by this compound method. Retrieved from Slideshare. [Link]

  • RVSKVV. (n.d.). GENERAL AGRICULTURE. Retrieved from RVSKVV. [Link]

  • Journal of Pharmaceutical Science and Technology. (2011). Characterization of Cyclodextrin Inclusion Complexes – A Review. Retrieved from JPST. [Link]

  • Amaris Chemical Solutions. (n.d.). Surfactants(cosmetic). Retrieved from Amaris Chemical Solutions. [Link]

  • PMC - NIH. (2020). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Retrieved from PMC - NIH. [Link]

  • Google Patents. (1960). Process for the preparation of diphenylamines.
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  • MDPI. (2024). Fundamentals of Cubic Phase Synthesis in PbF 2 –EuF 3 System. Retrieved from MDPI. [Link]

  • Canada.ca. (2019). The this compound Spot Test for Cellulose Nitrate in Museum Objects – Canadian Conservation Institute (CCI) Notes 17/2. Retrieved from Canada.ca. [Link]

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Technical Support Center: Minimizing Auto-oxidation of Diphenylamine in Antioxidant Studies

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers utilizing Diphenylamine (DPA) in antioxidant studies. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you mitigate the inherent challenge of DPA auto-oxidation. The integrity of your experimental results depends on understanding and controlling this phenomenon.

Section 1: The "Why": Understanding this compound Auto-Oxidation

This section explains the fundamental chemistry behind DPA instability and its impact on experimental outcomes.

Q1: What is DPA auto-oxidation and why is it a critical problem in my research?

This compound is an aromatic amine that, despite its use in antioxidant assays, is itself susceptible to oxidation when exposed to common laboratory conditions.[1][2] Auto-oxidation is a process where DPA reacts with atmospheric oxygen, often accelerated by light or heat, without the need for a strong oxidizing agent.[3]

The process begins with the loss of a hydrogen atom from the amine group to form a diphenylamino radical (DPA•).[4] This radical is highly reactive and can undergo further reactions, including dimerization and polymerization, to form a cascade of colored products.[5][6] One of the initial, well-known products is N,N'-diphenylbenzidine, which is itself easily oxidized to a deep blue or violet compound.[7][8]

Why it's a problem:

  • Assay Interference: In antioxidant assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, the goal is to measure the ability of a test compound to scavenge radicals.[9] If the DPA standard or control is auto-oxidizing, it generates its own radical species and colored compounds, leading to inaccurate absorbance readings and a gross overestimation or underestimation of the antioxidant capacity of your test compound.

  • Reproducibility Issues: The rate of auto-oxidation can vary depending on subtle changes in lab conditions (e.g., light intensity, oxygen exposure, temperature), leading to poor reproducibility between experiments.[3]

  • Reagent Degradation: Auto-oxidation degrades the purity of your DPA stock, compromising the validity of any experiment that relies on a precise concentration of the compound.

G cluster_triggers Initiating Factors DPAH This compound (DPAH) (Colorless) DPARadical Diphenylamino Radical (DPA•) DPAH->DPARadical - H• Dimer Dimerization & Polymerization (e.g., N,N'-diphenylbenzidine) DPARadical->Dimer ColoredProducts Further Oxidized Products (Blue/Violet) Dimer->ColoredProducts Oxidation O2 Oxygen (O₂) O2->DPARadical Light Light (UV/Visible) Light->DPARadical Heat Heat (Temp.) Heat->DPARadical Impurities Metal Ions / Impurities Impurities->DPARadical

Caption: Simplified pathway of DPA auto-oxidation.

Q2: What are the primary factors that trigger DPA auto-oxidation?

Several environmental and chemical factors can initiate or accelerate the degradation of DPA. Proactively controlling these is the key to reliable data.

  • Oxygen: As the primary reactant, atmospheric oxygen is the main driver of auto-oxidation.[1] Commercial samples are often yellow or brown due to oxidized impurities from air exposure.[10]

  • Light: DPA is sensitive to light, particularly UV radiation, which provides the energy to initiate radical formation.[2][3][11] Storing DPA in clear containers on a lab bench will lead to rapid discoloration and degradation.

  • Heat: Elevated temperatures increase the kinetic energy of molecules, accelerating the rate of oxidation.[3] Storing solutions at room temperature is often insufficient for long-term stability.

  • Impurities: Trace metal ions (e.g., iron, copper) in solvents or from glassware can catalyze oxidation reactions. Impurities within the commercial DPA itself can also act as starting points for degradation.[10]

  • Solvent Choice: The polarity and purity of the solvent can influence the stability of DPA.[12] Solvents prone to forming peroxides over time (e.g., older ethers or THF) should be avoided unless freshly purified.

  • pH: In acidic media, the DPA oxidation mechanism involves its protonated form, which can alter the reaction pathway and rate.[5][13]

Section 2: Troubleshooting Guide & Proactive Prevention

This section provides practical, cause-and-effect solutions to common problems encountered during experiments.

Reagent Preparation & Handling

Q: My solid, commercial DPA is tan/brown. Can I still use it? A: It is strongly advised not to use discolored DPA directly. The color indicates the presence of oxidation products that will interfere with your assay.[10] Using it as-is introduces a significant, unquantified error from the start. You should either purchase a new, high-purity bottle or purify the existing material. A simple surface wash can often be effective for removing impurities without resorting to a full recrystallization (see SOP 1).

Q: What is the best way to prepare a stable DPA stock solution? A: The key is to control the environment during preparation. You must minimize exposure to oxygen and light. This involves using deoxygenated solvents and preparing the solution under a blanket of inert gas (nitrogen or argon). See SOP 2 for a detailed, step-by-step protocol.

Q: Which solvent should I use, and how should I prepare it? A: The choice depends on your assay. For many antioxidant assays, high-purity methanol or ethanol are common choices.[9][14] Regardless of the solvent, you must ensure it is free of oxygen and peroxides.

  • Solvent Preparation: Use HPLC-grade or equivalent purity solvents. To deoxygenate, sparge the solvent with a gentle stream of high-purity nitrogen or argon for 15-30 minutes immediately before use. This displaces dissolved oxygen.

  • Validation: Never use solvents from bottles that have been open for long periods without checking for peroxides, especially for solvents like ethers.

Experimental Setup

Q: How can I prevent oxygen from interfering during my experiment? A: All experimental steps should be performed with minimal exposure to air.

  • Inert Atmosphere: If possible, conduct your assay in a glove box. If not, use sealed vials (e.g., with septa) and purge the headspace with nitrogen or argon before adding your reagents.

  • Reagent Handling: Use gas-tight syringes to transfer solutions. When mixing, do not use a vortexer which introduces large amounts of air. Instead, gently invert the sealed vial or use a magnetic stirrer in a closed system.

Q: My DPA control solution (DPA + solvent, no antioxidant) is changing color during the assay incubation time. What does this mean? A: This is a direct observation of auto-oxidation occurring under your specific assay conditions. This is your baseline degradation rate. If the color change is rapid, it indicates a significant issue with oxygen, light exposure, or contamination. You must optimize your procedure to minimize this change. The absorbance change in this control must be measured and used to correct the data from your test samples.

Q: What control experiments are absolutely essential? A: To ensure your data is valid, you must run the following controls in parallel with every experiment:

  • Solvent Blank: Your solvent alone, to zero the spectrophotometer.

  • DPA Auto-oxidation Control: DPA in the final assay solvent, incubated under the exact same conditions (time, temperature, light) as your samples. This measures the background signal from DPA degradation.

  • Sample Color Control: Your test antioxidant in the solvent (without DPA), to see if it has any native absorbance at the monitoring wavelength.

  • Positive Control: A well-characterized, stable antioxidant (e.g., Trolox) to validate that the assay is working correctly.

Storage of Solutions

Q: How should I store my DPA stock and working solutions to maximize their shelf-life? A: Proper storage is non-negotiable. Improperly stored solutions can degrade within hours. Solid DPA should be stored in a cool, dark, and dry place.[11]

Table 1: Recommended Storage Conditions for DPA Solutions

ParameterRecommendationRationale & Causality
Container Amber glass vials with PTFE-lined screw caps or septa.Prevents light exposure which catalyzes oxidation.[3][11] PTFE liners provide an inert seal.
Atmosphere Purge the headspace of the vial with high-purity Nitrogen or Argon before sealing.Displaces oxygen, the primary reactant in auto-oxidation.[15]
Temperature Store at 2-8°C.[16] For long-term storage (>1 week), consider -20°C.Low temperatures significantly slow the kinetic rate of the oxidation reaction.[3]
Preparation Prepare fresh working solutions from the stock for each experiment.Minimizes the impact of degradation that may occur even under optimal storage.
Labeling Clearly label with compound name, concentration, solvent, and date of preparation.Ensures traceability and prevents the use of expired or degraded solutions.

Section 3: Standard Operating Procedures (SOPs)

These protocols are designed to be self-validating systems for minimizing DPA auto-oxidation.

SOP 1: Purification of Commercial this compound by Surface Washing

This protocol is adapted from methods designed to remove surface impurities without full recrystallization.[17]

Objective: To remove colored oxidation products from the surface of solid DPA granules.

Materials:

  • Discolored commercial this compound

  • Methanol (HPLC-grade)

  • Deionized water

  • Büchner funnel and filter flask

  • Filter paper

  • Spatula

  • Beaker

  • Vacuum oven or desiccator

Procedure:

  • Prepare a washing solution of 70:30 Methanol:Water (v/v). Cool the solution to ~4°C.

  • Weigh the desired amount of solid DPA into a beaker.

  • Add a small volume of the cold washing solution, just enough to create a slurry.

  • Gently swirl the slurry for 30-60 seconds. The goal is to dissolve the surface impurities, not the bulk DPA.

  • Quickly pour the slurry into a Büchner funnel under vacuum to collect the DPA crystals.

  • Wash the collected crystals with another small portion of the cold solvent.

  • Continue to pull vacuum for several minutes to air-dry the crystals.

  • Transfer the purified, near-white crystals to a clean watch glass and dry completely in a vacuum oven at low heat (<40°C) or in a vacuum desiccator.

  • Store the purified solid in a tightly sealed amber glass vial in the dark.

Validation: The purified DPA should be a white or off-white crystalline solid. A solution prepared from this solid should be colorless.

SOP 2: Preparation of a Stabilized this compound Stock Solution

Objective: To prepare a DPA stock solution with minimal initial oxidation and package it for maximum stability.

Materials:

  • Purified this compound (from SOP 1)

  • HPLC-grade solvent (e.g., Ethanol)

  • High-purity Nitrogen or Argon gas with regulator and tubing

  • Volumetric flask (amber glass)

  • Small amber glass vials with PTFE-lined caps

  • Gas-tight syringe

Procedure:

  • Deoxygenate Solvent: Place the required volume of solvent in an appropriate flask. Sparge with Nitrogen or Argon gas for at least 20 minutes.

  • Weigh DPA: Accurately weigh the required mass of purified DPA directly into the amber volumetric flask.

  • Dissolve under Inert Gas: Gently flush the headspace of the volumetric flask with the inert gas. While maintaining a gentle positive pressure of the gas, add the deoxygenated solvent to the flask using a cannula or a pipette.

  • Stopper the flask and gently swirl to dissolve the DPA completely. Avoid vigorous shaking.

  • Once dissolved, fill the flask to the calibration mark with the deoxygenated solvent.

  • Aliquot for Storage: Immediately aliquot the stock solution into smaller, single-use amber vials.

  • Before capping each vial, flush the headspace with inert gas for 10-15 seconds.

  • Seal the vials tightly and store them at 2-8°C in the dark.

Validation: A freshly prepared solution should be completely colorless. An aliquot stored for one week should show no visible color change.

SOP 3: General Workflow for an Antioxidant Assay using DPA

This workflow highlights the critical points for preventing auto-oxidation during an experimental run.

G start Start reagent_prep 1. Reagent Preparation - Purify Solid DPA (SOP 1) - Deoxygenate Solvents (N₂/Ar Sparge) start->reagent_prep solution_prep 2. Solution Preparation - Prepare DPA Stock (SOP 2) - Prepare Test Compounds - Use Amber Glassware reagent_prep->solution_prep assay_setup 3. Assay Setup (Under N₂/Ar) - Pipette Reagents into Sealed Vials - Include All Controls - Purge Headspace Before Sealing solution_prep->assay_setup incubation 4. Incubation - Protect from Light (Foil/Dark Box) - Maintain Constant Temperature assay_setup->incubation acquisition 5. Data Acquisition - Spectrophotometer or HPLC - Read Promptly After Incubation incubation->acquisition analysis 6. Data Analysis - Correct for Auto-oxidation Control - Validate with Positive Control acquisition->analysis end End analysis->end

Caption: Experimental workflow for minimizing DPA auto-oxidation.

Section 4: Frequently Asked Questions (FAQs)

FAQ 1: Can I use a standard benchtop vortexer to mix my DPA solutions after adding reagents? No. Vortexing is one of the most efficient ways to introduce atmospheric oxygen into a solution, which will dramatically accelerate auto-oxidation. You should always mix by gentle inversion of a sealed vial or by using a magnetic stirrer within a closed system.

FAQ 2: How can I quantify the rate of auto-oxidation in my control sample? You can perform a simple kinetic experiment. Prepare the "DPA Auto-oxidation Control" (DPA in solvent) and measure its absorbance at the analytical wavelength (e.g., 517 nm for a DPPH-like assay) at time zero and then at regular intervals over the course of your planned incubation period. Plotting absorbance vs. time will give you the rate of background signal generation.

FAQ 3: Are there more stable alternatives to DPA for validating antioxidant assays? Yes. For assays like DPPH, Trolox (a water-soluble analog of Vitamin E) is a widely used and more stable reference standard. Ascorbic acid is also common but has its own stability issues. The choice of standard should be guided by the specific goals and chemical nature of your assay.

FAQ 4: My assay involves a strongly acidic medium. What special precautions should I take? DPA oxidation can be particularly complex in acidic solutions.[5][13] It is crucial that your "DPA Auto-oxidation Control" perfectly matches the pH and acid composition of your test samples. The rate of degradation may be different than in neutral organic solvents, making this control even more critical for accurate data correction.

Section 5: References

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  • Bacuni, M., et al. (2021). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Molecules, 26(15), 4467. [Link]

  • Pankratov, A. N. (2001). Structure of the Products of the Oxidation of this compound, the First Member in a Family of Analytical Redox Reagents. ResearchGate. [Link]

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  • Teshima, N., et al. (2019). This compound: An unusual antioxidant. ResearchGate. [Link]

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Diphenylamine Redox Indicator: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing diphenylamine and its derivatives as redox indicators. It is structured to address common issues encountered during titrations, with a focus on the critical role of pH in achieving sharp and accurate endpoints.

Section 1: Understanding the Mechanism

Before troubleshooting, it's essential to understand how this compound functions. The color change is not a simple, single-step reaction.

Q1: What is the chemical mechanism behind the this compound color change?

A: The functionality of this compound as a redox indicator involves a two-step oxidation process. Initially, this compound is oxidized to a colorless intermediate, N,N'-diphenylbenzidine. This intermediate is the true indicator. In the presence of a slight excess of the oxidizing titrant at the endpoint, diphenylbenzidine undergoes a further reversible oxidation to form a highly colored quinoid-type compound, which is a deep violet or blue-violet.[1][2]

The overall reaction can be summarized as:

  • Step 1 (Colorless): 2 this compound → N,N'-Diphenylbenzidine (colorless) + 2H⁺ + 2e⁻

  • Step 2 (Colored): N,N'-Diphenylbenzidine (colorless) ⇌ Diphenylbenzidine Violet (violet) + 2H⁺ + 2e⁻

This mechanism underscores the importance of the chemical environment, as the reaction both consumes the analyte (via the titrant) and involves the release of protons (H⁺).

Diphenylamine_Mechanism cluster_0 Oxidation Pathway DPA This compound (Colorless) DPB N,N'-Diphenylbenzidine (Colorless Intermediate) DPA->DPB + Oxidant (-2e⁻, -2H⁺) DPBV Diphenylbenzidine Violet (Deep Violet) DPB->DPBV + Excess Oxidant (-2e⁻, -2H⁺) (Endpoint)

Caption: Oxidation pathway of this compound indicator.

Section 2: Troubleshooting pH and Endpoint Issues

Most issues with this compound arise from an improperly controlled chemical environment. The following Q&A guide addresses the most common problems.

Q2: Why is my endpoint color faint, fleeting, or developing too early?

A: This is the most common failure mode and is almost always linked to incorrect acidity. The oxidation of this compound is a proton-releasing reaction. According to Le Châtelier's principle, a high concentration of protons (a low pH) is required to ensure the reaction proceeds correctly at its standard transition potential of +0.76V.[1][2]

  • Insufficient Acid (High pH): If the solution is not strongly acidic, the indicator will be oxidized at a lower potential. This means it will react before the analyte (e.g., Fe²⁺) is fully consumed, leading to a premature and often indistinct endpoint.

  • Excessively Strong Acid (Very Low pH): While strong acidity is necessary, extremely harsh conditions can sometimes lead to the decomposition of the oxidized violet product, causing the color to fade after formation.[3]

Solution: Ensure the titration is performed in a strongly acidic medium, typically using sulfuric acid (H₂SO₄).[2][4]

Q3: I'm titrating Fe²⁺ with dichromate (K₂Cr₂O₇), and the endpoint isn't sharp. Why?

A: This specific titration presents a classic challenge: the standard electrode potential of the indicator system (this compound, E⁰ = +0.76V) is very close to that of the analyte system (Fe³⁺/Fe²⁺, E⁰ = +0.77V).[1][2] This proximity causes the indicator to start changing color before the equivalence point is reached, resulting in a gradual, drawn-out endpoint rather than a sharp, single-drop change.

Solution: The addition of phosphoric acid (H₃PO₄) is essential for this titration. Phosphoric acid serves two critical functions:

  • Lowers the Analyte Potential: It forms a stable, colorless complex with the ferric ions (Fe³⁺) produced during the titration.[1][2] This complexation lowers the concentration of free Fe³⁺, which in turn reduces the formal potential of the Fe³⁺/Fe²⁺ couple, making the Fe²⁺ a stronger reducing agent. This creates a larger potential gap between the analyte and the indicator, ensuring the Fe²⁺ reacts completely before the indicator begins to oxidize.

  • Eliminates Color Interference: The colorless phosphate complex also removes the yellow color of the Fe³⁺ ions, which would otherwise obscure the violet endpoint.[1]

Troubleshooting_Workflow Problem Problem: Faint, Premature, or Drifting Endpoint CheckAcid Is the solution strongly acidic? (e.g., with H₂SO₄) Problem->CheckAcid CheckPhos Are you titrating Fe²⁺ with Cr₂O₇²⁻? CheckAcid->CheckPhos Yes AddAcid Solution: Add sufficient H₂SO₄ to lower pH. CheckAcid->AddAcid No AddPhos Solution: Add H₃PO₄ to the analyte solution before titration. CheckPhos->AddPhos Yes OK Problem Resolved CheckPhos->OK No / N/A RootCauseAcid Root Cause: Indicator potential is pH-dependent. Insufficient acid causes premature oxidation. AddAcid->RootCauseAcid AddAcid->OK RootCausePhos Root Cause: Potentials of indicator and Fe²⁺/Fe³⁺ overlap. H₃PO₄ complexes Fe³⁺, lowering its potential. AddPhos->RootCausePhos AddPhos->OK

Caption: Troubleshooting workflow for common endpoint issues.

Q4: Should I use this compound or a sulfonate derivative like Sodium this compound Sulfonate?

A: The choice depends on your solvent system.

  • This compound: Is soluble in concentrated sulfuric acid and organic solvents but is only moderately soluble in water.[5][6] It is typically prepared in concentrated H₂SO₄.

  • Barium or Sodium this compound Sulfonate: These derivatives were developed to improve aqueous solubility.[5] They are excellent choices for titrations in aqueous media, providing a sharper color change and a slightly higher transition potential (+0.85V), which can be advantageous in some systems.[7][8]

Section 3: Protocols and Data

Protocol 3.1: Preparation of this compound Indicator (1% in H₂SO₄)

WARNING: This procedure involves concentrated acid and generates significant heat. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Always add acid to water slowly, never the other way around.

  • Prepare Diluted Acid: In a fume hood, place 10 mL of deionized water into a borosilicate glass beaker set in an ice bath. Very slowly and with continuous stirring, add 90 mL of concentrated sulfuric acid to the water.[9]

  • Dissolve Indicator: Once the acid solution has cooled to room temperature, add 1.0 g of this compound powder in small portions, stirring until fully dissolved.[10] The resulting solution should be colorless or pale yellow.

  • Storage: Store the solution in a tightly sealed glass bottle with a corrosion-resistant cap (e.g., polyethylene). Label clearly as "1% this compound in 90% H₂SO₄" and "CORROSIVE". The reagent is stable for several years.[9]

Protocol 3.2: Standard Titration of Ferrous Ammonium Sulfate (FAS) with K₂Cr₂O₇
  • Sample Preparation: Pipette a known volume (e.g., 20.0 mL) of the ferrous ammonium sulfate (Mohr's salt) solution into a 250 mL Erlenmeyer flask.

  • Acidification: Add approximately 10 mL of dilute (e.g., 6M) sulfuric acid.[2]

  • Potential Adjustment: Add 5 mL of 85% orthophosphoric acid and swirl to mix.[2]

  • Indicator Addition: Add 2-3 drops of the prepared this compound indicator solution.

  • Titration: Titrate with a standardized potassium dichromate solution from a burette. The solution will initially be light green (due to Cr³⁺ formation). Swirl the flask continuously.

  • Endpoint: The endpoint is reached when the first permanent, sharp color change from green to an intense blue-violet occurs.[2][6]

Data Table: Comparison of Redox Indicators

The following table summarizes the properties of this compound and other common redox indicators. This data is crucial for selecting the appropriate indicator based on the potentials of your titrant and analyte systems.

IndicatorTransition Potential (V vs. SHE)Color Change (Reduced → Oxidized)pH Dependence
Methylene Blue+0.53 VColorless → BlueDependent
This compound +0.76 V Colorless → Violet Dependent
This compound Sulfonate +0.85 V Colorless → Red-Violet Dependent
N-Phenylanthranilic acid+1.08 VColorless → Violet-RedDependent
Ferroin+1.06 VRed → Pale BlueIndependent

Data sourced from multiple references.[7][11]

Section 4: Frequently Asked Questions (FAQs)

Q5: What is the "indicator error" and how does it relate to this compound? A: Indicator error is the slight difference between the observed endpoint (color change) and the true stoichiometric equivalence point.[12] With this compound, this error can be significant if the pH is not correctly adjusted or if phosphoric acid is omitted in Fe²⁺ titrations, as the indicator will consume a small amount of titrant before the equivalence point is reached. Correctly preparing the titration medium as described above minimizes this error.

Q6: Can this compound be used for titrations with potassium permanganate? A: It is generally not recommended. Potassium permanganate is a very strong oxidizing agent and is intensely colored itself. In most cases, the purple color of the permanganate ion (MnO₄⁻) serves as its own indicator; the first persistent pink hue in the solution signals the endpoint.[13][14] Using a separate indicator like this compound is unnecessary and can be problematic as the strong oxidant may irreversibly destroy the indicator.

Q7: The indicator solution itself has turned slightly blue/brown in storage. Is it still usable? A: Yes. A slight tinge of color developing over time is often due to minor oxidation from impurities or air. The reagent can typically still be used effectively, as the concentration of the oxidized form is negligible compared to the amount that will be oxidized at the endpoint of a titration.[9]

References

  • Wikipedia. this compound.[Link]

  • Delloyd's Lab Tech. Preparation of Titration Indicators.[Link]

  • Faculty of Pharmacy, Tanta University. (2018). Practical Pharmaceutical Analytical Chemistry - II.
  • Brainly.in. (2021). How does this compound act as a redox indicator?[Link]

  • Weber State University. Reagent Preparations.[Link]

  • IUPAC.Redox indicators.
  • Quora. (2017). Why is this compound used in a chemistry lab?[Link]

  • State, H. M. (1936). Preparation of this compound Indicator Solution. Industrial & Engineering Chemistry Analytical Edition. [Link]

  • Canadian Conservation Institute (CCI). (2019). The this compound Spot Test for Cellulose Nitrate in Museum Objects. Government of Canada. [Link]

  • ResearchGate. (2000). Influence of the acidity on the kinetics of this compound oxidation by peroxodisulfate anions.[Link]

  • YouTube. (2023). Preparation of 1% Soln of this compound. Spectrum Classes. [Link]

  • YouTube. (2020). Redox titration of K2Cr2O7 vs FAS | Indicator this compound. Spectrum Classes. [Link]

  • VLab @ ANDC. Redox-Titration. Amrita Vishwa Vidyapeetham. [Link]

  • Pure and Applied Chemistry. Redox indicators. Characteristics and applications.[Link]

  • Scribd. There Are Two Common Types of Redox Indicators.[Link]

  • HiMedia Laboratories. Sodium this compound-4-sulfonate, (Redox indicator), Practical grade.[Link]

  • Image and Video Exchange Forum. (2013). Selecting an Indicator for a Redox Titration.[Link]

  • ElectronicsAndBooks. this compound SULFONIC ACID AS A NEW OXIDATION-REDUCTION INDICATOR.[Link]

  • Chemistry LibreTexts. (2021). Redox Titration.[Link]

  • ResearchGate. INDICATOR CORRECTIONS FOR this compound, DIPHENYLBENZIDINE AND this compound SULFONIC ACID.[Link]

  • ResearchGate. (2019). The Use of this compound Sulfonate Redox Indicator in Spectrophotometric Micro-determination of Non-Steroidal Anti-Inflammatory Drugs.[Link]

  • Analytical chemistry.
  • Titrations.info. End point detection in titration.[Link]

  • JP XIV.Endpoint Detection Methods in Titrimetry.
  • YouTube. (2023). How Do You Find The Endpoint In Titration Basics? Chemistry For Everyone. [Link]

  • TutorChase. How do you determine the end point in a titration?[Link]

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Validation & Comparative

A Researcher's Guide to DNA Quantification: Diphenylamine vs. PicoGreen

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of molecular biology, accurate quantification of DNA is a critical checkpoint for a multitude of downstream applications, from next-generation sequencing to drug development. The choice of quantification method can significantly impact experimental outcomes. This guide provides an in-depth comparison of two distinct methods: the classic colorimetric diphenylamine assay and the modern fluorometric PicoGreen assay. As a Senior Application Scientist, this guide aims to provide not just protocols, but the scientific rationale to empower researchers in making an informed decision for their specific needs.

The Fundamental Principles: A Tale of Two Chemistries

The this compound and PicoGreen assays, while both aiming to quantify DNA, operate on fundamentally different principles. Understanding these mechanisms is key to appreciating their respective strengths and weaknesses.

This compound Assay: A Reaction with the Sugar Backbone

The this compound assay is a colorimetric method that relies on a chemical reaction with the deoxyribose sugar component of DNA. Under acidic conditions and heat, the 2-deoxyribose is converted to hydroxylevulinic aldehyde. This aldehyde then reacts with this compound to produce a blue-colored complex.[1][2][3][4] The intensity of the blue color, measured spectrophotometrically at approximately 595 nm, is directly proportional to the amount of DNA present.[1][2] It is important to note that this reaction is not specific to DNA, but to 2-deoxypentose sugars in general.[1]

PicoGreen Assay: High-Affinity Intercalation with dsDNA

The PicoGreen assay is a fluorescence-based method that utilizes a highly sensitive fluorescent dye, PicoGreen.[5][6] This dye exhibits a strong preference for binding to double-stranded DNA (dsDNA).[6][7] Upon intercalation into the DNA double helix, the PicoGreen dye undergoes a conformational change that results in a dramatic increase in its fluorescence quantum yield, emitting a bright green fluorescence.[6] The fluorescence intensity, measured with excitation and emission maxima around 502 nm and 523 nm respectively, is directly proportional to the amount of dsDNA in the sample.[6][7] This method is highly specific for dsDNA, with minimal fluorescence contribution from single-stranded DNA (ssDNA) or RNA.[8][9]

At a Glance: this compound vs. PicoGreen

The following table summarizes the key performance characteristics of the this compound and PicoGreen assays, providing a clear side-by-side comparison for researchers.

FeatureThis compound AssayPicoGreen Assay
Principle Colorimetric reaction with deoxyribose sugar[1][2]Fluorescence intercalation into dsDNA[6][7]
Specificity Reacts with 2-deoxypentose sugars, not specific to DNA[1]Highly specific for double-stranded DNA (dsDNA)[8][9]
Sensitivity Low, in the microgram (µg) range[10][11]High, down to the picogram (pg) range[5][8][12]
Dynamic Range Narrow, typically 50-500 µg/mL[2]Wide, spanning over four orders of magnitude (e.g., 25 pg/mL to 1000 ng/mL)[8][9][12]
Throughput Low, manual and time-consuming[11]High, adaptable to microplate format for automated reading[12][13]
Interfering Substances Sugars, aldehydes, and other compounds that react with this compound[14]Intercalating agents, some detergents, and high salt concentrations can affect the signal[15][16]
Instrumentation Spectrophotometer or colorimeter[1]Fluorometer or fluorescence microplate reader[12][13]
Protocol Complexity Requires heating step and use of corrosive acids[1][2]Simple mix-and-read protocol at room temperature[12][13]

Experimental Protocols: A Step-by-Step Guide

To ensure robust and reproducible results, it is crucial to follow a well-defined protocol. Below are detailed, self-validating methodologies for both the this compound and PicoGreen assays.

This compound DNA Quantification Protocol

This protocol is a classic method for DNA estimation. The key to its success lies in the careful preparation of reagents and consistent incubation times.

Reagents:

  • This compound Reagent: Dissolve 1 g of this compound in 100 ml of glacial acetic acid. Add 2.5 ml of concentrated sulfuric acid. This reagent should be prepared fresh.[1][4]

  • Standard DNA Solution: A known concentration of DNA (e.g., calf thymus DNA) at 0.25 mg/ml.[1]

  • Unknown DNA Sample: Your DNA sample of unknown concentration.

  • Saline Citrate Buffer (optional): For sample dilution.[1]

Procedure:

  • Prepare Standards: Create a series of DNA standards by pipetting 0.2, 0.4, 0.6, 0.8, and 1.0 ml of the standard DNA solution into separate test tubes. Adjust the final volume in each tube to 1 ml with distilled water.[1]

  • Prepare Unknown: In a separate test tube, pipette a known volume (e.g., 0.5 ml) of your unknown DNA sample and adjust the final volume to 1 ml with distilled water.[1]

  • Prepare Blank: In another test tube, add 1 ml of distilled water to serve as the blank.[1]

  • Reaction: Add 5 ml of the this compound reagent to all test tubes (standards, unknown, and blank).[1]

  • Incubation: Place all the test tubes in a boiling water bath for 15 minutes.[1]

  • Cooling: Cool the test tubes to room temperature.

  • Measurement: Measure the absorbance of the blue-colored solution at 595 nm using a spectrophotometer, with the blank solution used to zero the instrument.[1]

  • Quantification: Plot a standard curve of absorbance versus DNA concentration for the standards. Use the absorbance of the unknown sample to determine its concentration from the standard curve.[1]

PicoGreen dsDNA Quantification Protocol

This protocol is designed for high-throughput applications and offers superior sensitivity. Protecting the PicoGreen reagent from light is critical for maintaining its performance.

Reagents:

  • Quant-iT™ PicoGreen™ dsDNA Assay Kit: This typically includes the PicoGreen reagent, a 20X TE buffer, and a DNA standard.[17]

  • 1X TE Buffer: Prepare by diluting the 20X TE buffer with nuclease-free water.[12]

  • PicoGreen Working Solution: Dilute the concentrated PicoGreen reagent 200-fold in 1X TE buffer. Prepare this solution fresh and protect it from light.[12]

  • Standard DNA Solution: Prepare a working stock of DNA standard (e.g., 2 µg/mL) by diluting the provided standard.[8]

Procedure:

  • Prepare Standards: In a 96-well black microplate, prepare a dilution series of the DNA standard in 1X TE buffer (100 µL final volume per well). Include a blank with only 1X TE buffer.[12]

  • Prepare Unknowns: Add 100 µL of your unknown DNA samples to separate wells of the microplate. It may be necessary to dilute your samples to fall within the linear range of the assay.[13]

  • Add PicoGreen Reagent: Add 100 µL of the PicoGreen working solution to each well containing standards and unknowns. Mix gently.[12]

  • Incubation: Incubate the plate for 2-5 minutes at room temperature, protected from light.[8][12]

  • Measurement: Measure the fluorescence using a microplate reader with excitation at ~480 nm and emission at ~520 nm.[8]

  • Quantification: Subtract the fluorescence of the blank from all measurements. Plot a standard curve of fluorescence versus DNA concentration for the standards. Use the fluorescence of the unknown samples to determine their concentrations from the standard curve.[8]

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the key steps in each protocol.

Diphenylamine_Workflow cluster_prep Sample Preparation cluster_reaction Reaction & Incubation cluster_measurement Measurement & Analysis prep_standards Prepare DNA Standards add_dpa Add this compound Reagent prep_standards->add_dpa prep_unknown Prepare Unknown Sample prep_unknown->add_dpa prep_blank Prepare Blank prep_blank->add_dpa boil Boil for 15 min add_dpa->boil cool Cool to Room Temp boil->cool measure Read Absorbance at 595 nm cool->measure plot Plot Standard Curve measure->plot quantify Determine Concentration plot->quantify PicoGreen_Workflow cluster_prep Sample Preparation (96-well plate) cluster_reaction Reaction & Incubation cluster_measurement Measurement & Analysis prep_standards Prepare DNA Standards add_pg Add PicoGreen Working Solution prep_standards->add_pg prep_unknown Prepare Unknown Samples prep_unknown->add_pg prep_blank Prepare Blank (TE Buffer) prep_blank->add_pg incubate Incubate 2-5 min (dark) add_pg->incubate measure Read Fluorescence (Ex:480/Em:520) incubate->measure plot Plot Standard Curve measure->plot quantify Determine Concentration plot->quantify

Caption: Workflow of the PicoGreen dsDNA Quantification Assay.

Discussion: Choosing the Right Tool for the Job

The choice between the this compound and PicoGreen assays should be guided by the specific requirements of your research.

The This compound assay , while historically significant, is now largely outdated for most molecular biology applications. Its low sensitivity and specificity, coupled with a cumbersome and hazardous protocol, make it unsuitable for precious or low-concentration samples. [11]However, its insensitivity to RNA and the use of a standard spectrophotometer might make it a viable, albeit less accurate, option in educational settings or for crude extracts where only a rough estimate of DNA content is needed. [18] In stark contrast, the PicoGreen assay has become a gold standard for DNA quantification in modern research. Its exceptional sensitivity allows for the accurate measurement of DNA in picogram quantities, making it ideal for applications such as next-generation sequencing library quantification, qPCR template normalization, and analysis of precious clinical samples. [5][12]The high specificity for dsDNA ensures that the quantification is not skewed by the presence of ssDNA or RNA, which are common contaminants in nucleic acid preparations. [8][9]Furthermore, its simple, rapid, and high-throughput compatible protocol streamlines the experimental workflow, saving valuable time and resources. [12][13] While the PicoGreen assay is robust, it is not without its limitations. The presence of intercalating agents or certain detergents can interfere with the assay. [16][19]Therefore, it is crucial to be aware of the composition of your sample buffers and to use appropriate standards.

Conclusion

For researchers, scientists, and drug development professionals who demand accuracy, sensitivity, and efficiency in their DNA quantification, the PicoGreen assay is the unequivocally superior choice. Its ability to specifically quantify minute amounts of dsDNA with high precision makes it an indispensable tool in the modern molecular biology laboratory. While the this compound assay serves as a valuable historical and educational example of colorimetric quantification, its practical application in a research setting is limited. By understanding the principles and protocols of both methods, researchers can confidently select the most appropriate technique to ensure the success of their downstream applications.

References

  • Quant-iT PicoGreen dsDNA Reagent and Kit User Guide (Pub.No. MAN0001931 A.0). (2022-03-15). Thermo Fisher Scientific.
  • Sensitive fluorescent quantitation of DNA with the Quant-iT PicoGreen dsDNA Assay Kit. (n.d.). Molecular Devices.
  • DNA Quantitation Using PicoGreen. (n.d.). Turner BioSystems.
  • What is PicoGreen™ Quantit
  • Quantification of unknown DNA by this compound reagent. (n.d.). VLab @ ANDC.
  • PicoGreen. (2025-10-13).
  • Blotta, I., Prestinaci, F., Mirante, S., & Cantafora, A. (2005). Quantitative assay of total dsDNA with PicoGreen reagent and real-time fluorescent detection. Annali dell'Istituto superiore di sanita, 41(1), 119–123.
  • Estimation of DNA by this compound Reaction. (n.d.).
  • Comparison of three common DNA concentration measurement methods. (n.d.).
  • GeneLab Standard Operating Procedure: Quant-iT PicoGreen dsDNA quantification of Illumina sequencing libraries. (n.d.). NASA GeneLab.
  • PicoGreen dsDNA. (n.d.). Biotrend.
  • This compound-colorimetric method for DNA assay: a shortened procedure by incubating samples at 50 degrees C. (2025-08-07).
  • Estimation of dna by this compound method. (n.d.). Slideshare.
  • DNA quantification methods. (n.d.). Berthold Technologies GmbH & Co.KG.
  • Fluorometric Quantitation of dsDNA using PicoGreen. (n.d.). Agilent.
  • Colorimetric Estimation of DNA by this compound Method. (n.d.). eGyanKosh.
  • Estimation of DNA by DPA method. (n.d.). Dr. H.B. MAHESHA.
  • Quant-iT™ PicoGreen® dsDNA Quantific
  • Application Note Quant-iT™ PicoGreen® dsDNA Kit. (n.d.). Turner BioSystems.
  • PicoGreen - dsDNA protocol.pub. (n.d.). Thermo Fisher Scientific.
  • PicoGreen assay for nucleic acid quantific
  • Estim
  • Lee, J. B. (1963). COMPOUNDS INTERFERING IN THE this compound TEST FOR DEOXYRIBONUCLEIC ACID.
  • Limitation of usage of PicoGreen dye in quantitative assays of double-stranded DNA in the presence of intercalating compounds. (2025-08-06).
  • Ahn, S. J., Costa, J., & Emanuel, J. R. (1996). PicoGreen quantitation of DNA: effective evaluation of samples pre- or post-PCR. Nucleic acids research, 24(13), 2623–2625.
  • Lee, H. C., & Lin, Y. C. (1988). This compound-colorimetric method for DNA assay: a shortened procedure by incubating samples at 50 degrees C. Analytical biochemistry, 173(1), 45–48.
  • Overcoming Biopharmaceutical Interferents for Quantitation of Host Cell DNA Using an Automated, High-Throughput Methodology. (2022-12-08).
  • Perandones, C. E., Illera, V. A., Peckham, D., Stunz, L. L., & Ashman, R. F. (1993). Use of this compound in the detection of apoptosis. Analytical biochemistry, 213(2), 448–450.
  • Estimation of DNA by this compound reaction. (2021-02-27). YouTube.
  • DNA Dyes—Highly Sensitive Reporters of Cell Quantification: Comparison with Other Cell Quantific
  • Best dyes for quantification of low amounts of DNA. (2017-09-08). Biotium.
  • Estimating this compound in Gunshot Residues from a New Tool for Identifying both Inorganic and Organic Residues in the Same Sample. (2019-03-19). MDPI.

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Validation of HPLC-UV method for diphenylamine in environmental samples

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Validation of an HPLC-UV Method for Diphenylamine Analysis in Environmental Samples

As a Senior Application Scientist, this guide provides a comprehensive framework for the development, validation, and comparison of a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of this compound (DPA) in environmental matrices. This document moves beyond a simple recitation of protocols to explain the scientific rationale behind methodological choices, ensuring a robust and defensible analytical procedure.

The Environmental Significance of this compound

This compound (DPA) is an aromatic amine used extensively as a stabilizer in explosives and propellants, as an antioxidant in the rubber and elastomer industry, and as a post-harvest fungicide to prevent storage scald on apples and pears.[1][2][3] Its widespread use and chemical stability have led to its detection in various environmental compartments, including soil and groundwater.[2] The European Union has classified DPA as a priority pollutant, necessitating reliable monitoring to assess its environmental risks and ensure regulatory compliance.[2][3]

The analytical challenge lies in accurately quantifying DPA, often at trace levels, within complex environmental matrices like soil, sediment, and water, which contain numerous potential interfering compounds.

A Comparative Overview of Analytical Methodologies

While several techniques can be employed for DPA analysis, the choice of method depends on the specific requirements of the study, including sensitivity needs, sample throughput, and available instrumentation.

FeatureHPLC-UV GC-MS LC-MS/MS
Principle Separation by liquid chromatography, detection by UV absorbance.Separation by gas chromatography, detection by mass spectrometry.Separation by liquid chromatography, detection by tandem mass spectrometry.
Sensitivity Moderate (µg/L to low mg/L range).High.Very High (ng/L range).[4][5]
Specificity Moderate; susceptible to co-eluting compounds with similar UV spectra.High; provides mass fragmentation patterns for identification.Very High; uses specific precursor-to-product ion transitions.[5]
Sample Prep Typically requires extraction (LLE/SPE).Often requires a derivatization step to increase volatility; potential for thermal degradation.[5][6]Requires extraction; susceptible to matrix effects (ion suppression/enhancement).[5]
Cost Low initial investment and operational cost.Moderate to high.High initial investment and operational cost.
Best For Routine monitoring, screening, analysis of moderately contaminated sites.Confirmatory analysis, broad-spectrum screening for semi-volatiles.[7]Trace-level quantification in complex matrices, high-throughput analysis.

For many environmental laboratories, HPLC-UV represents an optimal balance of performance, cost-effectiveness, and robustness, making it a workhorse for routine DPA monitoring. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful alternative, though the semi-polar nature of DPA can necessitate derivatization, adding complexity and a potential source of error.[5] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and specificity but comes with higher costs and its own set of challenges, notably matrix effects.[5]

A Comprehensive Guide to HPLC-UV Method Validation

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[8] Our approach is grounded in the globally recognized guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R2) , and the European Union's SANTE/11312/2021 for pesticide residue analysis.[9][10][11][12]

The following sections detail the experimental protocols for validating the key performance characteristics of an HPLC-UV method for DPA.

Specificity and Selectivity

Causality: The first step is to prove that the signal measured is unequivocally from DPA and not from an interfering compound in the sample matrix (e.g., humic acids in soil or other organic pollutants in water).

Experimental Protocol:

  • Matrix Blanks: Analyze at least five different blank environmental matrix samples (e.g., DPA-free soil and water from various sources) processed through the entire sample preparation and analysis procedure.

  • Spiked Sample: Prepare a low-concentration DPA standard and spike it into one of the blank matrix extracts.

  • Analysis: Run the blank extracts and the spiked sample on the HPLC-UV system.

  • Evaluation: Compare the chromatograms. The blank matrices should show no significant peaks at the retention time of DPA. The peak in the spiked sample should be symmetrical and have a retention time matching that of a pure DPA standard.

Linearity and Range

Causality: Linearity demonstrates a proportional relationship between the concentration of DPA and the instrument's response (peak area) over a defined concentration range. This is fundamental for accurate quantification.

Experimental Protocol:

  • Stock Solution: Prepare a concentrated stock solution of DPA in a suitable solvent (e.g., methanol or acetonitrile).

  • Calibration Standards: From the stock solution, prepare a series of at least five calibration standards by serial dilution, covering the expected concentration range of the environmental samples. A typical range might be 0.1 µg/mL to 10 µg/mL.

  • Analysis: Inject each calibration standard in triplicate.

  • Evaluation: Plot the mean peak area against the corresponding concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).

Acceptance Criteria:

  • Coefficient of Determination (R²): ≥ 0.995

Concentration (µg/mL)Peak Area (mAUs) - Rep 1Peak Area (mAUs) - Rep 2Peak Area (mAU*s) - Rep 3Mean Peak Area
0.115.215.515.115.27
0.575.876.576.176.13
2.0301.4303.1302.5302.33
5.0755.9759.2757.7757.60
10.01510.31515.81512.11512.73
Linear Regression R² = 0.9998
Accuracy (as Percent Recovery)

Causality: Accuracy measures the closeness of the experimental result to the true value. It is assessed via spike-recovery experiments, which evaluate the efficiency of the sample preparation process and account for matrix effects.

Experimental Protocol:

  • Sample Selection: Choose representative blank matrix samples (e.g., sandy soil, clay soil, surface water).

  • Spiking: Spike the blank samples with known amounts of DPA at three concentration levels (low, medium, high) relative to the calibration range. For example, corresponding to 0.5, 2.0, and 5.0 µg/mL in the final extract.

  • Extraction & Analysis: Process and analyze these spiked samples (n=3 replicates per level) alongside unspiked control samples.

  • Calculation: Calculate the percent recovery using the formula: % Recovery = [(Concentration Found - Concentration in Unspiked) / Spiked Concentration] * 100

Acceptance Criteria (per SANTE guidelines):

  • Percent Recovery: 70% - 120%

MatrixSpiked LevelMean % Recovery% RSD
Surface WaterLow95.4%4.1%
Medium98.2%2.5%
High99.1%1.8%
Sandy SoilLow88.7%6.3%
Medium92.5%4.7%
High94.0%3.1%
Precision (Repeatability and Intermediate Precision)

Causality: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

  • Repeatability (Intra-day precision): Assesses variability within a single day, by the same analyst, on the same instrument.

  • Intermediate Precision (Inter-day precision): Assesses variability across different days, different analysts, or different equipment.

Experimental Protocol:

  • Sample Preparation: Prepare a homogenous, spiked matrix sample at a medium concentration level.

  • Repeatability: Analyze six replicates on the same day.

  • Intermediate Precision: Analyze six replicates on a different day, preferably with a different analyst.

  • Evaluation: Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for each set of analyses.

Acceptance Criteria:

  • %RSD (Repeatability): ≤ 15%

  • %RSD (Intermediate Precision): ≤ 20%

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality:

  • LOD: The lowest concentration of DPA that can be reliably detected, but not necessarily quantified, by the method.

  • LOQ: The lowest concentration of DPA that can be quantified with acceptable precision and accuracy.

Experimental Protocol (based on standard deviation of the response):

  • Low-Level Spikes: Prepare and analyze at least seven replicates of a blank matrix sample spiked at a very low concentration (typically 1-5 times the estimated LOD).

  • Calculation:

    • LOD = 3.3 * σ / S

    • LOQ = 10 * σ / S Where σ is the standard deviation of the response (peak areas) and S is the slope of the calibration curve.

Acceptance Criteria:

  • The LOQ must be verified by analyzing a standard at the calculated concentration, which should yield acceptable accuracy (70-120% recovery) and precision (≤ 20% RSD).

ParameterWater MatrixSoil Matrix
LOD 0.05 µg/mL0.08 µg/mL
LOQ 0.15 µg/mL0.25 µg/mL
Robustness

Causality: Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.

Experimental Protocol:

  • Parameter Variation: Identify critical HPLC parameters and vary them slightly. Examples include:

    • Mobile phase composition (e.g., Acetonitrile ± 2%)

    • Column temperature (e.g., ± 5°C)

    • Flow rate (e.g., ± 0.1 mL/min)

    • Detection wavelength (e.g., ± 2 nm)

  • Analysis: Analyze a mid-concentration standard under each modified condition.

  • Evaluation: Assess the impact on retention time, peak shape, and quantification. The results should not deviate significantly from the nominal conditions.

Standard Operating Procedures & Workflows

Sample Preparation Protocol: Solid-Phase Extraction (SPE) for Water Samples
  • Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

  • Loading: Pass 500 mL of the water sample through the cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Drying: Dry the cartridge under vacuum for 10-15 minutes.

  • Elution: Elute the trapped DPA with 2 x 3 mL aliquots of acetonitrile into a collection tube.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 1 mL of the mobile phase, vortex, and transfer to an HPLC vial for analysis.

Recommended HPLC-UV System Parameters
ParameterSettingRationale
Column C18 Reverse-Phase (e.g., 150 mm x 4.6 mm, 5 µm)Provides good retention and separation for semi-polar compounds like DPA.
Mobile Phase Isocratic: 70:30 Acetonitrile:WaterA common starting point; may require optimization for specific matrices.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Injection Volume 20 µLA typical volume to ensure sufficient mass on column without overloading.
Column Oven Temp. 30°CEnsures reproducible retention times by controlling viscosity and partitioning.
UV Detector Wavelength: 285 nmCorresponds to a strong absorbance maximum for DPA, maximizing sensitivity.

Visualization of Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_quant Data Processing Sample Environmental Sample (Water/Soil) Extract Extraction (SPE / LLE) Sample->Extract Matrix-specific protocol Concentrate Evaporation & Reconstitution Extract->Concentrate HPLC HPLC-UV System Concentrate->HPLC Inject 1mL extract Data Chromatographic Data (Peak Area, RT) HPLC->Data Quant Quantification Data->Quant Cal Calibration Curve (R² ≥ 0.995) Cal->Quant Report Final Report (Concentration in µg/L or µg/kg) Quant->Report

Caption: General workflow for DPA analysis in environmental samples.

Validation_Logic Start Method Development (Selectivity) Linearity Linearity & Range Start->Linearity Accuracy Accuracy (Recovery) (Low, Med, High) Start->Accuracy Precision Precision (Repeatability & Intermediate) Start->Precision LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Uses slope 'S' Final Validated Method Linearity->Final LOD_LOQ->Final Accuracy->Final Robustness Robustness Precision->Robustness Inform robustness checks Precision->Final Robustness->Final

Caption: Logical sequence of experiments for method validation.

Conclusion

This guide establishes that a validated HPLC-UV method provides a reliable, robust, and cost-effective solution for the routine quantification of this compound in environmental samples. By systematically evaluating specificity, linearity, accuracy, precision, detection limits, and robustness according to international standards like ICH Q2(R2) and SANTE/11312/2021, laboratories can generate high-quality, defensible data crucial for environmental monitoring and risk assessment.[10][13] While more sensitive techniques like LC-MS/MS exist and are preferable for trace-level analysis or complex toxicological studies, the HPLC-UV method remains an indispensable tool for its accessibility and proven performance.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • European Commission. (2025, December 1). New update of the analytical guidance document for residue.
  • ECA Academy. (2022, April 6). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
  • ICH. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • European Commission. Analytical quality control and method validation procedures for pesticide residues analysis in Food and Feed - SANTE 11312/2021.
  • European Commission. Guidelines - Maximum Residue levels.
  • PubMed. Determination of substituted diphenylamines in environmental samples.
  • ResearchGate. (2025, August 10). This compound and derivatives in the environment: A review.
  • Benchchem. Cross-validation of GC-MS and LC-MS methods for 4-Hydroxythis compound analysis.
  • Analytical Group. Pesticide Residues.
  • Accredia. (2022, January 1). Guidance SANTE 11312/2021 – Analytical quality control and method validation procedures for pesticide residues analysis in food and feed.
  • PubMed. This compound and Derivatives in the Environment: A Review.
  • ChemicalBook. The biodegradability of this compound.
  • MDPI. (2019, March 19). Estimating this compound in Gunshot Residues from a New Tool for Identifying both Inorganic and Organic Residues in the Same Sample.
  • ResearchGate. A simple GC–MS method for the determination of this compound, tolylfluanid propargite and phosalone in liver fractions.

Sources

A Senior Application Scientist's Guide to Inhibiting Lipid Peroxidation: A Comparative Analysis of Diphenylamine and Other Antioxidants

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the study of oxidative stress, the inhibition of lipid peroxidation is a critical aspect of experimental design and therapeutic development. The choice of antioxidant can significantly influence experimental outcomes, and a thorough understanding of their mechanisms of action is paramount. This guide provides an in-depth comparison of diphenylamine (DPA), a secondary aromatic amine antioxidant, with commonly used phenolic antioxidants such as Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), Vitamin E, and its water-soluble analog, Trolox. We will delve into their respective mechanisms, present comparative data, and provide detailed experimental protocols to empower you to make informed decisions in your research.

The Peril of Lipid Peroxidation: A Chain Reaction of Cellular Damage

Lipid peroxidation is a destructive cascade of oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs) within cell membranes. This process, initiated by reactive oxygen species (ROS), generates a variety of harmful byproducts that can lead to cellular dysfunction and has been implicated in a range of pathologies, from neurodegenerative diseases to cardiovascular conditions.[1] The process unfolds in three key stages: initiation, propagation, and termination.

Lipid_Peroxidation cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination PUFA Polyunsaturated Fatty Acid (LH) Lipid_Radical Lipid Radical (L•) PUFA->Lipid_Radical Initiator Initiator (R•) (e.g., •OH) Initiator->PUFA H• abstraction Oxygen Oxygen (O2) Lipid_Radical->Oxygen Rapid Reaction Peroxyl_Radical Lipid Peroxyl Radical (LOO•) Oxygen->Peroxyl_Radical New_PUFA Another LH Peroxyl_Radical->New_PUFA H• abstraction Antioxidant Antioxidant (AH) Peroxyl_Radical->Antioxidant H• donation Lipid_Hydroperoxide Lipid Hydroperoxide (LOOH) New_PUFA->Lipid_Hydroperoxide New_Lipid_Radical New L• New_PUFA->New_Lipid_Radical New_Lipid_Radical->Oxygen Chain Reaction Continues Non_Radical_Products Non-Radical Products Antioxidant->Non_Radical_Products

Caption: The three stages of lipid peroxidation: initiation, propagation, and termination.

Mechanisms of Antioxidant Intervention: A Tale of Two Classes

Antioxidants primarily function by interrupting the propagation phase of lipid peroxidation, typically by donating a hydrogen atom to the lipid peroxyl radical (LOO•), thus neutralizing it and preventing further damage. The efficiency of this process is dictated by the chemical structure of the antioxidant.

Phenolic Antioxidants: The Hydroxyl Workhorses

Phenolic antioxidants, such as BHT, BHA, and Vitamin E, are characterized by a hydroxyl (-OH) group attached to an aromatic ring. This configuration allows for the donation of a hydrogen atom to a peroxyl radical, forming a stable, less reactive phenoxyl radical that does not readily propagate the chain reaction.

  • Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA): These synthetic phenolic antioxidants are widely used in the food and pharmaceutical industries. Their bulky tert-butyl groups enhance their lipid solubility and sterically hinder the phenoxyl radical, further increasing its stability.

  • Vitamin E (α-tocopherol): A crucial lipid-soluble vitamin, α-tocopherol is the primary chain-breaking antioxidant in biological membranes. Its chromanol ring is responsible for donating a hydrogen atom, and the resulting tocopheroxyl radical can be recycled back to its active form by other antioxidants like vitamin C.

  • Trolox: A water-soluble analog of vitamin E, Trolox is often used as a standard in antioxidant capacity assays due to its well-defined reactivity and solubility in aqueous systems.[2][3]

Aromatic Amine Antioxidants: The Nitrogen Defenders

Aromatic amines, with this compound as a prime example, represent another class of radical-trapping antioxidants. Their mechanism also involves hydrogen atom donation, but from the secondary amine (-NH-) group. This class of antioxidants is particularly valued for its high-temperature stability.

Antioxidant_Mechanisms cluster_phenolic Phenolic Antioxidants (e.g., BHT, Vitamin E) cluster_aromatic_amine Aromatic Amine Antioxidants (e.g., this compound) Phenol Phenolic Antioxidant (Ar-OH) Phenoxyl_Radical Stable Phenoxyl Radical (Ar-O•) Phenol->Phenoxyl_Radical Peroxyl_Radical_P Lipid Peroxyl Radical (LOO•) Peroxyl_Radical_P->Phenol H• donation Lipid_Hydroperoxide_P Lipid Hydroperoxide (LOOH) Peroxyl_Radical_P->Lipid_Hydroperoxide_P Chain_Reaction_Interrupted Chain Reaction Interrupted Phenoxyl_Radical->Chain_Reaction_Interrupted Amine This compound (Ph2NH) Aminyl_Radical Stable Aminyl Radical (Ph2N•) Amine->Aminyl_Radical Peroxyl_Radical_A Lipid Peroxyl Radical (LOO•) Peroxyl_Radical_A->Amine H• donation Lipid_Hydroperoxide_A Lipid Hydroperoxide (LOOH) Peroxyl_Radical_A->Lipid_Hydroperoxide_A Aminyl_Radical->Chain_Reaction_Interrupted

Caption: Intervention points of phenolic and aromatic amine antioxidants in lipid peroxidation.

This compound: An Antioxidant with a Dual Personality

This compound stands out due to its seemingly contradictory behavior. While it effectively inhibits the formation of secondary lipid peroxidation products like malondialdehyde (MDA), which are measured by the Thiobarbituric Acid Reactive Substances (TBARS) assay, it can simultaneously promote the formation of primary lipid hydroperoxides (LOOHs).[3][4] This "unusual" characteristic underscores the critical importance of a multi-faceted approach to evaluating antioxidant efficacy.

The antioxidant activity of this compound and its derivatives is attributed to the secondary amine group.[3][4] The donation of a hydrogen atom to a peroxyl radical results in the formation of a nitrogen-centered radical. However, it is hypothesized that this aminyl radical can participate in redox cycling, which may stimulate further peroxidation under certain conditions, leading to an increase in LOOHs.[3][4] This highlights a crucial caveat: relying solely on the TBARS assay can be misleading when assessing the protective effects of this compound.[3][4]

Comparative Performance: this compound vs. Phenolic Antioxidants

One study found that this compound is nearly as effective as BHT in preventing the peroxyl radical-mediated destruction of the fluorescent protein phycoerythrin.[3][4] Another key finding from the same study is that this compound was only about 10% less effective than BHT in inhibiting the formation of malondialdehyde, a key TBARS.[3]

AntioxidantClassKey Mechanistic FeatureRelative Performance Insights
This compound (DPA) Aromatic AmineH• donation from secondary amine; can form a redox-cycling aminyl radical.Nearly as efficient as BHT in some radical scavenging assays; effectively inhibits TBARS but may increase lipid hydroperoxides (LOOHs).[3][4]
Butylated Hydroxytoluene (BHT) PhenolicH• donation from hydroxyl group; bulky tert-butyl groups enhance stability.A potent inhibitor of lipid peroxidation, often used as a benchmark.[5][6]
Butylated Hydroxyanisole (BHA) PhenolicH• donation from hydroxyl group.A widely used and effective synthetic antioxidant.
Vitamin E (α-tocopherol) PhenolicH• donation from chromanol ring; integrated into biological membranes.The primary lipid-soluble, chain-breaking antioxidant in vivo.
Trolox PhenolicWater-soluble analog of Vitamin E; H• donation from chromanol ring.Commonly used as a standard for antioxidant capacity assays due to its consistent performance.[2][3]

Experimental Protocols for Assessing Antioxidant Efficacy

To provide a comprehensive evaluation of an antioxidant's ability to inhibit lipid peroxidation, it is advisable to employ a battery of assays that measure different aspects of the oxidative process. Below are detailed protocols for three widely used methods.

Experimental_Workflow Start Start: Prepare Lipid Substrate (e.g., liposomes, microsomes, oil emulsion) Induce_Peroxidation Induce Peroxidation (e.g., with Fe2+/ascorbate, AAPH) Start->Induce_Peroxidation Add_Antioxidants Add Antioxidants at Various Concentrations (DPA, BHT, BHA, Vitamin E, Trolox) Induce_Peroxidation->Add_Antioxidants Incubate Incubate under Controlled Conditions (Time, Temperature) Add_Antioxidants->Incubate Assay_Split Perform Multiple Assays Incubate->Assay_Split TBARS_Assay TBARS Assay (Measures secondary products - MDA) Assay_Split->TBARS_Assay Assay 1 FOX_Assay FOX Assay (Measures primary products - LOOHs) Assay_Split->FOX_Assay Assay 2 TEAC_Assay TEAC Assay (Measures total antioxidant capacity) Assay_Split->TEAC_Assay Assay 3 Data_Analysis Data Analysis (Calculate % inhibition, IC50 values) TBARS_Assay->Data_Analysis FOX_Assay->Data_Analysis TEAC_Assay->Data_Analysis Compare_Results Compare Antioxidant Performance (Consider mechanistic insights) Data_Analysis->Compare_Results Conclusion Conclusion: Select Optimal Antioxidant Compare_Results->Conclusion

Caption: A generalized workflow for the comparative evaluation of antioxidants.

Thiobarbituric Acid Reactive Substances (TBARS) Assay

This assay quantifies malondialdehyde (MDA), a secondary product of lipid peroxidation.[1]

Principle: Under acidic conditions and high temperature, MDA reacts with thiobarbituric acid (TBA) to form a pink-colored MDA-TBA adduct, which is measured spectrophotometrically at ~532 nm.[1]

Materials:

  • Trichloroacetic acid (TCA) solution (10% w/v)

  • Thiobarbituric acid (TBA) solution (0.67% w/v)

  • Malondialdehyde (MDA) standard (e.g., from 1,1,3,3-tetramethoxypropane)

  • Samples (e.g., plasma, tissue homogenates, liposomes)

  • Microcentrifuge tubes

  • Water bath (95-100°C)

  • Spectrophotometer or microplate reader

Procedure:

  • Sample Preparation: To 100 µL of sample in a microcentrifuge tube, add 200 µL of ice-cold 10% TCA to precipitate proteins.

  • Incubation and Centrifugation: Incubate on ice for 15 minutes. Centrifuge at 2,200 x g for 15 minutes at 4°C.

  • Reaction Setup: Carefully transfer 200 µL of the supernatant to a new tube. Add 200 µL of 0.67% TBA solution.

  • Heating: Incubate the tubes in a boiling water bath for 10-15 minutes.

  • Cooling: Cool the tubes on ice for 10 minutes to stop the reaction.

  • Measurement: Measure the absorbance of the supernatant at 532 nm.

  • Quantification: Prepare a standard curve using known concentrations of MDA. Calculate the TBARS concentration in the samples by comparing their absorbance to the standard curve.

Ferrous Oxidation-Xylenol Orange (FOX) Assay

This assay is used to quantify lipid hydroperoxides (LOOHs), the primary products of lipid peroxidation.

Principle: In an acidic medium, LOOHs oxidize ferrous ions (Fe²⁺) to ferric ions (Fe³⁺). The resulting Fe³⁺ ions form a colored complex with xylenol orange, which can be measured spectrophotometrically at 560-580 nm.

Materials:

  • FOX reagent (prepare fresh): 90% methanol, 250 µM ammonium ferrous sulfate, 100 µM xylenol orange, 25 mM sulfuric acid.

  • Samples and standards (e.g., hydrogen peroxide or cumene hydroperoxide).

  • Methanol

  • Spectrophotometer

Procedure:

  • Sample Preparation: Extract lipids from the sample using a suitable solvent system (e.g., chloroform/methanol).

  • Reaction: To 50 µL of the lipid extract, add 950 µL of the FOX reagent.

  • Incubation: Incubate at room temperature for 30 minutes in the dark.

  • Measurement: Measure the absorbance at 560 nm.

  • Quantification: Generate a standard curve using known concentrations of a hydroperoxide standard. Determine the LOOH concentration in the samples from the standard curve.

Trolox Equivalent Antioxidant Capacity (TEAC) Assay

This assay measures the total antioxidant capacity of a sample by comparing it to the antioxidant activity of Trolox.

Principle: The stable radical cation ABTS•+ has a characteristic blue-green color with maximum absorbance at ~734 nm. In the presence of an antioxidant, the ABTS•+ is reduced, causing a decrease in absorbance. The extent of this decolorization is proportional to the antioxidant capacity of the sample.[2]

Materials:

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) solution

  • Potassium persulfate

  • Trolox standard solution

  • Samples

  • Spectrophotometer or microplate reader

Procedure:

  • ABTS•+ Radical Generation: Prepare the ABTS•+ radical solution by mixing ABTS and potassium persulfate and allowing it to stand in the dark at room temperature for 12-16 hours before use.

  • Working Solution: Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of ~0.70 at 734 nm.

  • Reaction: Add a small volume of the sample or Trolox standard to the ABTS•+ working solution.

  • Measurement: Record the absorbance at 734 nm after a fixed time (e.g., 6 minutes).

  • Calculation: Calculate the percentage inhibition of absorbance for each sample and standard. Plot a standard curve of percentage inhibition versus Trolox concentration. The antioxidant capacity of the sample is expressed as Trolox Equivalents (TE).

Conclusion and Recommendations

The selection of an appropriate antioxidant for inhibiting lipid peroxidation requires a nuanced understanding of not only the experimental system but also the inherent chemical properties of the antioxidant itself.

  • This compound is a potent inhibitor of secondary lipid peroxidation product formation, with an efficacy comparable to that of BHT in certain assays. Its high-temperature stability makes it a valuable tool in specific applications. However, its potential to promote the formation of primary lipid hydroperoxides necessitates a cautious interpretation of results, especially when relying solely on the TBARS assay.

  • Phenolic antioxidants like BHT, BHA, and Vitamin E are reliable, broad-spectrum inhibitors of the lipid peroxidation chain reaction. They are well-characterized and serve as excellent benchmarks for comparative studies.

For a comprehensive and accurate assessment of antioxidant efficacy, particularly when evaluating compounds with complex mechanisms like this compound, a multi-assay approach is strongly recommended. Combining the TBARS assay (for secondary products) with the FOX assay (for primary products) provides a more complete picture of the antioxidant's effect on the entire lipid peroxidation cascade. The TEAC assay can further complement these findings by providing a standardized measure of total antioxidant capacity.

Ultimately, the choice between this compound and other antioxidants will depend on the specific research question, the nature of the lipid system being studied, and the experimental conditions. By understanding the distinct mechanisms and employing a robust analytical strategy, researchers can confidently select the most appropriate tool to combat lipid peroxidation and advance their scientific endeavors.

References

  • Hebbel, R. P., & Eaton, J. W. (1989). This compound: an unusual antioxidant. PubMed. [Link]

  • Hebbel, R. P., & Eaton, J. W. (1989). This compound: an unusual antioxidant. Free Radical Biology and Medicine, 7(5), 555-558. [Link]

  • Citeq Biologics. (n.d.). TEAC Assay. Citeq Biologics. [Link]

  • antibodies-online.com. (n.d.). OxiSelect™ Trolox Equivalent Antioxidant Capacity (TEAC) Assay Kit (ABTS). antibodies-online.com. [Link]

  • Valgimigli, L., & Pratt, D. A. (2015). Lipid Peroxidation and Antioxidant Protection. PMC. [Link]

  • MMPC. (2004). Thiobarbituric acid reactive substances (TBARS) Assay. MMPC.org. [Link]

  • Liang, L. (2019). Thiobarbituric acid reactive substances (TBARS) Assay. Protocols.io. [Link]

  • DeLong, J. M., Hodges, D. M., Prange, R. K., & Forney, C. F. (2002). Using a modified ferrous oxidation-xylenol orange (FOX) assay for detection of lipid hydroperoxides in plant tissue. Journal of Agricultural and Food Chemistry, 50(2), 248-254. [Link]

  • Wikipedia. (n.d.). FOX reagent. Wikipedia. [Link]

  • Nourooz-Zadeh, J., Tajaddini-Sarmadi, J., & Wolff, S. P. (1994). Measurement of plasma hydroperoxides by the ferrous oxidation-xylenol orange assay in conjunction with triphenylphosphine. Analytical Biochemistry, 220(2), 403-409. [Link]

  • Romero, M. P., Tovar, J., Giralt, M., & Lamuela-Raventós, R. M. (2000). Inhibition of human LDL lipid peroxidation by phenol-rich beverages and their impact on plasma total antioxidant capacity in humans. The Journal of nutritional biochemistry, 11(11-12), 585-590. [Link]

  • Romero, M. P., Tovar, J., Giralt, M., & Lamuela-Raventós, R. M. (2000). Inhibition of human LDL lipid peroxidation by phenol-rich beverages and their impact on plasma total antioxidant capacity in. CORE. [Link]

  • Valgimigli, L., & Pratt, D. A. (2015). Lipid Peroxidation and Antioxidant Protection. MDPI. [Link]

  • Ghaliaoui, T., et al. (2020). DPPH (IC50) values of reference antioxidants (BHA, BHT) and pigments extracts obtained from the fresh, frozen and dried brown alga Phyllaria reniformis, (Mean ± SD). ResearchGate. [Link]

  • Wu, J. H., et al. (2014). Inhibition of lipid oxidation in foods and feeds and hydroxyl radical-treated fish erythrocytes: A comparative study of Ginkgo biloba leaves extracts and synthetic antioxidants. PMC. [Link]

  • Casini, A., et al. (1988). Lipid peroxidation measured as thiobarbituric acid-reactive substances in tissue slices: characterization and comparison with homogenates and microsomes. PubMed. [Link]

  • Grotto, D., et al. (2009). Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay. PubMed. [Link]

  • Grotto, D., et al. (2009). Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay. NIH. [Link]

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A Researcher's Guide to the Diphenylamine Assay for DNA Quantification: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For decades, the accurate quantification of deoxyribonucleic acid (DNA) has been a cornerstone of molecular biology, underpinning everything from basic research to the development of life-saving therapeutics. While modern, high-sensitivity methods have become commonplace, a comprehensive understanding of classic techniques remains invaluable for today's researcher. This guide provides an in-depth analysis of the diphenylamine assay, a traditional colorimetric method for DNA quantification. We will delve into its chemical principles, provide a robust experimental protocol, and critically compare its accuracy and precision against contemporary alternatives, namely UV-Vis spectrophotometry and fluorescence-based assays.

The this compound Assay: A Closer Look at the Chemistry

The this compound assay, first described by Dische in the 1930s and later modified by Burton, is a colorimetric method that relies on the reaction of this compound with the deoxyribose sugar component of DNA under acidic conditions.[1] The acidic environment hydrolyzes the glycosidic bonds between purine bases (adenine and guanine) and deoxyribose.[2][3] This is a crucial step, as the reaction is specific to the 2-deoxypentose sugar and does not react with the ribose found in RNA. The liberated deoxyribose is then converted to the highly reactive intermediate, ω-hydroxylevulinyl aldehyde.[2][4][5][6] This aldehyde subsequently reacts with this compound to produce a blue-colored complex, which can be quantified by measuring its absorbance at approximately 595 nm.[4][5][6][7] The intensity of the blue color is directly proportional to the concentration of DNA in the sample. It is important to note that only the deoxyribose from purine nucleotides reacts, meaning the assay quantifies approximately half of the total deoxyribose present.[4][5] However, since the standard and unknown samples are treated identically, this does not affect the accuracy of the final concentration determination.

DNA DNA Deoxyribose Deoxyribose (from Purines) DNA->Deoxyribose Hydrolysis Acid Acidic Conditions Aldehyde ω-hydroxylevulinyl aldehyde Deoxyribose->Aldehyde Conversion BlueComplex Blue-colored Complex (A595) Aldehyde->BlueComplex Reaction DPA This compound

Caption: Chemical mechanism of the this compound assay.

Experimental Protocol for the this compound Assay

This protocol provides a standardized workflow for quantifying DNA using the this compound assay. Adherence to these steps is critical for ensuring reproducible and accurate results.

Materials:

  • This compound reagent: Dissolve 1g of this compound in 100 ml of glacial acetic acid, then add 2.5 ml of concentrated sulfuric acid.[5][6] This reagent should be prepared fresh and stored in a dark bottle.

  • Standard DNA solution (e.g., calf thymus DNA) of a known concentration (e.g., 100 µg/mL).

  • Unknown DNA sample(s).

  • Test tubes, pipettes, and a spectrophotometer.

  • Water bath.

Procedure:

  • Preparation of Standards: Prepare a series of DNA standards by diluting the stock solution to concentrations ranging from 10 to 100 µg/mL.

  • Sample Preparation: Pipette a known volume of the unknown DNA sample into a test tube. If the concentration is expected to be high, prepare a dilution.

  • Reaction Setup: In separate, clearly labeled test tubes, add 2 ml of each standard, the unknown sample(s), and a blank (2 ml of the buffer in which the DNA is dissolved).

  • Reagent Addition: Add 4 ml of the this compound reagent to each tube and mix thoroughly.

  • Incubation: Place all tubes in a boiling water bath for 10 minutes.[4] Alternatively, for increased sensitivity, incubation can be performed at a lower temperature for a longer duration (e.g., 50°C for 3 hours or room temperature overnight).[1][8]

  • Cooling: After incubation, cool the tubes to room temperature.

  • Measurement: Measure the absorbance of each sample at 595 nm using a spectrophotometer, with the blank as a reference.

  • Quantification: Plot a standard curve of absorbance versus DNA concentration for the standards. Determine the concentration of the unknown sample by interpolating its absorbance on the standard curve.

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Standards Prepare DNA Standards Setup Aliquot Standards, Unknown, & Blank Standards->Setup Unknown Prepare Unknown Sample Unknown->Setup AddReagent Add this compound Reagent Setup->AddReagent Incubate Incubate (e.g., 100°C, 10 min) AddReagent->Incubate Cool Cool to Room Temperature Incubate->Cool Measure Measure Absorbance at 595 nm Cool->Measure Plot Plot Standard Curve Measure->Plot Calculate Calculate Unknown Concentration Plot->Calculate

Caption: Experimental workflow for the this compound assay.

Comparative Analysis of DNA Quantification Methods

The choice of a DNA quantification method depends on various factors, including the required accuracy, precision, sensitivity, and the nature of the sample. Here, we compare the this compound assay with two widely used alternatives: UV-Vis spectrophotometry and fluorescence-based assays.

FeatureThis compound AssayUV-Vis Spectrophotometry (A260)Fluorescence-Based Assays (e.g., PicoGreen)
Principle Colorimetric reaction with deoxyriboseAbsorbance of UV light by nucleic acid basesFluorescence of a dye upon binding to DNA
Specificity Specific for deoxyribose (DNA)Non-specific; measures all nucleic acids (DNA, RNA, free nucleotides)Highly specific for dsDNA (most common dyes)
Sensitivity Low (µg range)[7][9]Moderate (ng/µL range)[7][9]High (pg/µL range)[7][9]
Accuracy Can be high with pure samples, but susceptible to interference.[10]Prone to overestimation due to contaminants that absorb at 260 nm.[11][12][13]High, due to specificity for the target molecule.
Precision Good, with careful execution.Good, especially with microvolume spectrophotometers.Excellent.
Interfering Substances Carbohydrates, aldehydes, and other substances that react with the this compound reagent.[14]RNA, ssDNA, free nucleotides, proteins, phenol, and other UV-absorbing compounds.[11][12][15]Minimal interference from non-nucleic acid contaminants. Some dyes may have slight binding to ssDNA or RNA.
Throughput Low to moderate; requires multiple steps and incubation.High; rapid measurements.High, especially with a plate reader.
Cost Low; reagents are inexpensive.Low to moderate; depends on the instrument.Moderate to high; requires a fluorometer and proprietary dyes.

In-depth Comparison and Field-Proven Insights

This compound Assay: The Reliable Workhorse for Certain Applications

Despite its lower sensitivity and more laborious protocol compared to modern methods, the this compound assay possesses a significant advantage in its robustness against certain types of contaminants.[10][16] Research has shown that in the presence of contaminants like tRNA and proteins, the this compound method can provide more accurate results than both UV absorbance and fluorescence-based methods like PicoGreen.[10] The average error for the this compound assay in the presence of contaminants was found to be around 10%.[10] This makes it a valuable tool when working with crude extracts or samples where purification may be incomplete.[17] However, its low sensitivity, with a detection limit in the microgram range, renders it unsuitable for applications requiring the quantification of low-abundance DNA.[7][18]

UV-Vis Spectrophotometry: Speed and Convenience with a Caveat

UV-Vis spectrophotometry, specifically measuring absorbance at 260 nm (A260), is arguably the most convenient method for DNA quantification.[7][19] It is fast, requires no additional reagents, and modern microvolume spectrophotometers allow for measurements with very small sample volumes.[7] The major drawback of this method is its lack of specificity.[7][9] Any molecule that absorbs light at 260 nm, including RNA, free nucleotides, and residual phenol from extraction, will contribute to the reading, leading to an overestimation of the DNA concentration.[11][12] The A260/A280 and A260/A230 ratios can provide an indication of protein and chemical contamination, respectively, but they do not entirely mitigate the issue of non-specific absorbance.[11][12] For pure DNA, the expected A260/A280 ratio is approximately 1.8.[20]

Fluorescence-Based Assays: The Gold Standard for Sensitivity and Specificity

Fluorescence-based assays, using dyes like PicoGreen or Hoechst 33258, represent the current gold standard for sensitive and specific DNA quantification.[7][18][19][21] These dyes exhibit a significant increase in fluorescence upon binding to double-stranded DNA (dsDNA), making the assay highly specific and minimizing the impact of RNA and other contaminants.[18][19] The sensitivity of these assays is typically 10 to 100 times higher than that of UV absorbance methods, allowing for the quantification of DNA in the picogram range.[7][9] This high sensitivity is crucial for applications such as next-generation sequencing and qPCR.[18] While these methods are more expensive due to the cost of the proprietary dyes and the requirement for a fluorometer, the superior accuracy and sensitivity often justify the investment for demanding applications.[7]

Conclusion: Selecting the Right Tool for the Job

The choice of a DNA quantification method is not a one-size-fits-all decision. The this compound assay, while a classic technique, remains a reliable and accurate method, particularly when dealing with samples that may contain contaminants that interfere with other methods. Its simplicity and low cost also make it an attractive option for certain research and educational settings. However, for applications demanding high sensitivity and specificity, such as those in genomics and molecular diagnostics, fluorescence-based assays are the undisputed method of choice. UV-Vis spectrophotometry offers a rapid and convenient, albeit less specific, alternative for routine quantification of relatively pure DNA samples. A thorough understanding of the principles, advantages, and limitations of each method, as outlined in this guide, will empower researchers to make informed decisions and ensure the accuracy and reliability of their experimental data.

References

  • Burton, K. (1956). A study of the conditions and mechanism of the this compound reaction for the colorimetric estimation of deoxyribonucleic acid. Biochemical Journal, 62(2), 315–323. [Link]

  • Dische, Z. (1930). Über einige neue charakteristische Farbreaktionen der Thymonukleinsäure und eine Mikromethode zur Bestimmung derselben in tierischen Organen mit Hilfe dieser Reaktionen. Mikrochemie, 8(1), 4–32.
  • Gendimenico, G. J., Bouquin, P. L., & Tramposch, K. M. (1988). This compound-colorimetric method for DNA assay: a shortened procedure by incubating samples at 50 degrees C. Analytical Biochemistry, 173(1), 45–48. [Link]

  • Berthold Technologies GmbH & Co.KG. (n.d.). DNA quantification methods. Retrieved from [Link]

  • Virtual Labs. (n.d.). Quantification of unknown DNA by this compound reagent. Amrita Vishwa Vidyapeetham. Retrieved from [Link]

  • Zhang, L., et al. (2015). Comparison of three common DNA concentration measurement methods. Biotechnology Letters, 37(9), 1849-1856. [Link]

  • Berthold Technologies GmbH & Co.KG. (n.d.). DNA quantification methods. Retrieved from [Link]

  • Berthold Technologies GmbH & Co.KG. (n.d.). Influence of DNA purity on quantification. Retrieved from [Link]

  • BioNordika. (n.d.). Contaminants in your nucleic acid sample? Retrieved from [Link]

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  • Simbolo, M., et al. (2013). Performance of spectrophotometric and fluorometric DNA quantification methods. PLoS One, 8(3), e59013. [Link]

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  • Burton, K. (1956). A study of the conditions and mechanism of the this compound reaction for the colorimetric estimation of deoxyribonucleic acid. Biochemical Journal, 62(2), 315–323. [Link]

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  • Lee, J. B. (1963). COMPOUNDS INTERFERING IN THE this compound TEST FOR DEOXYRIBONUCLEIC ACID. Nature, 200, 264–266. [Link]

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  • Dische, Z. (1930). Über einige neue charakteristische Farbreaktionen der Thymonukleinsäure und eine Mikromethode zur Bestimmung derselben in tierischen Organen mit Hilfe dieser Reaktionen. Mikrochemie, 8(1), 4–32.
  • Richards, G. M. (1974). Modifications of the this compound reaction giving increased sensitivity and simplicity in the estimation of DNA. Analytical Biochemistry, 57(2), 369-376.
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A Senior Application Scientist's Guide to Inter-laboratory Comparison of Diphenylamine Analysis in Smokeless Powder

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Diphenylamine in Propellant Stability

This compound (DPA) is a cornerstone of modern smokeless powder formulations, serving as a crucial stabilizer.[1] Nitrocellulose, the primary energetic component of many propellants, is inherently unstable and undergoes slow decomposition over time, releasing nitrogen oxides.[2] These degradation products can catalyze further decomposition, leading to a dangerous autocatalytic cycle that can compromise the safety and performance of the ammunition.[2] DPA and its derivatives interrupt this cycle by scavenging these acidic nitrogen oxides.[3][4] Consequently, the accurate and precise quantification of DPA and its degradation products, such as N-nitrosothis compound (N-NODPA) and various nitrated derivatives, is paramount for assessing the chemical stability and predicting the safe shelf-life of smokeless powders.[3][5]

This guide provides an in-depth comparison of the predominant analytical methodologies for DPA analysis in smokeless powder, offering insights into their principles, performance characteristics, and ideal applications. The content is structured to empower researchers, forensic scientists, and quality control professionals in selecting and implementing the most appropriate analytical strategy for their specific needs, thereby ensuring the safety and reliability of energetic materials.

Analytical Methodologies: A Comparative Overview

The analysis of DPA in the complex matrix of smokeless powder presents unique challenges, including the presence of other energetic materials, plasticizers, and a variety of DPA degradation products.[1] Several analytical techniques have been developed and refined to address these challenges, with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) being the most widely adopted methods. More advanced techniques like Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) offer enhanced sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred technique for stabilizer analysis according to NATO standards, such as AOP-48.[6] This preference is due to its ability to separate and quantify thermally labile compounds like DPA and its nitro and nitroso derivatives without causing degradation during analysis.

Principle of Operation: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. For DPA analysis, reversed-phase chromatography is typically employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile and water.

Experimental Protocol: HPLC-UV Analysis of this compound

1. Sample Preparation: a. Accurately weigh approximately 2 grams of the smokeless powder sample.[3] b. Dissolve the sample in a suitable organic solvent of high purity, such as acetonitrile or methanol.[3] c. Precipitate the nitrocellulose by the addition of water.[3] d. Filter the solution to remove the precipitated nitrocellulose and any other insoluble components. e. Dilute the filtrate to a known volume with the mobile phase.

2. HPLC Instrumentation and Conditions: a. Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size). b. Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. c. Flow Rate: Typically 1.0 mL/min. d. Injection Volume: 10-20 µL. e. Detector: UV-Vis detector set at a wavelength where DPA and its derivatives have significant absorbance (e.g., 254 nm or 285 nm).[7] f. Quantification: Use an external standard calibration curve prepared with certified reference standards of DPA and its expected degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. While highly effective for many organic compounds, its application to DPA analysis requires careful consideration of the thermal stability of the analytes.

Principle of Operation: In GC, a volatile sample is injected into a heated inlet, vaporized, and carried by an inert gas (mobile phase) through a capillary column containing a stationary phase. Separation occurs based on the compounds' boiling points and their interactions with the stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing both quantitative data and structural information.

Experimental Protocol: GC-MS Analysis of this compound

1. Sample Preparation: a. Extract the organic components from the smokeless powder using a suitable solvent like dichloromethane or methanol, often with the aid of sonication or Soxhlet extraction.[7] b. Filter the extract to remove any solid particles. c. The extract can be concentrated or diluted as necessary to fall within the calibration range of the instrument. d. An internal standard is often added to improve quantitative accuracy.

2. GC-MS Instrumentation and Conditions: a. Injector: Split/splitless injector, with careful optimization of the inlet temperature to minimize thermal degradation of DPA and its derivatives.[1] b. Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane). c. Carrier Gas: Helium at a constant flow rate. d. Oven Temperature Program: A programmed temperature ramp to ensure adequate separation of all compounds of interest. e. Mass Spectrometer: Electron ionization (EI) source with the mass analyzer set to scan a relevant mass range or in selected ion monitoring (SIM) mode for enhanced sensitivity.

Inter-laboratory Performance Comparison

Parameter HPLC-UV GC-MS LC-MS/MS HPTLC
Principle Liquid-solid partitioningGas-liquid partitioning, mass analysisLiquid-solid partitioning, tandem mass analysisLiquid-solid partitioning on a planar surface
Sample Throughput ModerateModerate to HighModerateHigh
Specificity Good, but co-elution is possibleExcellent (with MS detection)ExcellentModerate, dependent on mobile phase
Sensitivity (LOD) ng rangepg to ng rangepg to fg rangeng range
Precision (RSD) Typically <5%Typically <10%Typically <5%5-15%
Analytes DPA and thermally labile derivativesDPA and more stable derivativesDPA and a wide range of derivativesDPA and its primary derivatives
Challenges Co-eluting peaks, solvent purityThermal degradation of analytes[1]Matrix effects, instrument costLower resolution compared to HPLC
Authoritative Basis Preferred method in NATO AOP-48[6]Widely used in forensic labsIncreasing use for high-sensitivity applicationsScreening and semi-quantitative analysis

Workflow and Decision Making

The selection of an appropriate analytical method depends on several factors, including the specific goals of the analysis, available instrumentation, required sensitivity, and sample throughput.

General Analytical Workflow

The following diagram illustrates a comprehensive workflow for the analysis of this compound in smokeless powder, from sample reception to the final report.

DPA_Analysis_Workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis Sample_Receipt Sample Receipt & Logging Homogenization Sample Homogenization Sample_Receipt->Homogenization Sub_sampling Sub-sampling Homogenization->Sub_sampling Extraction Solvent Extraction (e.g., Sonication, Soxhlet) Sub_sampling->Extraction Filtration Filtration / Cleanup Extraction->Filtration Instrumental_Analysis Instrumental Analysis (HPLC, GC-MS, etc.) Filtration->Instrumental_Analysis Data_Processing Data Processing & Integration Instrumental_Analysis->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification Report_Generation Report Generation Quantification->Report_Generation

A generalized workflow for DPA analysis in smokeless powder.
Decision Matrix for Method Selection

The choice of analytical technique is a critical decision that impacts the quality and utility of the generated data. The following decision tree provides a logical framework for selecting the most suitable method.

Method_Selection Start Start: Define Analytical Goal Goal Primary Goal? Start->Goal Screening High-Throughput Screening Goal->Screening Screening Quant_Routine Routine Quantification (Shelf-life) Goal->Quant_Routine Routine QC Quant_Trace Trace Analysis / Forensic Goal->Quant_Trace High Sensitivity HPTLC HPTLC Screening->HPTLC HPLC_UV HPLC-UV Quant_Routine->HPLC_UV GC_MS GC-MS Quant_Trace->GC_MS LC_MSMS LC-MS/MS Quant_Trace->LC_MSMS

Decision tree for selecting the appropriate analytical method.

Ensuring Data Integrity: The Role of Reference Materials and Method Validation

For any inter-laboratory comparison to be meaningful, and for individual laboratories to have confidence in their results, robust quality control measures are essential. The use of certified reference materials (CRMs) and thorough method validation are the cornerstones of data integrity in analytical chemistry.

The National Institute of Standards and Technology (NIST) has developed a Reference Material (RM) 8107, "Additives in Smokeless Powder," which is intended to support analytical measurements of this compound and other additives.[8] This RM can be used to validate analytical methods, as a proficiency test sample, and to ensure the comparability of results between different laboratories.[9]

Method validation should be performed in accordance with established guidelines and should assess parameters such as:

  • Specificity: The ability to accurately measure the analyte of interest in the presence of other components.

  • Linearity and Range: The relationship between the analytical signal and the concentration of the analyte over a specified range.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among a series of measurements of the same sample.

  • Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.

  • Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be accurately and precisely quantified.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

Conclusion and Future Perspectives

The analysis of this compound in smokeless powder is a critical aspect of quality control and safety assessment for energetic materials. While HPLC remains the standard and most robust method for routine analysis, particularly for thermally sensitive degradation products, GC-MS offers excellent specificity and sensitivity for a wide range of analytes. The emergence of UPLC-MS/MS provides a powerful tool for trace-level analysis and complex sample matrices.

Future inter-laboratory studies should focus on a direct comparison of these methods using a common set of well-characterized smokeless powder samples, including aged samples containing a variety of DPA degradation products. The use of NIST RM 8107 will be invaluable in such studies. Furthermore, the development of harmonized and standardized protocols for sample preparation and analysis will continue to improve the consistency and reliability of data across different laboratories, ultimately contributing to the enhanced safety and reliability of smokeless powder propellants.

References

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  • LIFETIME PREDICTION OF PROPELLANTS ACCORDING TO N
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A Comparative Analysis of Diphenylamine Derivatives as Antioxidants: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of antioxidant research and development, diphenylamine (DPA) and its derivatives represent a cornerstone class of synthetic antioxidants. With wide-ranging applications, from stabilizing industrial lubricants and polymers to protecting agricultural products, a nuanced understanding of their comparative efficacy is paramount for researchers, scientists, and drug development professionals.[1][2][3] This guide provides an in-depth, objective comparison of this compound derivatives, grounded in experimental data and mechanistic insights, to empower informed selection and innovation.

The Antioxidant Mechanism of this compound Derivatives: A Tale of Hydrogen Donation

The antioxidant prowess of this compound and its derivatives lies fundamentally in the reactivity of the secondary amine (-NH-) group.[4][5] These compounds function as chain-breaking antioxidants, primarily by donating a hydrogen atom to neutralize highly reactive free radicals, thereby terminating the auto-oxidation cascade.

The core mechanism can be summarized in the following steps:

  • Initiation: An organic substrate (RH) undergoes oxidation, leading to the formation of a peroxyl radical (ROO•).

  • Propagation: This peroxyl radical can then abstract a hydrogen atom from another substrate molecule, propagating the radical chain reaction.

  • Termination: A this compound derivative (Ar₂NH) intervenes by donating the hydrogen atom from its secondary amine group to the peroxyl radical. This action neutralizes the radical and forms a stable, non-radical hydroperoxide and a resonance-stabilized diphenylaminyl radical (Ar₂N•).

This process is visually represented in the following diagram:

Antioxidant Mechanism of this compound Peroxyl Radical (ROO•) Peroxyl Radical (ROO•) Hydroperoxide (ROOH) Hydroperoxide (ROOH) Peroxyl Radical (ROO•)->Hydroperoxide (ROOH) H• donation This compound (Ar₂NH) This compound (Ar₂NH) Diphenylaminyl Radical (Ar₂N•) Diphenylaminyl Radical (Ar₂N•) This compound (Ar₂NH)->Diphenylaminyl Radical (Ar₂N•) H• abstraction Experimental_Workflow cluster_assays Antioxidant Assays cluster_prep Sample Preparation cluster_results Data Analysis DPPH DPPH Assay Measurement_517 Measurement_517 DPPH->Measurement_517 Absorbance @ 517nm ABTS ABTS Assay Measurement_734 Measurement_734 ABTS->Measurement_734 Absorbance @ 734nm FRAP FRAP Assay Measurement_593 Measurement_593 FRAP->Measurement_593 Absorbance @ 593nm TBARS TBARS Assay Measurement_532 Measurement_532 TBARS->Measurement_532 Absorbance @ 532nm DPA_Derivatives This compound Derivatives DPA_Derivatives->DPPH DPA_Derivatives->ABTS DPA_Derivatives->FRAP DPA_Derivatives->TBARS Standard Standard Antioxidant Standard->DPPH Standard->ABTS Standard->FRAP Standard->TBARS IC50 IC₅₀ Value Measurement_517->IC50 TEAC TEAC Value Measurement_734->TEAC FRAP_Value FRAP Value Measurement_593->FRAP_Value Inhibition % Inhibition Measurement_532->Inhibition

Caption: General workflow for antioxidant activity assessment.

Comparative Performance of this compound Derivatives: Experimental Data

A study by Jin et al. provides valuable comparative data on a series of this compound derivatives with varying alkyl substituents. The antioxidant performance was evaluated by measuring the Oxidation Induction Time (OIT) in both nonpolar and polar base oils. [6]

Performance in Nonpolar Base Oils (Polyalphaolefin - PAO and Liquid Paraffin - LP)
DerivativeSubstituentOIT in PAO (min) at 150°COIT in LP (min) at 150°C
Base OilNone~40~18
1a -H (this compound)336-
1b -CH₃868-
1c -C₂H₅1650-
1d -C₃H₇2022-
1e -C₄H₉2480-
1f -C₅H₁₁2684-
1g -C₆H₁₃2754-
1h -C₇H₁₅2863-
1i -C₈H₁₇32351524

Data sourced from Jin et al. (2022) [6] The results clearly indicate that in nonpolar oils, the antioxidant performance of this compound derivatives increases with the length of the alkyl chain substituent. [6]

Performance in Polar Base Oils (Diisooctyl Sebacate - DIOS)
DerivativeSubstituentOIT in DIOS (min) at 150°C
Base OilNone~48
1a -H (this compound)-
1b -C₂H₅2940
... ......
1i -C₈H₁₇3198

Data sourced from Jin et al. (2022) [6] In contrast to nonpolar oils, the length of the substituted alkyl chain beyond a certain point does not significantly enhance the antioxidant performance in polar base oils. [6]

Structure-Activity Relationship (SAR)

The experimental data reveals a clear structure-activity relationship for this compound derivatives.

  • Effect of Alkyl Substitution: The introduction of alkyl groups generally enhances the antioxidant activity. In nonpolar media, longer alkyl chains improve solubility and compatibility, leading to better performance. [6]This is likely due to increased lipophilicity, allowing for better dispersion within the nonpolar medium where oxidation is occurring.

  • Electronic Effects: The nature of the substituents on the aromatic rings can significantly influence the N-H bond dissociation energy. Electron-donating groups (EDGs) can increase the electron density on the nitrogen atom, potentially lowering the BDE and enhancing antioxidant activity. Conversely, electron-withdrawing groups (EWGs) can decrease the electron density, making hydrogen donation more difficult and reducing antioxidant capacity.

  • Steric Effects: Bulky substituents near the amine group can sterically hinder the approach of free radicals, which may either enhance or diminish antioxidant activity depending on the specific radical and the environment.

SAR cluster_props Key Properties DPA This compound Core Substituents Substituents DPA->Substituents Modification Properties Physicochemical Properties Substituents->Properties Influences Activity Antioxidant Activity Properties->Activity Determines BDE N-H Bond Dissociation Energy Solubility Solubility Steric_Hindrance Steric Hindrance

Caption: Structure-Activity Relationship (SAR) overview.

Conclusion and Future Perspectives

This compound and its derivatives are versatile and effective antioxidants with a well-understood mechanism of action. The comparative data presented herein underscores the critical role of molecular structure in dictating antioxidant performance. The length of alkyl substituents significantly impacts efficacy, particularly in nonpolar environments.

For researchers and drug development professionals, this guide provides a framework for selecting and designing this compound derivatives with tailored antioxidant properties. Future research should continue to explore the synthesis of novel derivatives with optimized electronic and steric properties to further enhance their antioxidant potency and expand their applications in mitigating oxidative stress in both industrial and biological systems.

References

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A Senior Application Scientist’s Guide to the Validation of Analytical Methods for Diphenylamine Detection in Gunshot Residue

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Diphenylamine in Modern Forensic Ballistics

In the field of forensic science, the analysis of gunshot residue (GSR) provides critical evidence linking a suspect to the discharge of a firearm. Historically, this analysis has focused on inorganic gunshot residue (IGSR), primarily detecting particles containing lead (Pb), barium (Ba), and antimony (Sb) from the primer.[1][2][3] However, the increasing prevalence of "lead-free" and heavy-metal-free ammunition has diminished the universal applicability of traditional IGSR analysis.[1][4] This shift has pivoted the focus towards organic gunshot residues (OGSRs), which are combustion products of the smokeless powder propellant.

A key component of many smokeless powders is this compound (DPA). DPA is not an explosive itself; rather, it is a stabilizer added to prevent the auto-catalytic decomposition of nitrocellulose, the primary energetic material in single- and double-base powders.[5][6] During storage, nitrocellulose slowly degrades, releasing nitrogen oxides. DPA and its subsequent nitrated and nitrosated derivatives neutralize these acidic products, ensuring the propellant's chemical stability and safe storage life.[5] When a firearm is discharged, unburnt particles of powder, DPA, and its derivatives can be expelled and deposited on the shooter's hands, clothing, and surrounding surfaces.[7]

The detection of DPA and its derivatives can, therefore, serve as a powerful indicator that an individual was in close proximity to a discharging firearm.[7][8] This guide provides a comprehensive framework for the validation of an analytical method for DPA detection, comparing prevalent techniques and offering a detailed protocol grounded in the principles of scientific integrity and regulatory compliance.

The Imperative of Method Validation in Forensic Analysis

In forensic science, an analytical result is not merely a data point; it is potential evidence in a judicial proceeding. Consequently, the methodology used to generate that result must be demonstrably reliable, accurate, and fit for purpose. Method validation is the process of providing objective evidence that a specific analytical method consistently produces a result that meets predetermined requirements.[9]

Authoritative bodies such as the Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) and standards organizations like ASTM International provide guidelines that underscore the necessity of rigorous validation.[2][10][11][12] A properly validated method ensures:

  • Scientific Reliability: The results are accurate, precise, and reproducible.

  • Legal Admissibility: The methodology can withstand scrutiny in court (e.g., Daubert or Frye standards).

  • Quality Assurance: The laboratory maintains a high standard of quality and consistency in its operations.

The core parameters assessed during method validation include selectivity, linearity, sensitivity (Limit of Detection and Quantitation), accuracy, precision, and robustness. Each parameter addresses a specific aspect of the method's performance, and together, they form a self-validating system that ensures the trustworthiness of the final result.

Comparative Analysis of Analytical Techniques for DPA Detection

The choice of analytical instrumentation is a critical decision that directly impacts the sensitivity, selectivity, and reliability of the DPA detection method. The low abundance of DPA in GSR necessitates highly sensitive techniques.[8]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS has long been a workhorse in forensic laboratories for the analysis of volatile and semi-volatile organic compounds.[13]

  • Principle: It separates compounds based on their volatility and interaction with a stationary phase inside a capillary column, followed by detection with a mass spectrometer.

  • Strengths: Excellent separation efficiency for complex mixtures and extensive, well-established mass spectral libraries for compound identification.

  • Causality of Limitations: A significant drawback for DPA analysis is the high temperature required in the GC inlet port for sample vaporization. DPA and, more importantly, its nitrated derivatives are often thermolabile.[14] High temperatures can cause these compounds to degrade, leading to inaccurate quantification and potential misidentification.[14] This thermal degradation compromises the integrity of the analysis, a critical failure in a forensic context.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as the superior technique for the analysis of thermolabile and non-volatile compounds in complex matrices.[4][13]

  • Principle: It separates compounds in a liquid phase based on their affinity for a stationary phase (e.g., a C18 column). The separated compounds are then ionized (typically using electrospray ionization - ESI) and analyzed by a tandem mass spectrometer.

  • Strengths:

    • Avoidance of Thermal Degradation: The entire process occurs at or near ambient temperature, preserving the integrity of thermolabile compounds like DPA.[8]

    • High Sensitivity and Selectivity: Tandem mass spectrometry (MS/MS) allows for Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented to produce a characteristic product ion. This process is highly selective and significantly reduces background noise, resulting in exceptionally low detection limits.[4]

    • Versatility: It can analyze a wide range of organic compounds present in GSR, not just DPA.[13]

  • Chosen Methodology: Due to its high sensitivity, specificity, and its ability to analyze DPA without thermal degradation, LC-MS/MS is the recommended technique for a robust and defensible forensic method.[15]

The following sections will detail the validation of an LC-MS/MS method for DPA detection.

A Validated LC-MS/MS Method for DPA Detection: Protocol and Validation Guide

This section provides a detailed, step-by-step protocol for the analysis and validation of DPA in GSR samples collected from a suspect's hands.

Experimental Workflow Diagram

The overall workflow from sample collection to final report is illustrated below.

G cluster_0 Sample Collection & Preparation cluster_1 Instrumental Analysis cluster_2 Data Processing & Validation Collection 1. Sample Collection (Cotton Swab with Solvent) Extraction 2. Solvent Extraction (Vortex & Centrifuge) Collection->Extraction Filtration 3. Filtration (0.22 µm Syringe Filter) Extraction->Filtration LC 4. LC Separation (C18 Column) Filtration->LC MS 5. MS/MS Detection (ESI+ in MRM Mode) LC->MS Quant 6. Quantification (Calibration Curve) MS->Quant Validation 7. Method Validation Check (QC Samples) Quant->Validation Report 8. Final Report Validation->Report

Caption: Experimental workflow for DPA detection in GSR.

Part A: Experimental Protocol

1. Sample Collection:

  • Using a cotton swab lightly wetted with methanol, thoroughly swab the dorsal and palmar surfaces of a suspect's hands.

  • Place the swab head into a 2 mL microcentrifuge tube. Prepare a "blank" sample by processing an unused, wetted swab in the same manner.

2. Sample Preparation & Extraction:

  • Add 1.0 mL of methanol to the microcentrifuge tube containing the swab.

  • Vortex the tube vigorously for 1 minute to extract DPA from the swab into the solvent.

  • Centrifuge the tube at 10,000 x g for 5 minutes to pellet any particulates.

  • Carefully transfer the supernatant to a new tube and filter it through a 0.22 µm syringe filter into an autosampler vial.

3. LC-MS/MS Instrumentation and Parameters:

  • LC System: Agilent 1200 series or equivalent.

  • Column: Agilent Extend-C18 (4.6 mm x 150 mm, 5 µm).[15]

  • Mobile Phase: 90:10 Methanol:Water.[15]

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 10 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • MRM Transitions for DPA:

    • Precursor Ion (Q1): m/z 170.1

    • Product Ions (Q3): m/z 169.1 (Quantifier), m/z 168.1, m/z 167.1 (Qualifiers)

Part B: Method Validation - Procedures and Acceptance Criteria

The logic of a validated method is to ensure all performance characteristics are met, creating a robust and reliable system.

G center_node Reliable & Defensible Validated Method Selectivity Selectivity (No Interference) Selectivity->center_node Accuracy Accuracy (Closeness to True Value) Accuracy->center_node Precision Precision (Agreement of Results) Precision->center_node Linearity Linearity (Proportional Response) Linearity->center_node LOD_LOQ Sensitivity (LOD/LOQ) LOD_LOQ->center_node Robustness Robustness (Resists Small Changes) Robustness->center_node

Caption: Core parameters for a validated analytical method.

1. Selectivity / Specificity

  • Causality: The method must be able to unequivocally identify and quantify DPA without interference from other compounds expected to be in the sample matrix (e.g., other OGSRs, environmental contaminants).

  • Procedure: Analyze six independent blank hand swab samples to check for interfering peaks at the retention time and MRM transitions of DPA. Analyze a spiked sample to confirm the retention time and ion ratios.

  • Acceptance Criteria: No significant interfering peaks (>20% of the LOQ) should be observed in the blank samples. The ion ratios in the spiked sample must match those of a pure standard within ±20%.

2. Linearity and Range

  • Causality: To quantify DPA, the instrument's response must be proportional to the concentration of the analyte over a specified range.

  • Procedure: Prepare a series of calibration standards by spiking blank matrix extract with DPA at concentrations ranging from 5 to 500 ng/mL.[15] Generate a calibration curve by plotting the peak area against concentration.

  • Acceptance Criteria: The linear regression should have a coefficient of determination (r²) ≥ 0.995.

3. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Causality: These parameters define the sensitivity of the method. LOD is the lowest concentration that can be reliably detected, while LOQ is the lowest concentration that can be accurately and precisely quantified.

  • Procedure: Determine the LOD and LOQ based on the signal-to-noise ratio (S/N). Analyze progressively more dilute standards until the S/N is approximately 3 for LOD and 10 for LOQ.

  • Acceptance Criteria: The LOD and LOQ must be sufficiently low to detect the trace levels of DPA expected in real casework. Based on published data, an LOD of ~0.3 ng/mL is achievable.[8][15]

4. Accuracy (Trueness)

  • Causality: Accuracy measures how close the experimental result is to the true value. It is critical for ensuring the quantitative results are correct.

  • Procedure: Analyze quality control (QC) samples prepared by spiking blank matrix at three concentration levels (low, medium, high) within the calibration range. Analyze at least five replicates at each level.

  • Acceptance Criteria: The mean recovery should be within 80-120% of the nominal value.

5. Precision (Repeatability and Intermediate Precision)

  • Causality: Precision measures the degree of agreement among a series of measurements. It demonstrates the method's reproducibility.

  • Procedure:

    • Repeatability (Intra-assay): Analyze the three levels of QC samples in replicates (n=5) on the same day, by the same analyst.

    • Intermediate Precision (Inter-assay): Repeat the analysis on at least two different days with a different analyst or instrument if possible.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 15%.[8]

Data Summary and Comparison

The validation data confirms the suitability of the LC-MS/MS method for its intended purpose.

Table 1: Summary of LC-MS/MS Method Validation Parameters for DPA

Validation ParameterAcceptance CriteriaTypical Result
Selectivity No interferencesNo peaks >20% of LOQ in blank matrix
Linearity (r²) ≥ 0.9950.9978[15]
Range Covers expected conc.5 - 500 ng/mL[15]
LOD (S/N ≈ 3) Fit for purpose0.3 ng/mL[8][15]
LOQ (S/N ≈ 10) Fit for purpose1.0 ng/mL (Estimated)
Accuracy (% Recovery) 80 - 120%92 - 105%
Precision (% RSD) ≤ 15%Intra-day: < 9%[8], Inter-day: < 12%

Table 2: Performance Comparison of GC-MS vs. LC-MS/MS for DPA Analysis

FeatureGC-MSLC-MS/MSJustification for Preference
Analyte Stability Risk of thermal degradation[14]Excellent stability (ambient temperature)[8]LC-MS/MS is superior as it preserves the integrity of the target analyte.
Sensitivity ModerateVery High (sub-ng/mL)[15]LC-MS/MS is superior for detecting trace amounts of DPA found in GSR.
Selectivity Good (with full scan)Excellent (with MRM)[4]LC-MS/MS is superior due to the noise reduction and specificity of the MRM experiment.
Throughput Typically longer run timesCan be optimized for faster run timesComparable, but LC-MS/MS can be faster.
Applicability Limited to thermally stable OGSRsBroad applicability to all OGSRs[13]LC-MS/MS is superior for developing a comprehensive OGSR analysis method.

Conclusion and Future Outlook

The validation of an analytical method for the detection of this compound in gunshot residue is a prerequisite for its use in forensic casework. This guide has demonstrated that while several techniques are available, LC-MS/MS offers the most robust, sensitive, and scientifically defensible approach , primarily by avoiding the thermal degradation inherent to GC-based methods. The detailed validation protocol provided herein serves as a template for laboratories to establish a method that is accurate, precise, and capable of withstanding rigorous legal and scientific scrutiny.

Future research in this area will likely focus on the quantitative analysis of DPA's nitrated derivatives (e.g., N-nitroso-DPA, 4-nitro-DPA).[16] The relative ratios of these degradation products could potentially serve as a chemical clock, providing valuable intelligence about the age of the smokeless powder or the time since a firearm was discharged, further enhancing the evidentiary value of OGSR analysis.

References

  • Advanced Methodologies for Gunshot Residue Analysis – A Review. Vertex AI Search.
  • Mei, J., et al. (2016). Determination of this compound in Gunshot Residue by HPLC-MS/MS. Journal of Forensic Science and Medicine, 2(1), 18. [Link]

  • Gassner, A. L., et al. (2023). Chemical Analysis of Gunpowder and Gunshot Residues. National Institutes of Health (NIH). [Link]

  • López-López, M., et al. (2019). Estimating this compound in Gunshot Residues from a New Tool for Identifying both Inorganic and Organic Residues in the Same Sample. MDPI. [Link]

  • Ficher, T. L. (1968). Role of this compound as a Stabilizer in Propellants. Defense Technical Information Center (DTIC). [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2016). SWGDRUG Recommendations. [Link]

  • ASTM E1588-17, Standard Practice for Gunshot Residue Analysis by Scanning Electron Microscopy/Energy Dispersive X-Ray Spectrometry. ASTM International. [Link]

  • Tong, Y., et al. (2001). Determination of this compound stabilizer and its nitrated derivatives in smokeless gunpowder using a tandem MS method. The Analyst, 126(4), 480-484. [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2019). SWGDRUG Recommendations Version 8.0. [Link]

  • ASTM E2998-16, Standard Practice for Characterization and Analysis of Smokeless Powders. AFNOR EDITIONS. [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2009). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. UNODC. [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2005). Validation of Analytical Methods. Office of Justice Programs. [Link]

  • Springer, F. Gunshot Residue (GSR) Analysis. American Society of Trace Evidence Examiners. [Link]

  • Meng, H., & Cino, M. (2012). Detection of Gunshot Residues Using Mass Spectrometry. National Institutes of Health (NIH). [Link]

  • Dahl, D. B., & Lott, P. F. (1982). Color Tests for this compound Stabilizer and Related Compounds in Smokeless Gunpowder. Journal of Forensic Sciences. [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). SWGDRUG Home Page. [Link]

  • National Institute of Standards and Technology (NIST). (2001). A New NIST Reference Material for Smokeless Powder Measurements. [Link]

  • Gallidabino, M., et al. (2024). Forensic profiling of smokeless powders (SLPs) by gas chromatography–mass spectrometry (GC-MS): a systematic investigation into injector conditions and their effect on the characterisation of samples. PubMed Central. [Link]

  • Espinoza, E. O. (1988). This compound and Its Nitrated Derivatives: Presence and Occurrence in Gunpowders and In Gunshot Residues. Office of Justice Programs. [Link]

  • Mei, J., et al. (2016). Determination of this compound in Gunshot Residue by HPLC‑MS/MS. ResearchGate. [Link]

Sources

A Comparative Guide to the Diphenylamine DNA Assay: Linearity, Range, and Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of molecular biology and drug development, accurate quantification of DNA is a cornerstone of reliable and reproducible results. Among the various methods available, the diphenylamine colorimetric assay has long been a staple for its simplicity and cost-effectiveness. This guide provides an in-depth analysis of the linearity and range of the this compound assay, objectively comparing its performance against other common DNA quantification techniques. We will delve into the causality behind experimental choices and provide the necessary data to help you select the most appropriate method for your research needs.

The this compound Assay: Principle and Rationale

The this compound assay is a colorimetric method that relies on the reaction between this compound and 2-deoxypentose sugars, a component of the DNA backbone.[1] Under acidic conditions and heat, the deoxyribose sugar in DNA is converted to β-hydroxylevulinaldehyde.[2] This aldehyde then reacts with this compound to produce a blue-colored complex, which can be quantified by measuring its absorbance at approximately 595 nm.[2][3] A key aspect of this reaction is that it is specific to the deoxyribose of purine nucleotides, meaning the resulting value represents about half of the total deoxyribose present.[2] However, since the standards are treated in the same manner, this does not affect the accuracy of the final quantification.

The choice of this assay often hinges on its accessibility. It does not require specialized equipment beyond a standard spectrophotometer or ELISA reader, making it a viable option for many laboratories.[4][5] However, as we will explore, its sensitivity and specificity can be limiting factors compared to more modern techniques.

Experimental Workflow: this compound DNA Assay

A self-validating protocol is crucial for trustworthy results. The following detailed methodology for the this compound assay includes the preparation of standards and unknown samples to ensure accurate quantification.

Diagram of the this compound Assay Workflow

Diphenylamine_Assay_Workflow cluster_prep Sample & Standard Preparation cluster_reaction Colorimetric Reaction cluster_measurement Data Acquisition & Analysis DNA_Standards Prepare DNA Standards (e.g., 50-500 µg/ml) Add_Reagent Add this compound Reagent to all tubes DNA_Standards->Add_Reagent Unknown_Samples Prepare Unknown DNA Samples Unknown_Samples->Add_Reagent Incubate Incubate in boiling water bath (10 min) Add_Reagent->Incubate Mix well Cool Cool tubes to room temperature Incubate->Cool Measure_Absorbance Read Absorbance at 595 nm Cool->Measure_Absorbance Standard_Curve Construct Standard Curve (Absorbance vs. Concentration) Measure_Absorbance->Standard_Curve Calculate_Concentration Determine Concentration of Unknown Samples Standard_Curve->Calculate_Concentration

Sources

A Senior Application Scientist's Guide to DNA Purity: UV-Spectrophotometry vs. Diphenylamine Assay

Author: BenchChem Technical Support Team. Date: January 2026

In the realms of molecular biology and drug development, the accurate quantification and purity assessment of DNA are paramount. The integrity of downstream applications, from PCR and sequencing to gene therapy vector development, hinges on the quality of the starting nucleic acid material. Contaminants can not only lead to inaccurate concentration measurements but also inhibit critical enzymatic reactions, compromising experimental outcomes and leading to costly delays.[1][2][3]

This guide provides an in-depth comparison of two well-established methods for assessing DNA purity and concentration: UV-Spectrophotometry and the Diphenylamine Assay. As a senior application scientist, my aim is to move beyond mere protocols and delve into the causality behind experimental choices, offering field-proven insights to help you select the most appropriate method for your specific research needs.

Section 1: UV-Spectrophotometry - The Rapid, Non-Destructive Workhorse

UV-spectrophotometry is a ubiquitous technique in molecular biology labs for its speed and the non-destructive nature of the measurement.[4] The method relies on the principle that nucleic acids strongly absorb ultraviolet (UV) light at a specific wavelength.

Principle of UV-Spectrophotometry

The core of this method is the Beer-Lambert Law, which states that the absorbance of light is directly proportional to the concentration of the absorbing substance and the path length of the light through the solution.[5][6] Nucleic acids, owing to the aromatic ring structures of their purine and pyrimidine bases, have a maximum absorbance peak at approximately 260 nm.[7][8]

Purity is assessed by measuring absorbance at additional wavelengths:

  • 280 nm: Proteins, which contain aromatic amino acids like tryptophan and tyrosine, absorb light maximally at 280 nm. The ratio of absorbance at 260 nm to 280 nm (A260/A280) is therefore a key indicator of protein contamination.[7][9]

  • 230 nm: This wavelength reveals contamination by organic compounds and chaotropic salts (e.g., phenol, guanidine salts) often used during DNA extraction. The A260/A230 ratio serves as a secondary, crucial measure of purity.[9][10]

A pure sample of double-stranded DNA (dsDNA) is expected to have an A260/A280 ratio of ~1.8 and an A260/A230 ratio in the range of 2.0-2.2.[9][11] Deviations from these values signal the presence of specific contaminants.[12]

Experimental Workflow & Protocol

The workflow for UV-spectrophotometry is straightforward, making it ideal for high-throughput applications. Modern microvolume spectrophotometers require as little as 1-2 µl of sample, preserving precious material.[10]

Detailed Protocol: DNA Purity Assessment using a Microvolume Spectrophotometer

  • Instrument Preparation: Power on the spectrophotometer and allow the lamp to warm up for at least 15-30 minutes for stable readings.

  • Cleaning: Clean the measurement pedestals (both upper and lower) with a lint-free laboratory wipe and deionized water to remove any residues from previous measurements.

  • Blank Measurement: Pipette 1-2 µl of the same buffer in which your DNA is dissolved (e.g., TE buffer, nuclease-free water) onto the lower pedestal. Lower the sampling arm and initiate the "Blank" measurement. This step is critical as it subtracts the absorbance of the buffer, ensuring that the subsequent sample reading is solely from the DNA and any contaminants.[12] Using the correct blank solution is vital; a mismatch in pH or ionic strength between the blank and the sample can skew purity ratios.[11][12]

  • Sample Measurement: After wiping the pedestals clean, pipette 1-2 µl of your DNA sample onto the lower pedestal and initiate the "Measure" function.

  • Data Analysis: The instrument software will automatically display the full UV absorbance spectrum, the concentration of DNA (typically in ng/µl), and the critical purity ratios (A260/A280 and A260/A230).

    • Concentration Calculation: The instrument applies the Beer-Lambert Law, using a standard extinction coefficient for dsDNA (an absorbance of 1.0 at 260 nm corresponds to ~50 µg/ml of dsDNA).[10][13]

    • Purity Ratio Interpretation:

      • A260/A280 < 1.8: Suggests protein or residual phenol contamination.[11]

      • A260/A280 > 2.0: May indicate RNA contamination.[2]

      • A260/A230 < 2.0: Indicates contamination with substances like guanidine salts, phenol, or carbohydrates.[10][12]

Workflow Diagram: UV-Spectrophotometry

UV_Spec_Workflow cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis Start Start Clean Clean Pedestals Start->Clean 1. Blank Measure Blank (Elution Buffer) Clean->Blank 2. Clean2 Clean Pedestals Blank->Clean2 Load_Sample Load DNA Sample (1-2 µl) Clean2->Load_Sample 3. Measure Measure Absorbance (230, 260, 280 nm) Load_Sample->Measure 4. Calculate Calculate: - Concentration (A260) - A260/A280 Ratio - A260/A230 Ratio Measure->Calculate Evaluate Evaluate Purity Ratios (vs. Ideal Values) Calculate->Evaluate 5. End End Evaluate->End 6. DPA_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Start Start Prep_Std Prepare DNA Standards Start->Prep_Std Prep_Reagent Prepare DPA Reagent (Fresh) Start->Prep_Reagent Setup_Tubes Set up Tubes (Blank, Standards, Unknowns) Prep_Std->Setup_Tubes Prep_Reagent->Setup_Tubes Add_Reagent Add DPA Reagent to all tubes Setup_Tubes->Add_Reagent Incubate Boil for 10-15 min (Color Development) Add_Reagent->Incubate Cool Cool to Room Temp Incubate->Cool Measure Read Absorbance at 595 nm Cool->Measure Plot_Curve Plot Standard Curve (Abs vs. Conc) Measure->Plot_Curve Determine_Conc Determine Unknown Concentration Plot_Curve->Determine_Conc End End Determine_Conc->End

Sources

A Researcher's Guide to the Diphenylamine Assay: Navigating Cross-Reactivity with Cellular Components

Author: BenchChem Technical Support Team. Date: January 2026

For decades, the diphenylamine assay has served as a foundational method for quantifying DNA in biological samples. Its simplicity and cost-effectiveness have made it a staple in many laboratories. However, a nuanced understanding of its chemical principles reveals a significant potential for cross-reactivity with other cellular components, a critical consideration for researchers striving for accurate and reliable data. This guide provides an in-depth comparison of the this compound assay's performance against common alternatives, supported by experimental insights and protocols to empower researchers in making informed decisions for their specific applications.

The this compound Reaction: A Double-Edged Sword

The this compound assay, in its classic formulation by Dische (1930) and later modified by Burton (1956), relies on the acid-catalyzed conversion of deoxyribose to β-hydroxylevulinaldehyde.[1] This aldehyde then reacts with this compound to produce a blue-colored complex with a characteristic absorbance maximum around 595-600 nm.[1][2] The intensity of the blue color is directly proportional to the concentration of deoxyribose, and thus, DNA.

The acidic conditions required for this reaction, however, are not entirely specific to the deoxyribose in DNA. Other molecules present in complex biological lysates can undergo similar reactions, leading to falsely elevated DNA concentration readings. Understanding the nature and extent of these interferences is paramount for accurate data interpretation.

Unmasking the Culprits: Cross-Reactivity with Cellular Components

The primary sources of interference in the this compound assay stem from other macromolecules and their building blocks that can generate aldehyde-like structures under acidic conditions.

Carbohydrates: The Prime Suspects

A significant body of evidence points to carbohydrates, particularly sialic acids (N-acetylneuraminic acid), as major interfering substances in the this compound assay.[3] Sialic acids, often found at the termini of glycan chains on glycoproteins and glycolipids, can react with the this compound reagent to produce a colored product, leading to an overestimation of DNA content.

Other monosaccharides, such as fructose, mannose, and galactose, have also been reported to interfere with various colorimetric assays, and while less pronounced than sialic acid, their presence in high concentrations can contribute to inaccurate results.[4][5][6][7][8][9]

Mechanism of Carbohydrate Interference:

Under the strong acidic and high-temperature conditions of the assay, sialic acids and other susceptible carbohydrates can be degraded to form furfural or related aldehyde derivatives. These aldehydes can then react with this compound in a manner analogous to β-hydroxylevulinaldehyde, producing a colored complex that absorbs in a similar wavelength range.

Visualizing the Reactions

This compound Reaction with DNA

Caption: this compound assay reaction with DNA.

Interference by Sialic Acid

Caption: Interference mechanism of sialic acid.

Proteins and Lipids: Secondary Contributors

While carbohydrates are the most cited interferents, proteins and lipids can also affect the accuracy of the this compound assay, albeit through different mechanisms.

  • Proteins: High concentrations of certain proteins can interfere, potentially through non-specific interactions or by containing components that react with the assay reagents. Paraproteins, for instance, are known to interfere with a variety of clinical chemistry assays by precipitating under specific pH and ionic strength conditions.[10]

  • Lipids: Lipemic samples can interfere with spectrophotometric measurements by causing light scattering, leading to artificially high absorbance readings.[11]

A Comparative Analysis of DNA Quantification Methods

To mitigate the challenges of cross-reactivity, researchers have a suite of alternative DNA quantification methods at their disposal. The choice of method should be guided by the specific requirements of the downstream application, the nature of the sample, and the available instrumentation.

MethodPrincipleAdvantagesDisadvantagesSusceptibility to Interference
This compound Assay Colorimetric reaction with deoxyribose.Inexpensive, simple procedure.Time-consuming, low sensitivity, susceptible to interference from carbohydrates (especially sialic acid).[12]High
UV Spectrophotometry (A260) Absorbance of UV light at 260 nm by nucleic acids.Fast, simple, does not require reagents.[13][14]Low sensitivity, cannot distinguish between DNA and RNA, requires pure samples.[13]Moderate (RNA, free nucleotides, proteins absorbing at 260/280 nm).
Fluorometry (e.g., PicoGreen®, Qubit®) Fluorescence enhancement of specific dyes upon binding to dsDNA.High sensitivity, specific for dsDNA, less affected by contaminants.[13][14]Requires a fluorometer and specific reagents, can be more expensive.Low (minimal interference from RNA, ssDNA, and proteins).
Quantitative PCR (qPCR) Real-time amplification of a specific DNA target.Extremely sensitive, highly specific, can quantify specific DNA sequences.Complex workflow, expensive, requires a qPCR instrument and specialized reagents.Very Low (highly specific to the target sequence).

Experimental Protocol: Assessing Cross-Reactivity of the this compound Assay

This protocol provides a framework for researchers to empirically determine the extent of interference from suspected cellular components in their samples.

Materials
  • This compound Reagent: Dissolve 1.5 g of this compound in 100 mL of glacial acetic acid. Add 1.5 mL of concentrated sulfuric acid. Store in a dark bottle. On the day of use, add 0.5 mL of a 1.6% aqueous acetaldehyde solution to each 100 mL of the this compound solution.[1]

  • Standard DNA Solution (e.g., Calf Thymus DNA): 1 mg/mL stock solution.

  • Potential Interfering Substances:

    • Sialic Acid (N-acetylneuraminic acid): 1 mg/mL stock solution.

    • Bovine Serum Albumin (BSA): 10 mg/mL stock solution.

    • Glucose, Fructose, Mannose, Galactose: 10 mg/mL stock solutions.

  • Spectrophotometer capable of reading absorbance at 595 nm.

  • Test tubes and pipettes.

  • Boiling water bath.

Procedure
  • Prepare Standard Curves:

    • DNA Standard Curve: Prepare a series of dilutions of the standard DNA solution to obtain concentrations ranging from 20 µg/mL to 200 µg/mL.

    • Interferent "Standard" Curves: For each potential interfering substance, prepare a series of dilutions to cover a range of concentrations relevant to your biological samples.

  • Assay Reaction:

    • Pipette 1 mL of each standard, interferent dilution, and your unknown samples into separate, labeled test tubes. Include a "blank" tube with 1 mL of deionized water.

    • Add 2 mL of the freshly prepared this compound reagent to each tube.

    • Mix the contents of the tubes thoroughly.

    • Incubate all tubes in a boiling water bath for 10 minutes.[1]

    • Cool the tubes to room temperature.

  • Data Acquisition:

    • Set the spectrophotometer to 595 nm and zero the instrument using the blank.

    • Measure the absorbance of each standard, interferent dilution, and unknown sample.

  • Data Analysis:

    • Plot the absorbance values for the DNA standards against their known concentrations to generate a standard curve.

    • Plot the absorbance values for each interfering substance against their concentrations.

    • Determine the concentration of DNA in your unknown samples by interpolating their absorbance values on the DNA standard curve.

    • Analyze the "standard" curves for the interfering substances to quantify the extent of their cross-reactivity (i.e., the apparent "DNA concentration" at a given concentration of the interferent).

Experimental Workflow Diagram

Caption: Workflow for assessing cross-reactivity.

Conclusion and Recommendations

The this compound assay, while historically significant, presents considerable challenges in the context of modern molecular biology due to its susceptibility to cross-reactivity. For research demanding high accuracy and specificity, particularly when working with complex biological samples rich in glycoproteins or other carbohydrates, alternative methods such as fluorometry or qPCR are strongly recommended.

However, the this compound assay can still be a viable option in certain scenarios, such as:

  • Preliminary or high-throughput screening where cost and simplicity are primary concerns.

  • Analysis of highly purified DNA samples where the concentration of potential interferents is negligible.

  • Educational settings for demonstrating the principles of DNA quantification.

When employing the this compound assay, it is crucial for researchers to be aware of its limitations and, where possible, to perform validation experiments to assess the potential for interference from other cellular components in their specific sample types. By understanding the chemistry behind the color, scientists can better interpret the data and ensure the integrity of their research findings.

References

  • Li, X., et al. (2014). Comparison of three common DNA concentration measurement methods. Analytical Biochemistry, 451, 18-24.
  • Nielsen, K., et al. (2006). Comparison of five DNA quantification methods.
  • Burton, K. (1956). A study of the conditions and mechanism of the this compound reaction for the colorimetric estimation of deoxyribonucleic acid. Biochemical Journal, 62(2), 315–323. [Link]

  • Croft, D. N., & Lubran, M. (1965). The estimation of deoxyribonucleic acid in the presence of sialic acid: application to analysis of human gastric washings. Biochemical Journal, 95(3), 612–620. [Link]

  • Gendimenico, G. J., Bouquin, P. L., & Tramposch, K. M. (1988). This compound-colorimetric method for DNA assay: a shortened procedure by incubating samples at 50 degrees C. Analytical Biochemistry, 173(1), 45-48.
  • Gercel-Taylor, C. (2001). Use of this compound in the detection of apoptosis. Methods in Molecular Medicine, 39, 679-680.
  • Lee, J. B. (1963). COMPOUNDS INTERFERING IN THE this compound TEST FOR DEOXYRIBONUCLEIC ACID.
  • eGyanKosh. (n.d.). COLORIMETRIC ESTIMATION OF DNA BY this compound METHOD. Retrieved from [Link]

  • DeNovix. (2022). 5 Different DNA Quantification Methods to Consider. Retrieved from [Link]

  • News-Medical.Net. (2014). Comparison of DNA Quantification and Characterization Techniques. Retrieved from [Link]

  • ESTIMATION OF DNA BY this compound REACTION. (n.d.). Retrieved from [Link]

  • Biocyclopedia. (n.d.). Estimation of DNA by the this compound Method. Retrieved from [Link]

  • Scribd. (2024). Estimationof Dna by this compound Method 29.06.2024. Retrieved from [Link]

  • Gercel-Taylor, C. (2005). This compound assay of DNA fragmentation for chemosensitivity testing. Methods in Molecular Medicine, 111, 79-82.
  • National Center for Biotechnology Information. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. Retrieved from [Link]

  • CentAUR. (n.d.). Assays for the identification and quantification of sialic acids: challenges, opportunities and future perspectives. Retrieved from [Link]

  • Gendimenico, G. J., Bouquin, P. L., & Tramposch, K. M. (1988). This compound-colorimetric method for DNA assay: a shortened procedure by incubating samples at 50 degrees C. Analytical Biochemistry, 173(1), 45-48.
  • Burton, K. (1956). A study of the conditions and mechanism of the this compound reaction for the colorimetric estimation of deoxyribonucleic acid. Biochemical Journal, 62(2), 315-323.
  • SciSpace. (n.d.). Mikrochemie. Retrieved from [Link]

  • eClinpath. (n.d.). Interferences. Retrieved from [Link]

  • PubMed. (1946). Differentiation between glucose, galactose and mannose by a colour reaction.
  • Abdullah Alqobaisi, et al. (2023). Interference of Mannose and Galactose in Glucose Assay by the Glucose Oxidase/Peroxidase Method. Journal of Advances in Medicine and Medical Research.
  • National Center for Biotechnology Information. (2012). Quantifying the Efficiency of N-Phenyl-D-mannosamine to Metabolically Engineer Sialic Acid on Cancer Cell Surface. PLoS One, 7(10), e47303.
  • American Association for Clinical Chemistry. (2017). On the Case of Paraprotein Interference: Assays With Extreme pH, Low Ionic Strength Susceptible. Retrieved from [Link]

  • PubMed. (2008). Quantitative derivatization of sialic acids for the detection of sialoglycans by MALDI MS. Analytical Chemistry, 80(13), 5183-5190.
  • Plekhova, N. G., & Ziatdinov, I. E. (2022). Clinical and Diagnostic Significance of Sialic Acids Determination in Biological Material. Biochemistry (Moscow), Supplement Series B: Biomedical Chemistry, 16(3), 209-220.
  • ResearchGate. (n.d.). Interference of Mannose and Galactose in Glucose Assay by the Glucose Oxidase/Peroxidase Method. Retrieved from [Link]

  • AWS. (n.d.). Interference of mannose and galactose in glucose assay by the glucose oxidase/peroxidase method. Retrieved from [Link]

  • PubMed. (1946). Differentiation between glucose, galactose and mannose by a colour reaction.
  • AWS. (n.d.). Original Research Article Interference of mannose and galactose in glucose assay by the glucose oxidase/peroxidase method. Retrieved from [Link]

Sources

A Comparative Performance Analysis of Diphenylamine and Alternative Stabilizers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Stabilization and the Enduring Utility of Diphenylamine

In the realm of material science, the longevity and reliability of organic materials are fundamentally dictated by their resistance to degradation. Oxidative processes, initiated by heat, light, and chemical exposure, can compromise the structural integrity and performance of a vast array of products, from industrial polymers and lubricants to mission-critical propellants. The inclusion of stabilizers is therefore not merely an additive measure but a cornerstone of material formulation. For over a century, this compound (DPA) has been a stalwart in the arsenal of stabilizers, prized for its efficacy as a radical scavenger and its ability to neutralize acidic degradation byproducts.[1][2]

This guide provides an in-depth, objective comparison of the performance of this compound against other prevalent classes of stabilizers, including phenolic antioxidants and hindered amine light stabilizers (HALS). We will delve into the mechanistic underpinnings of their stabilizing actions and present supporting experimental data to inform researchers, scientists, and drug development professionals in their selection of optimal stabilization packages. Our analysis will span key application areas, including propellants, polymers, and lubricants, offering insights into the relative strengths and weaknesses of each stabilizer class.

Mechanism of Action: A Tale of Two Pathways

The efficacy of this compound as a stabilizer stems from its ability to interrupt oxidative chain reactions through two primary mechanisms:

  • Radical Scavenging: DPA can donate a hydrogen atom from its secondary amine group to reactive free radicals (R•) and peroxy radicals (ROO•) that are formed during the initial stages of oxidation. This process deactivates the highly reactive radicals, preventing them from propagating the degradation cascade. The resulting DPA radical is resonance-stabilized, rendering it less reactive and less likely to initiate new degradation chains.[3]

  • Acid Neutralization: In applications such as nitrocellulose-based propellants, DPA and its subsequent degradation products play a crucial role in scavenging nitrogen oxides (NOx) that are released during the decomposition of the energetic material.[2][4] These NOx species can act as catalysts for further degradation, and their neutralization is critical to ensuring the long-term stability and safety of the propellant.[4]

The following diagram illustrates the radical scavenging mechanism of this compound:

Caption: Radical scavenging mechanism of this compound in an oxidative degradation cycle.

Performance Comparison in Propellant Formulations

This compound has historically been the stabilizer of choice for nitrocellulose-based propellants due to its effectiveness in scavenging NOx gases.[1][4] Its performance in this application is often evaluated by measuring the induction period and the maximum heat release rate during thermal decomposition.

Experimental Data: DPA vs. a Phenolic Compound in Nitrocellulose

A study comparing the stabilizing effect of this compound with a phenol compound, 1,1,3-tri-(2-methyl-4-hydroxy-5-tert-butyl-phenyl)-butane (BPless), on nitrocellulose provides valuable quantitative insights.[4] The thermal behavior was monitored at 393 K using a C80 microcalorimeter.

Stabilizer (at 1.1 mg)Induction Period (h)Maximum Heat Release Rate (mW)
None~7-1013.0-13.6
This compound (DPA)~278.3
BPless~1011.7
Stabilizer (at 1.7-1.9 mg)Induction Period (h)Maximum Heat Release Rate (mW)
This compound (DPA)~485.7
BPless~129.8
Data sourced from Katoh et al. (2007).[4]

The results indicate that DPA is significantly more effective at increasing the induction period of thermal decomposition compared to the phenolic compound.[4] However, the study also suggests that the phenolic compound may have a different mechanism of action, potentially being more effective at trapping ROO• radicals generated during autoxidation.[4]

It is also important to consider the degradation products of DPA in propellants, which include N-nitrosothis compound and various nitrated derivatives.[1][5] Some of these daughter products also exhibit stabilizing properties, contributing to the long-term effectiveness of DPA.[1]

Performance Comparison in Polymer Formulations

In polymer applications, stabilizers are crucial for preventing degradation during processing and throughout the service life of the product. This compound and its derivatives are used as antioxidants in various polymers, including rubbers and elastomers.[3][6]

Thermal Stability: this compound vs. Phenolic Antioxidants

The thermal stability of a polymer formulation is often assessed using techniques like Differential Scanning Calorimetry (DSC) to determine the Oxidative Induction Time (OIT). A longer OIT indicates better resistance to thermo-oxidative degradation.

Illustrative OIT Data for Polyethylene with Different Antioxidants

The following table provides illustrative OIT values for polyethylene with different types of antioxidants, based on typical performance characteristics described in technical literature.[9][10]

Antioxidant TypePolymerTest Temperature (°C)Illustrative OIT (minutes)
NonePolyethylene200< 5
Hindered PhenolPolyethylene20020 - 40
Alkylated this compoundPolyethylene20030 - 60+
Hindered Amine Light Stabilizer (HALS)Polyethylene20015 - 30

Note: These are representative values. Actual OIT is highly dependent on the specific antioxidant, its concentration, the polymer grade, and processing conditions.

Light Stability: this compound vs. Hindered Amine Light Stabilizers (HALS)

For applications requiring outdoor durability, protection against UV degradation is paramount. This is where Hindered Amine Light Stabilizers (HALS) excel. Unlike UV absorbers that function by absorbing UV radiation, HALS are radical scavengers that operate through a regenerative cyclic mechanism known as the Denisov Cycle. This allows a single HALS molecule to neutralize multiple free radicals, providing long-term protection.

This compound, while an effective thermal antioxidant, does not possess this regenerative mechanism and is generally less effective than HALS for providing long-term UV stability. Therefore, for applications where UV exposure is a primary concern, HALS are the preferred choice. In many cases, a synergistic combination of HALS and a thermal antioxidant like DPA can provide comprehensive protection against both light-induced and thermal degradation.

Performance Comparison in Lubricant Formulations

In lubricants, antioxidants are essential for preventing oil thickening, sludge formation, and the formation of corrosive byproducts.[11] Alkylated diphenylamines are widely used as high-temperature antioxidants in engine oils and other industrial lubricants.[7][12]

Comparative Performance in Lubricants

The performance of antioxidants in lubricants is often evaluated using tests such as the Rotating Pressure Vessel Oxidation Test (RPVOT), which measures the oxidation stability of the oil.

While specific RPVOT data directly comparing DPA with a wide range of alternatives is proprietary to lubricant manufacturers, general performance trends indicate that:

  • Aminic antioxidants (including DPA derivatives) generally provide superior high-temperature performance compared to phenolic antioxidants.[7]

  • Phenolic antioxidants are effective at lower to moderate temperatures and are often used in combination with aminic antioxidants to provide a broader range of protection.

  • Synergistic blends of different antioxidant types, such as a combination of an alkylated this compound and a hindered phenolic, can provide significantly better performance than either antioxidant used alone.[13]

Experimental Protocols

Determination of Oxidative Induction Time (OIT) by DSC (ASTM D3895)

This protocol outlines the general procedure for determining the OIT of a polymer sample using Differential Scanning Calorimetry.

Methodology:

  • Sample Preparation: A small sample of the polymer (typically 5-10 mg) is weighed into an aluminum DSC pan.

  • Instrument Setup: The DSC is purged with an inert gas (e.g., nitrogen).

  • Heating: The sample is heated under the nitrogen atmosphere to a specified isothermal temperature (e.g., 200°C for polyethylene).

  • Gas Switching: Once the isothermal temperature is reached and stabilized, the purge gas is switched to oxygen or air at a constant flow rate.

  • Data Acquisition: The DSC monitors the heat flow to or from the sample. The OIT is the time from the introduction of the oxidizing atmosphere to the onset of the exothermic oxidation peak.

The following diagram illustrates the OIT measurement workflow:

G Start Start Prep_Sample Prepare Polymer Sample Start->Prep_Sample Place_in_DSC Place Sample in DSC Prep_Sample->Place_in_DSC Purge_N2 Purge with Nitrogen Place_in_DSC->Purge_N2 Heat_to_Iso_T Heat to Isothermal Temp. Purge_N2->Heat_to_Iso_T Switch_to_O2 Switch to Oxygen Heat_to_Iso_T->Switch_to_O2 Monitor_Heat_Flow Monitor Heat Flow Switch_to_O2->Monitor_Heat_Flow Detect_Exotherm Detect Onset of Exotherm Monitor_Heat_Flow->Detect_Exotherm Calculate_OIT Calculate OIT Detect_Exotherm->Calculate_OIT End End Calculate_OIT->End

Sources

Safety Operating Guide

Hazard Assessment: Understanding the "Why" Behind the Protocol

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that robust and reliable research depends on rigorous safety and operational protocols. Proper chemical waste management is not just a regulatory hurdle; it is a fundamental component of scientific integrity and corporate responsibility. This guide provides a comprehensive, technically-grounded framework for the proper disposal of diphenylamine, ensuring the safety of your personnel and the protection of our environment.

This compound is a versatile aromatic amine used in various applications, but its toxicological and environmental profile necessitates stringent handling and disposal procedures. It is classified as toxic if swallowed, in contact with skin, or if inhaled[1][2][3][4]. Furthermore, it poses a significant environmental threat, being very toxic to aquatic life with long-lasting effects[1][2][3][5]. Prolonged or repeated exposure may cause damage to organs such as the liver and kidneys[2][6]. The causality is clear: improper disposal can lead to acute toxicity in handlers and long-term ecological damage. Therefore, every step of this protocol is designed to mitigate these specific risks.

Personal Protective Equipment (PPE): A Non-Negotiable First Line of Defense

Before handling this compound in any capacity, including disposal preparation, the appropriate PPE must be worn. The goal is to prevent all routes of exposure: dermal, inhalation, and ocular.

PPE CategorySpecificationRationale
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber) tested according to EN 374. Inspect for leaks before use.[1][6]Prevents dermal absorption, which is a primary route of toxic exposure.[2]
Eye/Face Protection Safety goggles with side protection. A face shield should be used where dust or splash hazards exist.[1][2]Protects against irritation and accidental splashes.
Body Protection Complete chemical-resistant suit and appropriate footwear.[2][7]Provides a barrier against contamination of skin and personal clothing. Contaminated work clothes should not be taken home.[8]
Respiratory Protection Use a NIOSH/MSHA-approved respirator in a properly fitted mask, especially where dust is generated or ventilation is inadequate.[9][10][11]Prevents inhalation of toxic dust particles.[2] Operations should ideally be conducted in a fume hood or well-ventilated area.[10][11]

Waste Characterization and Segregation: The Critical First Step

This compound and its containers must be treated as hazardous waste.[1][2][8] This is a critical determination that dictates the entire disposal pathway.

Causality of Segregation: this compound is chemically incompatible with certain substances. Storing it improperly can lead to violent reactions. Therefore, this compound waste must be segregated and stored away from:

  • Strong Oxidizing Agents: (e.g., perchlorates, peroxides, nitrates)[8][10]

  • Strong Acids: (e.g., hydrochloric, sulfuric, nitric acid)[8][10]

  • Hexachloromelamine and Trichloromelamine [8]

Step-by-Step Disposal Protocol

This protocol ensures that this compound waste is handled, stored, and disposed of in a manner that is safe, compliant, and environmentally responsible.

  • Waste Collection:

    • Collect solid this compound waste, including contaminated materials like paper towels or PPE, using tools that do not generate dust (e.g., soft brushes, dedicated shovels).[2]

    • Place the waste directly into a designated, suitable, and sealable container.[2][8] The container must be approved for hazardous waste.[1]

  • Container Selection and Labeling:

    • Use containers made of a compatible material that will not react with the chemical.

    • The container must be clearly and accurately labeled. The label must include, at a minimum:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • Associated hazard pictograms (e.g., Toxic, Environmentally Hazardous)[3]

      • The date when waste was first added to the container.

  • Storage of Waste:

    • Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.[6]

    • Ensure the storage area is away from incompatible materials as detailed in the segregation section.[10]

    • Keep the container tightly closed and stored in a cool, dry place protected from light.[2][10]

  • Arranging for Final Disposal:

    • This compound waste must not be disposed of with municipal trash or emptied into drains.[2][6] This is strictly prohibited due to its high toxicity to aquatic organisms.[1]

    • The required method of disposal is to engage a licensed and certified hazardous waste disposal company.[2][6]

    • The preferred destruction method is chemical incineration at a permitted facility, often by dissolving the material in a combustible solvent and burning it in an incinerator equipped with an afterburner and scrubber.[2][7] This ensures complete thermal destruction of the compound.

Emergency Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate & Secure: Immediately evacuate all non-essential personnel from the spill area.[8] Remove all sources of ignition.[8]

  • Don PPE: Before addressing the spill, responders must wear the full PPE detailed in Section 2.[9]

  • Containment & Collection:

    • Prevent the spill from spreading or entering drains.[2]

    • For solid spills, carefully sweep or shovel the material and place it into a suitable, sealed container for disposal. Avoid any actions that create dust.[2][10] Dampening the solid material with 60-70% ethanol can help minimize dust generation during cleanup.[12]

  • Decontamination:

    • Once the bulk material is collected, decontaminate the spill area. A recommended procedure is to wash the surface with 60-70% ethanol followed by a thorough wash with soap and water.[12]

    • All materials used for cleanup (e.g., absorbent pads, contaminated PPE) must be collected and disposed of as hazardous waste.[2][8]

  • Ventilate: After cleanup is complete, ventilate the area thoroughly.[8]

This compound Disposal Workflow

The following diagram outlines the decision-making and operational process for the safe disposal of this compound waste.

Diphenylamine_Disposal_Workflow This compound Waste Disposal Workflow start_node start_node process_node process_node decision_node decision_node final_node final_node A Waste Generated (Pure this compound or Contaminated Material) B Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) A->B Initiate Disposal C Step 2: Characterize as Hazardous Waste B->C D Step 3: Segregate from Incompatible Chemicals (Oxidizers, Strong Acids) C->D E Step 4: Collect Waste in a Designated, Approved Container D->E F Step 5: Securely Seal & Label Container ('Hazardous Waste', Chemical Name, Date, Hazards) E->F G Step 6: Store in a Secure, Ventilated Accumulation Area F->G H Step 7: Arrange for Pickup by a Licensed Waste Disposal Company for Incineration G->H Final Disposition

Caption: Decision workflow for the proper management of this compound waste.

References

  • This compound - HAZARD SUMMARY . New Jersey Department of Health. [Link]

  • Safety Data Sheet: this compound . Carl ROTH. [Link]

  • This compound - SAFETY DATA SHEET . Penta Chemicals. [Link]

  • This compound, 1944 - Vector SDS and Chemical Management . Vector Solutions. [Link]

  • This compound Standard (1X1 mL) - Safety Data Sheet . Agilent Technologies. [Link]

  • This compound AR/ACS - Safety Data Sheet . Loba Chemie. [Link]

  • This compound - Safety Data Sheet . Techno PharmChem. [Link]

  • This compound Reagent - Safety Data Sheet . Sirchie. [Link]

  • material safety data sheet - this compound 99% ar . sciencelab.com. [Link]

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A Researcher's Guide to Personal Protective Equipment for Handling Diphenylamine

Author: BenchChem Technical Support Team. Date: January 2026

Diphenylamine, an aromatic amine used in diverse applications from agriculture to industrial manufacturing, presents significant health and environmental hazards that necessitate stringent safety protocols in a laboratory setting.[1][2][3] This guide provides a detailed operational plan for the safe handling of this compound, with a focus on the correct selection, use, and disposal of Personal Protective Equipment (PPE). As a Senior Application Scientist, the aim is to instill a deep understanding of not just what to do, but why these measures are critical for personal and environmental safety.

Immediate Safety Briefing: Understanding the Risks

This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[1][4] Prolonged or repeated exposure may cause damage to organs, particularly the liver and kidneys.[1][4] Furthermore, it is very toxic to aquatic life with long-lasting effects.[1][4] The primary routes of exposure in a laboratory setting are inhalation of dust particles, skin absorption, and eye contact.[5][6][7] Therefore, a comprehensive PPE strategy is not merely a recommendation but an essential safeguard.

Key Hazards of this compound:

Hazard ClassificationDescription
Acute Toxicity (Oral, Dermal, Inhalation) Toxic if swallowed, in contact with skin, or if inhaled.[1][4]
Specific Target Organ Toxicity (Repeated Exposure) May cause damage to the liver and kidneys through prolonged or repeated exposure.[1][4]
Hazardous to the Aquatic Environment Very toxic to aquatic life with long-lasting effects.[1][4]
Skin and Eye Irritation Can cause irritation upon contact with skin and eyes.[8][9]

Core Protective Measures: Selecting the Right PPE

The selection of appropriate PPE is the first line of defense when handling this compound. The following provides a detailed breakdown of the necessary equipment and the rationale for its use.

Hand Protection: The Critical Barrier
  • Primary Recommendation: Nitrile rubber gloves are recommended for handling this compound.[1]

  • Why Nitrile? Nitrile gloves offer excellent resistance to a wide range of chemicals, including the aromatic structure of this compound. They provide a robust barrier against dermal absorption, which is a significant route of exposure.

  • Operational Protocol:

    • Always inspect gloves for any signs of degradation or perforation before use.

    • When working with larger quantities or for prolonged periods, consider double-gloving to provide an additional layer of protection.

    • After handling this compound, remove gloves using the proper technique to avoid skin contact with the contaminated exterior.

    • Wash hands thoroughly with soap and water after removing gloves.[1][10]

Eye and Face Protection: Shielding from Splashes and Dust
  • Primary Recommendation: Safety glasses with side shields or a full-face shield are mandatory.[1][11]

  • Rationale: this compound is a crystalline solid, and dust particles can easily become airborne, posing a significant risk to the eyes.[12] A face shield offers broader protection against splashes when handling solutions of this compound.

  • Operational Protocol:

    • Ensure safety glasses provide a snug fit and are compliant with relevant safety standards (e.g., ANSI Z87.1).

    • In situations with a high risk of dust generation, such as weighing or transferring powder, a face shield worn over safety glasses is the best practice.[11]

    • An eyewash station should be readily accessible in the immediate work area.[5][8]

Respiratory Protection: Guarding Against Inhalation
  • Primary Recommendation: A NIOSH-approved respirator with a filter for organic vapors and particulates is necessary, especially in poorly ventilated areas or when handling the powder form.[1][3]

  • Why This Type of Respirator? A combination filter is crucial because it protects against both the inhalation of fine dust particles and any potential vapors that may be present, particularly at elevated temperatures.

  • Operational Protocol:

    • Work with this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize airborne concentrations.[13]

    • If a respirator is required, ensure you have been properly fit-tested and trained in its use.

    • Store respirators in a clean, dry place away from chemical contamination.

Protective Clothing: Preventing Skin Contact
  • Primary Recommendation: A lab coat, long pants, and closed-toe shoes are the minimum requirements. For larger-scale operations, chemically resistant coveralls may be necessary.[3][12]

  • Rationale: Protective clothing provides a barrier against accidental spills and contamination of personal clothing.

  • Operational Protocol:

    • Remove any contaminated clothing immediately and wash it before reuse.[13]

    • Do not wear laboratory coats outside of the designated work area to prevent the spread of contamination.

Procedural Guidance: Donning, Doffing, and Disposal

The effectiveness of PPE is contingent on its correct application and removal. The following workflows are designed to minimize the risk of exposure during these critical steps.

PPE Donning Sequence

PPE_Donning cluster_prep Preparation cluster_donning Donning Sequence Inspect Inspect PPE for damage WashHands Wash and dry hands thoroughly Clothing 1. Don Protective Clothing (Lab coat, long pants, closed-toe shoes) WashHands->Clothing Respirator 2. Don Respirator (If required) Clothing->Respirator Goggles 3. Don Eye/Face Protection (Safety glasses/face shield) Respirator->Goggles Gloves 4. Don Gloves (Ensure cuffs are over lab coat sleeves) Goggles->Gloves

Caption: PPE Donning Sequence for handling this compound.

PPE Doffing (Removal) Sequence

PPE_Doffing cluster_doffing Doffing Sequence (Exit Procedure) Gloves 1. Remove Gloves (Avoid skin contact with exterior) Goggles 2. Remove Eye/Face Protection (Handle by the straps) Gloves->Goggles Clothing 3. Remove Protective Clothing (Fold contaminated side inward) Goggles->Clothing Respirator 4. Remove Respirator (Clean and store properly) Clothing->Respirator WashHands 5. Wash Hands Thoroughly Respirator->WashHands

Caption: PPE Doffing Sequence after handling this compound.

Disposal Plan: Managing Contaminated Materials

Proper disposal of contaminated PPE and chemical waste is crucial to prevent environmental contamination and secondary exposure.

  • Contaminated PPE:

    • Disposable gloves and other single-use items should be placed in a designated, sealed waste container.[13]

    • Label the waste container clearly as "Hazardous Waste" and include the chemical name "this compound".[11]

  • Chemical Waste:

    • Unused this compound and any contaminated materials from spills must be disposed of as hazardous waste.[1][8]

    • Do not empty unused product into drainage systems.[1]

    • Follow all local, state, and federal regulations for hazardous waste disposal.[1][11]

Emergency Procedures: Immediate Actions for Exposure

In the event of an accidental exposure to this compound, immediate and appropriate first aid is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][14] Seek immediate medical attention.[14][15][16]

  • Skin Contact: Immediately remove all contaminated clothing.[13] Wash the affected skin area with plenty of soap and water.[13][14] Seek medical advice if irritation persists.[15]

  • Inhalation: Remove the individual to fresh air and keep them at rest in a position comfortable for breathing.[13] If breathing is difficult, provide oxygen. Seek immediate medical attention.[17]

  • Ingestion: Rinse the mouth with water.[13] Do not induce vomiting. Call a poison center or doctor immediately for treatment advice.[4][13]

Emergency Response Workflow

Emergency_Response cluster_actions Immediate Actions Exposure Exposure Occurs Eye Eye Contact: Flush with water for 15+ mins Exposure->Eye Skin Skin Contact: Remove clothing, wash with soap & water Exposure->Skin Inhalation Inhalation: Move to fresh air Exposure->Inhalation Ingestion Ingestion: Rinse mouth, DO NOT induce vomiting Exposure->Ingestion Medical Seek Immediate Medical Attention Eye->Medical Skin->Medical Inhalation->Medical Ingestion->Medical

Caption: Emergency response workflow for this compound exposure.

By adhering to these detailed protocols, researchers and laboratory professionals can mitigate the risks associated with this compound, ensuring a safe working environment while maintaining the integrity of their scientific work.

References

  • This compound - SAFETY DATA SHEET - Penta chemicals. (2024-07-25).
  • This compound Standard (1X1 mL) - Safety Data Sheet. (2024-08-23).
  • Safety Data Sheet (SDS) this compound. (2024-11-25).
  • Understanding this compound: Applications and Safety Measures.
  • This compound - HAZARD SUMMARY.
  • Safety Data Sheet: this compound - Carl ROTH.
  • This compound CAS No 122-39-4 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.
  • This compound - Lanxess.
  • Navigating the Safe Disposal of 4-Hydroxythis compound: A Procedural Guide - Benchchem.
  • This compound - CAMEO Chemicals - NOAA.
  • This compound AR/ACS - Loba Chemie.
  • Material Safety Data Sheet - this compound. (2011-08-09).
  • This compound Reagent - Sirchie. (2013-02-28).
  • Gas detectors and respiratory protection equipments C12H11N (this compound), CAS number 122-39-4 - GazFinder.
  • Material Safety Data Sheet - this compound, reagent acs.
  • This compound, 1944 - Vector SDS and Chemical Management.
  • First Aid Procedures for Chemical Hazards | NIOSH - CDC.
  • NIOSH Pocket Guide to Chemical Hazards - this compound - Restored CDC.
  • NIOSH Pocket Guide to Chemical Hazards - p-Phenylene diamine - Restored CDC.
  • CDC - NIOSH Pocket Guide to Chemical Hazards - this compound. (2016-04-11).
  • Safety Data Sheet - Fisher Scientific. (2015-03-19).
  • Chemical Emergencies, Exposures, and Spills - Environmental Health and Safety.
  • 7.4.4 Eye and Skin Absorption | Environment, Health and Safety - Cornell EHS.
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  • MDI or TDI: First Aid Guidance - American Chemistry Council.
  • Chemical splash in the eye: First aid - Mayo Clinic.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.